molecular formula C11H15NO2 B1277677 (R)-2-Amino-5-phenylpentanoic acid CAS No. 36061-08-2

(R)-2-Amino-5-phenylpentanoic acid

Cat. No.: B1277677
CAS No.: 36061-08-2
M. Wt: 193.24 g/mol
InChI Key: XOQZTHUXZWQXOK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-5-phenylpentanoic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQZTHUXZWQXOK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36061-08-2
Record name D-2-Amino-5-phenyl-pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Amino-5-phenylpentanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-2-Amino-5-phenylpentanoic acid, a non-proteinogenic D-amino acid of significant interest in pharmaceutical and biochemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, stereoselective synthesis, and critical applications of this unique molecular building block.

Executive Summary: The Significance of a D-Enantiomer

This compound, the D-enantiomer of its more common L-counterpart, offers distinct advantages in the development of novel therapeutics. While L-amino acids are the fundamental components of proteins, the incorporation of D-amino acids into peptides and other molecular scaffolds can dramatically alter their biological properties.[1][2] The presence of a D-amino acid can confer resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of peptide-based drugs.[1] Furthermore, the unique stereochemistry can lead to novel receptor interactions and enhanced biological activity.[2] This guide serves as a foundational resource for harnessing the potential of this specific chiral building block.

Molecular Identity and Physicochemical Characteristics

The fundamental identity and properties of this compound are crucial for its effective use in a laboratory setting. These characteristics dictate storage, handling, and reaction conditions.

PropertyValueSource(s)
IUPAC Name (2R)-2-amino-5-phenylpentanoic acid
Synonyms D-2-Amino-5-phenyl-pentanoic acid, 5-Phenyl-D-norvaline
CAS Number 36061-08-2
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance White solid or powder
Melting Point 255-257 °C (for racemic mixture)
Storage Keep in a dark place, sealed in dry, 2-8°C

Solubility Profile: As a zwitterionic compound, this compound exhibits solubility characteristics typical of amino acids. It is expected to have maximum solubility in aqueous solutions at acidic or basic pH and minimum solubility near its isoelectric point.[3][4] Its solubility is generally low in nonpolar organic solvents but increases in polar protic solvents like methanol and ethanol, particularly with pH adjustment.[5][6] The presence of the phenylalkyl side chain imparts more hydrophobic character compared to smaller amino acids, influencing its solubility in hydroalcoholic mixtures.[3][7]

Spectroscopic and Analytical Characterization

Unambiguous characterization is the bedrock of chemical synthesis. The following data serve as a reference for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. While a specific experimental spectrum for the (R)-isomer is not publicly available, the expected chemical shifts can be inferred from the data for the (S)-isomer and related structures.[8][9]

  • ¹H NMR (Expected):

    • Aromatic Protons (C₆H₅-): A multiplet between δ 7.1-7.4 ppm.

    • Alpha-Proton (-CH(NH₂)-): A triplet or doublet of doublets around δ 3.7 ppm.

    • Methylene Protons (-CH₂-): Multiple multiplets between δ 1.6-2.7 ppm corresponding to the three methylene groups in the pentanoic acid chain. The protons closer to the phenyl group will be further downfield.

  • ¹³C NMR (Expected):

    • Carbonyl Carbon (-COOH): A signal in the range of δ 175-185 ppm.

    • Aromatic Carbons (C₆H₅-): Multiple signals between δ 125-145 ppm.

    • Alpha-Carbon (-CH(NH₂)-): A signal around δ 55-60 ppm.

    • Methylene Carbons (-CH₂-): Signals in the aliphatic region between δ 25-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation data to support structural assignment. For the racemic mixture, a protonated molecular ion peak is observed.

  • Electrospray Ionization (ESI-MS): Expected [M+H]⁺ = 194.12. An experimental value of 194.4 for the (S)-isomer has been reported.[8]

Synthesis and Chiral Purification

Obtaining enantiomerically pure this compound is a critical step for its use in stereospecific applications. The synthesis typically starts with a racemic preparation followed by chiral resolution, or through a direct asymmetric synthesis.

Racemic Synthesis: A Malonic Ester Approach

A common and robust method for preparing the racemic backbone is the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation.[10] This method is reliable for producing the racemic compound on a large scale.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation A Diethyl Acetamidomalonate C Alkylated Intermediate A->C  NaOEt, EtOH B 1-Bromo-3-phenylpropane B->C D Alkylated Intermediate E (±)-2-Amino-5-phenylpentanoic acid D->E  HCl (conc.), Reflux  

Figure 1: Workflow for racemic synthesis.

Experimental Protocol (Racemic Synthesis): [10]

  • Deprotonation: Dissolve diethyl acetamidomalonate in anhydrous ethanol under a nitrogen atmosphere. Add a solution of sodium ethoxide in ethanol and reflux for 30 minutes.

  • Alkylation: To the refluxing mixture, add 1-bromo-3-phenylpropane dropwise. Continue refluxing overnight.

  • Work-up: Cool the reaction to room temperature. Filter to remove the sodium bromide precipitate and concentrate the filtrate under reduced pressure.

  • Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the residue and reflux for 12-16 hours.

  • Isolation: Cool the aqueous solution and wash with diethyl ether to remove non-polar impurities. Adjust the pH of the aqueous phase to the isoelectric point (pH ~7-8) with ammonium hydroxide.

  • Purification: Collect the resulting precipitate by filtration. Recrystallize the crude product from an ethanol-water mixture to yield pure (±)-2-amino-5-phenylpentanoic acid.

Chiral Resolution: Enzymatic Approach

Enzymatic kinetic resolution is a highly efficient and environmentally benign method for separating enantiomers.[11][12][13] This process utilizes an enzyme, such as a lipase, that stereoselectively catalyzes a reaction (e.g., hydrolysis of an ester) on one enantiomer, leaving the other unreacted.

G cluster_hydrolysis Hydrolysis Racemate (R,S)-Ester Enzyme Lipase (e.g., Burkholderia sp.) in Phosphate Buffer Racemate->Enzyme Products Separated Products Enzyme->Products R_Ester (R)-Ester (Unreacted) Products->R_Ester  Organic Phase   S_Acid (S)-Carboxylic Acid (Hydrolyzed) Products->S_Acid  Aqueous Phase   R_Ester_hydrolysis (R)-Ester R_Ester->R_Ester_hydrolysis R_Acid (R)-Acid R_Ester_hydrolysis->R_Acid  Base (e.g., NaOH)  

Figure 2: Conceptual workflow for enzymatic resolution.

Self-Validating Protocol (Conceptual):

  • Esterification: First, the racemic amino acid is converted to its methyl or ethyl ester derivative using standard methods (e.g., SOCl₂ in methanol).

  • Enzymatic Hydrolysis: The racemic ester is suspended in a phosphate buffer (pH ~7.5). A lipase (e.g., from Burkholderia sp.) is added. The reaction is stirred at room temperature and monitored by HPLC.[12] The enzyme will selectively hydrolyze the (S)-ester to the (S)-carboxylic acid.

  • Separation: Once ~50% conversion is reached, the reaction is stopped. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The unreacted (R)-ester remains in the organic phase, while the (S)-acid salt is in the aqueous phase.

  • Isolation of (R)-isomer: The organic phase is collected and the solvent evaporated. The resulting (R)-ester is then hydrolyzed under basic conditions (e.g., NaOH) to yield the final this compound.

  • Validation: The enantiomeric excess (e.e.) of the final product must be determined using chiral HPLC to validate the success of the resolution.

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable building block in several areas of advanced research.

Peptide Synthesis and Peptidomimetics

The primary application is its incorporation into peptide sequences to create more robust and potent therapeutic candidates.[7][14][15]

  • Increased Proteolytic Stability: Peptides containing D-amino acids are resistant to degradation by naturally occurring L-specific proteases, leading to a longer duration of action in the body.[1][2]

  • Conformational Control: The phenyl side chain introduces hydrophobicity, which can influence peptide folding and enhance binding to biological targets.[7] The (R)-configuration forces the peptide backbone into unique conformations not accessible with standard L-amino acids, allowing for the exploration of new pharmacological profiles.

  • Neuroscience Research: Derivatives of related amino acids are being explored for their potential neuroprotective effects, contributing to the development of treatments for neurodegenerative diseases.[15]

Chiral Ligands and Asymmetric Catalysis

Enantiomerically pure amino acids can serve as precursors for chiral ligands used in asymmetric catalysis. These ligands are essential for synthesizing other chiral molecules with high stereoselectivity, a critical process in modern pharmaceutical manufacturing.

Development of Enzyme Inhibitors

The unique structure of this compound makes it and its derivatives candidates for the development of enzyme inhibitors. Analogs of 2-amino-5-phenylpentanoic acid have shown potent inhibitory activity against critical enzymes like HIV-1 Protease and Nitric Oxide Synthase (NOS).[16] Designing inhibitors with D-amino acids can lead to highly specific and stable interactions within an enzyme's active site.

G cluster_0 Core Compound cluster_1 Primary Applications a This compound D-Stereocenter Phenylalkyl Side Chain b Peptide Synthesis Enhanced Stability Novel Conformations a->b c Enzyme Inhibitor Design Increased Potency Target Specificity a->c d Chiral Ligand Precursor Asymmetric Catalysis a->d

Figure 3: Key application areas.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[17]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

    • Handling: Avoid dust formation. Do not breathe dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place as recommended (2-8°C).[18]

Conclusion

This compound is more than a simple isomer; it is a specialized tool for overcoming common challenges in drug development, particularly in the realm of peptide therapeutics. Its ability to enhance metabolic stability and introduce novel structural motifs makes it an invaluable component in the medicinal chemist's toolbox. A thorough understanding of its properties, combined with robust protocols for its synthesis and purification, empowers researchers to fully leverage its potential in creating the next generation of targeted and effective medicines.

References

  • Cava, F., de Pedro, M. A., Lam, H., Davis, B. M., & Waldor, M. K. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 9, 1373. [Link]
  • Li, H., et al. (2017). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. Molecules, 22(1), 103. [Link]
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6993756, D-2-Amino-5-phenyl-pentanoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 296866, 2-Amino-5-phenylpentanoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761813, L-2-Amino-5-phenyl-pentanoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Uses of L-2-Amino-5-phenyl-pentanoic Acid.
  • Sarkar, A., & Kole, R. K. (2022).
  • Singh, S., & Lahiri, S. C. (1987). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 26A, 132-135.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Wikipedia. (n.d.). AP5.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse001166 - 5-Phenylpentanoic Acid.

Sources

A Comprehensive Technical Guide to (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 36061-08-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of a variety of pharmaceutical agents. Its unique structural features, particularly the extended phenylalkyl side chain, make it a valuable component in the design of peptidomimetics and small molecule drugs. This guide provides an in-depth overview of its chemical properties, synthesis, analytical characterization, and applications in drug discovery, with a focus on providing practical insights for laboratory and developmental work.

Physicochemical and Spectroscopic Properties

This compound, also known as D-5-Phenylnorvaline, is a white to off-white solid. A comprehensive understanding of its physical and spectral characteristics is fundamental for its identification, purity assessment, and use in further synthetic applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 36061-08-2[1][2]
Molecular Formula C₁₁H₁₅NO₂[2]
Molecular Weight 193.24 g/mol [2]
Appearance White to off-white solid
Purity Typically ≥98%[2]
Storage Store at room temperature, keep in a dark and dry place.[2]
Spectroscopic Data

While extensive, publicly available experimental spectra for the pure (R)-enantiomer are limited, data for the racemic mixture and related compounds provide valuable reference points.

  • Mass Spectrometry: The mass spectrum of 2-amino-5-phenylpentanoic acid typically shows a prominent peak for the protonated molecule [M+H]⁺ at m/z 194.[3][4] This is a key identifier in LC-MS analysis.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum of the L-enantiomer in CD₃OD shows characteristic signals for the phenyl protons, the alpha-hydrogen, and the aliphatic chain protons. A representative spectrum for (S)-2-amino-5-phenylpentanoic acid displays multiplets for the five aromatic protons around δ 7.25-7.42 ppm, a triplet for the alpha-proton at approximately δ 3.71 ppm, a triplet for the methylene group adjacent to the phenyl ring around δ 2.69 ppm, and multiplets for the remaining methylene groups around δ 1.70-1.85 ppm.[4]

  • ¹³C-NMR Spectroscopy: Predicted ¹³C-NMR data for related structures such as (±)-2-Methylpentanoic acid and experimental data for 5-phenylpentanoic acid can serve as a guide for interpreting the spectrum of this compound.[5][6] Key resonances would be expected for the carboxyl carbon, the aromatic carbons, the alpha-carbon, and the aliphatic carbons of the side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the amino and carboxylic acid functional groups, including N-H stretching, O-H stretching, and C=O stretching vibrations.[7]

Synthesis of this compound

The stereoselective synthesis of this compound is crucial for its application in pharmaceuticals. Both classical chemical synthesis and modern biocatalytic methods are employed.

Chemical Synthesis

A common approach to synthesizing the racemic mixture of 2-amino-5-phenylpentanoic acid involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation.[3]

Diagram 1: General Chemical Synthesis Workflow

A Diethyl Acetamidomalonate C Alkylated Intermediate A->C NaOEt, EtOH B 1-Bromo-3-phenylpropane B->C D Racemic 2-Amino-5-phenylpentanoic acid C->D Acid Hydrolysis & Decarboxylation

Caption: General workflow for the chemical synthesis of racemic 2-amino-5-phenylpentanoic acid.

Step-by-Step Protocol for Racemic Synthesis: [3]

  • Alkylation: Dissolve diethyl acetamidomalonate in anhydrous ethanol under a nitrogen atmosphere. Add this solution to a freshly prepared solution of sodium ethoxide in ethanol. Reflux the mixture for 30 minutes. To this, add 1-bromo-3-phenylpropane and continue to reflux overnight.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitate. Remove the solvent under reduced pressure.

  • Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the residue and reflux for 14 hours. After cooling, wash the aqueous phase with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting materials. Adjust the pH of the aqueous phase to 7-8 with ammonium hydroxide to precipitate the product.

  • Purification: Collect the crude product by filtration, air dry, and recrystallize from an ethanol-water mixture to yield pure racemic 2-amino-5-phenylpentanoic acid.

Chiral Resolution: The resolution of the racemic mixture into its constituent enantiomers is a critical step. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or through enzymatic resolution.[8]

Biocatalytic Synthesis

Enzymatic methods offer a highly stereoselective and environmentally friendly alternative for the synthesis of enantiomerically pure amino acids. Transaminases are particularly effective for this purpose.

Diagram 2: Biocatalytic Synthesis Workflow

A α-Keto Acid Precursor C This compound A->C B Amino Donor D By-product B->D E Transaminase Enzyme E->C E->D

Caption: General workflow for the biocatalytic synthesis of this compound using a transaminase.

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of this compound is paramount for its use in drug development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for this purpose.[9][10][11][12]

Table 2: Representative Chiral HPLC Method Parameters

ParameterConditionReference(s)
Column Polysaccharide-based CSP (e.g., Chiralpak®) or Macrocyclic glycopeptide-based CSP (e.g., Chirobiotic™ T)[9]
Mobile Phase Normal Phase: Hexane/Isopropanol with acidic modifier (e.g., 0.1% TFA) Reversed Phase: Acetonitrile/Water with acidic modifier (e.g., 0.1% Formic Acid)[9]
Flow Rate 1.0 mL/min[10][11]
Detection UV at 220 nm or 254 nm[11]
Column Temperature 35 °C[11]

Detailed Protocol for Chiral HPLC Analysis: [9][11]

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are a good starting point for normal-phase chromatography, while macrocyclic glycopeptide-based columns are effective for reversed-phase separations of underivatized amino acids.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents (e.g., hexane and isopropanol for normal phase, or acetonitrile and water for reversed phase) in the desired ratio. Add a small amount of an acidic modifier (e.g., 0.1% TFA or formic acid) to improve peak shape.

  • Sample Preparation: Dissolve the sample of 2-amino-5-phenylpentanoic acid in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-20 µL) of a racemic standard to determine the retention times of both the (R)- and (S)-enantiomers and to calculate the resolution factor.

    • Inject the synthesized sample under the same conditions to determine its enantiomeric purity.

Applications in Drug Development

This compound and its enantiomer are valuable intermediates in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[13]

ACE Inhibitors

ACE inhibitors are a class of medications used to treat high blood pressure and heart failure.[14][15][16] The mechanism of action involves the inhibition of the angiotensin-converting enzyme, which is a key component of the renin-angiotensin-aldosterone system (RAAS).[13][15] By inhibiting ACE, the production of angiotensin II, a potent vasoconstrictor, is reduced, leading to vasodilation and a decrease in blood pressure.[15] Homophenylalanine derivatives are integral to the structure of several ACE inhibitors, where the phenylalkyl side chain often plays a crucial role in binding to the active site of the enzyme.[13]

Diagram 3: Mechanism of Action of ACE Inhibitors

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE ACE->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction ACE_Inhibitor ACE Inhibitor (containing homophenylalanine) ACE_Inhibitor->ACE Inhibits

Caption: Simplified schematic of the Renin-Angiotensin System and the inhibitory action of ACE inhibitors.

Peptide-Drug Conjugates (PDCs)

The incorporation of non-proteinogenic amino acids like this compound into peptides can enhance their therapeutic properties.[17] In the context of peptide-drug conjugates, these modified amino acids can improve proteolytic stability, modulate solubility, and influence the overall conformation of the peptide, which can lead to better targeting and efficacy of the conjugated drug.[18][19][20]

Safety and Handling

This compound, like other non-proteinogenic amino acids, should be handled with appropriate laboratory safety precautions.[21][22][23][24][25]

  • General Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light.

Conclusion

This compound is a valuable and versatile chiral building block in modern drug discovery and development. Its successful application relies on a thorough understanding of its synthesis, analytical characterization, and biological context. This guide has provided a comprehensive overview of these key aspects to support researchers and scientists in their endeavors with this important molecule.

References

  • Fmoc-L-homophenylalanine | 132684-59-4 - J&K Scientific LLC. (URL: [Link])
  • 2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866 - PubChem - NIH. (URL: [Link])
  • Plant proteins, peptides, and non-protein amino acids: Toxicity, sources, and analysis - PMC. (URL: [Link])
  • Plant proteins, peptides, and non-protein amino acids: Toxicity, sources, and analysis. Heliyon. 2024 Jul 21;10(15):e34890. (URL: [Link])
  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. (URL: [Link])
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])
  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gel
  • Non-proteinogenic amino acids - Wikipedia. (URL: [Link])
  • BMRB entry bmse001166 - 5-Phenylpentanoic Acid. (URL: [Link])
  • 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031580)
  • L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813 - PubChem. (URL: [Link])
  • (2R)-2-(ethylamino)-5-phenylpentanoic acid | C13H19NO2 | CID 151918023 - PubChem. (URL: [Link])
  • Toxicity of Non-protein Amino Acids to Humans and Domestic Animals - ResearchG
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • ACE Inhibitors' Mechanism of Action: Here's Wh
  • Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors - PMC. (URL: [Link])
  • 26.5: Synthesis of Amino Acids - Chemistry LibreTexts. (URL: [Link])
  • Chiral HPLC Separ
  • Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress - PubMed Central. (URL: [Link])
  • Peptide Drug Conjugates and Their Role in Cancer Therapy - MDPI. (URL: [Link])
  • Novel mechanism of action of ACE and its inhibitors. - Semantic Scholar. (URL: [Link])
  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - Frontiers. (URL: [Link])
  • Recent Advances in Augmenting the Therapeutic Efficacy of Peptide-Drug Conjug
  • Practical Method for Preparation of (S)
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])
  • FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchG

Sources

An In-Depth Technical Guide to (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its fundamental properties, synthesis, analytical characterization, and its burgeoning applications as a key building block in medicinal chemistry.

Core Molecular Attributes

This compound, a chiral molecule, possesses a unique structural framework that makes it a valuable synthon in the design of novel therapeutics. Its identity is defined by the following key identifiers:

IdentifierValueReference
Molecular Weight 193.24 g/mol [1]
Molecular Formula C₁₁H₁₅NO₂[1]
CAS Number 36061-08-2[1]
IUPAC Name (2R)-2-amino-5-phenylpentanoic acid[1]

Physicochemical Characteristics

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Appearance White solid or powder[2]
Melting Point 255-257 °C (for the racemic mixture)[3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[4]
Purity Typically available at ≥97%[2][4]

It is important to note that the provided melting point is for the racemic mixture of 2-amino-5-phenylpentanoic acid. The melting point of the pure (R)-enantiomer may vary.

Synthesis of this compound: An Enantioselective Approach

The stereospecific synthesis of this compound is paramount to ensure its utility in chiral drug design. While various methods for the synthesis of amino acids exist, enantioselective approaches are preferred to avoid the need for chiral resolution of a racemic mixture. One common strategy involves the asymmetric hydrogenation of a suitable precursor. The following protocol is based on established methodologies for the synthesis of chiral amino acids.[5]

Conceptual Workflow for Asymmetric Hydrogenation

The synthesis commences with a prochiral precursor, which is then hydrogenated in the presence of a chiral catalyst to induce the formation of the desired (R)-enantiomer.

Prochiral_Precursor Prochiral Precursor (e.g., an enamine or α,β-unsaturated acid derivative) Hydrogenation Asymmetric Hydrogenation (H₂ gas) Prochiral_Precursor->Hydrogenation Chiral_Catalyst Chiral Catalyst (e.g., Rhodium-based complex with a chiral ligand) Chiral_Catalyst->Hydrogenation Product This compound Hydrogenation->Product

Caption: Asymmetric hydrogenation workflow for this compound.

Detailed Experimental Protocol

This protocol outlines the key steps for the asymmetric hydrogenation of a suitable prochiral precursor.

Materials:

  • Prochiral precursor (e.g., (Z)-2-acetamido-5-phenylpent-2-enoic acid)

  • Chiral Rhodium catalyst (e.g., [Rh(COD)(R,R-DIPAMP)]BF₄)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Palladium on carbon (Pd/C) for deprotection if necessary

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve the prochiral precursor in degassed methanol.

  • Catalyst Introduction: Under an inert atmosphere (e.g., argon or nitrogen), add the chiral rhodium catalyst to the solution.

  • Hydrogenation: Transfer the reaction vessel to a hydrogenation apparatus. Pressurize the vessel with hydrogen gas to the recommended pressure. Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by techniques like TLC or HPLC.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen gas. Remove the catalyst by filtration through a pad of Celite. The solvent is then removed under reduced pressure to yield the crude product.

  • Deprotection (if necessary): If an N-acetyl protecting group is used, it can be removed by acid hydrolysis.

  • Purification: The final product is purified by recrystallization or chromatography to yield enantiomerically pure this compound.

Analytical Characterization: Chiral HPLC for Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical for its application in pharmaceuticals. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Principles of Chiral HPLC Separation

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral molecule. This differential interaction leads to different retention times, allowing for their separation and quantification.

cluster_0 HPLC System cluster_1 Chromatogram Mobile_Phase Mobile Phase Pump Pump Mobile_Phase->Pump Injector Injector (Sample: Racemic Mixture) Pump->Injector Column Chiral Column (CSP) Injector->Column Detector Detector (UV) Column->Detector Data_System Data System Detector->Data_System Chromatogram Two separate peaks for (R) and (S) enantiomers Data_System->Chromatogram

Caption: Workflow for chiral HPLC analysis.

Recommended HPLC Method

The following is a starting point for developing a robust chiral HPLC method for the analysis of this compound, based on common practices for separating underivatized amino acids.[6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A macrocyclic glycopeptide-based CSP, such as an Astec CHIROBIOTIC® T column, is often effective for the direct separation of amino acid enantiomers.[6]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic modifier (e.g., formic acid). The exact ratio should be optimized for the best resolution.

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Column Temperature: Ambient or controlled, as temperature can affect selectivity.

  • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-220 nm.

Procedure:

  • Sample Preparation: Prepare a standard solution of racemic 2-amino-5-phenylpentanoic acid and a solution of the synthesized (R)-enantiomer in the mobile phase.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the synthesized sample to determine its enantiomeric purity by comparing the peak areas.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of peptidomimetics and other small molecule drugs. Its unique structure, combining a flexible alkyl chain with a rigid phenyl group, allows for the exploration of diverse chemical space.

A Versatile Building Block in Peptide Synthesis

The incorporation of non-proteinogenic amino acids like this compound into peptide sequences can enhance their therapeutic properties. The phenyl group can introduce hydrophobicity, influencing peptide folding and stability.[2] When used in solid-phase peptide synthesis (SPPS), it is typically protected with an Fmoc group on the alpha-amino group (Fmoc-(R)-2-Amino-5-phenylpentanoic acid) to facilitate the stepwise assembly of the peptide chain.[7]

Precursor to Potent Enzyme Inhibitors

Derivatives of 2-amino-5-phenylpentanoic acid have shown significant potential as inhibitors of various enzymes implicated in disease.

  • HIV-1 Protease Inhibitors: Analogs of 2-amino-5-phenylpentanoic acid have been investigated as inhibitors of HIV-1 protease, a key enzyme in the life cycle of the HIV virus. Some derivatives have exhibited potent inhibitory activity with Ki values in the nanomolar range.[2]

  • Matrix Metalloproteinase (MMP) Inhibitors: A derivative of 4-amino-3-hydroxy-5-phenylpentanoic acid, structurally related to the topic compound, has been identified as an inhibitor of MMP12, a protease involved in tissue remodeling and implicated in diseases like cancer.[8]

The development of such inhibitors often involves modifying the core structure of this compound to optimize its binding to the active site of the target enzyme.

Conclusion

This compound is a chiral building block with significant potential in the field of drug discovery and development. Its unique structural features and the demonstrated biological activity of its derivatives make it a compound of high interest for medicinal chemists. The methodologies for its enantioselective synthesis and analytical characterization are well-established, providing a solid foundation for its application in the design and synthesis of novel therapeutic agents. As the demand for more sophisticated and targeted drugs continues to grow, the importance of versatile chiral building blocks like this compound is set to increase.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 8). Optimizing Peptide Synthesis: The Role of Fmoc-L-2-Amino-5-Phenyl-Pentanoic Acid. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Chemical Properties and Uses of L-2-Amino-5-phenyl-pentanoic Acid. [Link]
  • PubChem. (n.d.). D-2-Amino-5-phenyl-pentanoic acid. [Link]
  • PubChem. (n.d.). 2-Amino-5-phenylpentanoic acid. [Link]
  • PubChem. (n.d.). L-2-Amino-5-phenyl-pentanoic acid. [Link]
  • National Institutes of Health. (2011, April 18). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. [Link]

Sources

A Senior Application Scientist's Guide to the Stereoselective Synthesis of (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Non-Proteinogenic Amino Acids

(R)-2-Amino-5-phenylpentanoic acid is a non-proteinogenic α-amino acid, a class of molecules of significant interest to researchers in medicinal chemistry and drug development. Unlike their proteinogenic counterparts, these amino acids are not found in the primary genetic code of organisms but serve as crucial building blocks for a variety of biologically active peptides and small molecule therapeutics.[1] The specific stereochemistry at the α-carbon is often paramount to the molecule's biological activity, with one enantiomer potentially exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.[2] Consequently, the development of robust and efficient methods for the stereoselective synthesis of molecules like this compound is a critical endeavor in modern pharmaceutical science.

This technical guide provides an in-depth exploration of the core methodologies for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights into the practical application of these techniques.

Core Synthesis Strategies: A Comparative Overview

The synthesis of enantiomerically pure this compound can be broadly categorized into three primary strategies:

  • Asymmetric Synthesis using Chiral Auxiliaries: This approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, typically alkylation.

  • Enzymatic Kinetic Resolution: This method utilizes the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture, allowing for the isolation of the desired (R)-enantiomer.

  • Chiral Pool Synthesis: This strategy leverages the abundance of naturally occurring chiral molecules as starting materials, transforming them through a series of chemical reactions into the target molecule while preserving the initial stereochemistry.

The following sections will provide a detailed examination of each of these strategies, including their underlying principles, experimental protocols, and a comparative analysis of their advantages and limitations.

Asymmetric Synthesis via Chiral Auxiliaries: The Power of Stereochemical Control

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis.[3] The auxiliary, being enantiomerically pure, creates a diastereomeric intermediate that allows for facial discrimination during bond formation, leading to a preponderance of one stereoisomer. The choice of auxiliary is critical and is often dictated by the specific transformation, the desired stereochemical outcome, and the ease of removal post-reaction.

The Schöllkopf Bis-Lactim Ether Method: A Classic Approach

The Schöllkopf auxiliary, a bis-lactim ether derived from a chiral amino acid like L-valine and glycine, is a powerful tool for the asymmetric synthesis of α-amino acids.[1] The rigidity of the heterocyclic system and the steric bulk of the auxiliary's side chain (e.g., an isopropyl group from valine) effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.[1]

Causality of Experimental Choices:

  • Choice of Auxiliary: The L-valine-derived auxiliary is chosen for its commercial availability and the significant steric hindrance provided by the isopropyl group, which is key to achieving high diastereoselectivity.

  • Deprotonation: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is used to generate the planar enolate without competing nucleophilic attack at the lactim ether.

  • Electrophile: 1-Bromo-3-phenylpropane is the electrophile of choice to introduce the 3-phenylpropyl side chain required for the target molecule.

  • Acidic Hydrolysis: Mild acidic hydrolysis is employed to cleave the bis-lactim ether, releasing the desired (R)-amino acid methyl ester and recovering the chiral auxiliary.

Experimental Protocol: Asymmetric Alkylation using a Schöllkopf Auxiliary

  • Formation of the Bis-Lactim Ether: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve cyclo(L-Val-Gly) in dry dichloromethane (DCM). Cool the solution to 0 °C and add trimethyloxonium tetrafluoroborate (Meerwein's salt) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the bis-lactim ether.

  • Deprotonation and Alkylation: Dissolve the bis-lactim ether in dry tetrahydrofuran (THF) and cool to -78 °C. Add n-butyllithium (1.6 M in hexanes) dropwise and stir for 30 minutes. Add a solution of 1-bromo-3-phenylpropane in dry THF dropwise. Stir at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Hydrolysis and Isolation: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then dissolved in 0.25 M HCl and stirred at room temperature for 4-6 hours. The aqueous solution is washed with diethyl ether to remove the chiral auxiliary. The aqueous layer is then neutralized with a suitable base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent or purified by ion-exchange chromatography to yield this compound.

Logical Workflow for Schöllkopf Synthesis

Schollkopf_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reaction Asymmetric Alkylation cluster_final Final Product Cyclo(L-Val-Gly) Cyclo(L-Val-Gly) Bis_Lactim_Ether Schöllkopf Auxiliary Cyclo(L-Val-Gly)->Bis_Lactim_Ether Methylation Meerwein_Salt Me3O+BF4- Meerwein_Salt->Bis_Lactim_Ether nBuLi n-BuLi, THF, -78°C Bis_Lactim_Ether->nBuLi Deprotonation Alkylated_Intermediate Alkylated Diastereomer nBuLi->Alkylated_Intermediate Alkylation Electrophile 1-Bromo-3-phenylpropane Electrophile->Alkylated_Intermediate Acid_Hydrolysis Mild Acid Hydrolysis Alkylated_Intermediate->Acid_Hydrolysis Cleavage Target_Molecule This compound Acid_Hydrolysis->Target_Molecule Recovered_Auxiliary Recovered Auxiliary Acid_Hydrolysis->Recovered_Auxiliary

Caption: Workflow for Schöllkopf asymmetric synthesis.

Enzymatic Kinetic Resolution: Harnessing Nature's Selectivity

Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to separate a racemic mixture.[4] For the synthesis of this compound, a lipase-catalyzed acylation of the racemic amino acid is a common approach. The lipase will selectively acylate one enantiomer (typically the (S)-enantiomer) at a much faster rate, leaving the unreacted (R)-enantiomer, which can then be isolated.

Causality of Experimental Choices:

  • Enzyme Selection: Lipases, such as Candida antarctica lipase B (CALB), are frequently used due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.

  • Acyl Donor: An acyl donor like ethyl acetate is chosen as it is inexpensive and the resulting ethyl alcohol by-product is easily removed.

  • Solvent: A non-polar organic solvent such as hexane or toluene is used to solubilize the substrates and facilitate the enzymatic reaction.

  • Reaction Monitoring: The reaction progress is monitored (e.g., by chiral HPLC) to stop the reaction at approximately 50% conversion to maximize both the yield and enantiomeric excess of the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: To a solution of racemic 2-Amino-5-phenylpentanoic acid in a suitable organic solvent (e.g., toluene), add an acyl donor (e.g., ethyl acetate) and the immobilized lipase (e.g., Novozym 435).

  • Enzymatic Reaction: Stir the suspension at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.

  • Reaction Quench and Separation: Once approximately 50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused). The filtrate contains the acylated (S)-enantiomer and the unreacted (R)-enantiomer.

  • Isolation of the (R)-Enantiomer: The two components can be separated by exploiting their different chemical properties. For example, an acid-base extraction can be used. The mixture is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The unreacted (R)-amino acid will be deprotonated and move to the aqueous phase, while the acylated (S)-enantiomer will remain in the organic phase. The aqueous phase is then acidified, and the this compound is extracted with an organic solvent.

Workflow for Enzymatic Kinetic Resolution

EKR_Workflow Racemic_Mixture Racemic (R/S)-2-Amino-5-phenylpentanoic Acid Enzyme_Acyl_Donor Lipase + Acyl Donor (e.g., Ethyl Acetate) Racemic_Mixture->Enzyme_Acyl_Donor Enzymatic Acylation Reaction_Mixture Mixture at ~50% Conversion: - (R)-Amino Acid (unreacted) - (S)-N-Acyl Amino Acid (product) Enzyme_Acyl_Donor->Reaction_Mixture Separation Separation (e.g., Acid-Base Extraction) Reaction_Mixture->Separation R_Enantiomer Pure this compound Separation->R_Enantiomer S_Derivative Recovered (S)-N-Acyl Amino Acid Separation->S_Derivative

Caption: General workflow for enzymatic kinetic resolution.

Chiral Pool Synthesis: Building upon Nature's Chirality

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, a plausible precursor from the chiral pool is (R)-phenylglycine. This approach leverages the existing stereocenter of the starting material, which is then elaborated to the final product.

Causality of Experimental Choices:

  • Starting Material: (R)-phenylglycine is an attractive starting material as it already contains the desired (R)-stereocenter and the phenyl group, albeit at a different position.

  • Protection Strategy: The amino and carboxyl groups of the starting material are protected to prevent unwanted side reactions during the chain extension steps.

  • Chain Elongation: A multi-step sequence is required to add the three-carbon chain. This could involve, for example, reduction of the carboxylic acid to an alcohol, conversion to a leaving group (e.g., a tosylate or halide), and subsequent displacement with a suitable three-carbon nucleophile (e.g., a cuprate).

  • Deprotection: The protecting groups are removed in the final step to yield the target amino acid.

Experimental Protocol: Chiral Pool Synthesis from (R)-Phenylglycine (Conceptual)

  • Protection: Protect the amino group of (R)-phenylglycine with a suitable protecting group (e.g., Boc or Cbz) and the carboxylic acid as a methyl or ethyl ester.

  • Reduction: Reduce the ester to the corresponding primary alcohol using a mild reducing agent like lithium borohydride.

  • Activation of the Alcohol: Convert the alcohol to a good leaving group, for example, by tosylation with tosyl chloride in the presence of a base like pyridine.

  • Chain Extension: React the tosylate with a suitable three-carbon nucleophile, such as the lithium salt of propyne, followed by hydrogenation to form the saturated carbon chain.

  • Deprotection: Remove the protecting groups under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) to yield this compound.

Conceptual Chiral Pool Synthesis Pathway

Chiral_Pool_Synthesis Start (R)-Phenylglycine Protection Protection (Amino & Carboxyl) Start->Protection Protected Protected Intermediate Protection->Protected Chain_Elongation Multi-step Chain Elongation Protected->Chain_Elongation Elongated Elongated Intermediate Chain_Elongation->Elongated Deprotection Deprotection Elongated->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: A conceptual pathway for chiral pool synthesis.

Quantitative Data Summary and Method Comparison

Synthesis MethodKey ReagentsTypical YieldTypical Enantiomeric/Diastereomeric ExcessKey AdvantagesKey Disadvantages
Schöllkopf Auxiliary L-Valine derivative, n-BuLi, 1-bromo-3-phenylpropane60-80%>95% deHigh stereoselectivity, reliable, well-established.Multi-step, requires cryogenic temperatures, stoichiometric use of chiral auxiliary.
Enzymatic Resolution Racemic amino acid, Lipase (e.g., CALB), Acyl donor<50% (for the desired enantiomer)>99% eeHigh enantioselectivity, mild reaction conditions, reusable catalyst.Theoretical maximum yield of 50%, requires separation of enantiomers.
Chiral Pool Synthesis (R)-Phenylglycine, Protecting groups, Reagents for chain elongationVariable (dependent on the specific route)>99% ee (retains starting material's chirality)Starts with an enantiomerically pure material, predictable stereochemistry.Can be a lengthy multi-step synthesis, availability of the starting material can be a factor.

Conclusion: Selecting the Optimal Synthesis Strategy

The choice of the most appropriate method for the synthesis of this compound depends on several factors, including the desired scale of the synthesis, the available resources, and the required level of enantiomeric purity.

  • For high stereoselectivity and predictability on a laboratory scale, the Schöllkopf auxiliary method is an excellent choice, albeit with the need for stoichiometric amounts of the chiral auxiliary and cryogenic conditions.

  • For a "greener" and potentially more scalable approach , enzymatic kinetic resolution is highly attractive, especially if an efficient process for recycling the unwanted enantiomer (e.g., through racemization) can be implemented.

  • Chiral pool synthesis is a powerful strategy when a suitable and cost-effective chiral precursor is readily available, offering a direct route to the target molecule with excellent stereocontrol.

Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable the researcher to make an informed decision and successfully synthesize this compound for their specific research and development needs.

References

  • Wikipedia. (2023). Chiral auxiliary. [Link]
  • Angle, S. R., & Breitenbucher, J. G. (1993). A General Route for the Synthesis of Enantiopure Indolizidine Alkaloids from α-Amino Acids. Total Synthesis of (+)-Monomorine. Tetrahedron Letters, 34(25), 3985–3988.
  • Baran, P. S. (2017). Creativity from the Chiral Pool: Amino Acids.
  • chemeurope.com. (n.d.). Chiral auxiliary. [Link]
  • Davies, S. G., & Nicholson, R. L. (2005). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Organic & Biomolecular Chemistry, 3(19), 3468–3479.
  • Forró, E., & Fülöp, F. (2014). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Periodica Polytechnica Chemical Engineering, 58(1), 21-26.
  • Belokon, Y. N., Bakhmutov, V. I., Chernoglazova, N. I., Kochetkov, K. A., Vitt, S. V., Garbalinskaya, N. S., & Belikov, V. M. (1988). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 305-312.
  • Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Methods in Molecular Biology (Vol. 73, pp. 227-266). Humana Press.
  • An, G., & Seidel, D. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • ResearchGate. (2005).
  • ResearchGate. (n.d.). Amino Acids as a Chiral Pool: Synthesis of (S)- and (R)
  • Arkat USA, Inc. (n.d.). (R)-α-Aminoadipic acid: an interesting chiral pool building block. [Link]
  • Mei, H., Han, J., Takeda, R., Sakamoto, T., Miwa, T., Minamitsuji, Y., Moriwaki, H., Abe, H., & Soloshonok, V. A. (2018). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Organic Process Research & Development, 22(10), 1336–1342.
  • Zhang, W., Wei, Z., Cui, W., & Zhang, X. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Biotechnology for Biofuels, 14(1), 1-13.
  • Semantic Scholar. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). [Link]
  • MDPI. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]
  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... [Link]
  • PubMed Central. (2018). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. [Link]
  • ScienceDirect. (2018). Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. [Link]

Sources

A Technical Guide to the Chiral Synthesis of (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-5-phenylpentanoic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds, including inhibitors of HIV-1 protease and Nitric Oxide Synthase.[1][2] Its stereochemistry is paramount to its biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides an in-depth analysis of the primary strategies for the chiral synthesis of this compound, offering a comparative overview of methodologies, detailed experimental protocols, and insights into the mechanistic underpinnings of these synthetic routes. The content is designed to equip researchers and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic strategy for their specific needs.

Introduction: The Significance of this compound

Non-proteinogenic amino acids (NPAAs) have become indispensable tools in modern drug discovery and development.[3] By incorporating NPAAs into peptide-based drug candidates, it is possible to fundamentally alter their drug-like properties, often leading to enhanced stability, potency, and bioavailability.[3] this compound, a member of this important class of molecules, features a phenylpropyl side chain that imparts unique conformational constraints and hydrophobic interactions within target proteins.[1] The precise spatial arrangement of the amino group, dictated by the (R)-configuration at the α-carbon, is often essential for optimal binding and biological activity. Consequently, the development of efficient and highly stereoselective synthetic methods is of paramount importance.

This guide will explore the three principal avenues for the enantioselective synthesis of this compound:

  • Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in the formation of the chiral center.

  • Chiral Auxiliaries: Utilizing covalently attached chiral molecules to direct the stereochemical outcome of a reaction.[4]

  • Enzymatic Resolution: Leveraging the high stereoselectivity of enzymes to separate a racemic mixture.

Strategic Approaches to Chiral Synthesis

The synthesis of enantiomerically pure α-amino acids can be broadly categorized into methods that create the chiral center asymmetrically and those that resolve a pre-existing racemic mixture. Each approach has its own set of advantages and challenges in terms of efficiency, scalability, and cost.

Asymmetric Catalysis: The Power of Chiral Catalysts

Catalytic asymmetric synthesis has emerged as a powerful and atom-economical strategy for producing chiral molecules.[4] This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. For the synthesis of α-amino acids, asymmetric hydrogenation is a particularly well-established and robust method.[5][6]

Asymmetric Hydrogenation of Dehydroamino Acid Precursors

The rhodium-catalyzed asymmetric hydrogenation of α-(acylamino)acrylates is a highly reliable method for synthesizing α-amino acids with excellent enantioselectivity.[5][7] This process involves the hydrogenation of a prochiral dehydroamino acid precursor in the presence of a chiral rhodium-phosphine complex. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer.

A general workflow for this approach is as follows:

G cluster_0 Synthesis of Dehydroamino Acid Precursor cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection A Benzaldehyde C Erlenmeyer-Plöchl Azlactone Synthesis A->C B N-Acetylglycine B->C D α-(Acetamido)-5-phenyl-2-pentenoic acid C->D G Hydrogenation Reaction D->G E Chiral Rhodium Catalyst (e.g., Rh-DuPhos) E->G F H₂ F->G H N-Acetyl-(R)-2-amino-5-phenylpentanoic acid G->H I Acid or Enzymatic Hydrolysis H->I J This compound I->J

Figure 1: General workflow for asymmetric hydrogenation.

The choice of chiral phosphine ligand is critical for achieving high enantioselectivity. Ligands such as DuPhos and TangPhos have proven to be highly effective in the rhodium-catalyzed hydrogenation of a wide range of dehydroamino acid derivatives, often affording products with enantiomeric excesses (ee) exceeding 99%.[7]

Chiral Auxiliaries: Stoichiometric Stereocontrol

The use of chiral auxiliaries is a classical and highly reliable method for asymmetric synthesis.[4][8] In this approach, a chiral molecule is covalently attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter has been established, the auxiliary is cleaved to yield the enantioenriched product. Prominent chiral auxiliaries used in amino acid synthesis include Evans oxazolidinones and Schöllkopf bis-lactim ethers.[8]

The general principle involves the alkylation of a glycine enolate equivalent attached to a chiral auxiliary. The steric bulk of the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, thereby creating the new stereocenter with high diastereoselectivity.

G A Glycine C Coupling A->C B Chiral Auxiliary (e.g., Evans Oxazolidinone) B->C D Glycinyl-Chiral Auxiliary Adduct C->D E Deprotonation (LDA) D->E F Chiral Enolate E->F H Diastereoselective Alkylation F->H G Electrophile (1-Bromo-3-phenylpropane) G->H I Alkylated Adduct H->I J Cleavage of Auxiliary I->J K This compound J->K

Figure 2: Workflow for chiral auxiliary-mediated synthesis.

While this method often provides excellent stereocontrol, it requires stoichiometric amounts of the chiral auxiliary and involves additional protection and deprotection steps, which can lower the overall yield and atom economy compared to catalytic methods.

Enzymatic Resolution: Nature's Catalysts

Enzymatic resolution is a powerful technique that capitalizes on the exquisite stereoselectivity of enzymes to separate enantiomers from a racemic mixture.[9] For the synthesis of chiral amino acids, hydrolases such as lipases and aminoacylases are commonly employed.

A typical approach involves the enzymatic hydrolysis of a racemic N-acylamino acid. The enzyme will selectively hydrolyze one enantiomer of the substrate, leaving the other unreacted. The resulting mixture of the free amino acid and the unreacted N-acylamino acid can then be easily separated.

Dynamic Kinetic Resolution (DKR)

A significant advancement in enzymatic resolution is dynamic kinetic resolution (DKR), which allows for the theoretical conversion of 100% of the racemic starting material into the desired enantiomer.[10][11] In DKR, the enzymatic resolution is coupled with an in situ racemization of the unreacted enantiomer.[12] This continuous racemization ensures that the enzyme always has a supply of the preferred substrate, driving the reaction to completion. For amino acid derivatives, enzymes like α-amino-ε-caprolactam racemase can be used in conjunction with a stereoselective amidase.[11][13]

G cluster_0 Racemic Starting Material cluster_1 Dynamic Kinetic Resolution A Racemic 2-Amino-5-phenylpentanamide B (R)-2-Amino-5-phenylpentanamide A->B C (S)-2-Amino-5-phenylpentanamide A->C D Enantioselective Hydrolysis (R-amidase) B->D E Racemization (Racemase) C->E F This compound D->F E->B

Figure 3: Principle of Dynamic Kinetic Resolution.

In-Depth Protocol: Asymmetric Hydrogenation of Methyl 2-acetamido-5-phenylpent-2-enoate

This section provides a detailed protocol for the synthesis of this compound via asymmetric hydrogenation, a method known for its high efficiency and enantioselectivity.[5][7]

Materials and Reagents:

  • Methyl 2-acetamido-5-phenylpent-2-enoate

  • (1,5-Cyclooctadiene)bis(dimethylphosphino)ethane rhodium(I) tetrafluoroborate ([Rh(cod)(dppe)]BF₄)

  • (R,R)-Me-DuPhos

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • 6 M Hydrochloric acid

  • Dowex 50WX8 ion-exchange resin

Experimental Procedure:

Step 1: Catalyst Preparation

  • In a glovebox, dissolve [Rh(cod)(dppe)]BF₄ (0.01 mmol) and (R,R)-Me-DuPhos (0.011 mmol) in degassed methanol (5 mL) in a Schlenk flask.

  • Stir the solution at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst.

Step 2: Asymmetric Hydrogenation

  • In a separate hydrogenation vessel, dissolve methyl 2-acetamido-5-phenylpent-2-enoate (1.0 mmol) in degassed methanol (10 mL).

  • Transfer the catalyst solution to the hydrogenation vessel via cannula.

  • Seal the vessel, and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

Step 3: Purification and Deprotection

  • Purify the crude N-acetyl-(R)-2-amino-5-phenylpentanoate by flash column chromatography on silica gel (ethyl acetate/hexanes).

  • Dissolve the purified product in 6 M HCl (10 mL) and heat at reflux for 6 hours.

  • Cool the solution to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in deionized water and apply to a Dowex 50WX8 ion-exchange column.

  • Wash the column with deionized water, then elute the amino acid with 2 M aqueous ammonia.

  • Collect the ninhydrin-positive fractions and concentrate under reduced pressure to yield this compound as a white solid.

Step 4: Determination of Enantiomeric Excess

  • Derivatize a small sample of the final product with a chiral derivatizing agent (e.g., Marfey's reagent).

  • Analyze the diastereomeric derivatives by reverse-phase HPLC to determine the enantiomeric excess.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy depends on various factors, including the desired scale of production, cost considerations, and available equipment. The following table provides a comparative overview of the discussed methods.

Method Advantages Disadvantages Typical ee
Asymmetric Hydrogenation High enantioselectivity, high turnover numbers, atom-economical.[7]Requires specialized high-pressure equipment, cost of chiral ligands and precious metal catalysts.>95%
Chiral Auxiliaries High diastereoselectivity, predictable stereochemical outcome, well-established methodology.[8]Stoichiometric use of the auxiliary, additional protection/deprotection steps, lower atom economy.>98% (de)
Enzymatic Resolution (DKR) Very high enantioselectivity, mild reaction conditions, environmentally friendly.[9][10]Substrate-specific enzymes may be required, potential for enzyme inhibition, requires racemization catalyst for DKR.>99%

Future Perspectives

The field of asymmetric synthesis is continuously evolving, with ongoing research focused on the development of more efficient, sustainable, and cost-effective methods. For the synthesis of this compound and other chiral amino acids, several areas hold promise for future advancements:

  • Organocatalysis: The use of small organic molecules as catalysts offers an attractive alternative to metal-based catalysts, often with lower toxicity and cost.

  • Biocatalysis: The discovery and engineering of novel enzymes with broader substrate scopes and enhanced stability will further expand the utility of enzymatic methods.

  • Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and process control for catalytic reactions, including asymmetric hydrogenations.

Conclusion

The chiral synthesis of this compound can be successfully achieved through several distinct strategies, each with its own merits and drawbacks. Asymmetric hydrogenation stands out as a highly efficient and scalable method for large-scale production, while chiral auxiliary-based approaches offer excellent stereocontrol for smaller-scale syntheses. Enzymatic dynamic kinetic resolution represents a green and highly enantioselective alternative. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development program. A thorough understanding of the principles and practical considerations outlined in this guide will enable scientists to make informed decisions and successfully synthesize this valuable chiral building block for the advancement of pharmaceutical research.

References

  • BenchChem. (n.d.). A Comparative Guide to Chiral Auxiliaries in Asymmetric Amino acid Synthesis: Focus on N-Benzoyl-L-proline.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.).
  • Fan, Q. A., Deng, G. J., Lin, C. C., & Chan, A. S. C. (2002). Highly Efficient Synthesis of Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation. Organic Letters, 4(25), 4471–4474. [Link]
  • Parvulescu, D., & Galarneau, A. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Catalysis Science & Technology, 3(11), 2790. [Link]
  • Chiral Amino Acids Synthesis. (n.d.).
  • Dunn, T. B. (2002). Asymmetric Hydrogenation and Other Methods for the Synthesis of Unnatural Amino Acids and Derivatives. Current Opinion in Drug Discovery & Development, 5(6), 892–905.
  • Komeda, H., Asano, Y. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 67(12), 5601-5605.
  • Marqués-López, E., Merino, P., Tejero, T., & Herrera, R. P. (2009). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 109(12), 6217–6280. [Link]
  • Dömling, A. (2002). Chiral Auxiliary Based Approach Toward the Synthesis of C-Glycosylated Amino Acids. Organic Letters, 4(22), 3823–3826. [Link]
  • Mazuela, J., & Pàmies, O. (2021).
  • Dynamic kinetic enzymatic resolutions of synthetic substrates to form.... (n.d.). ResearchGate.
  • Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. (n.d.). The Journal of Organic Chemistry.
  • A chiral relay auxiliary for the synthesis of homochiral α-amino acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Dynamic Kinetic Resolution of Amino Acid Amide Catalyzed by d-Aminopeptidase and α-Amino-ε-caprolactam Racemase. (2016). figshare. [Link]
  • Liu, W., & Wang, J. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(3), 850–871. [Link]
  • Asymmetric Synthesis of Non-Proteinogenic Amino Acids. (n.d.). Wiley.
  • Chiral resolution methods and the integration of a racemization step.... (n.d.). ResearchGate.
  • Ahangarzadeh, S., & Ghassemian, M. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Peptide Science, 26(12), e3277. [Link]
  • Zhang, Z., & Liu, W. (2020). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(2), 793–848. [Link]
  • BenchChem. (n.d.). Minimizing racemization of "2-Amino-5-phenylpentanoic acid" during synthesis.
  • MDPI. (2021). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides.
  • Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products.
  • Wikipedia. (n.d.). Pyroglutamic acid.
  • Hu, W., & Wang, J. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 7(2), 1104–1108. [Link]
  • Synthetic route to generate 4. L-pyroglutamic acid, 5, was used to.... (n.d.). ResearchGate.
  • BenchChem. (n.d.). Comparative Bioactivity of 2-Amino-5-phenylpentanoic Acid Analogs: A Guide for Researchers.
  • Google Patents. (n.d.). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • Chem-Impex. (n.d.). L-2-Amino-5-phenylpentanoic acid.
  • PubChem. (n.d.). 2-Amino-5-phenylpentanoic acid.
  • Google Patents. (n.d.). Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.

Sources

An In-Depth Technical Guide to the Structural Analogs of (R)-2-Amino-5-phenylpentanoic Acid: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, serves as a versatile scaffold in medicinal chemistry. Its unique structural features, including a chiral center, an amino group, a carboxylic acid, and a phenylpentyl side chain, provide a foundation for the design of a diverse array of bioactive molecules.[1][2] This guide offers an in-depth exploration of the structural analogs of this compound, detailing their synthesis, biological activities, and therapeutic applications. We will delve into the causal relationships behind experimental designs and provide validated protocols to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Core Structure and Physicochemical Properties

This compound, also known as D-2-Amino-5-phenyl-pentanoic acid, possesses the molecular formula C11H15NO2 and a molecular weight of approximately 193.24 g/mol .[3][4][5] The core structure consists of a pentanoic acid backbone with an amino group at the α-carbon (C2) in the (R)-configuration and a phenyl group at the terminus of the five-carbon chain.[1][2] This arrangement imparts a degree of hydrophobicity due to the phenyl ring, while the amino and carboxyl groups provide sites for polar interactions and chemical modifications.[1][2]

PropertyValueSource
Molecular FormulaC11H15NO2[4]
Molecular Weight193.24 g/mol [4]
IUPAC Name(2R)-2-amino-5-phenylpentanoic acid[4]
CAS Number36061-08-2[6]
Physical FormWhite solid or powder[1]

Strategic Modifications and Classes of Analogs

The structural versatility of this compound allows for systematic modifications to explore and optimize biological activity. These modifications can be broadly categorized into three main classes:

  • Backbone Modifications: Alterations to the amino acid core, including the amino and carboxyl functionalities.

  • Side-Chain Modifications: Changes to the pentyl chain, such as introducing unsaturation, cyclization, or heteroatoms.

  • Phenyl Ring Substitutions: Introduction of various substituents onto the terminal phenyl group to modulate electronic and steric properties.

The following diagram illustrates the key points of potential modification on the this compound scaffold.

scaffold This compound Scaffold C Core Structure N Amino Group (N-terminus) C->N Backbone Modifications O Carboxyl Group (C-terminus) C->O Backbone Modifications S Pentyl Side Chain C->S Side-Chain Modifications P Phenyl Ring C->P Phenyl Ring Substitutions

Caption: Potential sites for structural modification on the this compound scaffold.

Therapeutic Applications and Structure-Activity Relationships

Analogs of 2-Amino-5-phenylpentanoic acid have shown significant promise as inhibitors of various enzymes, highlighting their therapeutic potential in diverse disease areas.

HIV-1 Protease Inhibition

Mechanism of Action: HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[7] Inhibition of this enzyme prevents the formation of infectious virions.[8] HIV-1 protease is an aspartyl protease, utilizing a pair of aspartic acid residues in the active site to catalyze the hydrolysis of peptide bonds.[4][7] Inhibitors often mimic the transition state of the substrate, binding tightly to the active site and blocking its function.[7]

HIV_Protease_Inhibition cluster_virus HIV Life Cycle cluster_inhibition Inhibition by Analogs Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Inactive Protease Inactive Protease HIV-1 Protease->Inactive Protease Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Analog Inhibitor Analog Inhibitor Analog Inhibitor->HIV-1 Protease Binding to active site NOS_Pathway cluster_pathway Nitric Oxide Synthesis cluster_inhibition Inhibition by Analogs L-Arginine L-Arginine NOS Enzyme\n(nNOS, iNOS, eNOS) NOS Enzyme (nNOS, iNOS, eNOS) L-Arginine->NOS Enzyme\n(nNOS, iNOS, eNOS) Oxidation Nitric Oxide (NO) Nitric Oxide (NO) NOS Enzyme\n(nNOS, iNOS, eNOS)->Nitric Oxide (NO) L-Citrulline L-Citrulline NOS Enzyme\n(nNOS, iNOS, eNOS)->L-Citrulline Inactive NOS Inactive NOS NOS Enzyme\n(nNOS, iNOS, eNOS)->Inactive NOS Analog Inhibitor Analog Inhibitor Analog Inhibitor->NOS Enzyme\n(nNOS, iNOS, eNOS) Competitive Binding

Caption: The enzymatic conversion of L-arginine to nitric oxide by NOS and its inhibition.

Structure-Activity Relationship (SAR): Analogs of 2-Amino-5-phenylpentanoic acid have been designed to act as substrate analogs for NOS, competing with L-arginine for binding to the active site.

  • Azole-Containing Analogs: The synthesis of S-2-amino-5-azolylpentanoic acids has led to the identification of potent NOS inhibitors. [9]The azole ring, such as imidazole or 1,2,4-triazole, is thought to mimic the guanidinium group of L-arginine.

  • Substitution on the Azole Ring: The nature and position of substituents on the azole ring significantly influence potency and selectivity. For instance, 2-amino-5-(imidazol-1-yl)pentanoic acid was found to be a potent inhibitor of rat iNOS, rat nNOS, and human cNOS. [9] Quantitative Data on NOS Inhibition:

AnalogTarget IsoformIC50 (µM)Reference
S-2-amino-5-(imidazol-1-yl)pentanoic acidrat iNOS, rat nNOS, human cNOSPotent inhibitor [9]
S-2-amino-5-(2-aminoimidazol-1-yl)pentanoic acidNOS isoformsWeakly inhibitory [9]
S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acidNOS isoformsWeakly inhibitory [9]

Experimental Protocols

Synthesis of (S)-2-Amino-5-phenylpentanoic Acid

This protocol describes a representative synthesis of the (S)-enantiomer, which can be adapted for the synthesis of the (R)-enantiomer and its analogs.

Materials:

  • L-styrylalanine

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • Diatomaceous earth (Celite®)

  • Rotary evaporator

Procedure:

  • Dissolve L-styrylalanine (e.g., 50 mg, 0.26 mmol) in methanol (5 mL) in a reaction vessel.

  • Flush the vessel with nitrogen gas.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature for 2 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting white powder is the target product, (S)-2-amino-5-phenylpentanoic acid. [10]10. Confirm the structure and purity of the product using 1H-NMR and mass spectrometry. [10]

FRET-Based HIV-1 Protease Inhibition Assay

This high-throughput screening method is used to identify and characterize inhibitors of HIV-1 protease.

Materials:

  • Recombinant HIV-1 protease

  • FRET-based peptide substrate with a cleavage site for HIV-1 protease

  • Assay Buffer (e.g., 0.1 M MES, 0.2 M NaCl, 1 mM DTT, pH 6.5)

  • Test compounds and a known inhibitor (e.g., Pepstatin A) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Plate Setup: Add 2 µL of the diluted test compounds or controls (DMSO for negative control, known inhibitor for positive control) to the wells of the microplate.

  • Enzyme Addition: Prepare a working solution of HIV-1 protease in cold assay buffer and add 48 µL to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add 50 µL of the FRET substrate solution to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence signal at appropriate excitation and emission wavelengths over time. The cleavage of the FRET substrate by the protease will result in an increase in fluorescence.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.

Griess Assay for Nitric Oxide Synthase (NOS) Inhibition

This colorimetric assay measures the production of nitrite, a stable end-product of NO metabolism, to determine NOS activity.

Materials:

  • Cell or tissue homogenates containing NOS

  • NOS assay buffer

  • L-arginine

  • Cofactors (e.g., NADPH, FAD, FMN, BH4)

  • Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrite standard solutions

  • 96-well microplates

  • Spectrophotometric microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue homogenates in cold NOS assay buffer.

  • Enzymatic Reaction: In a 96-well plate, combine the sample, L-arginine, and cofactors. Include wells with and without the test inhibitor at various concentrations.

  • Incubation: Incubate the plate at 37°C to allow for NO production.

  • Griess Reaction: Add the Griess reagent to each well. A purple/magenta color will develop in the presence of nitrite.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the nitrite standard solutions. Determine the concentration of nitrite produced in each sample. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the design of potent and selective enzyme inhibitors. Through systematic structural modifications, researchers have developed analogs with significant therapeutic potential, particularly in the areas of antiviral and anti-inflammatory medicine. The in-depth understanding of the structure-activity relationships and the availability of robust synthetic and bioassay protocols, as outlined in this guide, will continue to drive the discovery of novel drug candidates based on this versatile chemical entity. The self-validating nature of the described protocols, coupled with a deep understanding of the underlying biochemical mechanisms, provides a solid foundation for future research and development in this exciting field.

References

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-phenylpentanoic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). D-2-Amino-5-phenyl-pentanoic acid. PubChem.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of D-2-Amino-5-phenylpentanoic Acid in Biochemical Research.
  • Ortwine, D. F., et al. (1992). Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. Journal of Medicinal Chemistry, 35(8), 1345–1370. [Link]
  • National Center for Biotechnology Information. (n.d.). (2R)-2-(ethylamino)-5-phenylpentanoic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). L-2-Amino-5-phenyl-pentanoic acid. PubChem.
  • Wlodawer, A., & Vondrasek, J. (1998). Inhibitors of HIV-1 protease: a major success of structure-assisted drug design. Annual review of biophysics and biomolecular structure, 27, 249–284. [Link]
  • Aldous, D. J., et al. (1998). S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of the isoforms of nitric oxide synthase (NOS). Bioorganic & medicinal chemistry, 6(11), 2139–2149. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for (R)-2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid of interest in peptidomimetics and drug discovery.[1] The structural features, including a chiral center, an aromatic ring, and a flexible alkyl chain, give rise to characteristic spectroscopic signatures that are crucial for its unambiguous identification and quality control. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical interpretations and practical insights into the spectroscopic workflow.

Introduction to this compound

This compound, also known as (R)-5-phenylnorvaline, is a chiral building block used in the synthesis of various biologically active molecules.[1] Its molecular structure consists of a pentanoic acid backbone with an amino group at the α-position (C2) and a phenyl group at the δ-position (C5). The precise characterization of this compound is paramount to ensure its stereochemical purity and integrity in subsequent applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, methine, and methylene protons. The spectrum for the (S)-enantiomer, which is identical to the (R)-enantiomer in an achiral solvent, has been reported in deuterated methanol (CD₃OD).

Table 1: ¹H NMR Data for 2-Amino-5-phenylpentanoic Acid in CD₃OD

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.42-7.25m5HAr-H
3.71t (J = 6.0 Hz)1HH-2 (α-proton)
2.69t (J = 6.4 Hz)2HH-5 (benzylic CH₂)
1.85m2HH-3
1.70m2HH-4

Source: Adapted from ChemicalBook.[2]

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (Ar-H): The multiplet in the range of δ 7.25-7.42 ppm corresponds to the five protons of the monosubstituted benzene ring.

  • Alpha-Proton (H-2): The triplet at δ 3.71 ppm is assigned to the proton on the chiral carbon (C2). Its multiplicity indicates coupling to the adjacent methylene protons at C3.

  • Benzylic Protons (H-5): The triplet at δ 2.69 ppm is characteristic of the methylene protons adjacent to the phenyl group.

  • Aliphatic Methylene Protons (H-3 and H-4): The multiplets at δ 1.85 and 1.70 ppm are assigned to the remaining two methylene groups in the alkyl chain.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), if quantitative analysis is required.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the internal standard or the residual solvent peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Tune and Shim insert->setup acquire Acquire Spectrum setup->acquire ft Fourier Transform acquire->ft correction Phase and Baseline Correction ft->correction analysis Integration and Chemical Shift Analysis correction->analysis

¹H NMR Experimental Workflow
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ) ppmJustification
C=O (C1)~175-180Typical range for a carboxylic acid carbon.
C2~55-60Deshielded by the attached amino and carboxyl groups.
C3~30-35Aliphatic methylene carbon.
C4~28-32Aliphatic methylene carbon.
C5~35-40Benzylic carbon, deshielded by the phenyl group.
Aromatic C (quaternary)~141-143The carbon atom of the phenyl ring attached to the alkyl chain.
Aromatic CH~126-129Aromatic carbons bearing a hydrogen atom.

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with the following key differences in the acquisition parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Acquisition Time and Relaxation Delay: Longer acquisition times and relaxation delays are often necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Number of Scans: A significantly larger number of scans is usually required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Predicted IR Absorption Bands for this compound:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • N-H Stretch (Amine): A moderate, somewhat broad band in the range of 3000-3300 cm⁻¹. As a primary amine, two bands may be observed due to symmetric and asymmetric stretching. This band often overlaps with the O-H stretch.

  • C-H Stretch (Aromatic): Sharp, medium-to-weak bands typically appear just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Medium-to-strong bands appearing just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • N-H Bend (Amine): A medium intensity band around 1550-1650 cm⁻¹.

  • C=C Stretch (Aromatic): Medium-to-weak, sharp bands in the region of 1450-1600 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the background spectrum of the empty ATR crystal. Then, clamp the sample to ensure good contact and record the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place Solid Sample on ATR Crystal background Record Background Spectrum place_sample->background sample_spec Record Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio final_spectrum Generate Final IR Spectrum ratio->final_spectrum

FTIR-ATR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

The molecular formula of this compound is C₁₁H₁₅NO₂.[3][4] The calculated monoisotopic mass is 193.1103 g/mol .

Expected Mass Spectrum Data:

  • Electrospray Ionization (ESI): In positive ion mode, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 194.1181. A value of 194.4 has been reported for the (S)-enantiomer.[2]

  • Fragmentation: Common fragmentation pathways for amino acids include the loss of water (H₂O) and formic acid (HCOOH) from the protonated molecule.

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.

Conclusion

The spectroscopic characterization of this compound is a critical step in its utilization for research and development. This guide has outlined the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and provided standardized protocols for their acquisition. While a complete set of experimental data is not available in the public domain, the combination of data from its enantiomer and related analogues, along with theoretical predictions, provides a robust framework for the structural verification of this important chiral building block.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761813, L-2-Amino-5-phenyl-pentanoic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 296866, 2-Amino-5-phenylpentanoic acid.
  • MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

Sources

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for (R)-2-Amino-5-phenylpentanoic acid, a chiral non-proteinogenic amino acid of interest in peptidomimetic design and pharmaceutical research. The following sections detail the structural elucidation of this molecule using ¹H and ¹³C NMR spectroscopy, offering field-proven insights into experimental design, data interpretation, and the underlying principles that govern the spectral characteristics of this compound.

Introduction: The Significance of this compound and the Role of NMR

This compound, also known as (R)-5-phenylnorvaline, is a valuable building block in medicinal chemistry. Its unique structure, featuring a phenylalkyl side chain, allows for the introduction of aromatic and hydrophobic interactions in peptide-based therapeutics, potentially enhancing binding affinity and metabolic stability.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such chiral molecules. The precise chemical environment of each proton and carbon atom is reflected in its unique resonance frequency (chemical shift), spin-spin coupling patterns, and relaxation properties. This guide will delve into the detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for researchers working with this and related compounds.

Molecular Structure and Key NMR-Active Nuclei

The structural integrity of this compound is paramount to its function. The following diagram illustrates the molecular structure with atom numbering that will be used for spectral assignments.

Figure 1. Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is crucial. The following methodology is recommended for the analysis of this compound.

3.1. Sample Preparation

  • Solvent Selection: Deuterium oxide (D₂O) is a suitable solvent for acquiring the NMR spectra of amino acids due to their polarity. The use of D₂O will result in the exchange of the labile amine (-NH₂) and carboxylic acid (-COOH) protons with deuterium, leading to the disappearance of their signals in the ¹H NMR spectrum.

  • Concentration: A sample concentration of 10-20 mg/mL in D₂O is recommended for optimal signal-to-noise ratio in both ¹H and ¹³C NMR experiments.

  • pH Adjustment: The chemical shifts of the α-proton and α-carbon are particularly sensitive to the pH of the solution due to the protonation state of the amino and carboxyl groups. It is advisable to adjust the pD of the solution to a standardized value (e.g., physiological pD of ~7.4) for consistency.

  • Internal Standard: A small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), should be added for accurate chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for better spectral dispersion and resolution.

  • ¹H NMR:

    • Pulse sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay (d1): 5 seconds to ensure full relaxation of all protons.

    • Acquisition time (aq): At least 3 seconds for good resolution.

  • ¹³C NMR:

    • Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation delay (d1): 2 seconds.

Analysis of Predicted ¹H NMR Spectrum

Disclaimer: The following spectral data is based on high-quality prediction algorithms due to the limited availability of publicly accessible, experimentally derived raw data. These predictions provide a reliable framework for spectral interpretation.

The predicted ¹H NMR spectrum of this compound in D₂O is characterized by distinct signals corresponding to the protons of the aliphatic chain and the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound in D₂O

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α (C2-H)~3.75Triplet (t)~7.5
H-β (C3-H₂)~1.85Multiplet (m)-
H-γ (C4-H₂)~1.65Multiplet (m)-
H-δ (C5-H₂)~2.65Triplet (t)~7.6
Ar-H (C7-H, C11-H)~7.20Doublet (d)~7.3
Ar-H (C8-H, C10-H)~7.30Triplet (t)~7.5
Ar-H (C9-H)~7.25Triplet (t)~7.3

Interpretation:

  • Aromatic Protons (7.20-7.30 ppm): The protons on the phenyl ring appear in the characteristic aromatic region. Due to the free rotation around the C5-C6 bond, the ortho (C7, C11) and meta (C8, C10) protons are chemically equivalent, respectively, leading to simplified multiplets.

  • α-Proton (H-α, ~3.75 ppm): The proton attached to the chiral center (C2) is deshielded by the adjacent amino and carboxyl groups, causing it to resonate at a relatively downfield chemical shift for an aliphatic proton. It appears as a triplet due to coupling with the two adjacent β-protons.

  • δ-Protons (H-δ, ~2.65 ppm): These benzylic protons are deshielded by the aromatic ring and appear as a triplet due to coupling with the γ-protons.

  • Aliphatic Chain Protons (H-β, H-γ, 1.65-1.85 ppm): The methylene protons of the aliphatic chain (C3 and C4) resonate in the upfield region and exhibit complex multiplet patterns due to overlapping signals and second-order coupling effects.

Analysis of Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in D₂O

Carbon AssignmentChemical Shift (δ, ppm)
C=O (C1)~175.0
C-α (C2)~55.0
C-β (C3)~32.0
C-γ (C4)~28.0
C-δ (C5)~35.0
C-ipso (C6)~141.0
C-ortho (C7, C11)~128.5
C-meta (C8, C10)~128.4
C-para (C9)~126.0

Interpretation:

  • Carbonyl Carbon (C1, ~175.0 ppm): The carboxylic acid carbon resonates at a significantly downfield chemical shift, which is characteristic for this functional group.

  • Aromatic Carbons (126.0-141.0 ppm): The six carbons of the phenyl ring are observed in the aromatic region. The ipso-carbon (C6), directly attached to the alkyl chain, is the most deshielded among the ring carbons.

  • α-Carbon (C2, ~55.0 ppm): The chiral carbon atom is deshielded by the attached nitrogen and carbonyl group.

  • Aliphatic Carbons (C3, C4, C5, 28.0-35.0 ppm): The methylene carbons of the side chain appear in the upfield aliphatic region.

Advanced NMR Techniques for Structural Confirmation

For a more rigorous structural elucidation, two-dimensional (2D) NMR experiments are invaluable.

G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY HSQC HSQC (¹H-¹³C Correlation) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC

Figure 2. Workflow of 1D and 2D NMR experiments for structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, allowing for the tracing of the proton connectivity throughout the aliphatic chain and within the aromatic ring. For instance, a cross-peak between the H-α and H-β signals would confirm their adjacent positions.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in definitively assigning the carbon signals based on the already assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For example, a correlation between the benzylic H-δ protons and the ipso-carbon (C6) of the aromatic ring would confirm the connection point of the side chain.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, supported by 2D correlation experiments, provides an unequivocal method for the structural verification and characterization of this compound. The predicted chemical shifts and coupling patterns discussed in this guide serve as a reliable reference for researchers in the fields of peptide synthesis, drug discovery, and medicinal chemistry. A thorough understanding of these NMR properties is essential for ensuring the quality and purity of this important chiral building block and for advancing its application in the development of novel therapeutics.

References

  • Note: Due to the limited availability of specific experimental NMR data for this compound in publicly accessible literature, this section provides general authoritative references for NMR spectroscopy of small molecules and amino acids.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Wishart, D. S. (2011). The Human Metabolome Database in 2011. Nucleic Acids Research, 39(Database issue), D603–D610. [Link]

  • Govindaraju, V., & Govil, G. (2006). NMR of Amino Acids, Peptides and Proteins. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd. [Link]

  • PubChem. 2-Amino-5-phenylpentanoic acid. National Center for Biotechnology Information. [Link][1]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the analysis of (R)-2-Amino-5-phenylpentanoic acid using mass spectrometry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental protocols, and data interpretation necessary for the robust characterization and quantification of this non-proteinogenic amino acid.

Introduction: The Significance of this compound

This compound, a derivative of norvaline, is a non-proteinogenic amino acid characterized by a phenyl group at the terminus of its side chain.[1][2] Such unique amino acids are valuable building blocks in medicinal chemistry and peptide synthesis. They are utilized to create novel therapeutic agents with modified pharmacological profiles, such as enhanced stability or altered receptor affinity.[1] Given its role in advanced pharmaceutical design, the ability to accurately detect, identify, and quantify this molecule is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled speed, sensitivity, and selectivity for this purpose.[3]

Foundational Principles: Sample Preparation and Ionization

The success of any mass spectrometric analysis begins with meticulous sample preparation and the selection of an appropriate ionization technique. The goal is to efficiently generate gas-phase ions of the analyte from a condensed phase with minimal degradation or matrix interference.[4][5]

Sample Preparation and Liquid Chromatography

For a molecule like this compound, which possesses both polar (amino and carboxyl groups) and non-polar (phenylalkyl side chain) characteristics, reverse-phase liquid chromatography (RPLC) is the method of choice.[6]

Expert Insight: The use of an acidic mobile phase, such as 0.1% formic acid in water and acetonitrile, serves a dual purpose.[6] Firstly, it protonates the amino group of the analyte, making it highly amenable to positive-ion electrospray ionization. Secondly, it ensures sharp chromatographic peak shapes by minimizing undesirable interactions with the stationary phase. A C18 column is typically effective for retaining and separating the analyte from more polar matrix components.[6]

Ionization Technique: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the premier technique for ionizing polar, non-volatile molecules like amino acids.[3][7] In positive-ion mode, the acidic mobile phase ensures the analyte is already protonated in solution. As the solution is sprayed through a heated capillary under a strong electric field, the solvent evaporates, and coulombic repulsion leads to the formation of gas-phase, protonated molecular ions, denoted as [M+H]⁺.[5][8]

This compound has a molecular formula of C₁₁H₁₅NO₂ and a monoisotopic mass of 193.11 Da.[9] Therefore, the primary ion observed in the full scan (MS1) mass spectrum will be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 194.1.

Structural Elucidation: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry is essential for confirming the identity of an analyte by analyzing its fragmentation pattern. This is typically achieved through Collision-Induced Dissociation (CID), where the selected precursor ion ([M+H]⁺) is accelerated into a collision cell filled with an inert gas (e.g., nitrogen or argon).[10] The collisions convert kinetic energy into internal energy, causing the ion to break apart at its weakest bonds, yielding a unique fingerprint of product ions.[10][11]

For protonated amino acids, fragmentation commonly occurs via neutral losses involving the functional groups.[12] The most predictable fragmentation pathways for protonated this compound ([M+H]⁺ at m/z 194.1) are:

  • Neutral Loss of H₂O (Water): Loss of a water molecule from the carboxylic acid group is a common fragmentation pathway, resulting in an acylium ion.

    • [C₁₁H₁₆NO₂]⁺ → [C₁₁H₁₄NO]⁺ + H₂O

    • m/z 194.1 → m/z 176.1

  • Neutral Loss of HCOOH (Formic Acid): This involves the loss of the entire carboxylic acid group.

    • [C₁₁H₁₆NO₂]⁺ → [C₁₀H₁₄N]⁺ + HCOOH

    • m/z 194.1 → m/z 148.1

  • Formation of an Immonium Ion: A characteristic fragmentation for amino acids is the cleavage that results in an immonium ion, which contains the alpha-carbon and the amino group. This often involves the loss of both the side chain and the carboxyl group.

    • [C₁₁H₁₆NO₂]⁺ → [C₂H₄N]⁺ + (C₉H₁₂O₂)

    • m/z 194.1 → m/z 44.0 (This fragment is often too low in mass to be observed by all instruments but is a fundamental pathway).

  • Side-Chain Fragmentation: Cleavage can also occur along the alkyl chain, though these fragments may be less intense than those involving the primary functional groups.

The diagram below illustrates the primary fragmentation pathways for protonated this compound.

Fragmentation_Pattern cluster_precursor Precursor Ion cluster_products Product Ions Precursor [M+H]⁺ m/z = 194.1 (C₁₁H₁₆NO₂)⁺ Product1 [M+H - H₂O]⁺ m/z = 176.1 Precursor->Product1 - H₂O Product2 [M+H - HCOOH]⁺ m/z = 148.1 Precursor->Product2 - HCOOH Product3 Immonium Ion m/z = 44.0 Precursor->Product3 - (Side Chain + COOH) Workflow A 1. Sample Preparation (Spiking, Dilution, Protein Precipitation if needed) B 2. LC Separation (Reverse-Phase C18 Column) A->B C 3. ESI Ionization (Positive Ion Mode) B->C D 4. MS1 Full Scan (Confirm [M+H]⁺ at m/z 194.1) C->D E 5. MS/MS Analysis (Product Ion Scan of m/z 194.1) D->E F 6. Data Processing (Quantification using MRM) E->F

Caption: General workflow for LC-MS/MS analysis of the target analyte.

Step-by-Step Methodology
  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Create a series of calibration standards by serial dilution. Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation: For analysis in a biological matrix (e.g., plasma), a protein precipitation step is required. Add a 3:1 volume of cold acetonitrile containing the internal standard to the sample, vortex, and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis. [13]3. LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions. [6] * Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS Conditions (Triple Quadrupole):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 4000 V [8] * Gas Temperature: 300 °C [8] * Gas Flow: 10 L/min [8] * Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. [3]5. MRM Transitions: Based on the fragmentation analysis, monitor the following transitions for quantification and confirmation:

    • Quantifier: 194.1 → 176.1

    • Qualifier: 194.1 → 148.1

    • Trustworthiness Check: The ratio of the qualifier to quantifier ion should remain constant across all samples and standards. A significant deviation may indicate an interference.

Quantitative Data Presentation

Quantitative analysis using MRM provides exceptional sensitivity and is considered the gold standard for LC-MS/MS quantitation. [7]The data below represents a typical calibration curve for this compound.

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)
1.01,520101,5000.015
5.07,850103,2000.076
25.040,100102,1000.393
100.0158,900100,8001.576
500.0795,200101,1007.865
1000.01,610,500101,90015.805

A linear regression of the Area Ratio vs. Concentration would yield a calibration curve with an R² value > 0.99, demonstrating the method's suitability for accurate quantification.

Conclusion

This guide outlines a comprehensive and robust framework for the mass spectrometric analysis of this compound. By combining optimized sample preparation, appropriate LC-MS/MS conditions, and a thorough understanding of the analyte's fragmentation behavior, researchers can achieve reliable identification and precise quantification. The methodologies described herein are grounded in established analytical principles, providing a trustworthy foundation for applications in pharmaceutical research and development.

References

  • Hirayama, A., Soga, T., Heiger, D. N. (2000). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(3), 463-467. [Link]
  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. [Link]
  • Christianson, C. (2025).
  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
  • Tao, W. A., & Cooks, R. G. (2003). Chiral analysis by mass spectrometry. Analytical Chemistry, 75(1), 25A-31A. [Link]
  • Griffiths, W. J. (2008). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
  • Li, F., & Se-Sass, S. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World. [Link]
  • Piraud, M., Vianey-Saban, C., Petritis, K., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]
  • Li, F., & Wu, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
  • Stein, S. E. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Journal of the American Society for Mass Spectrometry, 29(2), 267-280. [Link]
  • Emery Pharma. (2024).
  • da Silva, J. P., & da Silva, D. B. (2017). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. Journal of the Brazilian Chemical Society. [Link]
  • Sharma, S. (2017). Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-phenylpentanoic acid.
  • National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation.
  • Zhang, Y., & Li, L. (2019). Electrospray ionization mass spectrometry spectra of amino acids.
  • Autechem. (n.d.). Exploring the Chemical Properties and Uses of L-2-Amino-5-phenyl-pentanoic Acid. [Link]
  • Choi, Y. S., Yang, H. S., & Kim, H. J. (2010). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Bulletin of the Korean Chemical Society, 31(8), 2331-2334. [Link]
  • Chemistry LibreTexts. (2023).
  • National Center for Biotechnology Information. (n.d.). L-2-Amino-5-phenyl-pentanoic acid.
  • Khatun, J., & Rahman, M. M. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra.
  • Wikipedia. (n.d.). Non-proteinogenic amino acids. [Link]

Sources

An In-depth Technical Guide to the Crystallization of (R)-2-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-5-phenylpentanoic acid, a chiral non-proteinogenic amino acid, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific structure is often essential for the desired pharmacological activity, making the control of its solid-state properties, particularly its crystalline form, a critical aspect of drug development and manufacturing. This guide provides a comprehensive overview of the principles and practical methodologies for the crystallization of this compound, aimed at ensuring high purity, desirable crystal morphology, and consistent solid-state characteristics.

As a Senior Application Scientist, this document synthesizes fundamental crystallization theory with actionable, field-proven protocols. The methodologies described herein are designed to be self-validating, providing a logical framework for process development, optimization, and troubleshooting.

Physicochemical Properties of 2-Amino-5-phenylpentanoic Acid

A thorough understanding of the physicochemical properties of the target molecule is the foundation of any successful crystallization process.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
Appearance White solid or powder[2]
Melting Point (Racemic) 255-257 °C
Chirality Exists as (R) and (S) enantiomers

The Science of Crystallization: A Primer

Crystallization is a thermodynamically driven phase transition where a solute in a solution solidifies into a highly ordered crystalline structure. The process is governed by two key steps: nucleation and crystal growth.

  • Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei) from a supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent enlargement of these nuclei into macroscopic crystals.

The driving force for both processes is supersaturation , a state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. Supersaturation can be achieved through various methods, including cooling, solvent evaporation, or the addition of an anti-solvent.

The choice of crystallization method and the control of process parameters are paramount in determining the final crystal attributes, such as:

  • Purity: The exclusion of impurities from the crystal lattice.

  • Crystal Size Distribution (CSD): The range and average size of the crystals.

  • Crystal Morphology: The external shape of the crystals.

  • Polymorphism: The ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. A thorough polymorph screen is a critical step in pharmaceutical development to identify and select the most stable and suitable crystalline form.[2]

Key Crystallization Methodologies

This section details two primary and widely applicable crystallization techniques for this compound: cooling crystallization and anti-solvent crystallization.

Cooling Crystallization

This technique relies on the principle that the solubility of most compounds, including many amino acids, decreases with decreasing temperature. By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then gradually cooling it, a state of supersaturation is induced, leading to crystallization.

Cooling_Crystallization A Dissolution: Dissolve this compound in a suitable solvent (e.g., Ethanol/Water) at elevated temperature. B Hot Filtration (Optional): Filter the hot solution to remove insoluble impurities. A->B If impurities are present C Controlled Cooling: Gradually cool the solution to induce supersaturation and nucleation. A->C If no impurities B->C D Crystal Growth (Aging): Hold the slurry at a lower temperature to allow for crystal growth. C->D E Isolation: Collect crystals by filtration. D->E F Washing: Wash crystals with a cold solvent to remove residual mother liquor. E->F G Drying: Dry the crystals under vacuum. F->G

Caption: Workflow for Cooling Crystallization of this compound.

This protocol is adapted from a known procedure for the recrystallization of the racemic mixture of 2-amino-5-phenylpentanoic acid and serves as an excellent starting point for the (R)-enantiomer.

  • Solvent Preparation: Prepare a stock solution of 80% (v/v) ethanol in deionized water.

  • Dissolution: In a jacketed glass reactor equipped with an overhead stirrer and a temperature probe, add this compound to the 80% ethanol-water mixture at a concentration determined by preliminary solubility studies (a starting point of ~50 g/L is suggested). Heat the mixture to 70-75 °C with gentle agitation until all the solid has dissolved.

  • Hot Filtration (if necessary): If any particulate matter remains, perform a hot filtration through a pre-warmed filter to remove insoluble impurities.

  • Controlled Cooling: Program the reactor to cool the solution from 70 °C to 20 °C over a period of 2-4 hours (a cooling rate of approximately 0.5-1.0 °C/min). Slower cooling rates generally favor the formation of larger, more well-defined crystals.

  • Seeding (Optional but Recommended): To ensure control over the crystalline form and to promote uniform crystal growth, it is advisable to add a small quantity of previously characterized this compound seed crystals once the solution becomes slightly supersaturated (e.g., at around 60-65 °C).

  • Aging: Once the solution reaches 20 °C, continue stirring for an additional 2-4 hours to allow for complete crystallization and to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold 20% ethanol-water to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Anti-Solvent Crystallization

This method involves the addition of a solvent in which the compound of interest is poorly soluble (the "anti-solvent") to a solution of the compound in a solvent in which it is readily soluble (the "good solvent"). The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, thereby inducing supersaturation and crystallization.

Anti_Solvent_Crystallization A Dissolution: Dissolve this compound in a good solvent (e.g., Water or Ethanol). B Controlled Addition of Anti-Solvent: Slowly add an anti-solvent (e.g., Acetone or Isopropanol) to induce supersaturation. A->B C Crystal Growth (Aging): Stir the resulting slurry to allow for complete crystallization and crystal growth. B->C D Isolation: Collect crystals by filtration. C->D E Washing: Wash crystals with a mixture of the good solvent and anti-solvent or pure anti-solvent. D->E F Drying: Dry the crystals under vacuum. E->F

Caption: Workflow for Anti-Solvent Crystallization of this compound.

This protocol is based on the general principle that many amino acids are soluble in water but have low solubility in less polar organic solvents like acetone.

  • Solution Preparation: Prepare a concentrated solution of this compound in deionized water at room temperature. The concentration should be as high as possible without reaching saturation.

  • Anti-Solvent Addition: In a stirred vessel, slowly add acetone (the anti-solvent) to the aqueous solution of the amino acid. The rate of addition is a critical parameter; a slower addition rate generally leads to larger crystals. A starting point is to add the anti-solvent over a period of 30-60 minutes.

  • Seeding (Optional): As with cooling crystallization, seeding with known crystals of the desired form of this compound at the onset of turbidity is recommended for better control.

  • Aging: After the addition of the anti-solvent is complete, continue to stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of a mixture of water and acetone (e.g., 10:90 v/v) or pure acetone to remove residual impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Analytical Methods for Purity and Characterization

Ensuring the quality of the crystallized this compound requires a suite of analytical techniques to assess both chemical and chiral purity, as well as the solid-state properties of the crystals.

Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The determination of enantiomeric purity is of utmost importance for a chiral compound. Chiral HPLC is the gold standard for this analysis.[3]

General Chiral HPLC Method:

  • Column: A suitable chiral stationary phase (CSP) column. Common choices for amino acids include those based on macrocyclic glycopeptides (e.g., teicoplanin-based columns) or polysaccharide derivatives.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol, ethanol, or isopropanol) and an aqueous buffer, often with a small amount of an acidic or basic modifier (e.g., formic acid or diethylamine) to improve peak shape and resolution.

  • Detection: UV detection is typically used, monitoring at a wavelength where the compound has significant absorbance.

  • Sample Preparation: Dissolve a small amount of the crystallized material in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

  • Analysis: The retention times of the (R)- and (S)-enantiomers will differ on the chiral column, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Chemical Purity Analysis by HPLC

Standard reversed-phase HPLC can be used to determine the presence of any chemical impurities.

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection.

Solid-State Characterization
  • X-Ray Powder Diffraction (XRPD): This is a powerful technique for identifying the crystalline form (polymorph) of the material. Each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect any phase transitions that may occur upon heating, providing information about the thermal stability and the presence of different polymorphs or solvates.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature and is used to determine the presence of residual solvents or water.

  • Microscopy (Optical and Scanning Electron): Microscopy is used to visually inspect the crystal morphology and size.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form - Insufficient supersaturation- Presence of impurities that inhibit nucleation- Increase the initial concentration- Cool to a lower temperature- Add more anti-solvent- Use seed crystals- Purify the starting material
Oil Formation - Supersaturation is too high, leading to liquid-liquid phase separation- Decrease the cooling rate- Add the anti-solvent more slowly- Use a more dilute solution
Small, Needle-like Crystals - Rapid nucleation due to high supersaturation- Decrease the cooling rate- Slow down the anti-solvent addition- Use a higher crystallization temperature
Poor Yield - The compound has significant solubility in the final mother liquor- Cool to a lower temperature- Add more anti-solvent- Optimize the solvent/anti-solvent ratio
Inconsistent Crystal Form - Polymorphism- Implement seeding with the desired polymorph- Strictly control all process parameters (temperature, cooling/addition rate, agitation)

Conclusion

The successful crystallization of this compound is a multi-faceted process that requires a solid understanding of both the fundamental principles of crystallization and the specific physicochemical properties of the molecule. By carefully selecting the appropriate crystallization method, optimizing process parameters, and employing robust analytical techniques for characterization, researchers and drug development professionals can consistently produce high-quality crystalline material that meets the stringent requirements of the pharmaceutical industry. The protocols and insights provided in this guide serve as a strong foundation for the development of a robust and scalable crystallization process for this important chiral building block.

References

  • PubChem. (n.d.). L-2-Amino-5-phenyl-pentanoic acid.
  • Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-138.
  • Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • PubChem. (n.d.). 2-Amino-5-phenylpentanoic acid.

Sources

Navigating the Non-Aqueous Frontier: A Technical Guide to the Solubility of (R)-2-Amino-5-phenylpentanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the principles and practices related to the solubility of (R)-2-Amino-5-phenylpentanoic acid in organic solvents. As a non-proteinogenic amino acid with significant potential in medicinal chemistry and pharmaceutical development, understanding its behavior in non-aqueous media is critical for synthesis, purification, formulation, and bioavailability assessment. This document, authored from the perspective of a Senior Application Scientist, offers in-depth theoretical background, practical experimental protocols, and predictive modeling insights to empower researchers in this specialized area.

Introduction: The Significance of Organic Solvent Solubility in Drug Development

This compound, a chiral building block, presents unique opportunities in the design of novel therapeutics. Its solubility in organic solvents is a pivotal parameter that dictates its utility in various stages of the drug development pipeline. From its role as a reactant in synthetic organic chemistry to its crystallization and purification, and ultimately its formulation into a drug product, a thorough understanding of its solubility profile is indispensable. Poor solubility can lead to challenges in achieving desired reaction kinetics, inefficient purification, and suboptimal bioavailability. Conversely, a well-characterized solubility profile enables rational solvent selection, process optimization, and the development of robust formulations.

Theoretical Framework: Unraveling the Determinants of Amino Acid Solubility in Organic Media

The solubility of amino acids in organic solvents is a complex interplay of various physicochemical factors. Unlike in aqueous solutions where the zwitterionic form predominates, the speciation of an amino acid in an organic solvent is highly dependent on the solvent's properties.

The Zwitterionic Nature and its Implications

Amino acids exist predominantly as zwitterions, possessing both a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-). This dual ionic character results in strong intermolecular electrostatic interactions and a high crystal lattice energy, rendering them generally more soluble in highly polar solvents like water and sparingly soluble in non-polar organic solvents. In organic solvents, the equilibrium between the zwitterionic and the neutral form (NH2-CHR-COOH) is shifted, influencing solubility.

Key Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
XLogP3 -0.4
Physical Description White solid or powder

The negative XLogP3 value suggests a degree of hydrophilicity, yet the presence of the phenylpentyl side chain introduces significant non-polar character, which will influence its interaction with various organic solvents.

The Role of the Solvent

The adage "like dissolves like" is a fundamental principle in solubility. The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent are critical determinants of its ability to solvate this compound.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino and carboxyl groups, facilitating the dissolution of the amino acid.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess a dipole moment but lack O-H or N-H bonds. Their ability to solvate amino acids is generally lower than that of protic solvents but can be significant depending on the specific interactions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are poor at solvating charged species. The solubility of zwitterionic amino acids in these solvents is typically very low.

Quantitative Solubility Profile: An Analog-Based Approach

Table 1: Experimental Mole Fraction Solubility (x) of L-Norvaline in Various Solvents at 298.15 K and 323.15 K [1]

SolventDielectric Constant (298.15 K)x at 298.15 K (x10³)x at 323.15 K (x10³)
Methanol32.71.232.03
Ethanol24.50.380.69
n-Propanol20.10.210.39
Isopropanol19.90.140.27
n-Butanol17.50.150.29
Acetone20.70.030.07
Ethyl Acetate6.020.020.04
Acetonitrile37.50.010.03
1,4-Dioxane2.210.010.03
Toluene2.38< 0.01< 0.01
Cyclohexane2.02< 0.01< 0.01
n-Hexane1.88< 0.01< 0.01

Analysis of Analog Data: The data for L-Norvaline clearly demonstrates that solubility is highest in polar protic solvents (alcohols) and decreases significantly in less polar and non-polar solvents. The solubility also shows a positive correlation with temperature. It is reasonable to hypothesize that this compound will follow a similar trend, although absolute solubility values will differ.

Experimental Determination of Solubility: A Step-by-Step Protocol

To address the data gap for this compound, a robust and reliable experimental protocol is essential. The gravimetric shake-flask method is a widely accepted standard for determining the equilibrium solubility of a solid in a liquid.[2][3]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with airtight caps (e.g., 20 mL scintillation vials)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pipettes and other standard laboratory glassware

  • Drying oven

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess this compound into vials prep2 Add a known volume/mass of organic solvent prep1->prep2 equil1 Seal vials and place in a constant temperature shaker prep2->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 sample1 Allow solids to settle equil2->sample1 sample2 Withdraw a known volume of supernatant sample1->sample2 sample3 Filter the supernatant using a syringe filter sample2->sample3 sample4 Transfer filtrate to a pre-weighed container sample3->sample4 quant1 Evaporate the solvent under controlled conditions sample4->quant1 quant2 Dry the residue to a constant weight quant1->quant2 quant3 Calculate solubility (e.g., in mg/mL or mol/L) quant2->quant3

Caption: Workflow for gravimetric solubility determination.

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a precise volume or mass of the desired organic solvent to each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K).

    • Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the solid and the solution is reached. Preliminary experiments may be required to determine the optimal equilibration time.

  • Sampling and Analysis:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the supernatant through a syringe filter (compatible with the solvent) into a clean, pre-weighed container. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Dry the remaining solid residue in an oven at a suitable temperature until a constant weight is achieved.

    • The mass of the dried solid corresponds to the amount of this compound dissolved in the known volume of the solvent.

    • Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mole fraction).

Thermodynamic Modeling of Solubility

Once experimental solubility data is obtained at different temperatures, thermodynamic models can be employed to correlate the data and to predict solubility at other conditions. These models are invaluable for process design and optimization.

Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature.[4] The equation is as follows:

ln(x) = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility

  • T is the absolute temperature in Kelvin

  • A, B, and C are empirical parameters obtained by fitting the experimental data.

The Yaws Model

The Yaws model is another empirical equation that relates solubility to temperature:

log10(x) = A + B/T + CT + D

where A, B, C, and D are model parameters. This model can provide a good fit over a wide range of temperatures.[1]

Safety and Handling Considerations

This compound and the organic solvents used for solubility determination require careful handling to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and each solvent for specific hazard information, handling precautions, and emergency procedures. According to available safety data, 2-Amino-5-phenylpentanoic acid may cause skin and eye irritation.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data for this compound remains to be extensively published, the principles outlined, the analog data presented, and the detailed experimental protocol provided equip researchers with the necessary tools to generate and interpret this critical information. Future work should focus on the systematic experimental determination of the solubility of this compound in a diverse range of organic solvents at various temperatures. This data will be invaluable for the continued development of this promising molecule in the pharmaceutical industry.

References

  • PubChem. (n.d.). L-2-Amino-5-phenyl-pentanoic acid. National Center for Biotechnology Information.
  • ACS Publications. (n.d.). Solubility of L-Norvaline in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substance.
  • Wageningen University & Research. (2018, May 16). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data.
  • ACS Publications. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models.
  • RSC Publishing. (2021, April 8). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions.
  • ResearchGate. (n.d.). Solubilities of Norvaline in Water and Organic Solvents, as log C, and....
  • Scientific & Academic Publishing. (n.d.). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K.
  • ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
  • PMC. (n.d.). Solvation thermodynamics from cavity shapes of amino acids.
  • ResearchGate. (n.d.). Solubility of L-Norvaline in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substance.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • ResearchGate. (n.d.). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K.

Sources

Foreword: The Strategic Imperative for Screening Novel Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity Screening of (R)-2-Amino-5-phenylpentanoic Acid

In the landscape of modern drug discovery, unnatural amino acids (UAAs) represent a pivotal class of molecules. Their incorporation into therapeutic candidates can significantly enhance pharmacological profiles, modulating everything from metabolic stability and membrane permeability to target selectivity and bioavailability.[1][2] this compound, a non-proteinogenic amino acid, stands as a compelling candidate for comprehensive biological activity screening. Its unique stereochemistry and phenylalkyl side chain offer the potential for novel interactions with a range of biological targets.

This guide provides a robust framework for the systematic evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. Our approach is rooted in a philosophy of self-validating systems, ensuring that the data generated is both reliable and actionable.

Compound Profile: this compound

Before embarking on a screening campaign, a thorough understanding of the test article is paramount.

PropertyValueSource
IUPAC Name (2R)-2-amino-5-phenylpentanoic acidN/A
Molecular Formula C₁₁H₁₅NO₂[3][4]
Molecular Weight 193.24 g/mol [3][4]
Structure this compound structure[3]
Known Analogs' Activity Inhibition of HIV-1 Protease, Nitric Oxide Synthase (NOS)[5]

The structure, featuring a chiral center and a flexible phenylpropyl side chain, suggests potential interactions with enzymatic active sites or receptor binding pockets that accommodate hydrophobic and aromatic residues. The D-enantiomer (a stereoisomer) has been noted in research related to neurotransmitter activity, providing a potential avenue for investigation.[6]

A Tiered Screening Strategy: From Broad Strokes to Mechanistic Detail

A successful screening campaign is not a monolithic endeavor but a phased approach that efficiently allocates resources to the most promising avenues. We advocate for a tiered strategy, beginning with broad, high-throughput screens and progressively narrowing the focus to more complex, physiologically relevant assays.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Lead Optimization & Mechanistic Studies T1_Phenotypic Phenotypic Screening (e.g., Cell Viability Assays) T2_Dose Dose-Response Analysis T1_Phenotypic->T2_Dose Active Hits T1_Targeted Target-Based Screening (Biochemical Assays) T1_Targeted->T2_Dose Active Hits T2_Orthogonal Orthogonal Assays (Cell-Based Models) T2_Dose->T2_Orthogonal T2_Selectivity Selectivity Profiling T2_Orthogonal->T2_Selectivity T3_SAR Structure-Activity Relationship (SAR) T2_Selectivity->T3_SAR Confirmed & Selective Hits T3_MoA Mechanism of Action (MoA) Elucidation T3_SAR->T3_MoA T3_ADME In Vitro ADME/Tox T3_MoA->T3_ADME

Caption: A tiered approach to screening this compound.

Tier 1: Primary Screening - Casting a Wide Net

The objective of Tier 1 is to efficiently identify initial "hits" that warrant further investigation. We will employ a dual approach: target-based screening informed by the literature on analogs, and a broader phenotypic screen to uncover novel activities.

Target-Based Screening: Leveraging Existing Knowledge

Analogs of 2-amino-5-phenylpentanoic acid are known to inhibit HIV-1 Protease and Nitric Oxide Synthase (NOS).[5] These enzymes, therefore, represent logical starting points for our investigation.

Rationale: This assay is a robust, sensitive, and scalable method for identifying protease inhibitors. It relies on Fluorescence Resonance Energy Transfer (FRET), where the cleavage of a substrate by the enzyme separates a fluorophore and a quencher, resulting in a measurable increase in fluorescence.[5]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M MES, 0.2 M NaCl, 1 mM DTT, pH 6.5.

    • HIV-1 Protease: Recombinant enzyme diluted in assay buffer to the desired concentration (e.g., 10 nM).

    • FRET Substrate: A peptide substrate containing the HIV-1 protease cleavage site flanked by a donor/acceptor pair (e.g., EDANS/DABCYL), diluted in assay buffer (e.g., 2 µM).

    • Test Compound: this compound dissolved in DMSO to create a 10 mM stock, then serially diluted.

    • Positive Control: Pepstatin A or another known HIV-1 protease inhibitor.

    • Negative Control: DMSO vehicle.

  • Assay Procedure (384-well format):

    • Add 50 nL of test compound, positive control, or negative control to appropriate wells.

    • Add 10 µL of HIV-1 Protease solution to all wells except for the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of FRET substrate solution to all wells.

    • Monitor the increase in fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) over 30-60 minutes using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for the test compound relative to the positive and negative controls.

Rationale: This colorimetric assay measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of nitric oxide (NO). It is a well-established method for assessing the activity of NOS enzymes.[5]

Methodology:

  • Reagent Preparation:

    • NOS Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing necessary cofactors (NADPH, FAD, FMN, BH4).

    • Enzyme: Recombinant iNOS or nNOS.

    • Substrate: L-Arginine.

    • Test Compound: this compound dissolved in DMSO and serially diluted.

    • Positive Control: L-NAME (a known NOS inhibitor).

    • Griess Reagent: A solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.

  • Assay Procedure (96-well format):

    • In a microplate, combine the assay buffer, enzyme, and test compound/controls.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding L-Arginine.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

    • Terminate the reaction and initiate color development by adding the Griess reagent to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each well.

    • Determine the percent inhibition of NOS activity by the test compound.

Phenotypic Screening: An Unbiased Approach to Discovery

Phenotypic screening assesses the effect of a compound on cell behavior (e.g., viability, proliferation, morphology) without a preconceived target. This approach can uncover unexpected biological activities. A panel of cancer cell lines representing different tissue origins is a common and effective starting point.

Rationale: These assays provide a quantitative measure of metabolically active cells, serving as an indicator of either cytotoxic or cytostatic effects of the test compound.

Methodology:

  • Cell Culture:

    • Select a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).

    • Culture cells in appropriate media and conditions until they reach the exponential growth phase.

  • Assay Procedure (96-well format):

    • Seed cells at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 72 hours.

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

    • Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Tier 2: Hit Confirmation and Secondary Assays

Any "hit" from Tier 1 screening must be rigorously validated. The goals of Tier 2 are to confirm the activity, establish a dose-response relationship, and begin to probe for selectivity.

Dose-Response Analysis and IC₅₀/EC₅₀ Determination

For any hits identified in the single-concentration primary screens, a full dose-response curve must be generated. This involves testing the compound over a wider range of concentrations (typically 8-12 points) to accurately determine its potency (IC₅₀ or EC₅₀). This is a critical step for validating the initial hit and enabling comparison with other compounds.

Orthogonal and Cell-Based Assays

Rationale: An orthogonal assay confirms the initial hit using a different technology or biological system. This is crucial to rule out artifacts from the primary assay format (e.g., compound interference with the detection method).

  • For Enzyme Inhibitors (HIV-1 Protease, NOS): If a hit is identified in a biochemical assay, the next logical step is to test its activity in a cell-based model. For example, an anti-HIV-1 protease hit could be tested for its ability to inhibit viral replication in a human T-cell line (e.g., MT-4) infected with HIV-1. For a NOS inhibitor, one could measure NO production in stimulated macrophages (e.g., RAW 264.7 cells).

  • For Cytotoxic Hits: If the compound shows activity in a cell viability screen, secondary assays could include apoptosis assays (e.g., Caspase-Glo® 3/7 assay) or cell cycle analysis (by flow cytometry) to begin to understand the mechanism of cell death.

MoA_Pathway Compound (R)-2-Amino-5- phenylpentanoic acid Target Identified Target (e.g., Enzyme X) Compound->Target Inhibition Pathway Downstream Signaling Pathway Target->Pathway Modulation Cellular_Effect Cellular Effect (e.g., Apoptosis, Growth Arrest) Pathway->Cellular_Effect Leads to

Caption: Logical flow from target engagement to cellular effect.

Tier 3: Advanced Characterization

Confirmed and selective hits can be advanced to Tier 3 for more in-depth studies.

  • Mechanism of Action (MoA) Elucidation: For enzyme inhibitors, this involves studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) through kinetic analysis (e.g., Michaelis-Menten kinetics).

  • Structure-Activity Relationship (SAR): If the initial compound shows promise, the synthesis and screening of analogs can begin.[2] This helps to identify the key structural features required for activity and can lead to the development of more potent and selective compounds.

  • In Vitro ADME/Tox: Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity properties is crucial. Key assays include:

    • Metabolic Stability: Incubation with liver microsomes to assess susceptibility to metabolism.

    • Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins.

    • Permeability: Using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across membranes.

    • Cytotoxicity in Non-Cancerous Cells: Assessing toxicity in a normal cell line (e.g., human fibroblasts) to determine a therapeutic window.

Data Management and Interpretation

A robust screening campaign generates a significant amount of data. It is essential to have a well-organized system for data capture, analysis, and visualization. All results should be recorded with detailed metadata, including assay conditions, reagent lots, and instrumentation used. When interpreting results, it is critical to consider potential artifacts, such as compound autofluorescence, light scattering, or non-specific reactivity, and to use appropriate controls to mitigate these.

Conclusion

The biological activity screening of this compound is a journey of scientific inquiry that begins with broad, exploratory questions and progressively refines its focus toward a detailed understanding of the molecule's therapeutic potential. By employing a tiered, logical, and methodologically rigorous approach as outlined in this guide, research teams can efficiently navigate this process, maximizing the probability of uncovering novel biological activities and paving the way for future drug development efforts.

References

  • Comparative Bioactivity of 2-Amino-5-phenylpentanoic Acid Analogs: A Guide for Researchers. Benchchem.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
  • 2-amino-5-phenylpentanoic acid | 34993-02-7. ChemicalBook.
  • A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Royal Society of Chemistry.
  • Natural products targeting the metabolism of amino acids: from discovery to synthetic development. RSC Publishing.
  • The Significance of D-2-Amino-5-phenylpentanoic Acid in Biochemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866. PubChem.
  • L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813. PubChem.
  • L-2-Amino-5-phenylpentanoic acid. Chem-Impex.

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

(R)-2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, represents a chemical scaffold with largely unexplored therapeutic potential. While direct biological targets remain to be definitively identified, its structural characteristics suggest intriguing possibilities for interaction with key proteins implicated in a range of pathologies. This in-depth technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for this compound. By leveraging in-silico predictive modeling and outlining robust experimental validation workflows, we aim to empower research and development teams to unlock the therapeutic promise of this compound and its derivatives. We will explore three primary, plausible target classes based on structural analogy and preliminary data from related compounds: neurological targets , specifically the NMDA receptor ; viral enzymes , focusing on HIV-1 Protease ; and inflammatory enzymes , with an emphasis on Nitric Oxide Synthase .

Introduction: The Case for this compound

This compound is a chiral molecule featuring a phenylpentanoic acid backbone with an amino group at the alpha-carbon.[1] This unique structure, which combines features of amino acids and more complex phenyl-containing moieties, makes it an attractive starting point for drug discovery.[1][2] Its non-natural origin suggests that it may exhibit novel interactions with biological targets compared to endogenous amino acids.[1] The purpose of this guide is to move beyond its current use as a synthetic building block and to delineate a clear, actionable strategy for identifying its potential as a therapeutic agent.

In-Silico Target Prediction: A Hypothesis-Driven Approach

Given the limited direct experimental data on the biological activity of this compound, a logical first step is to employ in-silico methods for target prediction.[3][4] These computational techniques analyze the compound's structure to predict potential protein binding partners, thereby generating testable hypotheses and prioritizing experimental efforts.[4]

Rationale for Target Selection

Our selection of the NMDA receptor, HIV-1 Protease, and Nitric Oxide Synthase as primary areas of investigation is based on the following rationale:

  • NMDA Receptor: The structural similarity of this compound to known NMDA receptor antagonists, such as (R)-2-amino-5-phosphonopentanoate (AP5), is striking.[2] Both molecules possess a chiral alpha-amino acid core with a five-atom chain extending to an acidic or potentially interacting group. This structural parallel strongly suggests the possibility of competitive antagonism at the glutamate binding site of the NMDA receptor.[2][5]

  • HIV-1 Protease: Analogs of 2-amino-5-phenylpentanoic acid have demonstrated inhibitory activity against HIV-1 Protease.[6][7] This enzyme is a critical target in antiretroviral therapy, and its active site accommodates phenyl-containing ligands.[8][9] The core structure of our compound of interest could potentially be elaborated to fit within the protease's binding pocket.

  • Nitric Oxide Synthase (NOS): Derivatives of 2-amino-5-phenylpentanoic acid have also been identified as inhibitors of Nitric Oxide Synthase.[6][7] The overproduction of nitric oxide is implicated in various inflammatory and neurodegenerative conditions, making NOS a compelling therapeutic target.[10][11][12]

In-Silico Workflow

The following workflow outlines a comprehensive in-silico approach to predict the interaction of this compound with the selected targets.

Caption: In-silico workflow for predicting therapeutic targets.

  • 3D Structure Generation: Generate a high-quality 3D conformer of this compound using computational chemistry software (e.g., ChemDraw, Avogadro).

  • Target Structure Acquisition: Obtain the crystal structures of the target proteins (NMDA receptor subunits, HIV-1 Protease, and nNOS/iNOS) from the Protein Data Bank (PDB).

  • Molecular Docking: Perform molecular docking simulations to predict the binding pose and affinity of the compound within the active sites of the target proteins. This will provide an initial assessment of the likelihood of interaction.

  • Pharmacophore Modeling: Compare the docked pose of this compound with the known pharmacophores of established inhibitors for each target.[5] This will help to determine if the compound possesses the key chemical features required for binding.

  • Molecular Dynamics (MD) Simulation: For promising docking poses, conduct MD simulations to assess the stability of the ligand-protein complex over time. This provides a more dynamic and realistic view of the binding interaction.

  • Binding Energy Calculation: Calculate the binding free energy to quantify the strength of the interaction between the compound and the target protein.

  • Hypothesis Generation: Based on the in-silico results, formulate a clear hypothesis regarding the potential of this compound to act as an inhibitor or modulator of each target.

Experimental Validation: From Prediction to Proof

In-silico predictions, while valuable for hypothesis generation, must be validated through rigorous experimental testing.[6][13] The following section outlines detailed protocols for the biochemical and cellular validation of the predicted targets.

Target Validation Workflow

Caption: Experimental workflow for target validation.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound to the glutamate binding site of the NMDA receptor.

  • Methodology:

    • Prepare synaptic membrane fractions from rat brain tissue.

    • Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653).

    • Add increasing concentrations of this compound.

    • After incubation, separate bound and free radioligand by filtration.

    • Measure the amount of bound radioactivity using a scintillation counter.

    • Calculate the Ki value to determine the binding affinity.

Protocol 2: Electrophysiology (Patch-Clamp)

  • Objective: To assess the functional effect of this compound on NMDA receptor-mediated currents in neurons.

  • Methodology:

    • Culture primary neurons or use brain slices.

    • Perform whole-cell patch-clamp recordings from individual neurons.

    • Apply NMDA to elicit an inward current.

    • Co-apply this compound at various concentrations.

    • Measure the reduction in the NMDA-evoked current to determine the IC50 value.

Protocol 3: FRET-Based Enzymatic Assay

  • Objective: To measure the inhibitory activity of this compound against HIV-1 Protease.[6]

  • Methodology:

    • Use a commercially available FRET-based HIV-1 protease assay kit.

    • The substrate is a peptide containing a cleavage site for the protease, flanked by a fluorescent donor and a quencher.

    • In the presence of active protease, the substrate is cleaved, separating the donor and quencher and leading to an increase in fluorescence.

    • Incubate recombinant HIV-1 protease with the FRET substrate in the presence of varying concentrations of this compound.

    • Measure the fluorescence intensity over time using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.[6]

Protocol 4: Griess Assay

  • Objective: To determine the inhibitory effect of this compound on the production of nitric oxide by NOS.[6]

  • Methodology:

    • Use recombinant nNOS or iNOS, or cell lysates containing the enzyme.

    • Provide the necessary cofactors for NOS activity (e.g., L-arginine, NADPH, calmodulin).

    • Incubate the enzyme with varying concentrations of this compound.

    • The product, nitric oxide, is unstable and is measured as its stable breakdown product, nitrite.

    • Add Griess reagent, which reacts with nitrite to form a colored product.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the IC50 value.[6]

Data Presentation and Interpretation

All quantitative data from the experimental assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Predicted and Experimental Activity of this compound

TargetIn-Silico Prediction (Binding Energy, kcal/mol)Biochemical Assay (Ki or IC50, µM)Cellular Assay (Functional IC50, µM)
NMDA Receptor Predicted ValueExperimental ValueExperimental Value
HIV-1 Protease Predicted ValueExperimental ValueNot Applicable
nNOS Predicted ValueExperimental ValueExperimental Value
iNOS Predicted ValueExperimental ValueExperimental Value

Conclusion and Future Directions

This technical guide provides a comprehensive, multi-faceted approach to elucidating the therapeutic potential of this compound. By combining predictive in-silico modeling with rigorous experimental validation, researchers can systematically investigate its interactions with plausible biological targets. The identification of a validated target for this compound would open up new avenues for the development of novel therapeutics for a range of diseases, including neurological disorders, viral infections, and inflammatory conditions. Subsequent steps would involve structure-activity relationship (SAR) studies to optimize the potency and selectivity of the parent compound, as well as pharmacokinetic and pharmacodynamic profiling to assess its drug-like properties. The framework presented herein serves as a robust starting point for these exciting future investigations.

References

  • Li, H., Huang, H., et al. (2013). Structure-guided design of selective inhibitors of neuronal nitric oxide synthase. Journal of Medicinal Chemistry, 56(7), 3024-32. [Link]
  • Creative Biolabs. (n.d.). In Silico Target Prediction.
  • Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of medicinal chemistry, 59(11), 5172–5208. [Link]
  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS journal, 15(2), 395-406. [Link]
  • Huang, H., et al. (2013). Structure-guided design of selective inhibitors of neuronal nitric oxide synthase. Journal of medicinal chemistry, 56(7), 3024-32. [Link]
  • Poulos, T. L. (2016). Nitric Oxide Synthase and Structure-Based Inhibitor Design. ACS chemical biology, 11(4), 849-57. [Link]
  • Poulos, T. L. (2016). Nitric Oxide Synthase and Structure-Based Inhibitor Design. ACS Chemical Biology, 11(4), 849-857. [Link]
  • Kumar, A., et al. (2020). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. Future Journal of Pharmaceutical Sciences, 6(1), 1-13. [Link]
  • Poulos, T. L. (2014). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Future medicinal chemistry, 6(12), 1341-55. [Link]
  • Jane, D. E., et al. (2009). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]
  • UCL. (n.d.). Target Identification and Validation (Small Molecules).
  • MtoZ Biolabs. (n.d.). Drug Target Identification and Validation.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-phenylpentanoic acid. PubChem Compound Summary for CID 296866.
  • National Center for Biotechnology Information. (n.d.). L-2-Amino-5-phenyl-pentanoic acid. PubChem Compound Summary for CID 2761813.
  • Wikipedia. (n.d.). Discovery and development of HIV-protease inhibitors.
  • Wlodawer, A., & Vondrasek, J. (1998). Inhibitors of HIV-1 protease: a major success of structure-assisted drug design. Annual review of biophysics and biomolecular structure, 27, 249-84. [Link]
  • Torbeev, V. Y. (2014). HIV-1 Protease: Structural Perspectives on Drug Resistance. Viruses, 6(10), 3869-99. [Link]
  • Kovalevsky, A. Y., et al. (2009). Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography. Proceedings of the National Academy of Sciences of the United States of America, 106(12), 4647-52. [Link]
  • Gstach, H., et al. (1995). Inhibitors of HIV-1 Proteinase Containing 2-Heterosubstituted 4-Amino-3-hydroxy-5-phenylpentanoic Acid: Synthesis, Enzyme Inhibition, and Antiviral Activity. Journal of Medicinal Chemistry, 38(8), 1349-1357. [Link]
  • Ettmayer, P., et al. (1995). Inhibitors of HIV-1 proteinase containing 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, enzyme inhibition, and antiviral activity. Journal of medicinal chemistry, 38(8), 1349-57. [Link]
  • National Center for Biotechnology Information. (n.d.). 5-Amino-5-phenylpentanoic acid. PubChem Compound Summary for CID 15288730.

Sources

(R)-2-Amino-5-phenylpentanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Supplier Selection, Purity Analysis, and Quality Control of (R)-2-Amino-5-phenylpentanoic Acid for Drug Development and Scientific Research.

Introduction

This compound, a non-proteinogenic amino acid, is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a hydrophobic phenylalkyl side chain with a chiral amino acid backbone, make it a valuable component in the design of novel therapeutics, including enzyme inhibitors and peptide-based drugs. The precise stereochemistry of the α-carbon is often critical for biological activity, making the enantiopurity of this compound a paramount concern for researchers. This technical guide provides a comprehensive overview of commercially available suppliers, expected purity levels, and detailed analytical methodologies for the quality control of this important synthetic intermediate.

I. Sourcing this compound: A Supplier Overview

A critical first step in any research endeavor is the procurement of high-quality starting materials. For this compound, several reputable chemical suppliers offer various grades of this compound. The selection of a supplier should be guided by factors such as stated purity, availability of detailed analytical documentation, and lot-to-lot consistency.

Below is a summary of prominent suppliers and their typically offered purities for this compound:

SupplierCAS NumberStated PurityAdditional Information
BLD Pharm36061-08-2Inquire for specificationOffers inquiry for Certificate of Analysis (CoA) and other documentation.[1]
Sigma-Aldrich36061-08-2Varies by partnerActs as a marketplace for various chemical producers. Purity should be verified for each specific product listing.
Ambeed, Inc. (via Sigma-Aldrich)34993-02-797%Note: This CAS number refers to the racemic mixture, but is sometimes cross-listed. Researchers should confirm the enantiomeric purity.
Chem-Impex62777-25-7≥ 99% (HPLC)Note: This CAS number refers to the L-enantiomer, highlighting the importance of verifying the correct CAS number for the desired enantiomer.[2]
ChemScene36061-08-2≥98%Provides basic product information and safety data.
Dayang Chem (Hangzhou) Co., Ltd.34993-02-798.0%As with Ambeed, Inc., the CAS number suggests the racemic form, necessitating confirmation of enantiopurity.[3]
Shanghai Nianxing Industrial Co., Ltd34993-02-797.0%Similar to the above, the provided CAS number is for the racemate.[3]

Key Consideration for Procurement:

  • CAS Number Verification: The correct CAS number for this compound is 36061-08-2 . Researchers should exercise caution as suppliers sometimes list the CAS number for the racemic mixture (34993-02-7) or the L-enantiomer (62777-25-7). Always confirm the enantiomer being supplied.

  • Request for Certificate of Analysis (CoA): A detailed CoA is indispensable. It should provide not only the overall purity but also the enantiomeric excess (e.e.) and data from relevant analytical techniques such as HPLC and NMR. While a generic CoA for insulin is available from Sigma-Aldrich as an example of their documentation standards, a specific CoA for the lot of this compound being purchased is crucial.[4]

II. Purity and Impurity Profile: What to Expect

The purity of this compound is a critical parameter that can significantly impact the outcome of a synthesis or biological assay. The primary purity considerations are chemical purity and enantiomeric purity.

  • Chemical Purity: This refers to the percentage of the desired compound in the material, with the remainder being chemical impurities. These can include starting materials from the synthesis, by-products, or residual solvents. Typical chemical purities offered by suppliers range from 97% to ≥99%.

  • Enantiomeric Purity (Enantiomeric Excess - e.e.): This is a measure of the stereochemical purity of the sample. It indicates the excess of one enantiomer over the other. For applications in drug development, an enantiomeric excess of >98% is often required. The presence of the undesired (S)-enantiomer can lead to off-target effects or reduced efficacy of the final product.

Potential Impurities:

  • (S)-2-Amino-5-phenylpentanoic acid: The opposite enantiomer is the most critical impurity to quantify.

  • Racemic 2-Amino-5-phenylpentanoic acid: The presence of the racemic mixture indicates incomplete resolution or racemization during synthesis or storage.[5]

  • Synthetic Precursors: Depending on the synthetic route, impurities such as 1-bromo-3-phenylpropane and diethyl acetamidomalonate could be present in trace amounts.[6]

  • Related Amino Acids: Other amino acid impurities may be present depending on the manufacturing process.

III. Analytical Methods for Quality Control

A robust analytical workflow is essential to verify the identity, purity, and enantiomeric integrity of this compound. The following sections detail the key analytical techniques and provide exemplary protocols.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds like this compound. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Causality of Method Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often the first choice for the separation of underivatized amino acids due to their broad applicability.[7][8] The selection of a specific CSP is often empirical, and screening several columns may be necessary to achieve optimal separation.

  • Mobile Phase: The choice of mobile phase is critical for achieving resolution. For underivatized amino acids, which are zwitterionic, reversed-phase conditions with an aqueous-organic mobile phase are often employed. The addition of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, helps to suppress the ionization of the carboxylic acid group and improve peak shape.[5] Normal-phase chromatography with eluents like hexane and isopropanol can also be effective, particularly for derivatized amino acids.[5]

  • Detection: UV detection is commonly used, typically at a wavelength where the phenyl group absorbs, such as around 210-220 nm.

Experimental Protocol: Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve sample in mobile phase (approx. 1 mg/mL) prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Equilibrate Chiralpak® IA column with mobile phase prep2->hplc1 hplc2 Inject 5-10 µL of sample hplc1->hplc2 data1 Integrate peak areas for (R) and (S) enantiomers hplc3 Isocratic elution hplc2->hplc3 hplc4 UV detection at 214 nm hplc3->hplc4 hplc4->data1 data2 Calculate enantiomeric excess (e.e.) data1->data2

Figure 1. Workflow for Chiral HPLC Analysis.

Detailed HPLC Parameters:

  • Column: Chiralpak® IA (or a similar polysaccharide-based chiral column)

  • Mobile Phase: A typical starting point for reversed-phase is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. For normal phase, a mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid can be used.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 214 nm

Data Interpretation:

The enantiomeric excess (e.e.) is calculated using the following formula:

e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Where Area(R) and Area(S) are the integrated peak areas of the (R) and (S) enantiomers, respectively. A successful separation will show two baseline-resolved peaks. The elution order of the enantiomers may vary depending on the specific chiral stationary phase and mobile phase used.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for assessing its chemical purity. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy:

Expected ¹H NMR Signals (in D₂O, approximate):

  • Phenyl protons: Multiplet around 7.2-7.4 ppm.

  • α-proton (CH-NH₂): Triplet or multiplet.

  • Alkyl chain protons (CH₂ groups): Multiplets in the range of 1.5-2.7 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Predicted spectra for similar compounds, such as (±)-2-methylpentanoic acid, can offer a general idea of the expected chemical shifts.[11] A ¹³C NMR spectrum for 5-aminovaleric acid is also available and can provide insight into the chemical shifts of the carbon backbone.[12]

Workflow for NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Dissolve ~10 mg of sample in deuterated solvent (e.g., D₂O) prep2 Transfer to NMR tube prep1->prep2 acq1 Acquire ¹H NMR spectrum prep2->acq1 acq2 Acquire ¹³C NMR spectrum analysis1 Assign signals to corresponding protons and carbons acq1->analysis1 analysis2 Integrate signals to assess chemical purity analysis1->analysis2

Figure 2. Workflow for NMR Analysis.

Note on Enantiomeric Purity by NMR: Standard NMR spectroscopy does not distinguish between enantiomers. To determine enantiomeric excess using NMR, a chiral solvating agent or a chiral derivatizing agent must be used to induce diastereomeric differences in the chemical shifts of the enantiomers.

IV. Conclusion and Best Practices

The successful use of this compound in research and development hinges on the procurement of material with high chemical and enantiomeric purity. This guide has provided an overview of reputable suppliers and a framework for the analytical validation of this critical chiral building block.

Key Recommendations for Researchers:

  • Thorough Supplier Vetting: Always request and scrutinize the Certificate of Analysis for each lot of material. Pay close attention to the stated purity, the method of analysis, and the enantiomeric excess.

  • In-house Quality Control: Do not solely rely on the supplier's CoA. It is best practice to perform in-house analytical validation, particularly chiral HPLC, to confirm the enantiomeric purity of the received material.

  • Proper Storage: this compound should be stored in a cool, dry, and dark place to prevent degradation and potential racemization.[1]

  • Methodical Record Keeping: Maintain detailed records of suppliers, lot numbers, and analytical data for each batch of material used in your experiments to ensure traceability and reproducibility.

By adhering to these principles of due diligence in sourcing and rigorous analytical characterization, researchers can proceed with confidence in the quality of their starting materials, thereby enhancing the reliability and success of their scientific endeavors.

V. References

  • Chemsrc. 2-Amino-5-phenylpentanoic acid | CAS#:34993-02-7. Retrieved from [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031580). Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 296866, 2-Amino-5-phenylpentanoic acid. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761813, L-2-Amino-5-phenyl-pentanoic acid. Retrieved from [Link].

  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse001166 - 5-Phenylpentanoic Acid. Retrieved from [Link]

  • Springer Protocols. Chiral Separation by HPLC Using the Ligand-Exchange Principle. Retrieved from [Link]

Sources

Safety and handling of (R)-2-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of (R)-2-Amino-5-phenylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a non-proteinogenic amino acid, has garnered significant interest within the scientific community for its versatile applications in medicinal chemistry and biochemical research. Its unique structural properties make it a valuable building block for the synthesis of novel peptides, enzyme inhibitors, and other bioactive molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety and handling procedures, and key research applications of this compound. Authored from the perspective of a senior application scientist, this document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound in Modern Research

This compound, also known as D-5-phenylnorvaline, is a chiral amino acid that is not found in naturally occurring proteins. Its structure, featuring a phenyl group at the end of a three-carbon side chain, imparts unique hydrophobic and conformational properties to molecules into which it is incorporated.[1] This has made it a valuable tool for researchers aiming to modulate the biological activity and pharmacokinetic profiles of peptides and small molecule drugs.[2]

The D-configuration of this amino acid is of particular interest as it can confer resistance to enzymatic degradation, a common challenge in the development of peptide-based therapeutics.[3] Its applications span from fundamental biochemical studies of protein synthesis and metabolism to the development of inhibitors for critical enzymes like HIV-1 Protease and Nitric Oxide Synthase.[3][4] This guide will delve into the technical details necessary for researchers to safely and effectively utilize this compound in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling, storage, and application.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[5]
Molecular Weight 193.24 g/mol [6]
CAS Number 36061-08-2[5]
Appearance White solid or powder[1]
Purity ≥98% (typical)[5]
Storage Temperature Room temperature, in a dark, dry, and inert atmosphere[5][6]
SMILES O=C(O)CCCC1=CC=CC=C1[5]
InChI Key XOQZTHUXZWQXOK-SNVBAGLBSA-N[7]

Synthesis of this compound

The enantioselective synthesis of non-proteinogenic amino acids like this compound is a critical process in drug discovery and development. While various methods exist for the synthesis of amino acids, achieving high enantiopurity for the (R)-isomer often involves stereoselective techniques. A common strategy involves the asymmetric hydrogenation of a suitable precursor.

Conceptual Workflow for Enantioselective Synthesis

cluster_0 Synthesis Pathway Start Precursor (e.g., α-keto acid or dehydroamino acid) Step1 Asymmetric Hydrogenation (Chiral Catalyst, H2) Start->Step1 Enantioselective Reduction Step2 Deprotection (if necessary) Step1->Step2 Product This compound Step2->Product cluster_1 Solid-Phase Peptide Synthesis Cycle Start Resin with N-terminal Fmoc-protected amino acid Step1 Fmoc Deprotection (e.g., 20% piperidine in DMF) Start->Step1 Step2 Washing (DMF) Step1->Step2 Step3 Coupling of Fmoc-(R)-2-Amino-5- phenylpentanoic acid (Coupling reagents: HBTU/HOBt, DIEA) Step2->Step3 Step4 Washing (DMF) Step3->Step4 End Repeat cycle for next amino acid Step4->End End->Step1

Caption: A single cycle of solid-phase peptide synthesis for the incorporation of an amino acid.

Protocol for Coupling:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin) with the preceding amino acid already attached and its N-terminal Fmoc group removed.

  • Activation: In a separate vessel, dissolve Fmoc-(R)-2-Amino-5-phenylpentanoic acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Continuation: Proceed to the Fmoc deprotection step for the newly added amino acid to continue the peptide chain elongation.

[8]Causality: The use of coupling reagents like HBTU and HOBt activates the carboxylic acid of the incoming Fmoc-protected amino acid, facilitating the formation of a peptide bond with the free amine on the growing peptide chain attached to the solid support.

Enzyme Inhibition Assays

Derivatives of 2-Amino-5-phenylpentanoic acid have shown inhibitory activity against enzymes such as HIV-1 Protease and Nitric Oxide Synthase. A[4] general protocol for an in vitro enzyme inhibition assay is provided below.

Workflow for Enzyme Inhibition Assay

cluster_2 Enzyme Inhibition Assay Start Prepare enzyme, substrate, and inhibitor solutions Step1 Incubate enzyme with inhibitor (or vehicle control) Start->Step1 Step2 Initiate reaction by adding substrate Step1->Step2 Step3 Monitor reaction progress (e.g., spectrophotometrically) Step2->Step3 End Calculate % inhibition and IC50 Step3->End

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of (R)-2-Amino-5-phenylpentanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Diversity of Peptides

In the landscape of modern drug discovery and chemical biology, the incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy to modulate their pharmacological properties.[1] Peptides comprising only the 20 proteinogenic amino acids often suffer from limitations such as poor metabolic stability and limited structural diversity.[2][3] The introduction of ncAAs like (R)-2-Amino-5-phenylpentanoic acid, a homolog of phenylalanine with an extended alkyl chain, offers a sophisticated tool to enhance proteolytic resistance, improve binding affinity, and explore novel structural conformations.[4][5]

This compound, with its distinct stereochemistry and hydrophobicity, can induce unique secondary structures and provide new interaction points with biological targets.[6][7][8] Its phenylalkyl side chain can engage in hydrophobic and aromatic interactions, potentially leading to enhanced potency and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its successful application in peptide synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[9][10]
Molecular Weight 193.24 g/mol [9][10]
CAS Number 36061-08-2[9]
Appearance White to off-white powder[11]
Stereochemistry (R)[9]

Strategic Considerations for SPPS Incorporation

The successful incorporation of this compound into a growing peptide chain via SPPS relies on a systematic approach that addresses protecting group strategy, coupling reagent selection, and reaction optimization. The primary challenge associated with this amino acid is its steric bulk, which can hinder coupling reactions.[1][12]

Protecting Group Strategy: The Fmoc/tBu Approach

The most widely adopted strategy for SPPS is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups for permanent side-chain protection (Fmoc/tBu strategy).[5][13][14] This orthogonal protection scheme ensures that the Nα-Fmoc group can be selectively removed without affecting the side-chain protecting groups until the final cleavage step.[14] For this compound, the α-amino group should be protected with Fmoc. As its side chain lacks a functional group requiring protection, it can be directly used in SPPS after Nα-Fmoc protection.

Workflow for SPPS using Fmoc/tBu Strategy

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-(R)-2-Amino- 5-phenylpentanoic acid Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat n cycles Cleavage Final Cleavage and Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Selection of Coupling Reagents for a Sterically Hindered Residue

Standard carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) may prove insufficient for efficiently coupling sterically demanding amino acids like this compound.[15] More potent onium salt-based reagents are recommended to overcome the steric hindrance and ensure high coupling efficiency.[12][16][17]

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium SaltHigh reactivity, rapid kinetics, low racemization tendency.[16]Higher cost.
HBTU Uronium SaltGood reactivity, widely used.Can be less effective than HATU for highly hindered couplings.
COMU Uronium SaltComparable efficiency to HATU, with a superior safety profile (non-explosive byproducts).[15]Relatively newer reagent.
PyBOP Phosphonium SaltStrong coupling reagent with high chemoselectivity.[16]Can be less reactive than HATU in some cases.

For the incorporation of this compound, HATU or COMU are the recommended primary choices due to their high reactivity and ability to overcome steric barriers.[12][15][16]

Decision Pathway for Coupling Reagent Selection

Coupling_Decision Start Incorporate (R)-2-Amino- 5-phenylpentanoic acid Hindrance Is steric hindrance a concern? Start->Hindrance Standard Standard Coupling: Consider HBTU/PyBOP Hindrance->Standard No Potent High Steric Hindrance: Use HATU or COMU Hindrance->Potent Yes Racemization Is the adjacent residue racemization-prone? Standard->Racemization Potent->Racemization DEPBT Consider DEPBT Racemization->DEPBT Yes Proceed Proceed with Coupling Racemization->Proceed No DEPBT->Proceed

Caption: Decision tree for selecting an appropriate coupling reagent.

Detailed Protocols

The following protocols are generalized and may require optimization based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Manual Solid-Phase Peptide Synthesis (0.1 mmol scale)

This protocol outlines a single coupling cycle for incorporating Fmoc-(R)-2-Amino-5-phenylpentanoic acid-OH.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Fmoc-(R)-2-Amino-5-phenylpentanoic acid-OH

  • HATU (or COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[1]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-(R)-2-Amino-5-phenylpentanoic acid-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, a second coupling (recoupling) may be necessary.

  • Washing: Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Troubleshooting Incomplete Coupling

If the Kaiser test remains positive after the initial coupling, consider the following strategies:

  • Double Coupling: After the first coupling, drain the reaction vessel and add a fresh solution of activated Fmoc-(R)-2-Amino-5-phenylpentanoic acid-OH. Agitate for another 1-2 hours.[12]

  • Increased Reagent Equivalents: For subsequent attempts with the same sequence, increase the equivalents of the amino acid and coupling reagent to 5 equivalents.[12]

  • Elevated Temperature: Cautiously increase the reaction temperature to 40-50°C. Microwave-assisted synthesis can also be highly effective in driving difficult couplings to completion.[12]

Characterization of the Final Peptide

Post-synthesis, it is imperative to characterize the peptide to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for purifying and analyzing the crude peptide.

Typical HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in H₂O

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Detection: UV at 214 nm and 280 nm.

The retention time of the peptide will depend on its overall hydrophobicity. The incorporation of this compound will significantly increase the hydrophobicity of the peptide compared to a similar peptide containing a smaller amino acid.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Techniques like MALDI-TOF or LC-MS/MS are commonly employed.[18][19] The observed mass should correspond to the calculated theoretical mass of the peptide containing this compound. LC-MS/MS can further provide sequence confirmation through fragmentation analysis.[18][19]

Example Mass Calculation: For a hypothetical peptide Gly-(R)-2-Amino-5-phenylpentanoyl-Ala:

  • Glycine (residue): 57.02 Da

  • This compound (residue): 175.11 Da

  • Alanine (residue): 71.04 Da

  • H₂O (for terminal groups): 18.01 Da

  • Theoretical Monoisotopic Mass: 321.18 Da

Biological Activity and Applications

The incorporation of this compound can significantly impact the biological activity of a peptide. Its bulky, hydrophobic side chain can enhance binding to hydrophobic pockets in target proteins, potentially increasing potency.[20] Furthermore, the non-natural structure can confer resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life.[21]

Analogs of 2-Amino-5-phenylpentanoic acid have demonstrated inhibitory activity against enzymes such as HIV-1 Protease and Nitric Oxide Synthase.[20] Peptides incorporating this amino acid could be explored for similar therapeutic applications.

Potential Biological Impact of Incorporation

Biological_Impact Incorp This compound Incorporation Properties Altered Physicochemical Properties Incorp->Properties Structure Novel Secondary Structure Properties->Structure Hydrophobicity Increased Hydrophobicity Properties->Hydrophobicity Bioactivity Enhanced Biological Activity Structure->Bioactivity Hydrophobicity->Bioactivity Stability Increased Proteolytic Stability Bioactivity->Stability Affinity Improved Binding Affinity Bioactivity->Affinity

Caption: Logical flow of how incorporation impacts bioactivity.

Conclusion

The incorporation of this compound into peptides is a valuable technique for enhancing their therapeutic potential. While its steric bulk presents a synthetic challenge, this can be effectively overcome by selecting highly reactive coupling reagents like HATU or COMU and optimizing reaction conditions. The protocols and guidelines presented herein provide a robust framework for the successful synthesis, purification, and characterization of peptides containing this non-canonical amino acid, paving the way for the development of novel peptide-based therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Choosing Coupling Reagents for Hindered Amino Acids.
  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, 14(32), 8567-8581.
  • Lyu, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23).
  • Bruno, N. C., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 596-613.
  • CPC Scientific. (n.d.). Minimal Protection Group Strategies for SPPS.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • CPC Scientific. (n.d.). Minimal Protection Strategies for SPPS.
  • BenchChem. (n.d.). Minimizing racemization of "2-Amino-5-phenylpentanoic acid" during synthesis.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • CEM Corporation. (2024). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • ChemicalBook. (n.d.). L-2-AMINO-5-PHENYL-PENTANOIC ACID synthesis.
  • ChemScene. (n.d.). This compound.
  • CPTAC. (n.d.). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays.
  • Delso, I., et al. (2013). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 78(10), 4864-4873.
  • BIOPEP. (n.d.). Peptides with their potential bioactivities, and the corresponding calculations by BIOPEP.
  • Czerwińska, M. E., et al. (2022). Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. Nutrients, 14(5), 999.
  • Asad, S., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 23(15), 8573.
  • Offermanns, S., & Offermanns, S. (Eds.). (2008). Encyclopedia of Molecular Pharmacology. Springer.
  • BLD Pharm. (n.d.). 36061-08-2|this compound.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-phenylpentanoic acid. PubChem.
  • Dziuba, J., & Dziuba, M. (2014). Manufacturing of peptides exhibiting biological activity. Acta Biochimica Polonica, 61(3), 395-406.
  • BenchChem. (n.d.). Comparative Bioactivity of 2-Amino-5-phenylpentanoic Acid Analogs: A Guide for Researchers.
  • Rappsilber, J., et al. (2007). Improved peptide identification in proteomics by two consecutive stages of mass spectrometric fragmentation. Analytical Chemistry, 79(18), 7061-7070.
  • ResearchGate. (n.d.). Overview of selected peptides (21 model-building and 5 validation...).
  • GenScript. (n.d.). Overview of Custom Peptide Synthesis.
  • MDPI. (2023). Peptide Mapping with LC-HRMS and In Silico Tools for Evaluation of Potential Allergenicity of Commercially Available Whey Protein Hydrolysates.
  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis.
  • Protein Prospector. (n.d.). Protein Prospector Publications.

Sources

(R)-2-Amino-5-phenylpentanoic Acid: A Chiral Building Block for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Integrity in Drug Design

In the landscape of modern drug discovery and development, the stereochemical configuration of a molecule is of paramount importance. Chiral building blocks, which are enantiomerically pure compounds, serve as fundamental starting materials for the synthesis of complex, biologically active molecules.[1][2] The precise three-dimensional arrangement of atoms in a drug molecule dictates its interaction with chiral biological targets such as enzymes and receptors, ultimately influencing its efficacy and safety profile.[3] Unnatural amino acids, in particular, offer a vast and versatile toolkit for medicinal chemists to modulate the properties of peptides and small molecule drugs, enhancing their stability, potency, and bioavailability.[4][5]

(R)-2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, has emerged as a valuable chiral building block in the synthesis of a range of pharmaceuticals.[6] Its unique structure, featuring a phenyl-terminated alkyl side chain, provides a combination of hydrophobicity and conformational flexibility that can be exploited to design molecules with tailored pharmacological activities. This guide provides a comprehensive overview of the properties of this compound and detailed protocols for its application in the synthesis of bioactive compounds, with a particular focus on its role as a key intermediate in the production of Angiotensin-Converting Enzyme (ACE) inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a chiral building block is essential for its effective utilization in synthesis. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[7]
Molecular Weight 193.24 g/mol [7]
IUPAC Name (2R)-2-amino-5-phenylpentanoic acidN/A
CAS Number 36061-08-2N/A
Appearance White to off-white powder[6]
Melting Point 255-257 °C (for the racemate)N/A
Solubility Sparingly soluble in water, soluble in dilute acids and basesN/A
Optical Rotation Specific rotation value depends on the conditions of measurement.N/A
pKa (α-COOH) ~2.2N/A
pKa (α-NH₃⁺) ~9.5N/A

Enantioselective Synthesis and Resolution

The provision of this compound in high enantiomeric purity is a prerequisite for its use in pharmaceutical synthesis. Several strategies can be employed to achieve this, including asymmetric synthesis and the resolution of a racemic mixture.

Protocol 1: Enzymatic Kinetic Resolution of Racemic 2-Amino-5-phenylpentanoic Acid

Enzymatic kinetic resolution is a powerful and environmentally benign method for separating enantiomers.[8] This protocol describes a representative procedure using a lipase to selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.

Workflow for Enzymatic Resolution

G cluster_0 Enzymatic Resolution Process racemate Racemic (R/S)-2-Amino- 5-phenylpentanoic acid reaction Enzymatic Acylation in Organic Solvent racemate->reaction enzyme Lipase (e.g., Candida antarctica Lipase B) enzyme->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction separation Separation (e.g., Filtration, Extraction) reaction->separation s_product (S)-N-Acetyl-2-amino- 5-phenylpentanoic acid separation->s_product Product r_enantiomer Unreacted (R)-2-Amino- 5-phenylpentanoic acid separation->r_enantiomer Unreacted hydrolysis Acidic or Basic Hydrolysis s_product->hydrolysis s_enantiomer (S)-2-Amino-5-phenylpentanoic acid hydrolysis->s_enantiomer

Caption: Workflow for the enzymatic kinetic resolution of racemic 2-amino-5-phenylpentanoic acid.

Materials:

  • Racemic 2-Amino-5-phenylpentanoic acid

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Anhydrous organic solvent (e.g., Dioxane, Tetrahydrofuran)

  • Acyl donor (e.g., Ethyl acetate)

  • Buffer solution (e.g., Phosphate buffer, pH 7.0)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve racemic 2-amino-5-phenylpentanoic acid (1 equivalent) in the chosen anhydrous organic solvent.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10-20% by weight of the amino acid).

  • Acylation: Add the acyl donor (e.g., ethyl acetate, can also be used as the solvent). Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted amino acid and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and potentially reused.

  • Work-up and Separation:

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable solvent mixture (e.g., ethyl acetate and water).

    • Extract the acylated (S)-enantiomer into the organic phase.

    • The unreacted (R)-enantiomer will preferentially remain in the aqueous phase, especially after adjusting the pH to be slightly acidic.

    • Alternatively, the mixture can be separated by silica gel column chromatography.

  • Isolation of this compound:

    • Collect the fractions containing the unreacted amino acid.

    • Adjust the pH of the aqueous solution containing the (R)-enantiomer to its isoelectric point (around pH 6) to precipitate the amino acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Characterization: Confirm the chemical identity and determine the enantiomeric purity of the isolated this compound using chiral HPLC, NMR, and optical rotation measurements.

Application in the Synthesis of ACE Inhibitors: Cilazapril

This compound is a crucial chiral precursor for the synthesis of several ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure.[9] One prominent example is Cilazapril. The synthesis involves the coupling of the (R)-amino acid with a bicyclic core structure.

Protocol 2: Synthesis of a Cilazapril Intermediate

This protocol outlines the key coupling step in the synthesis of a Cilazapril intermediate, based on general principles of peptide coupling and information from related patents.

Reaction Scheme for Cilazapril Intermediate Synthesis

G cluster_1 Synthesis of Cilazapril Intermediate r_amino_acid This compound coupling_reaction Amide Bond Formation r_amino_acid->coupling_reaction bicyclic_core Bicyclic Carboxylic Acid Core bicyclic_core->coupling_reaction coupling_reagent Coupling Reagent (e.g., DCC/HOBt or HATU) coupling_reagent->coupling_reaction intermediate Cilazapril Intermediate coupling_reaction->intermediate

Caption: Key coupling step in the synthesis of a Cilazapril intermediate.

Materials:

  • This compound

  • (1S,9S)-9-aminooctahydro-10-oxo-6H-pyridazino[1,2-a][1][10]diazepine-1-carboxylic acid (or a suitable protected derivative)

  • Peptide coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HATU)

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of the Bicyclic Core: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) equipped flask, dissolve the bicyclic carboxylic acid core (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Coupling Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.

  • Amino Acid Addition: In a separate flask, dissolve this compound (1 equivalent) and the tertiary amine base (e.g., DIPEA, 1.2 equivalents) in the same anhydrous solvent.

  • Coupling Reaction: Add the amino acid solution dropwise to the activated bicyclic core solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate successively with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Cilazapril intermediate.

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C), mass spectrometry, and HPLC to confirm its structure and purity.

Further Applications in Medicinal Chemistry

The utility of this compound and its analogs extends beyond ACE inhibitors. Its incorporation into various molecular scaffolds has led to the development of potent inhibitors for other therapeutic targets.

  • HIV-1 Protease Inhibitors: Analogs of 2-amino-5-phenylpentanoic acid have shown significant inhibitory activity against HIV-1 protease, a critical enzyme in the life cycle of the HIV virus.[4] The phenylpentyl side chain can effectively occupy hydrophobic pockets in the active site of the enzyme.

  • Nitric Oxide Synthase (NOS) Inhibitors: Certain derivatives have been identified as inhibitors of nitric oxide synthase, an enzyme family involved in various physiological and pathological processes.[4]

  • Peptidomimetics: As a non-natural amino acid, it is used in the synthesis of peptidomimetics to enhance metabolic stability and improve pharmacokinetic properties.[6] The phenylalkyl side chain can influence the secondary structure of peptides and their binding affinity to biological targets.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

The incorporation of this compound into a peptide sequence can be readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Workflow for Fmoc-based SPPS

G cluster_2 Fmoc-based Solid-Phase Peptide Synthesis Cycle resin Resin with growing peptide chain (N-terminal Fmoc protected) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling of Fmoc-(R)-2-amino- 5-phenylpentanoic acid washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 next_cycle Repeat cycle for next amino acid washing2->next_cycle next_cycle->deprotection

Caption: Iterative cycle for incorporating this compound in SPPS.

A detailed, step-by-step protocol for SPPS is beyond the scope of this note, but generally involves the swelling of the resin, followed by iterative cycles of Fmoc deprotection, washing, coupling of the protected amino acid, and further washing. The choice of coupling reagents (e.g., HBTU, HATU) and reaction conditions should be optimized based on the specific peptide sequence.

Conclusion

This compound stands out as a versatile and valuable chiral building block for the synthesis of complex and biologically active molecules. Its unique structural features and the ability to introduce it in an enantiomerically pure form make it a powerful tool for medicinal chemists. The protocols and applications outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this important chiral intermediate in their synthetic endeavors, ultimately contributing to the discovery and development of novel therapeutics.

References

  • AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • BOC Sciences. Precision Chiral Building Block Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). The Role of Chiral Building Blocks in Pharmaceutical Synthesis.
  • PubMed. Synthesis of chiral building blocks for use in drug discovery.
  • Benchchem. Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Amino-2-phenylacetamide.
  • Chem-Impex. L-2-Amino-5-phenylpentanoic acid.
  • ResearchGate. Various approaches for the synthesis of selected ACE inhibitors building blocks.
  • Benchchem. Comparative Bioactivity of 2-Amino-5-phenylpentanoic Acid Analogs: A Guide for Researchers.
  • Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.
  • BOC Sciences. Unnatural Amino Acids for Peptide Synthesis.
  • Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Benchchem. A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • PubMed Central. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 296866, 2-Amino-5-phenylpentanoic acid.

Sources

Application Note: Solid-Phase Synthesis of Peptides Incorporating (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a transformative strategy in drug discovery and chemical biology, offering pathways to modulate peptide stability, conformation, and biological activity.[1] This document provides a comprehensive guide and detailed protocols for the successful incorporation of (R)-2-Amino-5-phenylpentanoic acid, a hydrophobic, non-canonical amino acid, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We address the specific challenges associated with this amino acid, such as steric hindrance, and provide optimized protocols for coupling, cleavage, and purification to ensure high-yield and high-purity synthesis.

Introduction: The Significance of this compound

This compound is a homologue of phenylalanine, featuring an extended alkyl chain that increases its side-chain hydrophobicity. This modification can be leveraged to enhance peptide-protein interactions, improve metabolic stability, or influence the secondary structure of a peptide. However, its successful incorporation via SPPS is not trivial. The bulky, flexible side chain presents a steric challenge that can lead to incomplete coupling reactions and the formation of deletion sequences if standard protocols are used.[1]

This application note details a robust methodology to overcome these hurdles. By explaining the causality behind reagent selection and procedural steps, we aim to equip researchers with the expertise to confidently synthesize peptides containing this and other sterically demanding ncAAs.

Materials and Reagents

ReagentRecommended Grade/Supplier
Fmoc-(R)-2-Amino-5-phenylpentanoic acid-OHCommercially available from specialized suppliers
Rink Amide or Wang Resin100-200 mesh, ~0.4-0.6 mmol/g loading
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)ACS grade or higher
PiperidineReagent grade
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Peptide synthesis grade
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade
Acetic AnhydrideReagent grade
Trifluoroacetic Acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
Diethyl Ether (cold, -20°C)ACS grade or higher
Acetonitrile (ACN)HPLC grade

Core Principles and Key Considerations

The primary challenge in coupling this compound is overcoming the steric hindrance imposed by its bulky side chain. This can slow reaction kinetics and prevent the reaction from reaching completion.[2]

Causality of Reagent Selection:

  • Coupling Reagent: Standard carbodiimide activators (e.g., DIC) may be insufficient.[2] We recommend a more potent aminium/uronium salt-based reagent like HATU . HATU forms a highly reactive O-acylisourea intermediate that rapidly converts to an activated ester, effectively overcoming the steric barrier and minimizing the risk of racemization.[2][3]

  • Solvent: N-methylpyrrolidone (NMP) can be a superior solvent to DMF for difficult couplings due to its enhanced solvating properties, which can help disrupt on-resin peptide aggregation that further hinders reactions.[2]

  • Reaction Time: Steric hindrance slows reaction rates.[2] Therefore, extended coupling times or a "double coupling" strategy—repeating the coupling step with fresh reagents—is highly recommended to drive the reaction to completion.[2][3]

Experimental Workflow and Protocols

The following protocols are designed for manual SPPS at a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

General SPPS Workflow Diagram

A typical SPPS cycle for incorporating a new amino acid involves a deprotection step to reveal a free amine, followed by a coupling step to form a new peptide bond.

SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling Deprotect Add 20% Piperidine in DMF Wash_Deprotect Wash (DMF) Deprotect->Wash_Deprotect Free_Amine Peptide-Resin (Free Amine) Activate Pre-activate: Fmoc-AA-OH + HATU + DIPEA Couple Add to Resin Activate->Couple Wash_Couple Wash (DMF/DCM) Couple->Wash_Couple Next_Cycle Peptide-Resin (Elongated) Resin Peptide-Resin (Fmoc-Protected) Resin->Deprotect Free_Amine->Activate Next_Cycle->Resin Repeat Cycle End Final Peptide Next_Cycle->End Cleavage

Caption: General workflow for a single Fmoc-SPPS elongation cycle.

Step-by-Step Protocol

Step 1: Resin Swelling

  • Place the resin (e.g., 250 mg Rink Amide resin for 0.1 mmol scale) in a suitable reaction vessel.

  • Add DMF (~10 mL per gram of resin) and agitate gently for 1-2 hours at room temperature to ensure uniform swelling.[4]

  • Drain the solvent.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-(R)-2-Amino-5-phenylpentanoic acid (Double Coupling Protocol)

This protocol is recommended to ensure complete incorporation.

  • First Coupling:

    • In a separate vessel, pre-activate the amino acid by dissolving Fmoc-(R)-2-Amino-5-phenylpentanoic acid-OH (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and DIPEA (8 eq., 0.8 mmol) in DMF.[2]

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.[3]

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

  • Monitoring and Second Coupling:

    • Perform a Kaiser test on a small sample of beads. A positive test (blue beads) indicates incomplete coupling and confirms the necessity of a second coupling.

    • Repeat the coupling step (Step 3.1) with a fresh solution of activated amino acid for an additional 1-2 hours.[3]

    • After the second coupling, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • Perform a final Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction.[4]

Step 4: Capping (Optional but Recommended) If the Kaiser test remains positive after double coupling, it indicates the presence of unreacted amines that should be capped to prevent the formation of deletion sequences.

  • Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain and wash the resin thoroughly with DMF and DCM.

Step 5: Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

The hydrophobicity of this compound requires a cleavage cocktail with effective scavengers to prevent side reactions.

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 2 hours.[4]

  • Prepare a cleavage cocktail. For peptides without other sensitive residues (Trp, Cys, Met), a standard mixture is TFA/TIS/Water (95:2.5:2.5 v/v/v) .[4]

  • Add the cleavage cocktail to the resin (~10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[1][4]

  • Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin with a small amount of fresh TFA.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL centrifuge tube containing cold diethyl ether (~40 mL).[1][4]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat the wash step twice to remove scavengers.[5]

  • Dry the final peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (MS).

Troubleshooting Common Issues

SymptomPossible CauseRecommended Solution
Positive Kaiser Test after Double Coupling 1. Severe on-resin aggregation. 2. Inefficient reagent activation.1. Switch solvent to NMP or a DCM/DMF/NMP mixture.[2] 2. Ensure reagents are fresh and anhydrous. Cap unreacted sites and proceed.
Low Final Peptide Yield 1. Incomplete coupling at the ncAA step. 2. Premature cleavage from resin.1. Adhere strictly to the double coupling protocol with extended times.[2] 2. Ensure the correct resin type is used (e.g., Wang for acids, Rink for amides).
Peptide Fails to Precipitate in Ether The peptide is highly hydrophobic and may be soluble in ether.Try precipitating the peptide by adding the TFA solution to ice-cold water.[6] Lyophilize the resulting aqueous solution.
Extra Peaks in HPLC/MS Deletion sequences from incomplete coupling or side-reactions during cleavage.Optimize coupling as described. Ensure an effective scavenger (TIS) is used in the cleavage cocktail to protect against re-attachment or modification.

Conclusion

The successful solid-phase synthesis of peptides containing sterically demanding residues like this compound is achievable through the strategic optimization of the coupling protocol. The use of potent activating agents like HATU, combined with a double coupling methodology and careful monitoring, effectively overcomes steric barriers. The protocols outlined in this guide provide a validated framework for researchers to reliably incorporate this and other challenging non-canonical amino acids, expanding the toolkit for advanced peptide design and drug development.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 43–66.
  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
  • Sinha, S., & Bitan, G. (2009). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein and peptide letters, 16(10), 1161–1166.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.). ResearchGate.
  • Optimizing Peptide Synthesis: The Role of Wang Resin and Coupling Efficiency. (n.d.).
  • Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. (n.d.). Scribd.

Sources

(R)-2-Amino-5-phenylpentanoic Acid: A Strategic Building Block in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Proteome – The Rise of Non-Proteinogenic Amino Acids in Therapeutics

In the landscape of contemporary drug discovery, the strategic incorporation of non-proteinogenic amino acids has emerged as a powerful tool for medicinal chemists. These unique building blocks, including the chiral scaffold (R)-2-Amino-5-phenylpentanoic acid, offer a gateway to novel chemical space, enabling the design of therapeutics with enhanced potency, selectivity, and metabolic stability.[1][2] This guide provides an in-depth exploration of the applications of this compound in drug design, complete with detailed protocols for its synthesis and integration into potential therapeutic agents.

This compound, a non-natural amino acid, is characterized by a phenyl group at the terminus of a pentanoic acid backbone with an amino group at the alpha-carbon.[3] This structure provides a unique combination of hydrophobicity from the phenyl ring and the versatile reactivity of the amino acid functional groups, making it an attractive component for modulating interactions with biological targets.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2R)-2-amino-5-phenylpentanoic acid[3]
Molecular Formula C₁₁H₁₅NO₂[3]
Molecular Weight 193.24 g/mol [3]
CAS Number 36061-08-2[4]
Appearance White solid[2]

Application Notes: The Versatility of this compound in Drug Scaffolds

The true potential of this compound lies in its role as a versatile scaffold for the development of a diverse range of therapeutic agents. Its incorporation into drug candidates can significantly influence their pharmacological properties.

Peptidomimetics and Protease Inhibitors

The phenylalkyl side chain of this compound is particularly valuable in the design of peptidomimetics that target enzymes such as proteases. By mimicking the side chains of natural amino acids like phenylalanine or leucine, this non-natural amino acid can be incorporated into peptide sequences to enhance their resistance to enzymatic degradation, thereby improving their in vivo half-life.[5]

Derivatives of the closely related 2-amino-5-phenylpentanoic acid have shown significant potential as inhibitors of critical enzymes like HIV-1 Protease.[6] The phenyl group can engage in hydrophobic interactions within the enzyme's active site, while the amino and carboxyl groups provide key hydrogen bonding interactions.

Table 2: Bioactivity of 2-Amino-5-phenylpentanoic Acid Analogs against HIV-1 Protease

Compound/Analog DescriptionKᵢ (nM)
2-Heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid derivativesas low as 3.4
Phenyloxazolidinone-containing hydroxyethylamine analogs0.8 - 6
Darunavir (DRV) analog with (S)-2-methylbutyl at P1'<5.0
Darunavir (DRV) analog with 2-ethyl-n-butyl at P1'<5.0
Data sourced from a comparative bioactivity guide by Benchchem.[6]
Modulators of Nitric Oxide Synthase (NOS)

Analogs of 2-amino-5-phenylpentanoic acid have also been identified as inhibitors of Nitric Oxide Synthase (NOS), an enzyme family with diverse physiological and pathological roles.[6] The ability to modulate NOS activity is a key therapeutic strategy in conditions ranging from inflammation to neurodegenerative diseases.

Neurological Disorders

The structural similarity of this compound to endogenous amino acids allows for its potential application in targeting neurological disorders.[1][7] Its ability to cross the blood-brain barrier is a crucial property for CNS-acting drugs.[7] While direct clinical applications of the parent molecule are not yet established, its D-enantiomer has been explored for its potential to enhance mood and alleviate pain.[7]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of this compound

The asymmetric synthesis of non-natural amino acids is a cornerstone of modern medicinal chemistry. While a variety of methods exist, this protocol outlines a strategy adaptable for the synthesis of the (R)-enantiomer, inspired by general catalytic enantioselective approaches.[8]

Conceptual Workflow for Asymmetric Synthesis

Start Commercially Available Aldehyde & Phenylsulfonyl Acetonitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Epoxidation Asymmetric Epoxidation (Chiral Catalyst) Knoevenagel->Epoxidation DROE Domino Ring-Opening Esterification Epoxidation->DROE Final_Product (R)-α-Amino Acid Ester DROE->Final_Product

A conceptual workflow for enantioselective synthesis.

Materials:

  • Appropriate aldehyde precursor (e.g., 4-phenylbutanal)

  • Phenylsulfonyl acetonitrile

  • Cumyl hydroperoxide

  • Aniline derivative

  • Chiral catalyst (e.g., Quinidine-derived catalyst for the (R)-enantiomer)

  • Anhydrous solvent (e.g., Toluene)

  • Reagents for workup and purification (e.g., ethyl acetate, brine, silica gel)

Step-by-Step Methodology:

  • Knoevenagel Condensation:

    • To a solution of the aldehyde (1.0 equiv) in the chosen solvent, add phenylsulfonyl acetonitrile (1.1 equiv) and a catalytic amount of a suitable base (e.g., piperidine).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

  • Asymmetric Epoxidation:

    • Dissolve the product from the previous step in the same solvent.

    • Add the chiral quinidine-derived catalyst (e.g., 10 mol%).

    • Cool the reaction mixture to the optimized temperature (e.g., -20 °C to -40 °C) to enhance enantioselectivity.[9]

    • Add cumyl hydroperoxide (1.5 equiv) dropwise.

    • Stir the reaction until completion, monitoring by TLC.

  • Domino Ring-Opening Esterification (DROE):

    • To the reaction mixture from the previous step, add the desired aniline derivative (2.0 equiv).

    • Allow the reaction to warm to room temperature and stir until the epoxide is consumed.

    • Work up the reaction by quenching with a suitable reagent, extracting with an organic solvent, and purifying by column chromatography to yield the enantioenriched (R)-α-amino acid ester.

  • Hydrolysis:

    • The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., saponification with LiOH followed by acidic workup).

Self-Validation: The enantiomeric excess (ee) of the final product should be determined by chiral HPLC or SFC analysis. The structure should be confirmed by NMR and mass spectrometry.

Protocol 2: Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of Fmoc-(R)-2-Amino-5-phenylpentanoic acid into a peptide sequence using standard Fmoc-SPPS chemistry.

SPPS Workflow

Resin Resin Support Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection->Coupling Wash Washing (DMF) Coupling->Wash Repeat Repeat Cycle Wash->Repeat Cleavage Cleavage from Resin (TFA Cocktail) Wash->Cleavage Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

A typical Solid-Phase Peptide Synthesis (SPPS) cycle.

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin (or other suitable solid support)

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% water, 2.5% TIS (Triisopropylsilane)

  • Cold diethyl ether

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-(R)-2-Amino-5-phenylpentanoic acid (3-5 equivalents) with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the solid support and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Signaling Pathway Illustration: A Case Study in HIV-1 Protease Inhibition

As a key building block for protease inhibitors, derivatives of 2-amino-5-phenylpentanoic acid can interfere with the viral life cycle. The following diagram illustrates the role of HIV-1 protease in viral maturation, the target of such inhibitors.

HIV Life Cycle and the Role of Protease

cluster_virus HIV Virion cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Protease Protease Polyproteins Polyproteins Host DNA Host DNA Ribosome Ribosome Integrated Viral DNA Integrated Viral DNA Viral DNA->Integrated Viral DNA Integration Viral mRNA Viral mRNA Integrated Viral DNA->Viral mRNA Transcription Viral mRNA->Polyproteins Translation (Ribosome) Mature Viral Proteins Mature Viral Proteins Polyproteins->Mature Viral Proteins Cleavage New Virion Assembly New Virion Assembly Mature Viral Proteins->New Virion Assembly Inhibitor (R)-2-Amino-5- phenylpentanoic acid -based Inhibitor Inhibitor->Protease Blocks Activity

Mechanism of action for HIV-1 Protease inhibitors.

Conclusion

This compound represents a valuable and versatile chiral building block in the arsenal of medicinal chemists. Its unique structural features provide a foundation for the design of novel therapeutics with improved pharmacological profiles. The protocols and application notes presented herein serve as a guide for researchers to harness the potential of this non-proteinogenic amino acid in the development of the next generation of drugs.

References

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. [Link]
  • Lattanzi, A. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters, 25(27), 5035–5040. [Link]
  • Lattanzi, A. (2023).
  • Wang, J., et al. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 7(2), 1104-1108. [Link]
  • Rassadin, V., & Falck-Pedersen, V. (2020). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives.
  • Drug Design Organization. (2008).
  • Drug Design Organization. (n.d.). Case Studies in SAR Analyses. [Link]
  • Drug Design Organization. (n.d.). Case Studies in Analog Design. [Link]
  • Soloshonok, V. A., & Sorochinsky, A. E. (2014). Tailor-Made Amino Acids in the Design of Small-Molecule Blockbuster Drugs. Angewandte Chemie International Edition, 53(52), 14336-14361. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-phenylpentanoic acid. PubChem. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Uses of L-2-Amino-5-phenyl-pentanoic Acid. [Link]
  • Cambridge Crystallographic Data Centre. (2022).
  • de Cássia Seixas, R., et al. (2021).
  • Al-Warhi, T., et al. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 27(17), 5482. [Link]
  • Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.

Sources

Introduction: The Significance of Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to selecting and utilizing coupling reagents for the efficient and stereochemically pure incorporation of (R)-2-Amino-5-phenylpentanoic acid into peptide sequences.

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug development. These unique building blocks, such as this compound, offer a powerful means to modulate the pharmacological properties of peptides. This compound, an analog of phenylalanine with an extended alkyl chain, can enhance hydrophobicity, influence peptide conformation, and improve metabolic stability, potentially leading to greater efficacy and bioavailability.[1]

However, the successful synthesis of peptides containing such modified residues is critically dependent on the choice of coupling methodology. The bulky nature of the phenylpropyl side chain can introduce steric hindrance, slowing down reaction kinetics and potentially leading to incomplete couplings. More critically, the activation of the carboxylic acid group, a prerequisite for amide bond formation, creates a risk of racemization at the α-carbon, which can compromise the biological activity of the final peptide.[2][3][4] This guide provides a detailed analysis of common coupling reagents, their mechanisms of action, and optimized protocols for the successful incorporation of Fmoc-(R)-2-Amino-5-phenylpentanoic acid-OH in solid-phase peptide synthesis (SPPS).

The Critical Challenge: Understanding and Suppressing Racemization

The primary challenge during the coupling of any chiral amino acid is the preservation of its stereochemical integrity. Racemization, or epimerization, can occur during the activation step. The mechanism typically involves the formation of a 5(4H)-oxazolone intermediate. This process is base-catalyzed and involves the abstraction of the proton from the α-carbon of the activated amino acid.[4][5] The resulting oxazolone is planar and achiral at the C-5 position, and its subsequent reaction with an amine can yield a mixture of L- and D-isomers.[4]

The use of Nα-urethane protecting groups like Fmoc or Boc generally suppresses oxazolone formation and retains optical purity.[4] However, factors such as sterically hindered residues, prolonged reaction times, and the choice of base and coupling reagent can increase the risk.[2][4] The most effective strategy to mitigate this risk is the use of additives, such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), which react with the initially activated species to form active esters that are less prone to racemization while remaining highly reactive towards the desired amine nucleophile.[3][4][6][7]

ActivationMechanisms cluster_0 Carbodiimide + Additive (DIC/Oxyma) cluster_1 Onium Salt (HATU) a a b b a->b Racemization Suppression c c

Figure 2: Simplified activation pathways for different reagent classes.

Comparative Analysis of Common Coupling Reagents

The selection of a coupling reagent is a critical decision that impacts yield, purity, and cost. The following table provides a comparative summary to guide this choice for the coupling of Fmoc-(R)-2-Amino-5-phenylpentanoic acid-OH.

Reagent Class Relative Coupling Efficiency Racemization Risk Key Advantages Key Disadvantages
DIC/OxymaPure Carbodiimide/AdditiveHighVery LowCost-effective; byproducts are soluble in common solvents; Oxyma is a safer, non-explosive alternative to HOBt. [4][8]Can be less efficient for the most sterically demanding couplings compared to HATU. [9]
DIC/HOBt Carbodiimide/AdditiveModerate to HighLowWell-established and cost-effective; water-soluble byproducts (DIC). [9]HOBt has explosive properties and is being phased out in some regions; less reactive than HOAt or Oxyma. [4][8]
HBTU Uronium/Aminium SaltHighLowGood performance for routine synthesis; well-established and reliable. [6][9]Less reactive than HATU for difficult sequences; can cause guanidinylation of the N-terminus if used in excess. [5][9]
HATU Uronium/Aminium SaltVery HighVery LowExcellent for sterically hindered amino acids; fast reaction rates and high yields; superior racemization suppression due to HOAt moiety. [10][11]Higher cost; can also cause N-terminal guanidinylation if not used properly. [9][12]
HCTU Uronium/Aminium SaltHighLowMore stable and reportedly less allergenic than HBTU/HATU; remains colorless during synthesis. [11]Based on 6-Cl-HOBt, which is less reactive than HOAt.
PyBOP Phosphonium SaltHighLowEfficient with low racemization; avoids HMPA byproduct associated with original BOP reagent. [13]Byproducts can sometimes be difficult to remove; phosphonium reagents can be less stable in the presence of base. [13]
COMU Uronium/Aminium SaltVery HighVery LowHigh efficiency comparable to HATU; enhanced safety profile (non-explosive); good solubility. [4][8][11]Relatively newer compared to HBTU/HATU. [9]

Experimental Protocols for SPPS

The following are detailed, representative protocols for the manual solid-phase synthesis of a peptide incorporating Fmoc-(R)-2-Amino-5-phenylpentanoic acid-OH using Fmoc/tBu chemistry.

General SPPS Workflow

The core of SPPS is a repeated cycle of deprotection and coupling steps to assemble the peptide chain on a solid support.

SPPS_Workflow Start Start with Peptide-Resin (N-terminal Fmoc) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash (Removes Piperidine & Byproducts) Deprotection->Wash1 Coupling 4. Coupling (Add Activated AA to Resin) Wash1->Coupling Activation 3. Amino Acid Activation (Prepare AA + Reagent Solution) Activation->Coupling Pre-activation Wash2 5. DMF/DCM Wash (Removes Excess Reagents) Coupling->Wash2 Monitoring 6. Monitoring (Kaiser Test) Wash2->Monitoring Monitoring->Coupling Positive (Incomplete) -> Recouple Repeat Repeat Cycle for Next Amino Acid Monitoring->Repeat Negative (Complete) Repeat->Deprotection Complete Synthesis Complete Repeat->Complete

Figure 3: Standard workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for this compound due to the high reactivity of HATU, which is ideal for overcoming potential steric hindrance and ensuring minimal racemization. [10][11] Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq.)

  • Fmoc-(R)-2-Amino-5-phenylpentanoic acid-OH (3.0 eq.)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (typically with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF. [1]2. Activation Solution Preparation: In a separate vessel, dissolve Fmoc-(R)-2-Amino-5-phenylpentanoic acid-OH (3.0 eq.) and HATU (2.9 eq.) in a minimal volume of DMF.

    • Rationale: A slight excess of the amino acid over the coupling reagent is used to prevent the potential for HATU to react with the free amine on the resin, which would cap the chain. [12]3. Activation: Add DIPEA (6.0 eq.) to the activation solution and vortex briefly (approx. 30-60 seconds).

    • Rationale: DIPEA is a non-nucleophilic base required to deprotonate the carboxylic acid and facilitate the formation of the OAt-active ester. [14]The solution should be used immediately after adding the base.

  • Coupling Reaction: Immediately add the activated amino acid solution to the vessel containing the deprotected peptide-resin. [1]5. Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

    • Rationale: For sterically hindered residues, a longer coupling time ensures the reaction goes to completion. For particularly difficult sequences, "double coupling" (repeating the coupling step with fresh reagents) may be necessary. [1]6. Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (3-5 times), followed by Dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next cycle. [1]7. Monitoring: Before proceeding to the next deprotection step, perform a Kaiser test on a small sample of beads. A negative result (yellow/colorless beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated. [1]

Protocol 2: Cost-Effective and Safe Coupling using DIC/OxymaPure

This protocol offers an excellent balance of efficiency, safety, and cost, utilizing the non-explosive OxymaPure additive to suppress racemization effectively.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq.)

  • Fmoc-(R)-2-Amino-5-phenylpentanoic acid-OH (3.0 eq.)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3.0 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: As in Protocol 1, start with fully deprotected and washed peptide-resin.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-(R)-2-Amino-5-phenylpentanoic acid-OH (3.0 eq.) and OxymaPure (3.0 eq.) in DMF.

    • Rationale: The additive is used in equimolar amounts with the amino acid to ensure efficient conversion of the O-acylisourea intermediate to the Oxyma active ester.

  • Initiation of Coupling: Add the amino acid/OxymaPure solution to the peptide-resin. Immediately add DIC (3.0 eq.) to the reaction vessel.

    • Rationale: DIC is the activating agent. It should be added last to initiate the reaction in the presence of the resin and the additive, minimizing undesirable pre-activation side reactions.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.

    • Rationale: Carbodiimide-mediated couplings are generally slower than those using onium salts, so a longer reaction time is often required.

  • Washing: Drain the coupling solution. The byproduct, diisopropylurea, is soluble in DMF and DCM and will be removed during the washing steps. Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times). [15]6. Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction before proceeding. Repeat the coupling if necessary.

Conclusion

The successful incorporation of this compound requires a careful and considered approach to peptide coupling. While classic carbodiimide methods coupled with modern additives like OxymaPure provide a safe and effective option, the use of high-performance onium salt reagents such as HATU is often the preferred strategy. HATU's superior reactivity can overcome the steric challenges posed by the bulky side chain and its inherent mechanism provides excellent suppression of racemization, ensuring the synthesis of a final peptide product with high yield and exceptional optical purity. By understanding the underlying chemical mechanisms and adhering to optimized protocols, researchers can confidently utilize this valuable non-natural amino acid to advance their drug discovery and development programs.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics.
  • Benchchem. A Comparative Guide to Coupling Reagent Efficiency for H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis.
  • Benchchem. Application Notes and Protocols for the Use of 2-Amino-5-phenylpentanoic Acid in Solid-Phase Peptide Synthesis.
  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236.
  • Benchchem. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Benchchem. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Omizzolo, M. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5664-5674.
  • de la Torre, B. G., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis, 52(20), 2937-2948.
  • Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5348.
  • Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5348.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Aapptec. Coupling Reagents.
  • Juhasz, M., & Beke, M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017.
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
  • Varkey, J. T. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • The Organic Chemistry Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube.

Sources

(R)-2-Amino-5-phenylpentanoic Acid Derivatives: A Comprehensive Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Phenylalanine Analogue in Drug Discovery

(R)-2-Amino-5-phenylpentanoic acid, a homologue of phenylalanine, serves as a pivotal scaffold in medicinal chemistry. Its unique structural feature—an extended propyl chain terminating in a phenyl group—provides a versatile tool for modulating the hydrophobicity, conformational rigidity, and ultimately, the biological activity of lead compounds. This non-proteinogenic amino acid is increasingly utilized as a key building block in the design of novel therapeutics, particularly as enzyme inhibitors and peptide mimetics.[1] Researchers leverage its distinct properties to probe and modulate the activity of a range of biological targets, including proteases, synthases, and peptidases, which are implicated in a multitude of pathological conditions.

This technical guide offers an in-depth exploration of the application of this compound derivatives in medicinal chemistry. It provides detailed, field-proven protocols for their synthesis and biological evaluation, underpinned by the scientific rationale for key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile chemical entity.

I. Synthesis of this compound-Containing Peptides

The incorporation of this compound into peptide chains is a cornerstone of its application. Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the preferred method for this purpose, offering high efficiency and compatibility with a wide array of functional groups.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The N-terminus of each incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups. This orthogonal protection strategy allows for the selective deprotection of the N-terminus at each step, enabling the controlled elongation of the peptide chain. The extended hydrophobic side chain of this compound can sometimes present challenges in solubility and coupling efficiency, necessitating careful optimization of reaction conditions.

Experimental Protocol: Incorporation of this compound via Fmoc-SPPS

This protocol details a single coupling cycle for the incorporation of Fmoc-(R)-2-amino-5-phenylpentanoic acid-OH into a peptide sequence.

Materials:

  • Fmoc-(R)-2-amino-5-phenylpentanoic acid-OH

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) and then DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-(R)-2-amino-5-phenylpentanoic acid-OH and 3-5 equivalents of HBTU/HATU in DMF.

    • Add 6-10 equivalents of DIPEA to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring Coupling Completion:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove excess reagents and by-products.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

II. Synthesis of Phosphinic Pseudopeptide Derivatives

Phosphinic pseudopeptides, where a peptide bond is replaced by a non-hydrolyzable phosphinate moiety, are potent transition-state analogue inhibitors of metalloproteases. The synthesis of these derivatives incorporating the this compound scaffold can be achieved through a multi-step process, often involving a key Michael addition reaction.

Rationale for Phosphinic Pseudopeptides as Enzyme Inhibitors

The phosphinic acid group mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by metalloproteases. This structural mimicry, combined with the non-hydrolyzable nature of the phosphinate linkage, leads to tight binding to the enzyme's active site, resulting in potent and specific inhibition.

Synthetic Scheme: A General Approach

A common strategy for synthesizing phosphinic pseudopeptides involves the Michael addition of a P-H group from a protected α-amino-H-phosphinic acid to an α,β-unsaturated ester. This is followed by further modifications and deprotection steps to yield the final inhibitor.

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final Final Steps A Fmoc-(R)-2-amino-5-phenylpentyl-H-phosphinic acid C Michael Addition (Base catalyst, e.g., DBU) A->C B α,β-unsaturated ester (e.g., tert-butyl acrylate) B->C D Protected Phosphinic Pseudodipeptide C->D E Deprotection (e.g., TFA) D->E F Purification (RP-HPLC) E->F G Final Phosphinic Pseudopeptide Inhibitor F->G G cluster_sar SAR Cycle A Design of Novel Analogs (e.g., phenyl ring substitutions, side chain modifications) B Chemical Synthesis A->B C Biological Evaluation (In vitro assays) B->C D Data Analysis and SAR/QSAR Model Development C->D D->A Iterative Optimization

Caption: Iterative cycle of structure-activity relationship studies.

V. Conclusion and Future Directions

This compound and its derivatives represent a rich source of chemical diversity for the development of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively synthesize and evaluate these compounds, accelerating the discovery of new medicines. Future research in this area will likely focus on the development of more sophisticated synthetic methodologies, the exploration of novel biological targets, and the application of computational tools to refine the design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.

VI. References

  • Tong, J., Chang, J., Liu, S., & Bai, M. (2015). A quantitative structure-activity relationship (QSAR) study of peptide drugs based on a new descriptor of amino acids. Journal of the Serbian Chemical Society, 80(3), 343-353. [Link]

  • Li, Y., et al. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry, 11, 1229415. [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. [Link]

Sources

Asymmetric Synthesis of (R)-2-Amino-5-phenylpentanoic Acid Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral γ-Aryl-α-Amino Acids

(R)-2-Amino-5-phenylpentanoic acid and its analogs represent a class of non-proteinogenic amino acids with significant potential in medicinal chemistry and drug development. The precise spatial arrangement of the amino group, dictated by the (R)-configuration at the α-carbon, is often crucial for their biological activity. These compounds serve as valuable chiral building blocks for the synthesis of peptidomimetics, enzyme inhibitors, and other complex pharmaceutical agents.[1] For instance, analogs of 2-amino-5-phenylpentanoic acid have demonstrated potent inhibitory activity against critical enzymes such as HIV-1 Protease and Nitric Oxide Synthase.[1]

The challenge in synthesizing these molecules lies in the stereoselective introduction of the α-amino group. Classical synthetic methods often yield racemic mixtures, requiring tedious and often inefficient resolution steps to isolate the desired enantiomer.[2] This guide provides a detailed exploration of robust and field-proven asymmetric synthesis strategies to access the (R)-enantiomer with high purity, focusing on the underlying principles and providing detailed experimental protocols.

Strategic Approaches to Asymmetric Synthesis

Several powerful strategies have been developed for the asymmetric synthesis of α-amino acids. The choice of method often depends on the specific analog being targeted, the desired scale of the synthesis, and the available starting materials. This guide will focus on two widely applicable and effective approaches:

  • Chiral Auxiliary-Mediated Synthesis: This classic and reliable method involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent bond-forming reaction.[3]

  • Catalytic Asymmetric Hydrogenation: This elegant and atom-economical approach utilizes a chiral catalyst to stereoselectively hydrogenate a prochiral enamide precursor.

Part 1: Chiral Auxiliary-Mediated Synthesis via the Schöllkopf Method

The Schöllkopf bis-lactim ether method is a cornerstone of asymmetric amino acid synthesis, renowned for its high diastereoselectivity and reliability.[4] The strategy employs a chiral auxiliary derived from a natural amino acid, typically valine, to create a sterically hindered environment that directs the alkylation of a glycine enolate from a single face.[4]

Causality Behind Experimental Choices
  • Choice of Chiral Auxiliary: (R)-Valine is commonly used to synthesize the (R)-amino acid. The bulky isopropyl group of the valine auxiliary effectively shields one face of the glycine-derived enolate, forcing the incoming electrophile to attack from the opposite face, thus establishing the desired stereocenter.[4]

  • Electrophile Selection: For the synthesis of 2-amino-5-phenylpentanoic acid analogs, a suitable electrophile is a 1-halo-3-phenylpropane derivative (e.g., 1-bromo-3-phenylpropane). The nature of the leaving group (e.g., I > Br > Cl) and the reaction conditions can influence the efficiency of the alkylation.

  • Deprotonation and Alkylation Conditions: The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) is critical for the quantitative formation of the enolate and to prevent side reactions. The subsequent alkylation is also performed at low temperature to maximize diastereoselectivity.[5]

  • Hydrolysis and Auxiliary Removal: Mild acidic hydrolysis is employed to cleave the bis-lactim ether and release the desired amino acid methyl ester, along with the recoverable chiral auxiliary.[5]

Visualizing the Schöllkopf Synthesis Workflow

Schollkopf_Workflow cluster_prep Auxiliary Preparation cluster_synthesis Asymmetric Alkylation cluster_cleavage Product Liberation Glycine Glycine Diketopiperazine Diketopiperazine Glycine->Diketopiperazine R_Valine (R)-Valine R_Valine->Diketopiperazine Bislactim_Ether Schöllkopf Auxiliary (Bis-lactim Ether) Diketopiperazine->Bislactim_Ether O-methylation Deprotonation Deprotonation (n-BuLi, -78°C) Bislactim_Ether->Deprotonation Enolate Chiral Enolate Deprotonation->Enolate Alkylation Alkylation (1-Halo-3-phenylpropane) Enolate->Alkylation Alkylated_Auxiliary Alkylated Auxiliary Alkylation->Alkylated_Auxiliary Hydrolysis Mild Acidic Hydrolysis Alkylated_Auxiliary->Hydrolysis R_Amino_Acid (R)-2-Amino-5- phenylpentanoic Acid Methyl Ester Hydrolysis->R_Amino_Acid Recovered_Auxiliary Recovered (R)-Valine Methyl Ester Hydrolysis->Recovered_Auxiliary Asymmetric_Hydrogenation_Workflow Start Prochiral Enamide Precursor Reaction Asymmetric Hydrogenation Start->Reaction Catalyst Chiral Catalyst (e.g., Rh-Josiphos) Catalyst->Reaction Hydrogen H₂ Hydrogen->Reaction Product (R)-N-acetyl-2-amino-5- phenylpentanoic Acid Ester Reaction->Product Deprotection Deprotection (Hydrolysis) Product->Deprotection Final_Product (R)-2-Amino-5- phenylpentanoic Acid Deprotection->Final_Product

Sources

Radiolabeling of (R)-2-Amino-5-phenylpentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the synthesis, purification, and quality control of radiolabeled (R)-2-Amino-5-phenylpentanoic acid derivatives for positron emission tomography (PET).

Introduction: The Imperative for Advanced Cancer Imaging

Positron Emission Tomography (PET) has revolutionized oncology by providing noninvasive, functional, and metabolic information at the molecular level.[1][2][3] While 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) is the most widely used PET tracer, its utility is hampered in certain clinical scenarios.[1][2] Specifically, the high physiological glucose uptake in the normal brain makes it difficult to achieve adequate contrast for imaging brain tumors.[2][4] Furthermore, some cancers, such as neuroendocrine tumors and certain prostate cancers, exhibit low or nonspecific [¹⁸F]FDG uptake.[1][3]

To overcome these limitations, researchers have turned to radiolabeled amino acids. Tumor cells display an elevated demand for amino acids to fuel their rapid proliferation, a metabolic feature that can be exploited for imaging.[1][3] These tracers target upregulated amino acid transport systems, such as the L-type amino acid transporter 1 (LAT1), providing high tumor-to-background contrast, especially in the brain.[4][5][6] this compound and its derivatives represent a promising class of such tracers. Their structure mimics natural amino acids, allowing them to serve as substrates for these transporters. This guide provides detailed protocols and expert insights into the radiolabeling of these critical compounds, focusing on the two most important PET radionuclides: Carbon-11 and Fluorine-18.

Chapter 1: Foundational Concepts in Radiochemistry

The choice of radionuclide is a pivotal decision in the design of a PET tracer, profoundly influencing the synthesis strategy and clinical applicability.

The Choice of Radionuclide: Carbon-11 vs. Fluorine-18

Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are the workhorses of PET radiochemistry.[1][3][7] The key distinction lies in their physical half-lives.

  • Carbon-11 (t½ ≈ 20.4 min): Allows for the direct labeling of endogenous molecules without altering their biological activity, as a native carbon atom is simply replaced by its radioactive isotope.[8] This is ideal for studying authentic in vivo biochemistry. However, its short half-life necessitates an on-site cyclotron and demands extremely rapid, high-yield radiosynthesis and purification, typically completed within 40-60 minutes.[9][10][11] This logistical constraint limits its widespread clinical use.[10]

  • Fluorine-18 (t½ ≈ 109.8 min): The longer half-life of ¹⁸F is a significant logistical advantage.[2] It permits more complex, multi-step syntheses and allows for centralized production and distribution to satellite PET centers without their own cyclotrons.[10] While it requires introducing a fluorine atom, which can alter the molecule's properties, careful design can lead to tracers with excellent imaging characteristics.[7][12]

FeatureCarbon-11 (¹¹C)Fluorine-18 (¹⁸F)
Half-life ~20.4 minutes~109.8 minutes
Decay Mode 99.8% β+97% β+
Max Positron Energy 0.96 MeV0.64 MeV (Higher Resolution)
Production ¹⁴N(p,α)¹¹C¹⁸O(p,n)¹⁸F
Synthetic Advantage Isotopic labeling of native molecules.Longer synthesis times, multi-step reactions.
Logistical Implication Requires on-site cyclotron.Allows centralized distribution.
Core Labeling Strategies

The short half-lives of PET isotopes demand highly efficient and rapid chemical reactions.

For Carbon-11:

  • [¹¹C]Methylation: The most common ¹¹C labeling method, utilizing highly reactive agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) to alkylate amines, phenols, thiols, and other nucleophiles.

  • [¹¹C]Carboxylation: Involves reacting cyclotron-produced [¹¹C]CO₂ with potent organometallic reagents (e.g., Grignard or organolithium compounds) to form a [¹¹C]carboxyl group.[13]

  • [¹¹C]Cyanation: Uses [¹¹C]hydrogen cyanide ([¹¹C]HCN) as a synthon, often in metal-mediated reactions, to introduce a [¹¹C]nitrile group, which can be a final product or an intermediate.[14]

For Fluorine-18:

  • Nucleophilic Substitution: This is the dominant strategy, where aqueous [¹⁸F]fluoride is activated using a phase-transfer catalyst (e.g., Kryptofix 2.2.2 with potassium carbonate) and reacted with a precursor containing a good leaving group (e.g., tosylate, mesylate, triflate, or nitro group).[2][4] This method is versatile for both aliphatic and activated aromatic systems.

The Primacy of Stereochemistry

Biological systems, particularly transporters and enzymes, are exquisitely stereoselective. The interaction of a tracer with its biological target is critically dependent on its three-dimensional structure. Therefore, maintaining the correct enantiomeric form (e.g., the (R)- or S-configuration) during synthesis is not merely a matter of purity but a fundamental requirement for the tracer's biological activity and specificity.[15] Enantioselective synthesis of precursors and radiolabeling methods that do not cause racemization are essential.[15][16]

Chapter 2: Protocol for [¹⁸F]Fluorination of an this compound Derivative

This chapter details a robust, two-step method for producing an ¹⁸F-labeled derivative, adapted from established procedures for similar α,α-disubstituted amino acids.[4][17][18] The strategy involves synthesizing a precursor with a tosylate leaving group on the alkyl side chain, followed by nucleophilic substitution with activated [¹⁸F]fluoride.

Overall Workflow

The entire process, from fluoride production to the final injectable product, must be performed rapidly, typically within an automated synthesis module to minimize radiation exposure.

G cluster_0 [18F]F- Production & Activation cluster_1 Radiosynthesis & Purification cluster_2 Final Formulation a Cyclotron Production (18O(p,n)18F) b Trap [18F]F- on Anion Exchange Cartridge a->b c Elute with K2.2.2/K2CO3 in MeCN/H2O b->c d Azeotropic Drying (Activated [18F]F-) c->d e Add Precursor (1) in Anhydrous Solvent d->e f Radiolabeling Reaction (e.g., 110°C, 10 min) e->f g Acid Hydrolysis (Boc Deprotection) f->g h Semi-Prep HPLC Purification g->h i Collect Product Peak h->i j Trap on C18 Cartridge i->j k Wash with Water for Injection j->k l Elute with Ethanol k->l m Dilute with Saline & Sterile Filter l->m n Final Product for QC m->n

Workflow for automated synthesis of an [¹⁸F]-labeled amino acid derivative.
Materials and Equipment
  • Precursor: Boc-protected (R)-2-Amino-5-tosyloxypentanoic acid ethyl ester.

  • Reagents: Kryptofix 2.2.2 (K2.2.2), Potassium Carbonate (K₂CO₃), Anhydrous Acetonitrile (MeCN), Hydrochloric Acid (HCl), Ethanol (USP grade), Saline (0.9%, USP), Water for Injection (WFI).

  • Equipment: Automated radiochemistry synthesis module (e.g., GE TRACERlab, Synthra), semi-preparative HPLC system with a radioactivity detector, C18 and anion exchange (QMA) cartridges, sterile filters (0.22 µm).

Step-by-Step Protocol

Step 1: [¹⁸F]Fluoride Activation

  • Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methyl ammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.

  • The trapped activity is eluted into the reaction vessel using a solution of K2.2.2 (8-10 mg) and K₂CO₃ (1-2 mg) in 80:20 acetonitrile/water (1 mL).

  • The solvent is removed by azeotropic distillation under a stream of nitrogen at 110-120 °C to yield the anhydrous, activated K[¹⁸F]F-K2.2.2 complex. This step is critical; residual water will quench the nucleophilicity of the fluoride ion.

Step 2: Radiolabeling Reaction

  • The tosylate precursor (5-10 mg) dissolved in anhydrous acetonitrile (1 mL) is added to the dried K[¹⁸F]F-K2.2.2 complex.

  • The reaction vessel is sealed and heated to 110 °C for 10-15 minutes. The nucleophilic [¹⁸F]fluoride displaces the tosylate leaving group to form the protected, radiolabeled intermediate.

Step 3: Deprotection

  • After cooling, 1-2 mL of 4M HCl is added to the reaction vessel.

  • The vessel is sealed and heated to 120 °C for 5-10 minutes. This harsh acidic condition hydrolyzes both the tert-butoxycarbonyl (Boc) protecting group on the amine and the ethyl ester, yielding the final radiolabeled amino acid.

Step 4: Purification and Formulation

  • The crude reaction mixture is neutralized and injected onto a semi-preparative C18 HPLC column.

  • The product is eluted using an appropriate mobile phase (e.g., ethanol/water with 0.1% acetic acid), with the radioactive peak corresponding to the desired product collected.

  • The collected fraction is diluted with WFI and trapped on a C18 solid-phase extraction cartridge.

  • The cartridge is washed with WFI to remove residual HPLC solvents.

  • The final product is eluted from the cartridge with a small volume of ethanol (USP) and diluted with physiological saline for injection.

  • The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Reaction scheme for [¹⁸F]-labeling via nucleophilic substitution. (Note: Chemical structures are illustrative).

Chapter 3: Protocol for [¹¹C]Carboxylation

This protocol outlines the synthesis of a derivative via the reaction of an organometallic precursor with cyclotron-produced [¹¹C]CO₂. This method introduces the radiolabel at the carboxyl position.

Overall Workflow

G cluster_0 [11C]CO2 Production cluster_1 Radiosynthesis cluster_2 Purification & Formulation a Cyclotron Production (14N(p,α)11C) b Transfer [11C]CO2 Gas a->b c Trap [11C]CO2 in Reaction Vessel at -196°C b->c d Add Grignard Precursor in THF to Vessel c->d e Warm to RT (Carboxylation Reaction) d->e f Quench with Acid (e.g., HCl) e->f g Inject onto Semi-Prep HPLC f->g h Collect Product Peak g->h i Formulate via C18 Cartridge (as in 2.3 Step 4) h->i j Final Product for QC i->j

Workflow for radiosynthesis via [¹¹C]Carboxylation.
Materials and Equipment
  • Precursor: (R)-4-(benzyl)-4-(tert-butoxycarbonylamino)butylmagnesium bromide in THF.

  • Reagents: Anhydrous Tetrahydrofuran (THF), Hydrochloric Acid (HCl), standard reagents for formulation.

  • Equipment: Automated synthesis module equipped for gas trapping, semi-preparative HPLC.

Step-by-Step Protocol
  • [¹¹C]CO₂ Trapping: [¹¹C]CO₂ produced from the cyclotron is transferred via a gas line and cryogenically trapped in the reaction vessel cooled with liquid nitrogen.

  • Radiolabeling: The Grignard precursor solution is injected into the reaction vessel. The vessel is allowed to warm to room temperature, permitting the gaseous [¹¹C]CO₂ to react with the organometallic compound.

  • Hydrolysis: The reaction is quenched by the addition of aqueous HCl. This protonates the carboxylate salt to form the [¹¹C]carboxylic acid and simultaneously removes the Boc protecting group.

  • Purification & Formulation: The crude product is purified by semi-preparative HPLC and formulated for injection as described in the ¹⁸F protocol (Section 2.3, Step 4).

Chapter 4: Quality Control - The Self-Validating System

For any radiopharmaceutical intended for human use, rigorous quality control (QC) is mandatory to ensure patient safety and diagnostic accuracy.[19][20] The final product must meet predefined specifications for identity, purity, and safety.[21]

QC TestMethodSpecificationRationale
Identity Analytical HPLCRetention time matches that of the non-radioactive standard.Confirms the correct compound was synthesized.
Radiochemical Purity Analytical HPLC≥ 95% of total radioactivity is in the product peak.Ensures that radioactive impurities are not administered.
Enantiomeric Purity Chiral HPLC≥ 95% of the desired (R)-enantiomer.Guarantees biological specificity and avoids off-target effects.[15]
Specific Activity HPLC with UV/Radio-detectors> 1 Ci/µmol (37 GBq/µmol) at time of injection.Ensures that the injected mass is low enough to avoid pharmacological effects.[5][19]
Radionuclidic Purity Gamma Ray Spectroscopy≥ 99.5% of radioactivity comes from the intended nuclide.Confirms the absence of other radioactive isotopes.
Residual Solvents Gas Chromatography (GC)e.g., < 410 ppm for Acetonitrile, < 5000 ppm for Ethanol.Limits exposure to potentially toxic organic solvents.[14]
pH pH meter or strip4.5 - 7.5Ensures the solution is physiologically compatible.
Sterility USP <71>No microbial growth.Prevents infection.[19]
Bacterial Endotoxins LAL Test (USP <85>)< 175 EU / VPrevents pyrogenic (fever-inducing) reactions.[19]

Chapter 5: Discussion and Field Insights

  • Automation is Key: The use of automated synthesis modules is standard practice.[22] It enhances reproducibility, increases radiochemical yields, and, most importantly, minimizes radiation dose to the operator, adhering to the ALARA (As Low As Reasonably Achievable) principle.

  • Precursor Stability: The synthesis and storage of precursors are critical. Organometallic precursors for ¹¹C-carboxylation are particularly sensitive to air and moisture and must be handled under inert atmosphere.

  • Troubleshooting Low Yields: Low radiochemical yields can often be traced back to residual water in the ¹⁸F-labeling reaction, inactive precursor, or issues with gas transfer for ¹¹C reactions. Systematic evaluation of each step is crucial for optimization.

  • Future Directions: Research continues to focus on developing novel amino acid tracers with improved tumor selectivity and pharmacokinetic properties.[23][24] Labeling with metallic radionuclides like Gallium-68 (⁶⁸Ga) via chelation is another rapidly expanding area, particularly for peptide-based tracers.[25]

References

  • Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors. Frontiers in Chemistry. [Link]
  • Fluorine-18 labeled amino acids for tumor PET/CT imaging. Oncotarget. [Link]
  • From Carbon-11-Labeled Amino Acids to Peptides in Positron Emission Tomography: the Synthesis and Clinical Application. Molecular Imaging and Biology. [Link]
  • Enantioselective Synthesis of Carbon-11-Labeled Amino Acids and Peptides. Methods in Molecular Biology. [Link]
  • Recent Advances in 18F-Labeled Amino Acids Synthesis and Applic
  • Fluorine-18 labeled amino acids for tumor PET/CT imaging. Oncotarget. [Link]
  • Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors. Frontiers in Chemistry. [Link]
  • Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews. [Link]
  • The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. A-Z of Nuclear Medicine. [Link]
  • Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Journal of Medicinal Chemistry. [Link]
  • Synthesis and Characterization of a Novel PET Tracer for Noninvasive Evaluation of FGL1 Status in Tumors. Molecular Pharmaceutics. [Link]
  • Design, Synthesis, and Biological Evaluation of a Novel [18F]-Labeled Arginine Derivative for Tumor Imaging. Molecules. [Link]
  • Automated radiosynthesis of [11C]CPPC for in-human PET imaging applications. EJNMMI Radiopharmacy and Chemistry. [Link]
  • LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals. Theranostics. [Link]
  • Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Journal of Medicinal Chemistry. [Link]
  • Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Nuclear Medicine and Biology. [Link]
  • Methods for Radiolabeling Nanoparticles (Part 3): Therapeutic Use. Pharmaceuticals. [Link]
  • Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology. [Link]
  • The Utility of Conventional Amino Acid PET Radiotracers in the Evaluation of Glioma Recurrence also in Comparison with MRI. Cancers. [Link]
  • Radiosynthesis of [11C]LY2795050 for Preclinical and Clinical PET Imaging Using Cu(II)
  • Radiolabeling and Biological Evaluation of Novel 99m Tc-Nitrido and 99m Tc-Oxo Complexes with 4-Methoxy- L -Phenylalanine Dithiocarbam
  • An overview of radiolabeled amino acid tracers in oncologic imaging. Frontiers in Nuclear Medicine. [Link]
  • Radiolabeled Amino Acids: Basic Aspects and Clinical Applications in Oncology. Journal of Nuclear Medicine. [Link]
  • Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-5-[18F]fluoro-2-methylpentanoic acid ((R)-, (S)-[18F]FAMPe) as potential positron emission tomography tracers for brain tumors. OSTI.GOV. [Link]
  • Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Semantic Scholar. [Link]
  • Radiosynthesis and Preclinical Investigation of 11 C-Labelled 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanal Oxime ([11 C]SZV 1287). ChemMedChem. [Link]
  • PET with radiolabeled aminoacid. Quarterly Journal of Nuclear Medicine and Molecular Imaging. [Link]
  • Radiosynthesis and Validation of [5-cyano-N-(4-(4-[ 11 C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl) furan-2-carboxamide] ([ 11 C]CPPC), a PET Radiotracer for Imaging CSF1R, a Microglia-Specific Marker. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
  • Quality control for amino acid visualization reagents. Journal of Forensic Sciences. [Link]
  • Quality control - high quality amino acids. AMINO GmbH. [Link]

Sources

Application Notes and Protocols: (R)-2-Amino-5-phenylpentanoic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(R)-2-Amino-5-phenylpentanoic acid is a non-proteinogenic amino acid that has emerged as a valuable scaffold in the design of potent and selective enzyme inhibitors. Its unique structural features, including a chiral center and a phenylpentyl side chain, provide a versatile template for developing targeted therapeutics. This comprehensive guide delves into the application of this compound in the development of inhibitors for three critical enzymes: HIV-1 Protease, Nitric Oxide Synthase (NOS), and Carboxypeptidase A (CPA). We provide an in-depth exploration of the rationale behind inhibitor design, detailed synthetic protocols, robust in vitro and cell-based assay methodologies, and insights into the mechanism of action and structure-activity relationships (SAR). This document is intended to serve as a practical resource for researchers in medicinal chemistry, pharmacology, and drug discovery, facilitating the advancement of novel enzyme inhibitors from concept to preclinical evaluation.

Introduction: The Significance of the this compound Scaffold

The pursuit of novel enzyme inhibitors is a cornerstone of modern drug discovery. Enzymes, as biological catalysts, play pivotal roles in a vast array of physiological and pathological processes. The selective inhibition of specific enzymes offers a powerful strategy for therapeutic intervention in diseases ranging from viral infections and neurodegenerative disorders to cancer.

Unnatural amino acids, such as this compound, have garnered significant attention as building blocks for enzyme inhibitors.[1] Their structural diversity and ability to mimic or disrupt natural substrate binding make them ideal starting points for rational drug design. The this compound scaffold, in particular, offers several advantages:

  • Chiral Integrity: The defined stereochemistry at the α-carbon is crucial for specific interactions within the chiral environment of an enzyme's active site.

  • Hydrophobic Moiety: The phenylpentyl side chain provides a significant hydrophobic component, facilitating interactions with hydrophobic pockets in the enzyme's active site, which can contribute to enhanced binding affinity.

  • Synthetic Tractability: The amino acid backbone allows for straightforward chemical modifications, enabling the systematic exploration of structure-activity relationships.

This guide will explore the application of this versatile scaffold in the development of inhibitors for three distinct classes of enzymes, showcasing its broad therapeutic potential.

Target Enzymes and Inhibitor Design Rationale

HIV-1 Protease: A Critical Target in Antiretroviral Therapy

HIV-1 protease is an aspartic protease essential for the life cycle of the human immunodeficiency virus (HIV). It cleaves newly synthesized viral polyproteins into mature, functional proteins, a process vital for the production of infectious virions. Inhibition of HIV-1 protease remains a key strategy in highly active antiretroviral therapy (HAART).[2]

Design Rationale: Inhibitors based on the this compound scaffold can be designed as transition-state analogs. The core idea is to mimic the tetrahedral intermediate of peptide bond hydrolysis, thereby binding tightly to the enzyme's active site. The phenylpentyl side chain of the scaffold can effectively occupy the hydrophobic S1 or S2' pockets of the protease, while modifications to the amino and carboxyl groups can be tailored to interact with the catalytic aspartate residues and other key residues in the active site.[3][4]

Nitric Oxide Synthase: Modulating a Key Signaling Molecule

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in neurotransmission, vasodilation, and the immune response.[2][5] Overproduction of NO by the neuronal isoform (nNOS) is implicated in neurodegenerative diseases, making selective nNOS inhibition a promising therapeutic approach.[2][5]

Design Rationale: The design of NOS inhibitors based on this compound often involves incorporating functionalities that mimic the substrate, L-arginine. The amino acid backbone can serve as a recognition element, while the phenylpentyl side chain can be modified to introduce groups that interact with the heme cofactor or other residues in the active site, leading to potent and selective inhibition.[5][6] Molecular docking studies are invaluable in guiding the design of these inhibitors to achieve isoform selectivity.[6][7]

Carboxypeptidase A: A Model for Metalloprotease Inhibition

Carboxypeptidase A (CPA) is a zinc-containing metalloexopeptidase that plays a role in digestion by cleaving C-terminal amino acids from peptides.[8] Due to its well-characterized structure and mechanism, CPA often serves as a model system for studying metalloprotease inhibition.[9]

Design Rationale: Inhibitors of CPA typically feature a zinc-binding group that coordinates with the catalytic zinc ion in the active site. The this compound scaffold can be functionalized with various zinc-binding moieties, such as carboxylates or hydroxamates. The phenylpentyl side chain can then be positioned to interact with the S1' hydrophobic pocket of the enzyme, enhancing binding affinity and specificity.[10]

Synthetic Protocols

Enantioselective Synthesis of this compound

A robust and enantioselective synthesis of the core scaffold is the essential first step. The following protocol is adapted from established methods for the synthesis of related α-amino acids.[11]

Protocol 3.1: Enantioselective Synthesis of this compound

StepProcedureRationale & Key Insights
1Preparation of the Vinyldiazoacetate: Synthesize the corresponding vinyldiazoacetate from 5-phenyl-2-oxopentanoic acid.The vinyldiazoacetate is a key intermediate for the subsequent enantioselective N-H insertion reaction.
2N-H Insertion Reaction: In a nitrogen-flushed flask, dissolve the vinyldiazoacetate and tert-butyl carbamate in a suitable solvent (e.g., dichloromethane). Add a catalytic amount of a dirhodium(II) carboxylate (e.g., Rh₂(OAc)₄) and a chiral spiro phosphoric acid.This cooperative catalysis is crucial for achieving high enantioselectivity. The rhodium catalyst facilitates carbene formation, while the chiral phosphoric acid acts as a chiral proton shuttle, controlling the stereochemical outcome of the N-H insertion.[11]
3Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).The reaction is typically fast, with high turnover frequencies.[11]
4Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting Boc-protected this compound ester by flash column chromatography.Standard purification techniques are sufficient to isolate the protected amino acid ester.
5Deprotection: Hydrolyze the ester and remove the Boc protecting group using standard methods (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.This final step provides the free amino acid, ready for use in inhibitor synthesis.
Synthesis of a Representative HIV-1 Protease Inhibitor

The following protocol outlines the synthesis of a hydroxyethylamine-based HIV-1 protease inhibitor incorporating the this compound scaffold. This approach is based on the well-established principles of peptidomimetic synthesis.[12][13]

Protocol 3.2: Synthesis of a Hydroxyethylamine-based HIV-1 Protease Inhibitor

StepProcedureRationale & Key Insights
1Coupling of this compound: Couple N-Boc-(R)-2-amino-5-phenylpentanoic acid with a suitable P1' residue (e.g., L-proline methyl ester) using a standard peptide coupling reagent (e.g., HATU, HOBt).This step forms the P1-P1' amide bond of the inhibitor.
2Reduction of the Amide: Reduce the newly formed amide bond to a secondary amine using a reducing agent like borane-tetrahydrofuran complex.This reduction is a key step in creating the hydroxyethylamine isostere.
3Epoxide Formation: Convert the secondary amine to a chiral epoxide.The epoxide is a versatile intermediate for introducing the hydroxyl group with the correct stereochemistry.
4Epoxide Opening: Open the epoxide with a P2' nucleophile (e.g., the amine of a protected L-valine).This step introduces the P2' residue and forms the core hydroxyethylamine scaffold.
5Coupling of the P2 Residue: Couple a suitable P2 residue (e.g., N-Cbz-L-valine) to the free amine of the P1' moiety.This completes the backbone of the inhibitor.
6Final Deprotection: Remove all protecting groups to yield the final inhibitor.The final product is then purified by preparative HPLC.

In Vitro Enzyme Inhibition Assays

HIV-1 Protease FRET-Based Assay

This high-throughput assay utilizes a fluorescence resonance energy transfer (FRET) substrate to measure the activity of HIV-1 protease.[14][15][16][17]

Protocol 4.1: FRET-Based HIV-1 Protease Inhibition Assay

StepProcedureRationale & Key Insights
1Reagent Preparation: Prepare assay buffer (e.g., 0.1 M MES, 0.2 M NaCl, 1 mM DTT, pH 6.5). Dissolve the FRET substrate (containing a cleavage site flanked by a donor and acceptor fluorophore) and test compounds in DMSO.The choice of buffer and pH is critical for optimal enzyme activity. DMSO is a common solvent for test compounds, but its final concentration in the assay should be kept low (typically <1%) to avoid enzyme inhibition.
2Plate Setup: In a 384-well black microplate, add 2 µL of diluted test compounds or controls (DMSO for negative control, a known inhibitor like Pepstatin A for positive control).A black microplate is used to minimize background fluorescence.
3Enzyme Addition: Prepare a working solution of HIV-1 protease in cold assay buffer and add 48 µL to each well.Keeping the enzyme on ice helps to maintain its activity.
4Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.This step ensures that the inhibitor has sufficient time to bind to the enzyme before the reaction is initiated.
5Reaction Initiation: Add 50 µL of the FRET substrate solution to each well to start the reaction.The addition of the substrate initiates the enzymatic cleavage.
6Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence microplate reader (e.g., excitation at 340 nm and emission at 490 nm for an EDANS/DABCYL pair).Cleavage of the FRET substrate separates the donor and acceptor fluorophores, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme activity.
7Data Analysis: Calculate the initial reaction velocities and determine the percent inhibition for each compound concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50% and is a key measure of inhibitor potency.
Nitric Oxide Synthase Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite.[1][3][18][19][20]

Protocol 4.2: Griess Assay for NOS Inhibition

StepProcedureRationale & Key Insights
1Sample Preparation: Prepare cell or tissue homogenates in cold NOS assay buffer.The buffer should contain cofactors necessary for NOS activity, such as NADPH, FAD, FMN, and tetrahydrobiopterin.
2Enzymatic Reaction: In a 96-well microplate, combine the sample with L-arginine and various concentrations of the test inhibitor. Include a control with no inhibitor.L-arginine is the substrate for NOS.
3Incubation: Incubate the plate at 37°C to allow for NO production.This allows the enzyme to catalyze the conversion of L-arginine to L-citrulline and NO.
4Nitrate Reduction (Optional): If measuring total NO production, add nitrate reductase and NADPH to the reaction mixture to convert any nitrate to nitrite.NO is rapidly oxidized to nitrite and nitrate. This step ensures that all NO produced is measured.
5Griess Reaction: Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.The Griess reagent reacts with nitrite to form a purple azo dye.
6Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.The intensity of the purple color is directly proportional to the nitrite concentration.
7Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample and determine the percent inhibition for each inhibitor concentration. Calculate the IC₅₀ value.The standard curve is essential for accurately quantifying the nitrite concentration.
Carboxypeptidase A Spectrophotometric Assay

This assay measures CPA activity by monitoring the hydrolysis of a chromogenic substrate.

Protocol 4.3: Spectrophotometric Assay for CPA Inhibition

StepProcedureRationale & Key Insights
1Reagent Preparation: Prepare an assay buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, pH 7.5). Dissolve the substrate, N-(4-methoxyphenylazoformyl)-Phe-OH, in the buffer. Prepare a stock solution of CPA and the test inhibitors.The high salt concentration in the buffer helps to maintain the enzyme's stability and activity.
2Reaction Setup: In a 96-well plate, add the assay buffer, substrate, and various concentrations of the inhibitor. Include a control with no inhibitor.This setup allows for the simultaneous testing of multiple inhibitor concentrations.
3Reaction Initiation: Add the CPA solution to each well to start the reaction.The addition of the enzyme initiates the hydrolysis of the substrate.
4Absorbance Measurement: Monitor the decrease in absorbance at 340 nm over time using a microplate reader.The hydrolysis of the substrate leads to a decrease in absorbance, which is proportional to the enzyme's activity.
5Data Analysis: Calculate the initial reaction rate for each inhibitor concentration. Determine the percent inhibition and calculate the IC₅₀ value.The IC₅₀ value provides a quantitative measure of the inhibitor's potency.

Cell-Based Assays for Cytotoxicity

It is crucial to assess the cytotoxicity of potential enzyme inhibitors to ensure that their observed effects are due to specific enzyme inhibition and not general toxicity. The MTT assay is a widely used method for this purpose.[21][22][23][24]

Protocol 5.1: MTT Assay for Cytotoxicity

StepProcedureRationale & Key Insights
1Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.The cell density should be optimized to ensure logarithmic growth during the assay.
2Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.The incubation time should be sufficient to observe any potential cytotoxic effects.
3MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.Complete solubilization is essential for accurate absorbance readings.
5Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.The absorbance is directly proportional to the number of viable cells.
6Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control. Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the CC₅₀ (50% cytotoxic concentration).The CC₅₀ value is a measure of the compound's toxicity. A high CC₅₀ is desirable for a therapeutic candidate.

Mechanism of Action and Structure-Activity Relationship (SAR)

Understanding the mechanism of action and the SAR of a series of inhibitors is paramount for rational drug design and lead optimization.

Elucidating the Mechanism of Inhibition

The mechanism by which an inhibitor exerts its effect can be elucidated through various techniques:

  • Enzyme Kinetics: By measuring the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme, one can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

  • X-ray Crystallography: Obtaining a crystal structure of the enzyme in complex with the inhibitor provides a detailed, atomic-level view of the binding mode.[4][12][25][26] This information is invaluable for understanding the key interactions between the inhibitor and the enzyme and for guiding further inhibitor design.

  • Molecular Modeling: In the absence of a crystal structure, molecular docking and molecular dynamics simulations can be used to predict the binding mode of the inhibitor and to rationalize observed SAR.[6][7]

Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity.[27][28][29][30][31][32][33] For inhibitors derived from this compound, key areas for modification include:

  • The Phenyl Ring: Substitution on the phenyl ring can modulate hydrophobic and electronic interactions within the enzyme's active site.

  • The Pentyl Chain: Altering the length and rigidity of the alkyl chain can optimize its fit within hydrophobic pockets.

  • The Amino and Carboxyl Groups: These groups can be derivatized to introduce new hydrogen bonding interactions or to attach zinc-binding groups in the case of metalloproteases.

  • The α-Carbon Stereochemistry: The (R)-configuration is often crucial for optimal activity, but exploring the (S)-enantiomer can provide valuable SAR information.

A systematic SAR study allows for the identification of the key structural features required for potent and selective inhibition, ultimately leading to the development of optimized drug candidates.

Data Presentation and Visualization

Tabular Summary of Quantitative Data
InhibitorTarget EnzymeIC₅₀ (nM)CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
Compound XHIV-1 Protease15>100>6667
Compound YnNOS50751500
Compound ZCarboxypeptidase A120>100>833
Visualizing Workflows and Mechanisms

Diagram 7.2.1: General Workflow for Enzyme Inhibitor Development

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cell-Based Evaluation cluster_3 Optimization Scaffold_Selection (R)-2-Amino-5- phenylpentanoic Acid Inhibitor_Synthesis Inhibitor Synthesis Scaffold_Selection->Inhibitor_Synthesis Enzyme_Assay Enzyme Inhibition Assay (IC50) Inhibitor_Synthesis->Enzyme_Assay Mechanism_Study Mechanism of Action (Kinetics, Crystallography) Enzyme_Assay->Mechanism_Study Cytotoxicity_Assay Cytotoxicity Assay (CC50) Enzyme_Assay->Cytotoxicity_Assay SAR_Study Structure-Activity Relationship (SAR) Mechanism_Study->SAR_Study Cellular_Efficacy Cellular Efficacy Assay Cytotoxicity_Assay->Cellular_Efficacy Lead_Optimization Lead Optimization Cellular_Efficacy->Lead_Optimization SAR_Study->Lead_Optimization Lead_Optimization->Inhibitor_Synthesis Iterative Design

Caption: A generalized workflow for the development of enzyme inhibitors.

Diagram 7.2.2: Mechanism of a Transition-State Analog Inhibitor of HIV-1 Protease

G cluster_0 HIV-1 Protease Active Site cluster_1 Inhibitor Asp25 Asp25 (Catalytic Residue) Asp125 Asp125 (Catalytic Residue) Hydrophobic_Pocket Hydrophobic Pocket (S1/S2') Inhibitor_Core Hydroxyethylamine Isostere Inhibitor_Core->Asp25 H-bond Inhibitor_Core->Asp125 H-bond Phenylpentyl_Sidechain Phenylpentyl Side Chain Phenylpentyl_Sidechain->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Binding mode of a transition-state analog inhibitor.

Conclusion and Future Directions

This compound has proven to be a highly effective and versatile scaffold for the design and synthesis of potent and selective enzyme inhibitors. The methodologies and protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this scaffold against a wide range of enzymatic targets. Future research in this area will likely focus on the development of inhibitors with improved pharmacokinetic properties, the exploration of novel enzymatic targets, and the application of advanced computational methods to further refine inhibitor design. The continued investigation of this compound and its derivatives holds great promise for the discovery of new and effective therapeutics for a variety of human diseases.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Enzo Life Sciences. (n.d.). EnzoLyte™ 490 HIV-1 Protease Assay Kit Fluorimetric.
  • AnaSpec. (n.d.). SensoLyte™ 520 HIV-1 Protease Assay Kit Fluorimetric.
  • Creative BioMart. (n.d.). HIV-1 Protease Assay Kit.
  • ResearchGate. (n.d.). Cell Sensitivity Assays: The MTT Assay.
  • Eurogentec. (n.d.). SensoLyte® 490 HIV-1 Protease Assay Kit Fluorimetric.
  • BenchChem. (2025). Application Note: Cytotoxicity MTT Assay Protocol for (R)-Ketoprofen. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe.
  • MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.
  • Protocol Exchange. (2019). Protocol Griess Test.
  • ACS Publications. (n.d.). Inhibitors of HIV-1 Proteinase Containing 2-Heterosubstituted 4-Amino-3-hydroxy-5-phenylpentanoic Acid: Synthesis, Enzyme Inhibition, and Antiviral Activity.
  • HiMedia Laboratories. (n.d.). EZAssayTM Nitric Oxide Estimation Kit.
  • National Center for Biotechnology Information. (n.d.). Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography.
  • MAP. (n.d.). Crystal Structure of a Synthetic HIV-1 Protease.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of a complex of HIV-1 protease with a dihydroxyethylene-containing inhibitor: comparisons with molecular modeling.
  • BenchChem. (2025). Comparative Bioactivity of 2-Amino-5-phenylpentanoic Acid Analogs: A Guide for Researchers. BenchChem.
  • PubMed. (n.d.). Crystal structure of an in vivo HIV-1 protease mutant in complex with saquinavir: insights into the mechanisms of drug resistance.
  • National Center for Biotechnology Information. (n.d.). X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor.
  • National Center for Biotechnology Information. (n.d.). Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase.
  • National Center for Biotechnology Information. (n.d.). Nitric Oxide Synthase and Structure-Based Inhibitor Design.
  • Royal Society of Chemistry. (n.d.). Design, synthesis, biological evaluation and X-ray structural studies of HIV-1 protease inhibitors containing substituted fused-tetrahydropyranyl tetrahydrofuran as P2-ligands.
  • National Center for Biotechnology Information. (n.d.). The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies.
  • PubMed. (n.d.). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors.
  • PubMed. (n.d.). Design, synthesis, biological evaluation and X-ray structural studies of HIV-1 protease inhibitors containing substituted fused-tetrahydropyranyl tetrahydrofuran as P2-ligands.
  • Royal Society of Chemistry. (n.d.). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies.
  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions.
  • PubMed. (n.d.). The discovery of potentially selective human neuronal nitric oxide synthase (nNOS) Inhibitors: a combination of pharmacophore modelling, CoMFA, virtual screening and molecular docking studies.
  • R Discovery. (n.d.). Nitric Oxide Synthase Research Articles.
  • Wikipedia. (n.d.). Carboxypeptidase A inhibitor.
  • PubMed. (n.d.). Design, synthesis, and bio-evaluation of novel triterpenoid derivatives as anti-HIV-1 compounds.
  • PubMed. (n.d.). A new type of carboxypeptidase A inhibitors designed using an imidazole as a zinc coordinating ligand.
  • IntechOpen. (n.d.). Advances in Design and Development of Inhibitors of Nitric Oxide Synthases.
  • PubMed. (n.d.). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck).
  • National Center for Biotechnology Information. (n.d.). Carboxypeptidase inhibitors from Solanaceae as a new subclass of pathogenesis related peptide aiming biotechnological targets for plant defense.
  • PubChem. (n.d.). L-2-Amino-5-phenyl-pentanoic acid.
  • Cerrado Publishing. (2025). In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors.
  • PubMed. (n.d.). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors.
  • Penn State Research Database. (n.d.). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - Fingerprint.
  • eScholarship. (n.d.). Nitric oxide synthase and structure-based inhibitor design.
  • PubChem. (n.d.). 2-Amino-5-phenylpentanoic acid.
  • National Center for Biotechnology Information. (n.d.). SAR study on Novel truxillic acid monoester-Based inhibitors of fatty acid binding proteins as Next-Generation antinociceptive agents.

Sources

Application Notes & Protocols: Investigating (R)-2-Amino-5-phenylpentanoic Acid as a Novel Modulator of the Kynurenine Pathway in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: Unveiling the Potential of a Phenylalanine Analog in Neurotherapeutics

(R)-2-Amino-5-phenylpentanoic acid is a non-proteinogenic amino acid, a structural analog of phenylalanine, that has garnered interest as a versatile building block in medicinal chemistry.[1] Its unique structure makes it a compelling candidate for exploring novel therapeutic avenues, particularly in the realm of neuroscience. This guide delineates the scientific rationale and provides detailed experimental protocols to investigate the potential of this compound as a modulator of the kynurenine pathway, a critical metabolic route implicated in the pathophysiology of numerous neurodegenerative and psychiatric disorders.

The kynurenine pathway is the primary metabolic cascade for the essential amino acid tryptophan.[2][3] This pathway is not merely a catabolic route; it produces a host of neuroactive metabolites that can either be neuroprotective or neurotoxic. A key enzymatic gatekeeper in this pathway is Kynurenine 3-Monooxygenase (KMO), which is found at a critical branch point.[3][4] The overactivation of KMO is linked to the production of neurotoxic compounds, making it a prime therapeutic target for conditions such as Huntington's, Parkinson's, and Alzheimer's diseases.[4] This document hypothesizes that this compound, due to its structural resemblance to known KMO inhibitors, may act as a modulator of this enzyme, thereby offering a potential strategy for neuroprotection.

II. The Scientific Rationale: Targeting the Kynurenine Pathway's Neurotoxic Branch

The kynurenine pathway bifurcates after the formation of its namesake, L-kynurenine. One branch, mediated by kynurenine aminotransferases (KATs), leads to the production of kynurenic acid (KYNA), a neuroprotective agent known for its antagonistic effects at excitatory amino acid receptors like the NMDA receptor.[2] The other, often termed the "neurotoxic branch," is initiated by KMO.

KMO hydroxylates L-kynurenine to form 3-hydroxykynurenine (3-HK).[3] 3-HK and its downstream metabolite, quinolinic acid (QUIN), are potent neurotoxins.[2] QUIN, in particular, is an NMDA receptor agonist that can induce excitotoxicity, oxidative stress, and ultimately neuronal cell death.[2] In many neurodegenerative disorders, a metabolic shift towards the KMO-driven branch is observed, leading to an accumulation of these harmful metabolites.

The therapeutic strategy of KMO inhibition is therefore based on a simple yet elegant principle: by blocking KMO, the metabolic flux of L-kynurenine is redirected away from the neurotoxic branch and towards the neuroprotective branch, increasing the levels of KYNA.[3] This rebalancing of kynurenine pathway metabolites has the potential to mitigate excitotoxicity and confer neuroprotection.

Kynurenine_Pathway cluster_enzymes Enzymatic Conversions Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO L_Kynurenine L_Kynurenine KATs KATs L_Kynurenine->KATs KMO Kynurenine 3-Monooxygenase (KMO) L_Kynurenine->KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Three_HK 3-Hydroxykynurenine (Neurotoxic) Kynureninase Kynureninase Three_HK->Kynureninase Quinolinic_Acid Quinolinic Acid (Neurotoxic) IDO_TDO->L_Kynurenine KATs->Kynurenic_Acid KMO->Three_HK Kynureninase->Quinolinic_Acid

Caption: The Kynurenine Pathway Highlighting the Role of KMO.

III. A Roadmap for Investigation: Experimental Workflow

The following diagram outlines a logical and comprehensive workflow for the characterization of this compound as a potential KMO inhibitor and neuroprotective agent.

Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Validation KMO_Assay Protocol 1: KMO Inhibition Assay (Determine IC50) PAMPA Protocol 2: Blood-Brain Barrier Permeability (PAMPA) KMO_Assay->PAMPA Assess CNS Availability Neuroprotection Protocol 3: Neuroprotection Assay (vs. Glutamate Toxicity) PAMPA->Neuroprotection Test Functional Efficacy InVivo_Model Protocol 4: Quinolinic Acid-Induced Neurotoxicity Model Neuroprotection->InVivo_Model Confirm Therapeutic Potential Start Compound: (R)-2-Amino-5- phenylpentanoic acid Start->KMO_Assay Evaluate Target Engagement

Caption: Experimental workflow for evaluating the compound.

IV. In Vitro Characterization: Protocols and Methodologies

Protocol 1: Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against human KMO. It is based on a common method that measures the consumption of the cofactor NADPH, which can be monitored by the decrease in absorbance at 340 nm.[5]

Materials:

  • Recombinant human KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • This compound

  • Known KMO inhibitor (e.g., Ro 61-8048) as a positive control

  • DMSO (for compound dissolution)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and the positive control in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.

  • Reaction Mixture: In each well of the microplate, add the following in order:

    • 50 µL of Assay Buffer

    • 10 µL of the test compound dilution (or DMSO for control wells)

    • 20 µL of recombinant human KMO enzyme (pre-diluted in assay buffer to the desired concentration)

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add a 20 µL mixture of L-Kynurenine and NADPH (pre-mixed in assay buffer to achieve final desired concentrations) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm every minute for 30-60 minutes at a controlled temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each well from the linear portion of the kinetic curve.

    • Normalize the data: The uninhibited control (DMSO) represents 100% activity, and a well with no enzyme represents 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundPutative IC50 (nM)Reference
This compound To be determined N/A
Ro 61-8048~20-50[6]
UPF-64820[7]
GSK1802,000[8]
Protocol 2: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive diffusion of a compound across the blood-brain barrier (BBB).[5][9]

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)

  • Brain lipid solution (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Control compounds with known BBB permeability (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS or UV-Vis spectrophotometer for compound quantification

Procedure:

  • Membrane Coating: Carefully coat the filter membrane of each well in the donor plate with 5 µL of the brain lipid solution.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Prepare the test compound and controls in PBS at a known concentration (e.g., 100 µM). Add 200 µL of this solution to the coated donor plate wells.

  • Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = [ -ln(1 - CA(t) / Cequilibrium) ] / ( A * (1/VD + 1/VA) * t )

    • Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.

Data Interpretation:

Permeability (Pe) (10-6 cm/s)BBB Permeability Classification
> 4.0High (CNS+)
2.0 - 4.0Medium (CNS+/-)
< 2.0Low (CNS-)
[Reference:[10]]
Protocol 3: Neuroprotection Against Glutamate-Induced Excitotoxicity

This assay evaluates the ability of this compound to protect neurons from cell death induced by excessive glutamate, a condition that KMO-derived neurotoxins can exacerbate.[11][12]

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Neuronal cell culture medium

  • L-Glutamic acid

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Culture: Plate neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (medium with DMSO).

  • Glutamate Insult: After pre-treatment, expose the cells to a toxic concentration of L-glutamate (e.g., 25-100 µM) for 24 hours. Maintain a set of control wells with no glutamate exposure.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability.[13]

  • Assessment of Cell Death (LDH Assay):

    • Collect the cell culture supernatant from each well.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength. Higher LDH release indicates greater cell membrane damage and death.

V. In Vivo Validation: A Representative Protocol

Protocol 4: Quinolinic Acid-Induced Neurotoxicity Model in Rodents

This in vivo model directly assesses the neuroprotective effects of a compound against the KMO pathway's end-product neurotoxin, quinolinic acid.[14]

Materials:

  • Adult male rats or mice

  • This compound

  • Quinolinic acid

  • Stereotaxic surgery apparatus

  • Anesthetics

  • Behavioral testing equipment (e.g., rotarod, open field)

Procedure:

  • Compound Administration: Administer this compound or vehicle to the animals via a suitable route (e.g., intraperitoneal injection or oral gavage) for a predetermined period before the neurotoxin injection.

  • Stereotaxic Surgery: Anesthetize the animals and place them in the stereotaxic frame. Inject a neurotoxic dose of quinolinic acid directly into a target brain region, such as the striatum.

  • Post-operative Care and Continued Treatment: Provide post-operative care and continue the administration of the test compound for a specified duration.

  • Behavioral Assessments: Conduct a battery of behavioral tests to assess motor function, coordination, and cognitive performance at various time points post-lesion.

  • Histological and Neurochemical Analysis:

    • At the end of the study, perfuse the animals and collect the brains.

    • Perform histological analysis (e.g., Nissl staining) to quantify the lesion volume and neuronal loss.

    • Use immunohistochemistry to assess markers of neuronal health, inflammation (e.g., Iba1 for microglia), and apoptosis.

    • Measure neurotransmitter levels (e.g., dopamine, glutamate) in the affected brain region using techniques like HPLC.

VI. Conclusion and Future Perspectives

This guide provides a comprehensive framework for the systematic evaluation of this compound as a potential KMO inhibitor for neuroscience applications. The provided protocols offer robust methods for assessing its biochemical activity, CNS bioavailability, and neuroprotective efficacy. Successful outcomes from these studies would warrant further investigation in more complex disease models, such as genetic or toxin-induced models of Parkinson's or Alzheimer's disease.[15][16] The exploration of such novel chemical entities is crucial for the development of the next generation of therapeutics for debilitating neurological disorders.

VII. References

  • Kaur, H., et al. (2022). Kynurenine monooxygenase inhibition and associated reduced quinolinic acid reverses depression-like behaviour by upregulating Nrf2/ARE pathway in mouse model of depression: In-vivo and In-silico studies. Neuropharmacology, 215, 109169. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Banks, W. A., & Kastin, A. J. (1992). Permeability of the blood-brain barrier to peptides: an approach to the development of therapeutically useful analogs. Peptides, 13(6), 1289–1294. [Link]

  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]

  • Janockova, J. (n.d.). Prediction of BBB permeability using PAMPA assay. IOMC World. Retrieved from [Link]

  • Al-Obaidi, M. Z. (2011). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Zanco Journal of Medical Sciences, 15(2). [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • Okada, M., et al. (2016). In-vivo imaging of blood-brain barrier permeability using positron emission tomography with 2-amino-[3-11C]isobutyric acid. Nuclear Medicine and Biology, 43(1), 37-43. [Link]

  • Amaral, M., et al. (2013). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry, 20(2), 217-234. [Link]

  • Science.gov. (n.d.). kynurenine pathway inhibition: Topics by Science.gov. Retrieved from [Link]

  • Arredondo, V. M., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences, 23(3), 1255. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Koyama, Y., et al. (2021). Neuroprotective Potential of L-Glutamate Transporters in Human Induced Pluripotent Stem Cell-Derived Neural Cells against Excitotoxicity. Cells, 10(11), 3196. [Link]

  • Al-Sha'er, M. A., et al. (2021). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 64(22), 16462–16475. [Link]

  • Nieto-Gómez, R., et al. (2021). Transport of Amino Acids Across the Blood-Brain Barrier. Frontiers in Physiology, 12, 776237. [Link]

  • Hinz, M., et al. (2015). Amino acid management of Parkinson's disease: A case study. Clinical Case Reports, 3(6), 428–435. [Link]

  • NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. Retrieved from [Link]

  • Ciappellano, S., et al. (2001). Neuroprotection from glutamate toxicity with ultra-low dose glutamate. International Journal of Neuroscience, 111(1-2), 1-13. [Link]

  • Zádori, D., et al. (2012). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Proceedings of the National Academy of Sciences, 109(51), 21049–21054. [Link]

  • Mole, D. J., et al. (2019). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Tryptophan Research, 12, 117864691984859. [Link]

  • Hinz, M., et al. (2015). Amino acid management of Parkinson's disease: a case study. Clinical Case Reports, 3(6), 428–435. [Link]

  • Mole, D. J., et al. (2021). Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry, 64(15), 11217–11237. [Link]

  • Nieto-Gómez, R., et al. (2021). Transport of Amino Acids Across the Blood-Brain Barrier. Frontiers in Physiology, 12, 776237. [Link]

  • Tojo, Y., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 6. [Link]

  • Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202–209. [Link]

  • Morari, M., et al. (2020). Safinamide inhibits in vivo glutamate release in a rat model of Parkinson's disease. Neuropharmacology, 168, 108021. [Link]

  • Dehay, B., & Fernagut, P. O. (2008). In vivo alpha-synuclein overexpression in rodents: a useful model of Parkinson's disease? Revue Neurologique, 164(12), 1034–1041. [Link]

  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-phenylpentanoic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-2-Amino-5-phenyl-pentanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021142086A1 - Alk5 inhibitor conjugates and uses thereof. Retrieved from

  • National Center for Biotechnology Information. (n.d.). KIF18A inhibitors - Patent US-12435058-B2. PubChem Patent Database. Retrieved from [Link]

Sources

Synthesis of Peptidomimetics Using (R)-2-Amino-5-phenylpentanoic Acid: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Non-Canonical Amino Acids

In the pursuit of novel therapeutics, peptidomimetics represent a pivotal class of molecules designed to replicate the biological function of natural peptides while overcoming their inherent limitations, such as susceptibility to proteolysis and poor bioavailability.[1][2] A key strategy in the development of robust peptidomimetics is the incorporation of non-canonical amino acids.[1] (R)-2-Amino-5-phenylpentanoic acid, a homolog of phenylalanine with an extended propyl chain, is a particularly valuable building block.[3] Its unique phenylalkyl side chain enhances hydrophobic interactions, which can be critical for modulating peptide conformation, improving stability, and increasing affinity for biological targets.[3]

This guide provides a detailed technical overview and actionable protocols for the synthesis of peptidomimetics incorporating this compound, focusing on both solid-phase and solution-phase methodologies. As a senior application scientist, the following sections are structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that researchers can adapt and troubleshoot these protocols effectively.

Physicochemical Properties of the Key Building Block

A thorough understanding of the starting material is fundamental. The Fmoc-protected version of this compound is the standard reagent for solid-phase synthesis.

PropertyValueReference(s)
Synonyms Fmoc-L-Nva(5-phenyl)-OH, Fmoc-(R)-5-phenylnorvaline-OH[4]
CAS Number 959578-11-1[4]
Molecular Formula C₂₆H₂₅NO₄[4]
Molecular Weight 415.49 g/mol [4]
Appearance White solid[4]
Purity (HPLC) ≥ 98%[4]
Storage Conditions 0-8 °C[4]

Part I: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the method of choice for the routine construction of peptide chains.[5] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach due to its mild deprotection conditions.[6] The core principle involves the sequential addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5]

Workflow for SPPS Incorporation

spss_workflow Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection 30 min Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 20 min Coupling Amino Acid Coupling (Fmoc-(R)-App-OH, HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 1-4 hours Repeat Repeat Cycle Washing2->Repeat For next residue Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage After final residue Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification 2-4 hours Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Expertise & Causality: Overcoming Steric Hindrance

The primary challenge when incorporating this compound is the steric hindrance presented by its bulky phenylpropyl side chain.[7] This bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete or slow coupling reactions.[7]

Choice of Coupling Reagent: Standard carbodiimide reagents like DIC may prove inefficient.[7] The use of a more potent uronium/aminium salt-based coupling reagent is strongly recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice for such challenging couplings.[7][8]

Mechanism of HATU Activation: The efficacy of HATU stems from its ability to form a highly reactive OAt-active ester intermediate.[8][9] The reaction cascade, facilitated by a non-nucleophilic base like DIPEA, proceeds as follows:

  • DIPEA deprotonates the carboxylic acid of Fmoc-(R)-2-Amino-5-phenylpentanoic acid.[8]

  • The resulting carboxylate attacks the electrophilic carbon of HATU.[8][9]

  • This forms an unstable isouronium salt, which is rapidly attacked by the displaced HOAt anion to generate the highly reactive OAt-active ester.[8][9]

  • The N-terminal amine of the resin-bound peptide then attacks this active ester, efficiently forming the peptide bond.[9]

This mechanism is particularly effective because the OAt-ester is more reactive than the OBt-esters generated by older reagents like HBTU, and the reaction kinetics are rapid, which helps to minimize racemization.[8]

hatu_mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase CarboxylicAcid Fmoc-AA-COOH Carboxylate Fmoc-AA-COO⁻ CarboxylicAcid->Carboxylate + DIPEA (Base) Isouronium Isouronium Salt Intermediate Carboxylate->Isouronium + HATU HATU HATU ActiveEster Reactive OAt-Active Ester PeptideBond Fmoc-AA-CO-NH-Peptide-Resin ActiveEster->PeptideBond + H₂N-Peptide-Resin Isouronium->ActiveEster + HOAt⁻ HOAt_anion HOAt⁻ ResinAmine H₂N-Peptide-Resin

Caption: Simplified HATU/HOAt activation and coupling mechanism.

Detailed SPPS Protocol

This protocol outlines a single coupling cycle for incorporating Fmoc-(R)-2-Amino-5-phenylpentanoic acid.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-(R)-2-Amino-5-phenylpentanoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[4]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes to ensure complete deprotection.[4]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

  • Amino Acid Coupling (Pre-activation):

    • In a separate vial, dissolve Fmoc-(R)-2-Amino-5-phenylpentanoic acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.[4][8]

    • Add DIPEA (6-10 equivalents) to the solution.[4][8]

    • Allow the mixture to pre-activate for 1-2 minutes.[10]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-4 hours. Due to steric hindrance, a longer coupling time is recommended.[10][11]

  • Monitoring and Washing:

    • Monitor the reaction for completion using a qualitative Kaiser test. A negative result (beads remain colorless or yellow) indicates a complete reaction.

    • If the test is positive (blue beads), repeat the coupling step.[4]

    • Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry under a stream of nitrogen.[4]

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[8]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[4][8]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.[4]

    • Dry the crude peptide under vacuum.

ParameterRecommended ValueRationale
Fmoc-AA-OH Equiv. 3 - 5Ensures a sufficient concentration gradient to drive the reaction to completion, especially for a hindered residue.
Coupling Reagent Equiv. ~0.98x of Amino AcidA slight sub-stoichiometric amount relative to the amino acid prevents unnecessary side reactions.
Base (DIPEA) Equiv. 2x of Amino AcidEnsures complete activation of the carboxylic acid and maintains a basic environment for the coupling.
Coupling Time 1 - 4 hoursExtended time is often necessary to overcome the steric barrier of the bulky side chain.[11]
Double Coupling RecommendedRepeating the coupling step can significantly improve the yield for difficult residues.

Part II: Solution-Phase Synthesis

While SPPS is dominant, solution-phase synthesis remains valuable, particularly for the large-scale production of short peptides or for specific synthetic routes where solid supports are not ideal.[11][12] The core challenge remains the same: selective activation and coupling while preventing unwanted side reactions.

Strategy: Dipeptide Fragment Synthesis

A common solution-phase strategy involves the synthesis of protected dipeptide fragments, which can then be further elongated or deprotected. Here, we outline the synthesis of Fmoc-(R)-App-Ala-OMe .

Detailed Solution-Phase Protocol

Materials:

  • Fmoc-(R)-2-Amino-5-phenylpentanoic acid (Fmoc-(R)-App-OH)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate (EtOAc), 1N HCl, Saturated NaHCO₃, Brine

Procedure:

  • Reactant Preparation: In a dry reaction flask under an inert atmosphere, dissolve Fmoc-(R)-App-OH (1.0 equivalent) in anhydrous DMF.[8]

  • Amine Neutralization: In a separate flask, dissolve H-Ala-OMe·HCl (1.0 equivalent) in DMF and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt, forming the free amine.

  • Activation: To the flask containing Fmoc-(R)-App-OH, add HATU (1.0 equivalent) and DIPEA (2.0 equivalents). Stir for 5-10 minutes at 0 °C to pre-activate the carboxylic acid.[12]

  • Coupling: Add the neutralized alanine methyl ester solution to the activated Fmoc-(R)-App-OH solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel column chromatography to yield the pure product.

Part III: Purification and Characterization

Regardless of the synthetic method, the final product must be rigorously purified and its identity confirmed.

Purification by Reverse-Phase HPLC (RP-HPLC)

The increased hydrophobicity from the phenylpropyl side chain makes RP-HPLC the ideal purification method.[13][14]

  • Column: A C18 stationary phase is standard.[14]

  • Mobile Phase: A gradient of acetonitrile (ACN) in water is used. Both solvents should contain 0.1% TFA, which acts as an ion-pairing agent to improve peak shape.[15][16]

  • Gradient: Due to the peptide's hydrophobicity, a shallower gradient (e.g., 0.5-1% increase in ACN per minute) may be required to achieve good separation from closely eluting impurities.[13]

  • Sample Preparation: The crude peptide should be dissolved in a minimal amount of a strong solvent like DMSO, then diluted with the initial mobile phase (e.g., 95% Water/5% ACN).[13]

Characterization by Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is essential for confirming the molecular weight of the synthesized peptidomimetic.[17] The observed mass should correspond to the calculated theoretical mass of the target peptide. Tandem MS (MS/MS) can be used to further confirm the sequence by analyzing the fragmentation pattern of the peptide.[2]

Conclusion

The incorporation of this compound is a powerful technique for generating peptidomimetics with enhanced hydrophobic character and potentially improved biological properties. While its steric bulk presents a synthetic challenge, the use of potent coupling reagents like HATU in optimized solid-phase or solution-phase protocols can lead to successful synthesis. Rigorous purification by RP-HPLC and characterization by mass spectrometry are critical final steps to ensure the isolation of a pure, well-defined final product ready for biological evaluation. By understanding the chemical principles behind each step, researchers can confidently apply these protocols to advance the frontiers of drug discovery.

References

  • Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-7.
  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical reviews, 101(2), 269-296.
  • AAPPTec. (n.d.). Peptide Purification.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Brinatti, C., et al. (2011). Synthesis of Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptides. ResearchGate.
  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292-296.
  • An, G., & Sechan, P. (2012). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. NIH.
  • Schepartz, A. (2016). HPLC Purification of Peptides. Protocols.io.
  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides.
  • UCI Mass Spectrometry Facility. (n.d.). Peptidomics.
  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.

Sources

Application Note: A Multi-modal Purification Strategy for Peptides Incorporating (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-proteinogenic amino acids like (R)-2-Amino-5-phenylpentanoic acid (also known as 5-Phenyl-D-norvaline) into peptides is a key strategy for developing novel therapeutics with enhanced stability and bioactivity.[1][2] However, the unique physicochemical properties of this amino acid—specifically its high hydrophobicity and D-chiral configuration—introduce significant challenges into the purification process.[3][4] Standard purification protocols are often insufficient to resolve complex impurity profiles, which include deletion sequences, incompletely deprotected species, and, critically, diastereomers formed during synthesis.[5][6] This guide presents a robust, multi-modal chromatographic strategy designed to achieve high purity and stereochemical integrity for these challenging peptides. By sequentially employing orthogonal purification techniques—namely Ion-Exchange Chromatography (IEX) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)—followed by definitive chiral analysis, researchers can confidently isolate the target peptide for downstream applications.

Introduction: The Purification Challenge

This compound is an analog of norvaline featuring a terminal phenyl group, which imparts significant hydrophobicity.[7] When incorporated into a peptide sequence, it can increase the peptide's overall non-polarity, leading to potential issues such as:

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, which can complicate both purification and subsequent formulation.[3]

  • Strong Retention in RP-HPLC: The target peptide may bind very strongly to standard C18 columns, requiring high concentrations of organic solvent for elution, which can lead to poor resolution of closely-eluting impurities.[5]

  • Diastereomer Formation: The use of a D-amino acid introduces a chiral center that is distinct from the L-amino acids comprising the rest of the peptide. Racemization at this or other positions during synthesis can create diastereomeric impurities that are often inseparable by standard RP-HPLC but can have vastly different biological activities.[8][9]

A single purification method is rarely sufficient to address all these challenges. Therefore, an orthogonal, multi-step approach is essential. Where RP-HPLC separates based on hydrophobicity, Ion-Exchange Chromatography (IEX) separates based on net charge, providing a complementary separation mechanism that can effectively remove impurities that co-elute in the reversed-phase system.[10]

Strategic Purification Workflow

The recommended strategy involves a three-stage process: an initial capture and bulk impurity removal step using IEX, a high-resolution polishing step using RP-HPLC, and a final, critical quality control step using chiral chromatography to ensure stereochemical purity.

Purification_Workflow Crude Crude Peptide Synthesis Product (Target, Truncations, Diastereomers) IEX Step 1: Ion-Exchange Chromatography (IEX) (Capture & Bulk Impurity Removal) Crude->IEX  Load in low salt buffer RP_HPLC Step 2: Reversed-Phase HPLC (RP-HPLC) (High-Resolution Polishing) IEX->RP_HPLC  Pool fractions of interest Waste1 Polar & Uncharged Impurities IEX->Waste1  Flow-through & Wash Chiral Step 3: Chiral Chromatography (Diastereomer Analysis & Separation) RP_HPLC->Chiral  Pool purified fractions Waste2 Hydrophilic & Hydrophobic Impurities RP_HPLC->Waste2  Discard impurity fractions Pure Final Product (>98% Purity, High Diastereomeric Excess) Chiral->Pure  Verify stereochemical integrity Waste3 Unwanted Diastereomers Chiral->Waste3  If separation is required

Caption: Orthogonal purification workflow for this compound peptides.

Experimental Protocols

Protocol 1: Strong Cation-Exchange (SCX) Chromatography

Causality: This step is designed to capture the positively charged target peptide while allowing neutral and negatively charged synthesis impurities (e.g., truncated sequences lacking basic residues) to flow through. It is a high-capacity technique ideal for initial cleanup.[11] The inclusion of an organic modifier is critical to disrupt non-specific hydrophobic interactions between the peptide's phenyl group and the stationary phase, which could otherwise interfere with the charge-based separation.[12]

Materials:

  • SCX Column: A strong cation-exchange column (e.g., PolySULFOETHYL A™).

  • Mobile Phase A: 20 mM Potassium Phosphate, 25% Acetonitrile, pH 3.0.

  • Mobile Phase B: 20 mM Potassium Phosphate, 1 M KCl, 25% Acetonitrile, pH 3.0.

  • Crude Peptide: Dissolved in Mobile Phase A at 1-5 mg/mL.

Methodology:

  • System Preparation: Equilibrate the SCX column with 100% Mobile Phase A for at least 10 column volumes (CV) at a flow rate appropriate for the column dimensions.

  • Sample Loading: Load the dissolved crude peptide onto the equilibrated column. Collect the flow-through, as it may contain uncharged impurities.

  • Washing: Wash the column with 100% Mobile Phase A for 5-10 CV to remove any non-specifically bound impurities.

  • Elution: Elute the bound peptides using a linear gradient of 0-100% Mobile Phase B over 30-60 minutes. The positively charged peptides will elute as the salt concentration (KCl) increases.[11]

  • Fraction Collection: Collect fractions (e.g., 1-2 mL) throughout the gradient elution.

  • Analysis: Analyze the collected fractions using analytical RP-HPLC to identify those containing the target peptide at the highest purity. Pool the desired fractions for the next step.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Polishing

Causality: RP-HPLC is the cornerstone of peptide purification, offering high-resolution separation based on hydrophobicity.[5][13] Using trifluoroacetic acid (TFA) as an ion-pairing agent sharpens peaks by forming a neutral complex with basic residues.[14] A shallow gradient is employed to maximize the separation between the target peptide and closely related hydrophobic or hydrophilic impurities that may have co-eluted during the IEX step.

Materials:

  • RP-HPLC Column: A preparative C18 column with a wide pore size (300 Å) is recommended to accommodate peptides (e.g., Agilent PLRP-S).[13][15]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Sample: Pooled and potentially diluted fractions from the IEX step.

Methodology:

  • System Preparation: Equilibrate the C18 column with the starting percentage of Mobile Phase B (e.g., 95% A / 5% B) for at least 10 CV.

  • Gradient Optimization (Analytical Scale): Before preparative purification, optimize the gradient on an analytical column of the same chemistry. A typical starting gradient would be a shallow increase of 0.5-1.0% Mobile Phase B per minute.[14][16]

  • Preparative Purification: Load the IEX-purified sample onto the column. Apply the optimized gradient. Due to the high hydrophobicity of this compound, the peptide will likely elute at a relatively high acetonitrile concentration.

  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide.

  • Purity Analysis: Assess the purity of each fraction using analytical RP-HPLC. Pool fractions that meet the required purity specification (e.g., >98%).

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white, fluffy powder.

Protocol 3: Chiral Purity Analysis

Causality: This final step is a critical quality control measure. Standard chromatographic methods cannot distinguish between diastereomers. A dedicated chiral stationary phase (CSP) is required, which contains a chiral selector that interacts stereoselectively with the peptide enantiomers, allowing for their separation.[8][17] The observation of a single peak confirms high diastereomeric purity.

Materials:

  • Chiral Column: A column with a chiral stationary phase (e.g., Crown-ether or macrocyclic glycopeptide-based CSPs).[8][17]

  • Mobile Phase: Mobile phase composition is highly dependent on the column and peptide. It often consists of an organic solvent (e.g., Methanol, Acetonitrile) with an acidic or basic additive. Method development is required.

  • Sample: A small amount of the lyophilized, RP-HPLC purified peptide.

  • Diastereomeric Control (Recommended): If possible, synthesize a small amount of the peptide containing the (S)-enantiomer to confirm peak identity and resolution.

Methodology:

  • Method Development: Screen different mobile phases as recommended by the chiral column manufacturer to find conditions that resolve the diastereomers. A typical starting point could be an isocratic elution with a mixture of acetonitrile and methanol with a small amount of acid (e.g., TFA).[8]

  • Sample Analysis: Dissolve the purified peptide in the mobile phase and inject it onto the equilibrated chiral column.

  • Data Interpretation:

    • A single, sharp peak indicates high diastereomeric purity.

    • The presence of a second, resolved peak indicates diastereomeric contamination. The relative peak areas can be used to calculate the diastereomeric excess (d.e.).

  • Preparative Chiral Separation (if necessary): If significant diastereomeric impurities are detected, the method can be scaled up to a preparative chiral column to isolate the desired (R)-isomer.

Expected Results & Troubleshooting

The successful application of this multi-modal strategy should yield a final peptide product with high purity and confirmed stereochemical integrity.

Purification StepTypical PurityKey Impurities Removed
Crude Product 10-70%Truncated/deletion sequences, protecting group adducts, diastereomers.
Post-IEX 60-90%Uncharged and oppositely charged species, some truncated sequences.[10]
Post-RP-HPLC >98%Closely-eluting hydrophobic and hydrophilic impurities (e.g., deletion sequences).[5]
Post-Chiral Analysis >99% d.e.Unwanted diastereomers.[8]

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape in IEX Hydrophobic interactions with the stationary phase.Increase the percentage of acetonitrile in the mobile phases (e.g., up to 30-40%).[12]
Low Recovery from RP-HPLC Peptide precipitation on the column or irreversible binding.Decrease sample load. Use a different stationary phase (e.g., C8 or C4). Ensure complete dissolution of the sample before injection.
No Separation in Chiral HPLC Inappropriate chiral stationary phase or mobile phase.Screen different chiral columns (e.g., crown ether, macrocyclic glycopeptide). Systematically vary the mobile phase composition (solvent ratio, additive type and concentration).[8][17]
Co-elution in RP-HPLC Impurities with very similar hydrophobicity.Flatten the gradient further (e.g., 0.25% B/min). Try a different organic modifier (e.g., methanol) or stationary phase (e.g., phenyl).[5]

Conclusion

The purification of peptides containing this compound requires a thoughtful and systematic approach that extends beyond single-step RP-HPLC. By leveraging the orthogonal separation power of ion-exchange and reversed-phase chromatography, researchers can effectively remove the vast majority of process-related impurities. The final, indispensable step of chiral analysis guarantees the stereochemical integrity of the product, ensuring that the biological activity observed is attributable to the correct diastereomer. This multi-modal strategy provides a reliable pathway to obtaining highly pure, well-characterized peptides for demanding research and drug development applications.

References

  • Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase.MDPI.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.Chromatography Today.
  • Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS.National Institutes of Health (NIH).
  • Better Purities With Orthogonal Peptide Purification Using PEC.Gyros Protein Technologies.
  • New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping.PubMed.
  • Recent Advances in Chiral Analysis of Proteins and Peptides.MDPI.
  • Strong cation-exchange high-performance liquid chromatography of peptides. Effect of non-specific hydrophobic interactions and linearization of peptide retention behaviour.PubMed.
  • Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification.Downstream Column.
  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.ResearchGate.
  • Peptide purification.Bio-Works.
  • Peptide Separations by Cation Exchange Chromatography using Luna SCX.Phenomenex.
  • Purification of synthetic peptides. Immobilized metal ion affinity chromatography (IMAC).PubMed.
  • Chromatography and Detection Methods for Peptide Purification.Gilson.
  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.Agilent.
  • How to purify synthetic peptides - what are the options?Biotage.
  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids.MDPI.
  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography.MDPI.
  • Peptide Characterization and Purification Using High–Performance Liquid Chromatography.SpringerLink.
  • Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation.RSC Publishing.
  • Purification of naturally occurring peptides by reversed-phase HPLC.Nature Protocols.
  • HPLC Analysis and Purification of Peptides.PubMed Central (PMC).
  • Overview of Custom Peptide Synthesis.GenScript.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.PubMed.
  • Overcoming Challenges in Complex Peptide Purification.Neuland Labs.
  • Peptide Purification.AAPPTec.
  • Overcoming the Challenges of Peptide Drug Development.Concept Life Sciences.
  • Peptide Synthesis for Potential Therapeutics.University of the Pacific Scholarly Commons.
  • L-2-Amino-5-phenyl-pentanoic acid.PubChem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.Applied Biosystems.

Sources

Application Notes & Protocols: Comprehensive Analytical Strategies for Peptides Incorporating (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Non-Proteinogenic Peptides

The incorporation of non-proteinogenic amino acids into peptide therapeutics is a cornerstone of modern drug design, offering a powerful strategy to enhance proteolytic stability, modulate receptor affinity, and improve overall pharmacokinetic profiles.[1][2] (R)-2-Amino-5-phenylpentanoic acid, also known as L-homophenylalanine, is a key building block in this endeavor, valued for its ability to introduce unique structural constraints and hydrophobic interactions.

However, the introduction of such custom moieties presents distinct analytical challenges. The potential for novel process-related impurities, unforeseen degradation pathways, and, most critically, the risk of stereochemical inversion (racemization) during synthesis necessitates a robust and orthogonal analytical control strategy.[3][4] The presence of the undesired (S)-enantiomer can drastically alter a peptide's biological activity, potentially reducing efficacy or introducing toxicity.[3]

This guide provides a comprehensive framework for the analytical characterization of peptides containing this compound. We will detail field-proven protocols for purity and impurity assessment by RP-HPLC-UV/MS, the development of stability-indicating methods through forced degradation, and rigorous determination of enantiomeric purity using chiral derivatization techniques.

Section 1: Purity Assessment and Impurity Profiling by RP-HPLC-UV/MS

The primary workhorse for peptide analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity.[5][6][7] Coupling this separation with dual detection—UV for robust quantification and Mass Spectrometry (MS) for definitive identification—provides a comprehensive purity profile.[5][6]

Causality in Method Development
  • Column Selection: C18 stationary phases are the standard for peptides due to their excellent resolving power for hydrophobic molecules. For complex mixtures or to achieve alternative selectivity, Phenyl-Hexyl columns can be effective. A wide-pore (e.g., 300 Å) column is critical to allow the peptide to fully interact with the stationary phase, preventing poor peak shape and exclusion.[8][9]

  • Mobile Phase Optimization: Peptides possess multiple chargeable groups, which can lead to peak tailing. The use of an acidic ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid (FA), is essential. TFA typically provides sharper peaks due to its strong ion-pairing properties, while FA is more MS-friendly as it is more volatile and causes less ion suppression.[5][10] A gradient elution, moving from a weak solvent (water) to a strong solvent (acetonitrile), is required to elute peptides of varying sizes and hydrophobicities.

  • UV Detection: The peptide backbone contains amide bonds that absorb strongly in the low UV range (210-230 nm). Detection at these wavelengths allows for the quantification of nearly all peptide-related species, regardless of their side-chain composition.[5]

hplc_ms_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing Sample Lyophilized Peptide Reconstitution Reconstitute in Aqueous Solvent Sample->Reconstitution UHPLC UHPLC Separation (C18 Column, Gradient) Reconstitution->UHPLC Splitter Flow Splitter UHPLC->Splitter UV UV/DAD Detector (220 nm) Splitter->UV ~95% MS Mass Spectrometer (ESI-QTOF) Splitter->MS ~5% Purity Purity Calculation (% Area) UV->Purity Identity Identity Confirmation (Accurate Mass) MS->Identity Impurity Impurity Profile (MS & MS/MS) MS->Impurity

Caption: Workflow for peptide purity and identity analysis.

Protocol 1: RP-HPLC-UV/MS for Purity and Identity

This protocol establishes a baseline method for assessing the purity and confirming the identity of a peptide containing this compound.

1. Instrumentation and Materials:

  • UHPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) with an electrospray ionization (ESI) source.

  • Column: C18, ≤ 2.1 mm ID, ≤ 150 mm length, 1.7-3.5 µm particle size, 130-300 Å pore size.

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% Acetonitrile in Water with 0.1% Formic Acid.

  • Sample Diluent: Mobile Phase A.

2. Sample Preparation:

  • Accurately weigh and dissolve the peptide sample in the sample diluent to a final concentration of ~1.0 mg/mL.

  • Vortex gently to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

3. Chromatographic & MS Conditions:

ParameterRecommended SettingRationale
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 2 µLAdjust based on concentration and sensitivity.
UV Wavelength 220 nmGeneral detection of the peptide backbone.
Gradient 5-65% MPB over 20 minStarting point; optimize based on peptide retention.
MS Ionization ESI Positive ModePeptides readily form positive ions.
MS Mass Range 300 - 2000 m/zCovers expected charge states of the peptide.
MS/MS Data-Dependent AcquisitionTrigger fragmentation on the most abundant ions.

4. System Suitability Test (SST):

  • Before sample analysis, inject a standard solution of the peptide.

  • Acceptance Criteria: Tailing factor for the main peak between 0.8 and 1.5; resolution between the main peak and closest eluting impurity > 1.5. This ensures the system is performing adequately for the separation.

5. Data Analysis:

  • Purity: Calculate the purity of the main peptide peak using the area percent method from the UV chromatogram.

  • Identity: Confirm the identity by comparing the measured monoisotopic mass from the MS spectrum (deconvoluted from the observed charge states) to the theoretical mass of the peptide. The mass accuracy should be within 5 ppm.

  • Impurities: Tentatively identify impurities by their mass. Common impurities include deletion sequences (- one amino acid), oxidation (+16 Da, especially on Met or Trp), or deamidation (+1 Da on Asn or Gln).[5][9]

Section 2: Development of a Stability-Indicating Method

A critical requirement for any pharmaceutical analytical method is that it be "stability-indicating." This means the method must be able to unambiguously separate the intact active pharmaceutical ingredient (API) from its degradation products.[4] To prove this capability, forced degradation studies are performed, where the peptide is subjected to harsh chemical and physical conditions to generate these degradants.[4][5]

forced_degradation cluster_stress Stress Conditions Peptide Peptide API Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) Peptide->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Peptide->Base Oxidation Oxidation (e.g., 0.1% H2O2) Peptide->Oxidation Heat Thermal Stress (e.g., 60°C) Peptide->Heat Analysis Analyze by RP-HPLC-MS (Protocol 1) Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Result Demonstrate Specificity: - Resolution of degradants from API - Peak purity of API peak Analysis->Result chiral_analysis_workflow Peptide Peptide Sample Hydrolysis Acid Hydrolysis (6M DCl in D2O, 110°C) Peptide->Hydrolysis AminoAcids Free Amino Acid Mixture (L- and D-isomers) Hydrolysis->AminoAcids Derivatization Derivatization with Marfey's Reagent (FDAA) AminoAcids->Derivatization Diastereomers Diastereomeric Mixture (L-L and L-D derivatives) Derivatization->Diastereomers Analysis RP-HPLC-MS Analysis Diastereomers->Analysis Quant Quantification of Enantiomeric Purity (%ee) Analysis->Quant

Caption: Workflow for chiral purity analysis via derivatization.

Protocol 3: Chiral Purity by Hydrolysis and Marfey's Reagent

1. Materials:

  • Peptide sample.

  • 6 M Deuterated Hydrochloric Acid (DCl) in Deuterated Water (D₂O).

  • 1 M Sodium Bicarbonate.

  • Marfey's Reagent (FDAA) solution (1% w/v in acetone).

  • 1 M HCl.

  • Standards: L-homophenylalanine and D-homophenylalanine.

2. Peptide Hydrolysis:

  • Place ~0.5 mg of peptide into a hydrolysis vial.

  • Add 200 µL of 6 M DCl/D₂O.

  • Seal the vial under vacuum or nitrogen.

  • Incubate at 110°C for 24 hours.

  • Cool the vial and evaporate the acid to dryness under a stream of nitrogen.

  • Reconstitute the amino acid residue in 100 µL of water.

3. Derivatization:

  • To the 100 µL hydrolysate, add 20 µL of 1 M sodium bicarbonate.

  • Add 40 µL of the Marfey's reagent solution.

  • Incubate at 40°C for 1 hour, mixing occasionally.

  • Cool to room temperature and quench the reaction by adding 20 µL of 1 M HCl.

  • Evaporate to dryness and reconstitute in 200 µL of 50% acetonitrile/water for analysis.

  • Separately derivatize L- and D-homophenylalanine standards to confirm peak identity.

4. HPLC-UV Analysis:

  • Use the same system as in Protocol 1.

  • Gradient: A shallow gradient is often required, for example, 10-50% MPB over 30 minutes.

  • Detection: Monitor at 340 nm, the absorbance maximum for the DNP chromophore of Marfey's reagent.

  • Expected Elution: The L-D diastereomer (formed from D-homophenylalanine) typically elutes before the L-L diastereomer (formed from L-homophenylalanine) on a C18 column. This must be confirmed with standards.

5. Data Analysis:

  • Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area(D-isomer peak) / (Area(L-isomer peak) + Area(D-isomer peak))] * 100

  • Use MS to confirm that any detected D-isomer peak does not show a +1 mass unit shift, which would indicate it was formed by racemization during hydrolysis. [11]

References

  • BenchChem. (n.d.). Minimizing racemization of "2-Amino-5-phenylpentanoic acid" during synthesis.
  • Scientific.Net. (2011). Synthesis and Purification of L-Phenylalanine Oligo-Peptides Assisted by Phosphorus Oxychloride.
  • OPUS at UTS. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry.
  • MDPI. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • ResearchGate. (2011). Synthesis and Purification of L-Phenylalanine Oligo-Peptides Assisted by Phosphorus Oxychloride | Request PDF.
  • ACS Publications. (2020). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega.
  • Sigma-Aldrich. (n.d.). DL-Homophenylalanine 98.
  • Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
  • AMSbiopharma. (n.d.). Stability-indicating methods for peptide drug analysis.
  • RSC Publishing. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation.
  • ChemRxiv. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation.
  • BenchChem. (n.d.). Enhanced Stability of Peptides Incorporating Fmoc-L-3-Trifluoromethylphenylalanine: A Comparative Guide.
  • Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration.
  • BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of p-Amino-D-phenylalanine into Peptides.
  • PubMed. (n.d.). Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • ACS Publications. (2000). Automated Identification of Amino Acid Sequence Variations in Proteins by HPLC/Microspray Tandem Mass Spectrometry. Analytical Chemistry.
  • PubMed. (n.d.). Tandem Parallel Fragmentation of Peptides for Mass Spectrometry.
  • SpringerLink. (n.d.). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
  • PMC - NIH. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
  • ResearchGate. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs.
  • OSU Chemistry. (2004). Mass spectrometry of peptides and proteins.
  • Agilent. (n.d.). Enhanced Peptide Characterization and Stability Assessment.
  • ResearchGate. (2015). A peptide fragmentation. In a mass spectrometer a whole peptide (below)....
  • Platypus Technologies. (n.d.). Peptide Fragmentation Patterns in Mass Spectrometry.
  • University of Alabama at Birmingham. (2011). Peptide ion fragmentation in mass spectrometry.
  • Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions of (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing the incorporation of (R)-2-Amino-5-phenylpentanoic acid into peptide sequences. This non-proteinogenic amino acid, a derivative of norvaline with a terminal phenyl group, presents unique challenges due to its steric bulk and hydrophobicity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers, scientists, and drug development professionals achieve high-yield, high-purity synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on causality and providing actionable solutions.

Issue 1: Low Coupling Yield or Incomplete Reaction

Question: My coupling reaction with this compound is showing low yield or fails to go to completion, as indicated by a positive Kaiser test. What are the likely causes and solutions?

Answer: This is a common challenge stemming from the steric hindrance imparted by the bulky phenylpentyl side chain, which can slow down reaction kinetics. Several factors could be at play:

  • Probable Cause A: Insufficient Reagent Potency. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often not potent enough to efficiently activate the carboxylic acid of a sterically demanding amino acid.[1][2]

    • Solution: Switch to a more powerful coupling reagent. Aminium/uronium salts such as HATU or HCTU , or phosphonium salts like PyBOP , are significantly more effective.[1][3] These reagents form highly reactive O-acylisourea or active ester intermediates that can overcome the steric barrier more readily. HATU, in particular, reacts rapidly and is highly effective for sterically hindered couplings.[3]

  • Probable Cause B: Suboptimal Reaction Conditions. The steric hindrance of this compound slows the reaction rate, and standard coupling times (e.g., 1-2 hours) may be insufficient.[1]

    • Solution:

      • Increase Reaction Time: Extend the coupling reaction time, for instance, to 4 hours or even overnight, while monitoring for completion.[1]

      • Perform a "Double Coupling": After the initial coupling reaction period, drain the reaction vessel and add a fresh solution of activated amino acid and coupling reagents. This is a highly effective strategy for driving difficult couplings to completion.[4]

      • Consider Microwave-Assisted Synthesis: Microwave-assisted peptide synthesis (MA-SPPS) can dramatically accelerate the reaction by using microwave energy to heat the system, efficiently driving hindered couplings to completion in a shorter timeframe.[1] However, temperature must be carefully controlled to mitigate the risk of racemization.

  • Probable Cause C: Poor Solvation and Peptide Aggregation. The hydrophobicity of the phenylpentyl side chain can reduce the solubility of the growing peptide chain, especially on a solid support. This can lead to aggregation, which physically blocks reactive sites and hinders the coupling reaction.[1][4]

    • Solution: Improve the solvation environment. N-methylpyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for its superior solvating properties.[1] For particularly difficult sequences, using a solvent mixture such as DCM/DMF/NMP (1:1:1) can also be beneficial.[1]

G start Low Coupling Yield (Positive Kaiser Test) q1 Which coupling reagent was used? start->q1 sub_reagent Carbodiimide (DCC/DIC) Uronium/Phosphonium (HATU, HCTU, PyBOP) q1->sub_reagent sol_reagent Switch to HATU, HCTU, or PyBOP for higher activation efficiency. [1, 15] sub_reagent:s->sol_reagent Carbodiimide q2 Reaction Time & Temp? sub_reagent:s->q2 Uronium/ Phosphonium sol_reagent->q2 sub_time sub_time q2->sub_time sol_time 1. Extend time to overnight. 2. Perform a double coupling. 3. Use microwave synthesis with   careful temperature control. [1] sub_time:s->sol_time Standard q3 What solvent was used? sub_time:s->q3 Extended/ Microwave sol_time->q3 sub_solvent DMF NMP or Mixture q3->sub_solvent sol_solvent Switch to NMP or a DCM/DMF/NMP mixture to improve solvation. [1] sub_solvent:s->sol_solvent DMF end_node Re-evaluate with Kaiser Test sub_solvent:s->end_node NMP/ Mixture sol_solvent->end_node

Caption: A decision-making workflow for troubleshooting low coupling yield.

Issue 2: Significant Racemization Detected

Question: My analysis (e.g., by chiral HPLC) shows significant racemization of the this compound residue after coupling. How can this be minimized?

Answer: Loss of stereochemical integrity is a critical issue, as the presence of the D-enantiomer can reduce or alter the biological activity of the final peptide.[5] Racemization during coupling is primarily caused by the formation of a 5(4H)-oxazolone intermediate.[5][6] The proton at the chiral α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality.[5]

  • Probable Cause A: Coupling Reagent and Additive Choice. The choice of activating agent is crucial. Carbodiimides, when used alone, are highly prone to inducing racemization.[7]

    • Solution: Always use a racemization-suppressing additive when working with carbodiimides. Additives like 1-hydroxybenzotriazole (HOBt) and especially 7-aza-1-hydroxybenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential.[8][9] They react with the initial activated species to form active esters that are more reactive towards the amine and less prone to oxazolone formation. Better yet, use a coupling reagent that already incorporates one of these moieties, such as HATU (based on HOAt) or COMU (based on OxymaPure), which are known for their low racemization risk.[3][9]

  • Probable Cause B: Base Type and Stoichiometry. Tertiary bases like N,N-diisopropylethylamine (DIPEA) are necessary for the reaction but can also promote racemization by abstracting the α-proton.[10]

    • Solution:

      • Use a Weaker Base: If possible, switch to a weaker base like N-methylmorpholine (NMM) or sym-collidine, which are less likely to cause epimerization.[9]

      • Optimize Stoichiometry: Use the minimum amount of base required for the reaction, typically 2 equivalents relative to the carboxylic acid.[3]

  • Probable Cause C: Temperature and Pre-activation Time. Higher temperatures and allowing the carboxylic acid to sit in an activated state for too long before the amine is introduced both increase the opportunity for oxazolone formation and subsequent racemization.[5][10]

    • Solution: Perform couplings at a reduced temperature (e.g., 0 °C) and minimize the pre-activation time. Ideally, the active ester should be generated in situ just before or at the same time as the amine component is added.[5]

G cluster_0 Racemization Pathway A N-Protected (R)-Amino Acid B Activated Intermediate (e.g., O-Acylisourea) A->B + Coupling Reagent C 5(4H)-Oxazolone (Planar Intermediate) B->C Intramolecular Cyclization E Coupled Peptide (Mixture of R and S isomers) B->E + Amine Nucleophile (Desired Pathway) D Achiral Enolate C->D + Base - H⁺ (at α-carbon) C->E + Amine Nucleophile (Attack from either face) D->C + H⁺

Caption: General mechanism of racemization via the 5(4H)-oxazolone pathway.[5]

Issue 3: Difficulty in Purification

Question: The crude peptide containing this compound is proving difficult to purify by standard RP-HPLC. I'm seeing poor peak shape, low recovery, or co-elution with impurities. What can I do?

Answer: Purification challenges with peptides containing this residue are almost always linked to its increased hydrophobicity.[4]

  • Probable Cause A: Poor Solubility in Aqueous Buffers. The hydrophobic nature of the peptide can cause it to be poorly soluble in the highly aqueous mobile phases used at the beginning of an RP-HPLC gradient, leading to precipitation on the column or in the injection loop.[4]

    • Solution:

      • Modify Dissolution Solvent: Dissolve the crude peptide in a small amount of a strong, water-miscible organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP) before diluting it with the initial mobile phase for injection.

      • Adjust Mobile Phase pH: The solubility of peptides is lowest at their isoelectric point (pI). Adjusting the pH of the mobile phase away from the pI (e.g., using low pH with 0.1% TFA or high pH with ammonium bicarbonate) can significantly increase solubility.[11][12]

  • Probable Cause B: Strong Retention and Co-elution. The peptide may bind very strongly to the C18 stationary phase, requiring high concentrations of organic solvent (e.g., acetonitrile) to elute.[4] This can cause it to co-elute with other hydrophobic impurities, such as deletion sequences that are only slightly less hydrophobic.

    • Solution:

      • Optimize the Gradient: Use a shallower gradient around the expected elution point of your peptide. This will increase the separation between your target peptide and closely eluting impurities.[13]

      • Change the Stationary Phase: If a C18 column doesn't provide adequate separation, try a column with a different selectivity. A C8 column (less hydrophobic) or a Phenyl-Hexyl column (different retention mechanism via π-π interactions) can alter the elution profile and resolve impurities.

      • Orthogonal Purification: Consider a two-step purification process. For example, perform the first purification at low pH (TFA-based system) and a second purification on the pooled fractions using a high pH system (e.g., ammonium bicarbonate). The change in peptide protonation state can dramatically alter selectivity and remove persistent impurities.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for incorporating this compound? There is no single "best" reagent, as the optimal choice depends on factors like budget, scale, and the specific peptide sequence. However, for a sterically hindered and racemization-prone residue, modern uronium/aminium or phosphonium salt reagents are highly recommended over classical carbodiimides.

Table 1: Comparison of Common Peptide Coupling Reagents

Reagent ClassExamplesProsConsRecommendation for this AA
Carbodiimides DCC, DIC/HOBtLow cost, widely available.Lower reactivity, high risk of racemization without additives, formation of insoluble urea byproducts (DCC).[7]Not recommended unless used with HOAt or Oxyma and other options are unavailable.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization, byproducts are generally soluble.[7][9]Higher cost, can be moisture-sensitive.Good Choice. PyAOP is particularly effective for hindered couplings.[7]
Aminium/Uronium HBTU, HCTU, HATUVery high reactivity, rapid kinetics, low racemization risk (especially HATU).[3][9]Higher cost. Can cause guanidinylation of the N-terminus if used in large excess.[9]Excellent Choice. HATU is often considered the gold standard for difficult couplings.[3]
Immonium/Uronium COMUReactivity comparable to HATU, incorporates a non-explosive additive (OxymaPure), reduced allergenic potential.[9]Relatively new, can be more expensive.Excellent Choice. A modern, safe, and highly effective option.

Q2: How should I monitor the completion of the coupling reaction? Monitoring is critical to avoid deletion sequences. After the coupling reaction has run for its allotted time, take a small sample of the resin beads and perform a qualitative test for free primary amines.[14] The Kaiser test is the most common method; a deep blue color indicates a significant amount of unreacted amine, meaning the coupling is incomplete and a second coupling is required.[14] A yellow or faint color indicates completion.

Q3: What are the optimal N-α-protecting groups for this amino acid? Standard protecting groups are fully compatible. The choice depends on your overall synthetic strategy:

  • Fmoc (Fluorenylmethyloxycarbonyl): This is the most common choice for solid-phase peptide synthesis (SPPS). It is base-labile (removed with piperidine) and orthogonal to the acid-labile side-chain protecting groups (like tBu, Trt, Boc) and the final cleavage from the resin (using TFA).[15][16]

  • Boc (tert-Butoxycarbonyl): Used in Boc/Bn chemistry, this group is removed with moderate acid (e.g., TFA), while side-chain protecting groups and the resin linker require a stronger acid (e.g., HF) for removal.[16]

The phenylpentyl side chain itself is stable and does not require a protecting group.[17]

Part 3: Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-(R)-2-Amino-5-phenylpentanoic acid in SPPS

This protocol describes a robust method for coupling the title amino acid onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide (e.g., using 20% piperidine in DMF), wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Solution Preparation: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:

    • Fmoc-(R)-2-Amino-5-phenylpentanoic acid (4 equivalents; 0.4 mmol)

    • HATU (3.9 equivalents; 0.39 mmol)

    • Dissolve these in DMF (approx. 2 mL).

  • Activation: To the activation solution, add N,N-Diisopropylethylamine (DIPEA) (8 equivalents; 0.8 mmol). Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the washed, deprotected resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test.

    • If the test is negative (beads are yellow), the coupling is complete. Proceed to wash the resin with DMF (5 x 1 min) in preparation for the next cycle.

    • If the test is positive (beads are blue), the coupling is incomplete. Drain the reaction solution and repeat steps 2-5 ("double coupling") to ensure the reaction goes to completion.[1]

  • Capping (Optional but Recommended): If a small amount of unreacted amine remains after a double coupling, it is best to cap these sites to prevent the formation of deletion peptide impurities. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.[14]

Protocol 2: Chiral HPLC Analysis for Racemization

This protocol provides a general method for analyzing the enantiomeric purity of the amino acid after it has been cleaved from a model dipeptide.

  • Synthesis and Cleavage: Synthesize a simple dipeptide, for example, Fmoc-(R)-2-Amino-5-phenylpentanoic acid coupled to Alanine methyl ester. Cleave the product from the resin and deprotect it using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Sample Preparation: Dissolve the crude, dried peptide in the mobile phase. Prepare a racemic standard of the same dipeptide for comparison if available.

  • HPLC Conditions:

    • Column: A chiral stationary phase column (e.g., Chiralpak series or similar). The specific column choice is critical and may require screening.

    • Mobile Phase: Typically a mixture of hexane and an alcohol like isopropanol or ethanol, often with a small amount of an acidic or basic modifier (e.g., 0.1% TFA or 0.1% diethylamine) to improve peak shape.[5]

    • Detection: UV detection at ~214 nm.

  • Analysis: Inject the sample. The (R,S) and (R,R) diastereomers should separate into two distinct peaks. Integrate the peak areas to determine the ratio of diastereomers, which reflects the extent of racemization at the this compound residue.[5]

References
  • Scipro. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]
  • Ramli, F., & Lazim, N. M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(15), 5757. [Link]
  • ResearchGate. (n.d.). Peptide Racemization.
  • Hu, L., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
  • Fields, G. B. (Ed.). (2002). 7.4 Racemization Assays. In Current Protocols in Protein Science. John Wiley & Sons, Inc.
  • ACS Publications. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry. [Link]
  • Sci-Hub. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
  • AAPPTec. (n.d.). Coupling Reagents.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. r/Chempros. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
  • ACS Publications. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry. [Link]
  • PubMed. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. [Link]
  • NIH. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC. [Link]
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • American Peptide Society. (n.d.). Peptide Purification.
  • Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
  • Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • PubChem. (n.d.). 2-Amino-5-phenylpentanoic acid. NIH.
  • PubChem. (n.d.). L-2-Amino-5-phenyl-pentanoic acid. NIH.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups.
  • NIH. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. [Link]
  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling.
  • PubMed. (n.d.). Protecting Groups in Peptide Synthesis. NIH. [Link]

Sources

Preventing racemization of (R)-2-Amino-5-phenylpentanoic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_>

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth technical assistance for the synthesis of the chiral amino acid, (R)-2-Amino-5-phenylpentanoic acid, with a primary focus on preventing the loss of stereochemical integrity through racemization. As you know, maintaining the enantiomeric purity of chiral molecules is critical in drug development, as different enantiomers can have vastly different biological activities. This resource will walk you through the common pitfalls and provide robust, field-proven strategies to ensure your synthesis yields the desired (R)-enantiomer with high fidelity.

Understanding the Challenge: The Mechanism of Racemization

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant hurdle in peptide synthesis and the preparation of chiral amino acids.[1] The primary mechanism of racemization during the activation of an N-protected amino acid for coupling involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The α-proton of this intermediate is highly acidic and can be readily abstracted by a base. The resulting achiral enolate can then be reprotonated from either face, leading to a loss of the original stereochemistry.[1] A secondary, less common pathway is the direct enolization of the activated carboxylic acid by base abstraction of the α-proton.[1][2]

Several factors influence the rate of racemization, including the nature of the N-protecting group, the choice of coupling reagent, the type and strength of the base used, reaction temperature, and solvent polarity.[3] Urethane-based protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) are generally effective at suppressing racemization because the lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group, making the α-proton less acidic.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound and offers targeted solutions.

Issue 1: Significant Racemization Detected in the Final Product

Possible Cause: Inappropriate choice of coupling reagent.

Analysis: Carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[1][5] This is because the O-acylisourea intermediate they form is highly reactive and has a sufficient lifespan to rearrange into the problematic oxazolone.[5]

Solution:

  • Utilize Additives: The most effective way to combat racemization when using carbodiimides is to include an additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1][3][6] These additives react with the O-acylisourea intermediate to form an active ester that is more reactive towards the desired nucleophile (the amine) and less prone to oxazolone formation.[1]

  • Switch to a Different Class of Coupling Reagent: Consider using uronium/aminium reagents like HBTU or HATU, or phosphonium salt reagents like BOP or PyBOP.[1][5] These reagents generally lead to faster coupling rates and lower levels of racemization.[5] For particularly challenging cases, reagents such as DEPBT have demonstrated excellent resistance to racemization.[1]

Experimental Protocol: Coupling with DIC/OxymaPure

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-protected this compound (1.0 eq) and OxymaPure (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 15-30 minutes.

  • Add the amine component (1.0 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

Issue 2: Racemization is Still Observed Even with Additives

Possible Cause: Incorrect base selection or excessive base concentration.

Analysis: The choice and stoichiometry of the base used in the coupling reaction are critical. Strong, sterically unhindered bases like triethylamine (TEA) can accelerate racemization by promoting the abstraction of the α-proton.[3]

Solution:

  • Use a Weaker or More Hindered Base: Switch to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as N,N-diisopropylethylamine (DIPEA).[3][4] In cases with a high risk of racemization, the use of a very hindered base like 2,4,6-collidine has been shown to be beneficial.[3][7]

  • Optimize Base Stoichiometry: Use the minimum amount of base necessary to neutralize any acid present and to facilitate the reaction. An excess of base will increase the risk of racemization.

Issue 3: Racemization Occurs During N-Protecting Group Removal

Possible Cause: Harsh deprotection conditions.

Analysis: While less common with urethane-based protecting groups, certain conditions for removing protecting groups can induce racemization. For example, prolonged exposure to strong bases during Fmoc removal can be problematic.

Solution:

  • Optimize Deprotection Time: Minimize the time the amino acid is exposed to the deprotection reagent.

  • Alternative Deprotection Reagents: For Fmoc removal, consider using piperazine instead of piperidine, as it has been shown to reduce aspartimide formation, a side reaction that can lead to racemization of the preceding amino acid.[7]

  • Consider Alternative Protecting Groups: For particularly sensitive syntheses, exploring alternative N-protecting groups that can be removed under milder, non-basic conditions may be warranted.[8]

Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is best for minimizing racemization of this compound?

A1: Both Fmoc and Boc are excellent choices for protecting the α-amino group and minimizing racemization.[9] They form carbamate derivatives, which are less prone to oxazolone formation compared to acyl groups like benzoyl.[4] The choice between Fmoc and Boc will largely depend on the overall synthetic strategy and the orthogonality required with other protecting groups in your molecule.

Q2: At what temperature should I perform the coupling reaction?

A2: It is generally advisable to start the activation of the carboxylic acid at a low temperature, typically 0 °C, to minimize side reactions, including racemization. After the addition of the amine component, the reaction can often be allowed to proceed at room temperature. For syntheses that are particularly susceptible to racemization, maintaining a lower temperature throughout the coupling process may be beneficial. In microwave-assisted peptide synthesis, lowering the coupling temperature has been shown to limit racemization for sensitive amino acids.[7]

Q3: How can I accurately determine the enantiomeric purity of my synthesized this compound?

A3: The most common and reliable method for determining enantiomeric purity is through chiral chromatography, typically chiral High-Performance Liquid Chromatography (HPLC). An alternative method involves derivatizing the amino acid with a chiral derivatizing agent, such as Marfey's reagent (FDAA), followed by analysis using standard reverse-phase HPLC.[10] The resulting diastereomers will have different retention times, allowing for their separation and quantification.

Experimental Protocol: Chiral Amino Acid Analysis via Derivatization

  • Hydrolysis (if part of a peptide): Hydrolyze a small sample of the peptide in 6 M HCl at 110°C for 24 hours.

  • Derivatization:

    • Dissolve the amino acid sample in a suitable buffer (e.g., sodium bicarbonate solution).

    • Add a solution of Marfey's reagent in acetone.

    • Incubate the mixture at a slightly elevated temperature (e.g., 40 °C) for a specified time (e.g., 1 hour).

    • Quench the reaction by adding an acid (e.g., HCl).

  • Analysis: Analyze the resulting diastereomeric mixture by RP-HPLC with UV detection. The ratio of the peak areas corresponding to the L-D and L-L diastereomers will give you the extent of racemization.[10]

Visualizing the Racemization Pathway and Prevention Strategies

The following diagrams illustrate the key mechanistic pathway for racemization and a decision-making workflow for troubleshooting.

TroubleshootingWorkflow Start Racemization Detected? CheckCouplingReagent Using Carbodiimide Alone? Start->CheckCouplingReagent Yes Success Racemization Minimized Start->Success No AddAdditive Add HOBt, HOAt, or OxymaPure CheckCouplingReagent->AddAdditive Yes CheckBase Check Base Type and Concentration CheckCouplingReagent->CheckBase No RecheckPurity Re-analyze Enantiomeric Purity AddAdditive->RecheckPurity SwitchBase Switch to Hindered Base (DIPEA, Collidine) CheckBase->SwitchBase ReduceBase Reduce Base Stoichiometry CheckBase->ReduceBase CheckTemp Check Reaction Temperature CheckBase->CheckTemp Base is Optimized SwitchBase->RecheckPurity ReduceBase->RecheckPurity LowerTemp Lower Coupling Temperature (0°C) CheckTemp->LowerTemp LowerTemp->RecheckPurity RecheckPurity->Success Successful FurtherHelp Consult Senior Scientist or Literature RecheckPurity->FurtherHelp Still High

Caption: Troubleshooting workflow for racemization in synthesis.

Summary of Key Parameters for Minimizing Racemization

ParameterRecommendationRationale
N-Protecting Group Use urethane-based groups (Fmoc, Boc).Reduces the acidity of the α-proton, disfavoring enolization and oxazolone formation. [4]
Coupling Reagent Use phosphonium (PyBOP) or aminium (HATU, HBTU) salts, or use carbodiimides (DIC, DCC) with an additive.These reagents promote faster coupling and/or form intermediates less prone to racemization. [1][5]
Additives HOBt, HOAt, OxymaPure.Suppress oxazolone formation by converting the highly reactive activated intermediate into a more stable active ester. [1][3][6]
Base Use sterically hindered bases (DIPEA, 2,4,6-collidine) or weaker bases (NMM) in minimal effective amounts.Strong, unhindered bases can abstract the α-proton, initiating racemization. [3][4]
Temperature Perform activation at low temperatures (0 °C).Lowering the temperature reduces the rate of side reactions, including racemization. [7]
Solvent Use non-polar or less polar aprotic solvents where possible.Polar aprotic solvents can stabilize the enolate intermediate, potentially increasing the rate of racemization.

By carefully controlling these parameters, you can significantly reduce the risk of racemization and ensure the successful synthesis of enantiomerically pure this compound.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). Nature Communications.
  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2008). Journal of Peptide Science.
  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate.
  • Epimerisation in Peptide Synthesis. (2022). Molecules.
  • Solid Phase Synthesis-- What are the major problems in the lab? (2018, July 14). Reddit.
  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). YouTube.
  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. (2025, October 21). ResearchGate.
  • Amino Acid-Protecting Groups. (2025, August 6). ResearchGate.
  • Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone. (n.d.). Molecules.
  • 2-Amino-5-phenylpentanoic acid. (n.d.). PubChem.

Sources

Technical Support Center: Troubleshooting Low Yield in (R)-2-Amino-5-phenylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Amino-5-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this non-proteinogenic amino acid. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and maximize your yield.

Troubleshooting Guide: Addressing Specific Low-Yield Scenarios

Low yields in the synthesis of this compound can be attributed to a variety of factors, from suboptimal reaction conditions to the inherent challenges of stereoselective synthesis.[1] This section addresses specific problems you might be encountering in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My overall yield is significantly lower than expected after the primary reaction, and I'm using a reductive amination approach. What are the likely causes?

Answer:

Low yields in reductive amination for chiral amine synthesis are often multifactorial.[2] The primary areas to investigate are incomplete imine formation, suboptimal reduction conditions, and the quality of your reagents.

  • Incomplete Imine Formation: The crucial first step is the formation of the imine from 5-phenyl-2-pentanone and an ammonia source. This equilibrium can be unfavorable under certain conditions.

    • pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-6).[2] An acid catalyst, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[2]

    • Water Removal: The formation of an imine from a ketone and an amine releases a molecule of water. The presence of excess water can push the equilibrium back towards the starting materials. Consider using a dehydrating agent, such as molecular sieves, or a Dean-Stark apparatus to remove water as it is formed.

    • Temperature: Gently heating the reaction mixture (e.g., 50-80°C) can facilitate imine formation before the addition of the reducing agent.[2]

  • Suboptimal Reduction: The choice and handling of the reducing agent are critical for a successful reaction.

    • Reducing Agent Selection:

      • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can prematurely reduce the starting ketone to an alcohol, leading to byproducts and a lower yield of the desired amine.[2] If using NaBH₄, it is crucial to ensure complete imine formation before its addition.

      • Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder, more selective reducing agents that preferentially reduce the protonated imine (iminium ion) over the ketone.[2] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.[2]

    • Reagent Quality: Hydride reagents are sensitive to moisture and can degrade over time. Using old or improperly stored reagents will lead to poor results.[2]

  • Side Reactions:

    • Over-alkylation: The newly formed primary amine can react with another molecule of the ketone and imine intermediate, leading to the formation of secondary and tertiary amines. Using an excess of the ammonia source can help to minimize this.[3]

Question 2: My final product shows the presence of the (S)-enantiomer, leading to a low enantiomeric excess (ee). How can I improve the stereoselectivity of my synthesis?

Answer:

Achieving high enantioselectivity is a common challenge in the synthesis of chiral molecules like this compound.[1] The presence of the undesired (S)-enantiomer can result from racemization or an ineffective chiral induction method.

  • Racemization: The proton on the α-carbon of the amino acid is susceptible to removal under basic conditions, which can lead to racemization.

    • Oxazolone Formation: If you are using protecting groups and activating the carboxylic acid, a common pathway for racemization is through the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[4]

    • Minimizing Base Exposure: Avoid prolonged exposure to strong bases, especially at elevated temperatures. If a base is necessary, use a hindered, non-nucleophilic base and maintain a low reaction temperature.

  • Improving Chiral Induction in Asymmetric Synthesis:

    • Asymmetric Reductive Amination: The choice of the chiral catalyst and reaction conditions is paramount.

      • Catalyst and Ligand: For ruthenium-catalyzed asymmetric reductive aminations, fine-tuning the structure of the chiral amino acid anionic ligands can significantly improve enantioselectivity (up to 99% ee).[5]

      • Temperature: Lowering the reaction temperature can often enhance enantioselectivity, although it may slow down the reaction rate.[2]

    • Enzymatic Synthesis: Biocatalytic methods offer excellent stereoselectivity.

      • Amine Dehydrogenases (AmDHs): Engineered AmDHs can catalyze the reductive amination of ketones to produce chiral amines with high yield and enantiomeric excess.[6]

      • Transaminases: These enzymes can be used for the asymmetric amination of ketones, often with excellent stereoselectivity.[6]

Question 3: I am struggling with the purification of my final product, and I suspect I am losing a significant amount of material during this stage.

Answer:

Purification of amino acids can be challenging due to their zwitterionic nature and solubility properties.[7] Losses during workup and purification are a common cause of low overall yield.

  • Work-up Procedure:

    • pH Adjustment: During the aqueous work-up, it is crucial to adjust the pH carefully. To ensure the amino acid is in a form that can be efficiently extracted into an organic solvent, you may need to protect the amino group first. Alternatively, to precipitate the amino acid from an aqueous solution, adjust the pH to its isoelectric point. For phenylalanine analogs, this is typically in the weakly acidic range.

    • Extraction: Amino acids themselves are often not very soluble in common organic solvents. If you are trying to extract your product, ensure it is in a non-zwitterionic form (e.g., by protecting the amine or acid).

  • Purification Techniques:

    • Recrystallization: This is an effective method for purifying solid amino acids. Experiment with different solvent systems, such as ethanol/water mixtures, to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.[8]

    • Ion-Exchange Chromatography: This technique is well-suited for separating amino acids from non-ionic impurities. The amino acid can be adsorbed onto an ion-exchange resin and then eluted by changing the pH or salt concentration of the eluent.[9]

    • Reverse-Phase Chromatography (HPLC): For high-purity requirements, preparative HPLC using a C18 column is a powerful tool. A mobile phase of water and acetonitrile with a modifier like trifluoroacetic acid (TFA) is commonly used.[10]

Frequently Asked Questions (FAQs)

Q1: What is the role of protecting groups in the synthesis of this compound, and are they always necessary?

A1: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from participating in undesired side reactions during a chemical transformation.[11][12] In the synthesis of amino acids, the α-amino group and the carboxylic acid group are often protected.[13]

  • Preventing Polymerization: Unprotected amino acids can polymerize under the conditions used for other chemical modifications.[11]

  • Minimizing Side Reactions: The amino group is nucleophilic and can react with various electrophiles. Protecting it allows for selective reactions at other parts of the molecule.[14]

  • Improving Solubility and Handling: Protecting groups can alter the polarity of the amino acid, making it more soluble in organic solvents and easier to handle.[7]

Whether protecting groups are necessary depends on the specific synthetic route. For instance, in a direct reductive amination, they may not be required. However, for more complex syntheses involving multiple steps, the use of protecting groups is often essential to maximize the yield and purity of the desired product.[12]

Q2: What are some common side reactions to be aware of during the synthesis of non-proteinogenic amino acids like this compound?

A2: Besides racemization and over-alkylation, several other side reactions can occur:

  • Aspartimide Formation: Although more common in solid-phase peptide synthesis, this side reaction can occur if an aspartic acid derivative is used as a starting material or intermediate, involving the cyclization of the side-chain carboxyl group with the backbone amide.[15]

  • Diketopiperazine Formation: This can occur with dipeptide intermediates, where the N-terminal amino group attacks the activated C-terminal carboxyl group, leading to the formation of a cyclic dipeptide.[15]

  • Oxidation: If the synthesis involves intermediates with sensitive functional groups, oxidation can be a problem. For example, if a precursor contains a thiol or a hydroxyl group, appropriate protection or reaction conditions are necessary.

Q3: How can I effectively monitor the progress of my reaction?

A3: Monitoring the reaction progress is crucial for knowing when the reaction is complete and for minimizing the formation of byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to monitor the formation of the desired product and any byproducts by their mass-to-charge ratio. This is particularly useful for complex reaction mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For some reactions, you can take a small aliquot from the reaction mixture and analyze it by ¹H NMR to determine the conversion of starting material to product.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reductive Amination

This protocol provides a general guideline for the asymmetric reductive amination of 5-phenyl-2-pentanone. Optimization for specific catalysts and ligands will be necessary.

  • Imine Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-phenyl-2-pentanone (1.0 eq.).

    • Add the desired solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF)).[2]

    • Add the ammonia source (e.g., ammonium acetate, 1.5 - 2.0 eq.).

    • If necessary, add a catalytic amount of a weak acid (e.g., acetic acid, 0.1 eq.).[2]

    • Stir the mixture at room temperature or an elevated temperature (e.g., 50°C) for 1-4 hours to allow for imine formation. The progress can be monitored by TLC or LC-MS.[2]

  • Asymmetric Reduction:

    • In a separate flask, prepare the chiral catalyst solution by dissolving the metal precursor (e.g., a ruthenium complex) and the chiral ligand in the reaction solvent.[5]

    • Once imine formation is complete, add the catalyst solution to the reaction mixture.

    • Add the reducing agent (e.g., introduce H₂ gas via a balloon or in a pressure reactor).

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction.

    • Filter the reaction mixture to remove any solids (e.g., catalyst).

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired this compound.[2]

    • The enantiomeric excess can be determined by chiral HPLC or GC.[2]

Data Summary Table
ParameterRecommended Condition/ReagentRationale
Reductive Amination
pH4 - 6Favors imine formation.[2]
Temperature (Imine Formation)Room Temp to 80°CAffects reaction rate and imine formation equilibrium.[2]
Reducing AgentNaBH(OAc)₃ or NaBH₃CNMilder and more selective for the imine over the ketone.[2]
Reactant Ratio (Ketone:Amine)1:1.5 or higherAn excess of the amine can drive imine formation.[2]
Stereoselectivity
Asymmetric CatalystChiral Ru-complexesCan provide high enantioselectivity.[5]
Enzymatic CatalystAmine DehydrogenasesOften provides excellent stereoselectivity.[6]
Temperature (Asymmetric Step)Lower temperaturesCan improve enantioselectivity.[2]

Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckReaction Analyze Reaction Mixture (TLC, LC-MS) Start->CheckReaction IncompleteReaction Incomplete Reaction: Significant Starting Material CheckReaction->IncompleteReaction Starting material present SideProducts Multiple Side Products CheckReaction->SideProducts Byproducts observed PurificationLoss Low Yield After Purification CheckReaction->PurificationLoss Clean reaction, but low final yield OptimizeImine Optimize Imine Formation: - Adjust pH (4-6) - Add dehydrating agent - Increase temperature IncompleteReaction->OptimizeImine OptimizeReduction Optimize Reduction: - Use milder reducing agent (NaBH(OAc)₃) - Check hydride quality IncompleteReaction->OptimizeReduction SideProducts->OptimizeReduction Alcohol byproduct? OptimizeStereo Improve Stereoselectivity: - Lower temperature - Screen chiral catalysts/ligands - Consider enzymatic route SideProducts->OptimizeStereo Racemization? RefinePurification Refine Purification: - Adjust pH for extraction/precipitation - Optimize recrystallization solvent - Use ion-exchange chromatography PurificationLoss->RefinePurification ImprovedYield Improved Yield OptimizeImine->ImprovedYield OptimizeReduction->ImprovedYield OptimizeStereo->ImprovedYield RefinePurification->ImprovedYield

Caption: A decision tree to diagnose and resolve issues of low product yield.

Reaction Pathway: Asymmetric Reductive Amination

ReductiveAmination Ketone 5-Phenyl-2-pentanone Imine Imine Intermediate Ketone->Imine Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Imine Product This compound Imine->Product ChiralCatalyst Chiral Catalyst (e.g., Ru-complex) ChiralCatalyst->Imine ChiralCatalyst->Product ReducingAgent Reducing Agent (e.g., H₂ gas) ReducingAgent->Product

Caption: Simplified reaction pathway for asymmetric reductive amination.

References

  • PMC. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • PubMed. (2020). Protecting Groups in Peptide Synthesis.
  • Frontiers. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
  • ResearchGate. (2020). Asymmetric reductive amination for the synthesis of chiral amines.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • PMC. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b)....
  • Molsystem. (n.d.). Separation and Refining of Amino acids.

Sources

Technical Support Center: Synthesis of (R)-2-Amino-5-phenylpentanoic Acid Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of peptides incorporating (R)-2-Amino-5-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the unique challenges presented by this unnatural amino acid. Here, we delve into the causality behind common experimental issues and provide field-proven insights and protocols to ensure the integrity and success of your synthesis.

Introduction: The Challenge of Incorporating this compound

This compound, an analog of norleucine with a terminal phenyl group, is a valuable building block in drug discovery for introducing specific hydrophobic and aromatic interactions. However, its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) is not without its challenges. The bulky, hydrophobic nature of the 5-phenylpentyl side chain can lead to several side reactions and synthetic difficulties. This guide will address these issues in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Incomplete Coupling and Low Yields

Question: I am observing low coupling efficiency and overall poor yield when incorporating this compound or the subsequent amino acid. What are the likely causes and how can I resolve this?

Answer: This is the most common issue encountered and is primarily due to two factors: steric hindrance from the bulky side chain and peptide aggregation.

  • Steric Hindrance: The 5-phenylpentyl group can physically obstruct the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain.

  • Peptide Aggregation: The hydrophobicity of this residue significantly increases the tendency of peptide chains on the solid support to aggregate through intermolecular hydrogen bonds and hydrophobic interactions.[1][2] This aggregation buries the reactive N-terminus, making it inaccessible for coupling.[1][2]

start Incomplete Coupling Detected (e.g., positive Kaiser test) reagent Optimize Coupling Reagents start->reagent double_couple Implement Double Coupling reagent->double_couple conditions Modify Reaction Conditions double_couple->conditions disrupt Disrupt Peptide Aggregation conditions->disrupt final_check Re-evaluate Purity disrupt->final_check

Caption: A workflow for troubleshooting incomplete coupling reactions.

StrategyRationale
Use High-Potency Coupling Reagents Standard carbodiimide reagents like DIC may be insufficient. Switch to more potent phosphonium or iminium-based reagents such as HBTU, HATU, or COMU. These form more reactive activated esters.
Implement Double Coupling Perform the coupling reaction twice before proceeding to the next deprotection step. This ensures that any sterically hindered sites have a second opportunity to react.
Increase Reaction Time and Temperature Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Microwave-assisted SPPS can also be highly effective in driving difficult couplings to completion by increasing kinetic energy.
Utilize Aggregation-Disrupting Solvents Switch from standard DMF to N-Methylpyrrolidone (NMP) or a "magic mixture" of DCM/DMF/NMP (1:1:1), which are better at solvating the growing peptide chain and disrupting aggregation.[1]
Incorporate Chaotropic Salts Adding chaotropic salts like LiCl (0.5-1.0 M) to the coupling reaction can help break up secondary structures.
FAQ 2: Racemization

Question: I am concerned about the chiral purity of my final peptide. How prone is this compound to racemization during activation and coupling?

Answer: Racemization is a risk for all amino acids during the activation step of peptide coupling.[2][3] The mechanism often involves the formation of an oxazolone intermediate, which can lead to the loss of stereochemistry at the alpha-carbon.[3][4] While there is no specific data to suggest that this compound is more prone to racemization than other amino acids, the use of stronger coupling reagents and longer reaction times to overcome steric hindrance can increase this risk.

  • Use Racemization-Suppressing Additives: Always include additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) in your coupling reactions. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species.

  • Avoid Excess Base: Use the minimum necessary amount of a hindered base like N,N-Diisopropylethylamine (DIEA). Excess base can promote oxazolone formation and subsequent racemization.[5]

  • Pre-activation: Pre-activate the amino acid with the coupling reagent for a short period (1-5 minutes) before adding it to the resin. This can minimize the time the highly reactive species is in the presence of the peptide-resin, where side reactions can occur.

FAQ 3: Potential Side-Chain Reactions

Question: Are there any known side reactions involving the 5-phenylpentyl side chain itself, particularly during TFA cleavage?

Answer: While there is limited specific literature detailing side reactions of the 5-phenylpentyl group, we can infer potential risks based on its chemical structure and known reactions of similar functionalities. The primary concern arises from the generation of carbocations during the Trifluoroacetic acid (TFA) cleavage step.

During the acidic cleavage of side-chain protecting groups (e.g., Boc, tBu), carbocations are generated. These electrophilic species can be scavenged by nucleophilic residues within your peptide, leading to unwanted modifications.

  • Alkylation of Tryptophan: The indole ring of tryptophan is highly nucleophilic and susceptible to alkylation by carbocations.[6] While the carbocations are typically generated from protecting groups, it is chemically plausible, though not widely documented for this specific side chain, that the phenyl ring could be protonated under strong acid conditions, leading to intramolecular cyclization or intermolecular alkylation.

  • Intramolecular Cyclization (Theoretical): A potential, though likely minor, side reaction could be an intramolecular Friedel-Crafts-type cyclization. Under strong acid conditions, the carboxylic acid end of the peptide could protonate and act as an electrophile, leading to cyclization onto the phenyl ring of a nearby this compound residue, forming a tetralone-like structure. This is a theoretical risk and would be more likely in sequences where the peptide can fold to bring these groups into proximity.

To mitigate these potential side reactions, it is crucial to use an effective scavenger cocktail during TFA cleavage.

ScavengerTargetRecommended Concentration
Triisopropylsilane (TIS) Carbocations2.5% - 5.0%
Water Carbocations2.5% - 5.0%
1,2-Ethanedithiol (EDT) Thioether protection groups, scavenges carbocations2.5%

A standard and robust cleavage cocktail is: 95% TFA, 2.5% Water, 2.5% TIS.

Part 2: Key Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound

This protocol is designed to maximize coupling efficiency and minimize aggregation.

  • Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with NMP (5 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(R)-2-Amino-5-phenylpentanoic acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in NMP. Add DIEA (8 equivalents) and allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours. For particularly difficult couplings, consider heating to 50°C for 1 hour.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), proceed to step 7. If negative, proceed to step 8.

  • Double Coupling (if necessary): Drain the reaction vessel and repeat steps 4 and 5.

  • Washing: Wash the resin thoroughly with NMP (3 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.

Protocol 2: Cleavage and Deprotection

This protocol employs a scavenger cocktail to minimize side reactions.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate to a 50 mL conical tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.

  • Isolation and Washing: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether, centrifuging each time.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 3: Visualization of Key Processes

Peptide Aggregation on Solid Support

cluster_0 Good Solvation (e.g., in NMP) cluster_1 Aggregation (e.g., in DMF) Peptide 1 Peptide 1 Peptide 2 Peptide 2 Peptide 3 Peptide 3 P4 Peptide 4 P5 Peptide 5 P4->P5 H-Bonds P6 Peptide 6 P5->P6 H-Bonds

Caption: Peptide chains in a well-solvated vs. an aggregated state on the resin.

Mechanism of Racemization via Oxazolone Formation

Activated Amino Acid Activated Amino Acid Oxazolone Intermediate Oxazolone Intermediate Activated Amino Acid->Oxazolone Intermediate - Base Enolate Form Enolate Form Oxazolone Intermediate->Enolate Form Tautomerization Racemized Oxazolone Racemized Oxazolone Enolate Form->Racemized Oxazolone Protonation Racemized Peptide Racemized Peptide Racemized Oxazolone->Racemized Peptide + Peptide-NH2

Caption: Simplified pathway for racemization during peptide coupling.

References

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Side reactions in peptide synthesis: An overview. Bibliomed.
  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Organic Chemistry.
  • Side Reactions in Peptide Synthesis. Scribd.
  • Methods and protocols of modern solid phase peptide synthesis. Springer.
  • Introduction to Peptide Synthesis. PMC.
  • Side reactions in solid-phase peptide synthesis and their applications. PubMed.
  • Peptide synthesis. Wikipedia.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. CEM.

Sources

Technical Support Center: Purification of (R)-2-Amino-5-phenylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-2-Amino-5-phenylpentanoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating the desired (R)-enantiomer of these valuable compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles to help you overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: Impurities can arise from various stages of the synthesis and are broadly categorized as:

  • Diastereomeric Impurities: If a chiral auxiliary is used, diastereomers may be formed that require separation.

  • Enantiomeric Impurity: The most significant impurity is often the undesired (S)-enantiomer, which can form due to incomplete stereoselectivity in the synthesis or racemization during workup and purification.[1]

  • Synthetic Byproducts: These are impurities related to the specific reaction pathway, such as unreacted starting materials, products of side reactions, or residual coupling reagents.[2][3]

  • Degradation Products: The amino acid derivatives themselves may degrade under harsh conditions (e.g., strong acid or base, high temperatures), leading to byproducts.

Q2: Racemization is a recurring issue in my synthesis. What are the primary causes and how can I minimize it?

A2: Racemization is the conversion of the desired enantiomer into a mixture of both (R) and (S) forms, leading to a loss of optical purity.[1] The primary mechanisms are base-catalyzed and involve the removal of the acidic proton at the chiral alpha-carbon.

  • Oxazolone (Azlactone) Formation: This is a common pathway where the activated carboxyl group of an N-protected amino acid cyclizes. The resulting oxazolone has a highly acidic α-proton, and its removal leads to a loss of chirality.

  • Direct Enolization: Strong bases can directly remove the α-proton to form an achiral enolate intermediate.[1]

Strategies to Minimize Racemization:

  • Choice of Coupling Reagents: Use coupling reagents known for low racemization potential, such as those combined with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

  • Base Selection: Employ non-nucleophilic, sterically hindered bases. Avoid strong bases or excess molar equivalents.

  • Temperature Control: Perform reactions at low temperatures to reduce the rate of racemization.

  • Protecting Groups: The choice of N-protecting group can influence the rate of racemization. Urethane-based protecting groups (like Boc and Cbz) are generally preferred over acyl groups.

Q3: What are the principal methods for purifying chiral 2-amino-5-phenylpentanoic acid derivatives?

A3: The two most common and effective methods are:

  • Chiral Chromatography: This involves the use of High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) that can differentiate between the two enantiomers.[4][5] This is often the most direct method for both analytical assessment of enantiomeric purity and preparative-scale separation.

  • Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic amino acid derivative with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization.[6][7]

Other emerging techniques include enantioselective membrane filtration and methods using chiral nanoparticles as nucleating agents for crystallization.[8][9][10]

Troubleshooting Guide: Chiral HPLC Purification

This section addresses common issues encountered during the purification of this compound derivatives using chiral HPLC.

Q4: My enantiomers are not separating on the chiral column. What are the likely causes and solutions?

A4: A lack of separation, or co-elution, is a common challenge in developing a chiral HPLC method. The underlying cause is insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP).

Troubleshooting Steps:

  • Mobile Phase Composition: The polarity of the mobile phase is critical. For normal-phase chromatography (common for many CSPs), systematically vary the ratio of the polar modifier (e.g., ethanol, isopropanol) in the nonpolar solvent (e.g., hexane).

  • Mobile Phase Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly improve peak shape and resolution by suppressing unwanted ionic interactions.

  • Choice of Chiral Stationary Phase: Not all CSPs are suitable for all compounds. If optimization of the mobile phase fails, a different type of CSP may be necessary. Common CSPs for amino acid derivatives include those based on crown ethers, cyclodextrins, or polysaccharide derivatives (e.g., cellulose, amylose).[5][11]

  • Temperature: Lowering the column temperature can sometimes enhance separation by increasing the strength of the chiral recognition interactions.

Q5: I'm observing significant peak tailing. How can I achieve better peak symmetry?

A5: Peak tailing can compromise resolution and the accuracy of quantification. It is often caused by secondary, non-enantioselective interactions between the analyte and the stationary phase.

Solutions:

  • Optimize Mobile Phase Additives: As mentioned above, acidic or basic additives can mask active sites on the silica support of the CSP, leading to more symmetrical peaks.

  • Adjust Flow Rate: A lower flow rate can sometimes improve peak shape by allowing more time for equilibrium to be established.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.

  • Column Contamination: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column washing and regeneration.

Workflow for Troubleshooting Poor Chiral HPLC Separation

G start Poor or No Separation check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase vary_modifier Vary Modifier Ratio (e.g., % EtOH in Hexane) check_mobile_phase->vary_modifier No check_csp Is CSP Type Correct? check_mobile_phase->check_csp Yes add_additive Add/Optimize Additive (e.g., TFA, DEA) vary_modifier->add_additive add_additive->check_csp change_csp Screen Different CSPs (e.g., Crown Ether, Polysaccharide) check_csp->change_csp No check_temp Is Temperature Optimized? check_csp->check_temp Yes change_csp->start lower_temp Lower Column Temperature check_temp->lower_temp No success Separation Achieved check_temp->success Yes lower_temp->success

Caption: Troubleshooting Decision Tree for Chiral HPLC.

Troubleshooting Guide: Diastereomeric Crystallization

This section provides guidance on overcoming challenges associated with the purification of this compound derivatives via diastereomeric salt crystallization.

Q6: I've added the resolving agent, but my diastereomeric salt will not crystallize. What should I do?

A6: Failure to crystallize is often a result of the solution being too dilute, the solvent system being inappropriate, or the presence of impurities that inhibit crystal formation.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent (or solvent mixture) should dissolve the diastereomeric salt at an elevated temperature but provide low solubility at room temperature or below. Screen a variety of solvents with different polarities.

  • Concentration: Slowly evaporate the solvent to increase the concentration of the salt until the solution is supersaturated. Be cautious not to evaporate to dryness, as this will result in no purification.

  • Seeding: Introduce a small crystal of the desired diastereomeric salt (if available) to induce crystallization. If no seed crystal is available, try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Temperature Gradient: Allow the solution to cool very slowly. Rapid cooling often leads to the formation of small, impure crystals or oils. A Dewar flask can be used to slow the cooling rate.

Q7: After crystallization, the enantiomeric excess (ee) of my product is still low. How can I improve the separation?

A7: Low enantiomeric excess indicates that the crystallization process did not effectively differentiate between the two diastereomers.

Solutions:

  • Recrystallization: A single crystallization is often not sufficient. Perform one or more subsequent recrystallizations of the enriched diastereomeric salt.

  • Optimize the Resolving Agent: Ensure that the resolving agent itself is of high enantiomeric purity.

  • Solvent System: The choice of solvent can significantly impact the selectivity of the crystallization. Experiment with different solvent systems to find one that maximizes the solubility difference between the two diastereomers.

  • Equilibration Time: Allow sufficient time for the system to reach equilibrium. Sometimes, the less soluble diastereomer crystallizes slowly.

Quantitative Data Example: Solvent Effects on Diastereomeric Crystallization
Resolving AgentSolvent System (v/v)Yield of (R,R)-Salt (%)Diastereomeric Excess (de%)
(R)-Mandelic AcidEthanol/Water (9:1)6575
(R)-Mandelic AcidMethanol5085
(R)-Mandelic AcidIsopropanol7060
(R)-Mandelic AcidAcetonitrile4592

Note: This data is illustrative and serves as an example of how solvent choice can impact both yield and selectivity.

Experimental Protocols

Protocol 1: Analytical Chiral HPLC for Enantiomeric Excess (ee) Determination
  • Column: ChiroSil® SCA(-) (or equivalent crown-ether based CSP), 15 cm x 4.6 mm, 5 µm.[4]

  • Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the this compound derivative in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject a racemic standard to determine the retention times of both the (R) and (S) enantiomers. c. Inject the sample to be analyzed. d. Calculate the enantiomeric excess using the formula: ee% = [((Area_R - Area_S) / (Area_R + Area_S))] * 100.

Protocol 2: Purification by Preparative Diastereomeric Salt Crystallization
  • Materials:

    • Racemic 2-Amino-5-phenylpentanoic acid derivative.

    • Enantiopure resolving agent (e.g., (R)-(-)-Mandelic Acid).

    • Appropriate solvent (e.g., Methanol, Ethanol, or Acetonitrile, determined from screening).

  • Procedure: a. Dissolve 1.0 equivalent of the racemic amino acid derivative in a minimal amount of the chosen solvent at an elevated temperature (e.g., 60 °C). b. In a separate flask, dissolve 0.5 equivalents of the resolving agent in the same solvent, also at an elevated temperature. The use of 0.5 equivalents is based on the principle that only the desired diastereomer will crystallize, leaving the other in solution. c. Slowly add the resolving agent solution to the amino acid solution with stirring. d. Allow the mixture to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator (4 °C) overnight. e. Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. f. Dry the crystals (the diastereomeric salt). g. To recover the free amino acid, dissolve the salt in water and adjust the pH with a base (e.g., NaHCO₃) to neutralize the resolving agent. h. Extract the free this compound derivative with an organic solvent (e.g., ethyl acetate). i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product. j. Determine the enantiomeric excess using the analytical chiral HPLC method described in Protocol 1.

General Purification Workflow Diagram

G crude Crude Synthetic Product (Mixture of R/S Enantiomers) analysis1 Analytical Chiral HPLC (Determine initial ee%) crude->analysis1 decision Is initial ee% > 95%? analysis1->decision achiral_purification Achiral Purification (e.g., Flash Chromatography) Remove synthetic byproducts decision->achiral_purification Yes chiral_purification Chiral Purification Method decision->chiral_purification No analysis2 Analytical Chiral HPLC (Confirm final ee%) achiral_purification->analysis2 hplc Preparative Chiral HPLC chiral_purification->hplc crystallization Diastereomeric Crystallization chiral_purification->crystallization hplc->analysis2 crystallization->analysis2 final_product Pure (R)-Enantiomer (ee% > 99%) analysis2->final_product

Caption: General workflow for the purification of chiral compounds.

References

  • SciSpace. (n.d.). Structure–property relationship in the crystals of chiral amino acids and their racemic counterparts.
  • Bar-Ilan University. (2016, June 1). Amino-Acid-Based Chiral Nanoparticles for Enantioselective Crystallization. Institute of Nanotechnology and Advanced Materials.
  • Royal Society of Chemistry. (2025, March 5). Chiral induction in the crystallization of KIO3 and LiIO3: the role of amino acids in controlling the chirality of inorganic crystals. Nanoscale Advances.
  • Lerner, C., & Biederer, K. (2016, June 1). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
  • ResearchGate. (2025, August 10). Crystallization of amino acids at the chiral ionic liquid/water interface.
  • ACS Publications. (2022, July 1). Behavior of All Chiral Standard Amino Acids for Chiral Symmetry Breaking of p-Anisoin. Crystal Growth & Design.
  • Springer. (2020, July 15). Direct chromatographic methods for enantioresolution of amino acids: recent developments.
  • Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226–1228.
  • ACS Publications. (2022, March 18). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach.
  • MDPI. (n.d.). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation.
  • NIH. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC.
  • NIH. (n.d.). 2-Amino-5-phenylpentanoic acid. PubChem.
  • Organo. (n.d.). Separation and Refining of Amino acids.
  • MDPI. (n.d.). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process.
  • MDPI. (1998, February 24). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules.
  • NIH. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • ResearchGate. (2015, February 2). What is the usual nature of impurities in synthetic peptides?.

Sources

Technical Support Center: Enhancing the Solubility of Peptides Containing (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and expert insights for tackling solubility challenges with peptides incorporating the non-canonical, hydrophobic amino acid, (R)-2-Amino-5-phenylpentanoic acid. Due to its bulky phenylalkyl side chain, this residue significantly increases a peptide's hydrophobicity, often leading to poor aqueous solubility and aggregation.[1][2] This document is designed to provide a logical, step-by-step framework for diagnosing and overcoming these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when working with these peptides.

Q1: Why is my peptide containing this compound insoluble in standard aqueous buffers (e.g., PBS, Tris)?

A1: The primary reason is the physicochemical nature of this compound. Its long phenylalkyl side chain is non-polar and hydrophobic.[2] In an aqueous environment, hydrophobic regions of different peptide molecules tend to associate with each other to minimize their contact with water, a process that drives intermolecular aggregation and can lead to precipitation.[3][4] If your peptide sequence contains a high proportion of such hydrophobic residues (generally >50%), poor aqueous solubility is expected.[5][6]

Q2: My peptide is predicted to be neutral/hydrophobic. What is the recommended first-line solvent strategy?

A2: For a hydrophobic peptide, a sequential dissolution strategy is recommended. Always begin by attempting to dissolve a small test amount to avoid risking the entire batch.[7]

  • Start with a small amount of a polar organic co-solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and relatively low toxicity in many biological assays.[5][8] Alternatives include dimethylformamide (DMF) or acetonitrile (ACN).[9]

  • Ensure the peptide fully dissolves in the organic solvent first to create a concentrated stock solution.

  • Slowly add the aqueous buffer to the peptide-organic solution dropwise while vortexing. This gradual dilution can prevent the peptide from crashing out of solution.[7][8] If precipitation occurs, the limit of solubility for that specific co-solvent/aqueous buffer ratio has been reached.[8]

Caution: DMSO can oxidize peptides containing methionine (Met) or free cysteine (Cys) residues.[7][9] In such cases, DMF is a preferable alternative.[10]

Q3: How does pH dramatically affect the solubility of my peptide?

A3: The pH of the solution dictates the net charge of your peptide, which is a critical factor for solubility.[11][12] Peptides are typically least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[1][4] At this point, electrostatic repulsion between molecules is minimal, facilitating aggregation.

By adjusting the pH of the buffer to be at least 1-2 units away from the peptide's pI, you increase its net charge (either positive or negative). This enhances electrostatic repulsion between peptide molecules, preventing them from aggregating and thereby increasing solubility.[1][3]

  • For basic peptides (net positive charge): Try dissolving in a dilute acidic solution (e.g., 10% acetic acid).[5][13]

  • For acidic peptides (net negative charge): Try dissolving in a dilute basic solution (e.g., 0.1 M ammonium bicarbonate).[9][13]

Q4: My peptide dissolved in a DMSO/buffer mixture, but it precipitated when I added it to my cell culture media. What happened?

A4: This is a common issue known as "salting out" or solvent-shifting precipitation. The cell culture media is a complex aqueous solution with a specific pH, ionic strength, and concentration of salts and proteins.[11][14] When you introduce your peptide stock (which is in a high-concentration organic solvent), the abrupt change in the solvent environment can drastically lower the peptide's solubility. The high salt concentration in the media can compete for water molecules, reducing the amount of water available to hydrate the peptide and keep it in solution.[14]

To mitigate this, try making a more dilute intermediate stock solution or decrease the final concentration of the peptide in the assay.

Q5: Can I just sonicate or heat my peptide solution to get it to dissolve?

A5: Yes, these are common physical methods to aid dissolution, but they must be used with caution.

  • Sonication: This is a useful technique that uses ultrasonic waves to break apart peptide aggregates and accelerate dissolution.[5][9] It is generally safe for short periods (e.g., brief pulses of 10 seconds).[5]

  • Gentle Warming: Increasing the temperature can enhance peptide solubility.[11][12] However, you should not exceed 40°C, as excessive heat can cause peptide degradation or promote certain types of aggregation.[6][15]

Always centrifuge your final solution at high speed (e.g., >10,000 x g) and use the supernatant for your experiment. This ensures that any remaining microscopic, undissolved particles are removed, providing an accurate concentration of the soluble peptide.[7][9]

Section 2: In-Depth Troubleshooting Guides

If the basic steps in the FAQ section fail, a more systematic approach is required. This section provides structured workflows for tackling persistent solubility problems.

Guide 1: Systematic Approach to Solubilization

This workflow provides a logical progression from the mildest to the harshest solvent conditions. Always start with a small aliquot of your peptide for these tests.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Lyophilized Peptide s1 Step 1: Test Sterile Water Vortex/Sonicate start->s1 s1_res Soluble? s1->s1_res s2 Step 2: Determine Net Charge (Calculate pI) s1_res->s2 No success Success! Proceed with experiment s1_res->success Yes s2_acid Acidic (pI < 7): Try 0.1M NH4HCO3 s2->s2_acid s2_base Basic (pI > 7): Try 10% Acetic Acid s2->s2_base s2_res Soluble? s2_acid->s2_res s2_base->s2_res s3 Step 3: Organic Co-Solvents (For Hydrophobic/Neutral Peptides) s2_res->s3 No s2_res->success Yes s3_solv Dissolve in minimal DMSO/DMF Slowly add aqueous buffer s3->s3_solv s3_res Soluble? s3_solv->s3_res s4 Step 4: Denaturing Agents (Use as last resort) s3_res->s4 No s3_res->success Yes s4_solv Try 6M Guanidine-HCl or 8M Urea Note: Not compatible with most biological assays s4->s4_solv s4_res Soluble? s4_solv->s4_res s4_res->success Yes fail Insoluble Consider Peptide Redesign or Advanced Formulation s4_res->fail No

Caption: A stepwise workflow for dissolving challenging peptides.

Guide 2: Advanced Formulation and Chemical Strategies

For particularly intractable peptides, modifying the formulation or the peptide itself may be necessary.

Q: My peptide is still insoluble. What advanced formulation strategies can I try?

A: If standard solvents fail, you can explore incorporating solubilizing excipients. These are additives that modify the solution environment to make it more favorable for the peptide.

Excipient ClassExample(s)Mechanism of ActionConsiderations
Surfactants Tween 80, Solutol HS-15Form micelles that encapsulate hydrophobic regions of the peptide, increasing solubility and stability.[16]Can interfere with some biological assays; critical micelle concentration (CMC) must be considered.
Cyclodextrins HP-β-CDForm inclusion complexes where the hydrophobic peptide resides within the cyclodextrin's non-polar cavity.[17]Stoichiometry of complexation is important; can have limited loading capacity.
Amino Acids Arginine, GlycineCan act as "hydrophilic shields" by binding to hydrophobic patches on the peptide, preventing self-association and aggregation.[3]High concentrations may be needed; potential for buffer effects.
Fluorinated Alcohols TFE, HFIPThese solvents are potent disruptors of secondary structures and can dissolve highly aggregated peptides.[8][10]Highly denaturing and not compatible with functional assays. Primarily used for analytical purposes (e.g., MS, HPLC).
Q: Is it possible to modify the peptide sequence to improve solubility?

A: Yes, this is a powerful strategy during the drug design phase, grounded in understanding the peptide's Structure-Activity Relationship (SAR).[18][19] The goal is to make modifications that improve solubility without compromising biological activity.

  • Amino Acid Substitution: If SAR data allows, replace the this compound or another nearby hydrophobic residue with a more polar or charged amino acid (e.g., Lysine, Arginine, Aspartic Acid).[1][12]

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide can create a "hydrophilic shield," which dramatically increases water solubility and can also extend the peptide's in vivo half-life.[1]

  • Solubilizing Tags: Fusing a hydrophilic polypeptide tag (e.g., a poly-arginine tag) to the N- or C-terminus can enhance solubility for purification and handling.[1][20] These tags may need to be cleaved before the final application.

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential solubility-related experiments.

Protocol 1: A Quantitative Method for Determining Peptide Solubility via RP-HPLC

This protocol provides a definitive, quantitative measure of a peptide's maximum solubility in a given solvent system. It is based on the principle of analyzing a saturated solution.[21]

Objective: To determine the concentration (e.g., in mg/mL) of a peptide in a saturated supernatant.

Materials:

  • Lyophilized peptide

  • Chosen solvent/buffer for testing

  • Microcentrifuge tubes (1.5 mL)

  • Vortexer and Sonicator

  • Microcentrifuge (capable of >14,000 x g)

  • RP-HPLC system with a C18 column and UV detector (214 or 220 nm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Methodology:

  • Preparation of Calibration Standards: a. Prepare a high-concentration stock solution of the peptide in a solvent where it is known to be fully soluble (e.g., 100% DMSO). b. Create a series of calibration standards by serial dilution into Mobile Phase A (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). c. Inject a known volume (e.g., 20 µL) of each standard onto the HPLC system using a suitable gradient (e.g., 5% to 95% Mobile Phase B over 20 minutes). d. Construct a calibration curve by plotting the peptide's peak area against its known concentration.

  • Preparation of Saturated Solution (Slurry): a. Add an excess amount of the lyophilized peptide (e.g., 2-5 mg) to a microcentrifuge tube containing a fixed volume (e.g., 1 mL) of the test solvent. The key is to ensure visible, undissolved solid material remains. b. Tightly cap the tube and vortex vigorously for 2 minutes. c. Sonicate the slurry for 15-20 minutes. d. Equilibrate the slurry at a constant temperature (e.g., 25°C) for at least 2-4 hours (or overnight for greater accuracy) with gentle agitation to ensure equilibrium is reached.

  • Separation and Analysis of Soluble Fraction: a. Centrifuge the slurry at high speed (e.g., 14,000 x g) for 30 minutes to pellet all undissolved material.[21] b. Carefully collect the supernatant without disturbing the pellet. This supernatant represents the saturated solution. c. Inject the same volume of the supernatant onto the HPLC system. Note: You may need to dilute the supernatant with Mobile Phase A to ensure the concentration falls within the linear range of your calibration curve. d. Record the peak area of the peptide in the supernatant sample.

  • Data Analysis: a. Using the equation from your calibration curve, calculate the concentration of the peptide in the (potentially diluted) supernatant. b. Adjust for any dilution factor used in step 3c to determine the final solubility value in mg/mL.

References

  • GenScript. (n.d.). Peptide Solubilization.
  • Anaspec. (n.d.). Peptide Synthesis Knowledge Base.
  • Synpeptide. (n.d.). Guidelines for Peptide Dissolving.
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
  • Loffet, A. (2016). Progress with peptide scanning to study structure-activity relationships: the implications for drug discovery. Expert Opinion on Drug Discovery, 11(8), 771-84.
  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
  • Hellmann, P., et al. (2010). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Journal of the Brazilian Chemical Society, 21(7), 1276-1286.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides.
  • LifeTein. (n.d.). How to dissolve peptides?.
  • Jamieson, A. G., et al. (2013). Peptide scanning for studying structure-activity relationships in drug discovery. Chemical Biology & Drug Design, 81(1), 148-65.
  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis.
  • Wei, Y., et al. (2011). Salt Effects on Surface Tethered Peptides in Solution. The journal of physical chemistry. B, 115(35), 10545–10552.
  • Benedetti, E., et al. (n.d.). Structure-Activity Relationships in Peptides:from Modelling to Rational Drug Design. Ingenta Connect.
  • Stewart, A. L. (2016). The role of sodium ions in the solubility of peptides. Structural Chemistry, 27(6), 1735-1741.
  • Agarwal, A., et al. (2019). Aggregation dynamics of charged peptides in water: Effect of salt concentration. The Journal of Chemical Physics, 151(7), 075101.
  • Matthew, B. (2025, July 10). Formulation strategies for poorly soluble drugs. ResearchGate.
  • Al-Akayleh, F., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 983.
  • Muttenthaler, M., et al. (2021). Strategies for Improving Peptide Stability and Delivery. Chemical Reviews, 121(1), 1-28.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-phenylpentanoic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). L-2-Amino-5-phenyl-pentanoic acid. PubChem.
  • Hellberg, S., et al. (1987). Peptide quantitative structure-activity relationships, a multivariate approach. Journal of Medicinal Chemistry, 30(7), 1126-1135.
  • Sankar, A., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Scientific Reports, 13(1), 3568.
  • LifeTein. (n.d.). How to predict peptide solubility?.

Sources

Technical Support Center: (R)-2-Amino-5-phenylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Amino-5-phenylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chiral building block. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the highest quality and purity of your final product.

I. Understanding the Landscape of Impurities

The synthesis of enantiomerically pure compounds like this compound is a nuanced process where the control of impurities is paramount. The presence of even minor impurities can significantly impact the efficacy, safety, and regulatory approval of a final drug product.[1][2] Impurities can arise from various sources, including starting materials, side reactions, and degradation of the desired product.[1] In chiral syntheses, the most critical impurity is often the undesired enantiomer, the (S)-isomer in this case.[1]

This guide will focus on two prevalent synthetic strategies for this compound and the characteristic impurities associated with each:

  • Enantioselective Reductive Amination: A common and efficient method for constructing the chiral amine center.[3]

  • Enzymatic Kinetic Resolution: A powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers.[4][5]

II. Troubleshooting Guide: From Symptoms to Solutions

This section is structured to help you diagnose and resolve common issues encountered during the synthesis of this compound.

Symptom 1: Low Enantiomeric Excess (e.e.) Detected by Chiral HPLC

Potential Cause: Racemization or incomplete stereocontrol during the reaction.

Troubleshooting Steps:

A. For Enantioselective Reductive Amination:

  • Underlying Issue: The primary culprit for low enantiomeric excess in reductive amination is often the racemization of the imine intermediate before the stereoselective reduction step.[6] This can be exacerbated by inappropriate choice of reducing agent, reaction conditions, or catalyst.[3][7]

  • Investigative Questions:

    • What reducing agent are you using? Some reducing agents, like sodium borohydride, can reduce the starting carbonyl compound, leading to side products.[8] Weaker reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the imine.[8][9]

    • What is the pH of your reaction? Imine formation is favored under mildly acidic conditions (pH 4-5).[9] If the pH is too low, the amine nucleophile will be protonated and non-reactive. If it's too high, the carbonyl is less activated.

    • Is your chiral catalyst active and loaded correctly? Deactivation of the catalyst can lead to a non-stereoselective background reaction.

  • Corrective Actions:

    • Optimize the Reducing Agent: Switch to a milder reducing agent like NaBH(OAc)3, which is often effective and selective.[8]

    • Control the pH: Buffer the reaction mixture to maintain a pH between 4 and 5.

    • Verify Catalyst Integrity: Use a fresh batch of the chiral catalyst and ensure accurate loading. Consider screening different chiral ligands or catalysts.

    • Lower the Temperature: Running the reaction at a lower temperature can sometimes improve stereoselectivity by favoring the transition state leading to the desired enantiomer.

B. For Enzymatic Kinetic Resolution:

  • Underlying Issue: Incomplete conversion or low enzyme selectivity can result in a lower than expected enantiomeric excess of the desired (R)-acid. The unreacted (S)-amide remains as a significant impurity.

  • Investigative Questions:

    • Have you reached the optimal 50% conversion for a kinetic resolution? Pushing the reaction beyond this point will lead to a decrease in the enantiomeric excess of the remaining starting material.

    • Is your enzyme active and at the correct concentration? Enzyme activity can be affected by temperature, pH, and the presence of inhibitors.

    • Are you using the appropriate enzyme for this substrate? While acylases are commonly used, their selectivity can vary for different N-acyl groups.[4][10]

  • Corrective Actions:

    • Monitor Reaction Progress: Carefully track the reaction progress using HPLC to stop it as close to 50% conversion as possible.

    • Optimize Enzyme Conditions: Ensure the pH and temperature are optimal for the specific acylase being used. Refer to the enzyme supplier's technical data sheet for recommended conditions.

    • Consider a Different Enzyme or N-acyl Group: If selectivity remains an issue, screening different commercially available acylases or changing the N-acyl group on the starting racemic amino acid may be necessary.

Symptom 2: Presence of an Unexpected Peak in RP-HPLC with a Similar Retention Time to the Product

Potential Cause: A structurally related impurity.

Troubleshooting Steps:

  • Underlying Issue: In reductive amination, a common side reaction is the over-alkylation of the amine product, leading to the formation of a tertiary amine.[7][9] Another possibility is the presence of unreacted starting materials or intermediates.

  • Investigative Questions:

    • What are the masses of the product and the impurity peak (determined by LC-MS)? A mass difference corresponding to the addition of another molecule of the starting aldehyde or ketone would suggest over-alkylation.

    • Have you checked for the presence of the starting keto-acid or amine?

  • Corrective Actions:

    • Stoichiometry Control: Use a slight excess of the amine component relative to the carbonyl compound to minimize over-alkylation.

    • Purification: If the impurity has already formed, careful purification by column chromatography or recrystallization may be required.[11] Ion-exchange chromatography can also be an effective method for separating amino acids from their impurities.[12]

    • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes reduce the formation of side products.

Symptom 3: Poor Yield and a Complex Mixture of Products

Potential Cause: Degradation of starting materials or product, or multiple competing side reactions.

Troubleshooting Steps:

  • Underlying Issue: Reductive amination conditions can sometimes lead to the formation of various byproducts. For instance, the reducing agent might reduce the starting carbonyl compound before imine formation.[8]

  • Investigative Questions:

    • Are your starting materials pure? Impurities in the starting materials can lead to a cascade of side reactions.

    • Is your reaction atmosphere inert? The presence of oxygen can sometimes lead to oxidative side reactions.

  • Corrective Actions:

    • Purify Starting Materials: Ensure the purity of your starting aldehyde/ketone and amine before the reaction.

    • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon, especially if using sensitive reagents or catalysts.

    • One-Pot vs. Stepwise Approach: Consider a stepwise approach where the imine is formed first, followed by the addition of the reducing agent. This can sometimes provide better control over the reaction.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical impurity to control in the synthesis of this compound?

A1: The most critical impurity is the undesired (S)-enantiomer.[1] Regulatory agencies have strict guidelines regarding the enantiomeric purity of chiral drugs, as the "wrong" enantiomer can have different pharmacological effects, be inactive, or even toxic.[2] Therefore, achieving high enantiomeric excess is a primary goal.

Q2: How can I accurately determine the enantiomeric purity of my product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric purity.[13] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification.[14] It is essential to develop a validated chiral HPLC method for accurate analysis.

Q3: Are there any process-related impurities I should be aware of from the starting materials?

A3: Yes. For example, in a reductive amination starting from 5-phenyl-2-oxopentanoic acid, impurities in this keto-acid can carry through to the final product. It is crucial to source high-purity starting materials or purify them before use.

Q4: What are the best practices for purifying the final this compound?

A4: A combination of techniques is often employed. Recrystallization is a powerful method for removing both enantiomeric and other structural impurities, provided a suitable solvent system is found. Ion-exchange chromatography is also highly effective for purifying amino acids.[12] For challenging separations, preparative chiral HPLC can be used, although it is a more expensive option.[14]

Q5: Can I use a dynamic kinetic resolution to improve the yield of the enzymatic process?

A5: Yes, a dynamic kinetic resolution (DKR) can theoretically be used to achieve a yield greater than 50%.[4] This involves the in-situ racemization of the unreacted (S)-amide, allowing it to be continuously converted to the desired (R)-acid by the enzyme.[5][15] This requires a compatible racemization catalyst that does not interfere with the enzyme's activity.

IV. Experimental Protocols & Visualizations

Protocol 1: Chiral HPLC Analysis of this compound

This protocol provides a general starting point for developing a chiral HPLC method. Optimization will be required based on the specific column and instrument used.

1. Column: A chiral stationary phase (CSP) column suitable for amino acid separations (e.g., a teicoplanin-based column).[14] 2. Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 10mM ammonium bicarbonate, pH adjusted to 4). The exact ratio will need to be optimized. 3. Flow Rate: 1.0 mL/min. 4. Detection: UV at 210 nm. 5. Sample Preparation: Dissolve a small amount of the sample in the mobile phase. 6. Injection Volume: 10 µL. 7. Analysis: Inject a racemic standard to determine the retention times of the (R) and (S) enantiomers. Then, inject the sample to determine the enantiomeric excess.

Diagrams

Reductive_Amination_Pathway KetoAcid 5-Phenyl-2-oxopentanoic Acid Imine Imine Intermediate KetoAcid->Imine + Amine - H2O Amine Ammonia (or amine source) Amine->Imine R_Product This compound Imine->R_Product Chiral Catalyst + Reducing Agent S_Product (S)-2-Amino-5-phenylpentanoic Acid Imine->S_Product Non-selective reduction or wrong catalyst

Caption: Enantioselective Reductive Amination Pathway.

Enzymatic_Kinetic_Resolution Racemic_Amide Racemic N-acyl-2-amino- 5-phenylpentanoic acid amide R_Acid This compound Racemic_Amide->R_Acid Acylase + H2O (hydrolysis) S_Amide Unreacted (S)-Amide Racemic_Amide->S_Amide Enzyme does not react

Caption: Enzymatic Kinetic Resolution of an Amino Acid Amide.

V. Summary Table of Common Impurities

ImpurityLikely SourceRecommended Analytical TechniqueMitigation Strategy
(S)-2-Amino-5-phenylpentanoic acid Incomplete stereocontrol, racemizationChiral HPLCOptimize chiral catalyst, control reaction conditions, use enzymatic resolution
Over-alkylated tertiary amine Reductive AminationLC-MS, RP-HPLCControl stoichiometry, use a stepwise approach
5-Phenyl-2-oxopentanoic acid Reductive Amination (unreacted starting material)RP-HPLC, GC-MS (after derivatization)Ensure complete reaction, purification by ion-exchange chromatography
Unreacted (S)-N-acyl-amide Enzymatic Kinetic ResolutionRP-HPLCStop reaction at ~50% conversion, purification

VI. References

  • Wadekar, K. R., & Bhalme, M. (2012). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology.

  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

  • MacMillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.

  • Kumar, S., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. PMC - NIH.

  • de Oliveira, M. F., et al. (2016). Chiral Drug Analysis in Forensic Chemistry: An Overview. PMC - PubMed Central.

  • Wikipedia. (n.d.). Reductive amination.

  • Ilisz, I., et al. (2006). Chiral Purity in Drug Analysis. ResearchGate.

  • BenchChem. (2025). Minimizing racemization of "2-Amino-5-phenylpentanoic acid" during synthesis.

  • Alcarazo, M., et al. (2022). Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine.

  • ResearchGate. (n.d.). Separation and Purification of Amino Acids.

  • Wikipedia. (n.d.). Kinetic resolution.

  • Brooks, W. H., et al. (2010). The Significance of Chirality in Drug Design and Development. PMC - PubMed Central.

  • Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society (ACS Publications).

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

  • Komeda, H., et al. (2004). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolam Racemase. ResearchGate.

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Group.

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.

  • Chemistry Steps. (n.d.). Reductive Amination.

  • Komeda, H., et al. (2004). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. NIH.

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.

  • Wang, J., et al. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science.

  • Sigma-Aldrich. (n.d.). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I.

  • PubChem - NIH. (n.d.). 2-Amino-5-phenylpentanoic acid.

  • BenchChem. (2025). Comparative Bioactivity of 2-Amino-5-phenylpentanoic Acid Analogs: A Guide for Researchers.

  • An, S., et al. (2001). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. ResearchGate.

  • PubChem - NIH. (n.d.). L-2-Amino-5-phenyl-pentanoic acid.

Sources

Stability issues of (R)-2-Amino-5-phenylpentanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-Amino-5-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to stability-related questions for this non-proteinogenic amino acid. Understanding the stability profile of a molecule is critical for ensuring the accuracy of experimental results and the viability of therapeutic candidates. This center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs) - General Stability & Handling

This section addresses common initial questions regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for this compound in its solid form?

As a solid, this compound is generally stable. However, best practices are crucial to maximize its shelf-life. Most suppliers recommend storing the solid compound at room temperature in a dark place under an inert atmosphere. Like many amino acids, it is supplied as a lyophilized powder, which is the most stable form for long-term storage.[1] For extended periods, keeping the container tightly sealed to prevent moisture absorption is critical, as water can facilitate degradation pathways.[2]

Q2: I need to prepare a stock solution. What is the best solvent and storage temperature?

For aqueous solutions, the ideal storage is in aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.[3] If frequent use is necessary, storage at 4°C is possible for short periods, but stability should be monitored.[1][3] The choice of solvent depends on the desired pH. The molecule's structure, with an amine and a carboxylic acid group, means its charge and solubility are pH-dependent.[4][5] For many amino acids, a slightly acidic solution (e.g., 0.1 N HCl) can improve the stability of some components in a mixture, though it may degrade others like glutamic acid.[6] It is advisable to prepare solutions in a buffer relevant to your downstream application and perform a preliminary stability check if the solution will be stored for an extended time.

Q3: How does pH affect the stability of this compound in solution?

The pH of a solution significantly impacts the stability of amino acids by altering the ionization state of their amino and carboxyl groups.[4][7] At its isoelectric point, the amino acid exists as a zwitterion, which is often the point of minimum solubility but can be quite stable.[4] Extreme pH levels, both acidic and basic, can catalyze hydrolysis or other degradation reactions.[7] For instance, highly alkaline conditions can promote oxidative deamination. The specific optimal pH range for this compound has not been extensively published, but it is crucial to maintain a consistent, buffered pH throughout your experiments to ensure reproducibility.

Q4: Is this compound sensitive to light or oxidation?

Yes, like other aromatic amino acids, this compound has the potential for photolytic and oxidative degradation. The phenyl ring is a chromophore that can absorb UV light.[8][9] While some studies suggest that larger chromophores have mechanisms for photostability, exposure to high-intensity UV light should be avoided.[8][9][10][11] Oxidation can occur, particularly at the amino group or potentially at the benzyl position of the side chain, especially in the presence of trace metals or oxidizing agents.[12][13] Therefore, it is recommended to store solutions in amber vials and to degas solvents to minimize exposure to oxygen for long-term storage.

Part 2: Troubleshooting Guide - Investigating Degradation

This section provides a systematic approach to identifying and resolving stability issues observed during experiments.

Issue: I'm observing a loss of purity or the appearance of new peaks in my HPLC analysis over time.

This is a classic sign of sample degradation. The key is to systematically identify the stress factor causing the instability. The following workflow can help pinpoint the root cause.

G cluster_0 Root Cause Analysis for Sample Instability start Observation: Loss of Purity / New Peaks check_storage 1. Review Storage Conditions - Temperature? - Light Exposure? - Headspace (Inert Gas)? start->check_storage check_solution 2. Examine Solution/Formulation - pH Drift? - Presence of Oxidants? - Reactive Excipients? check_storage->check_solution Conditions OK mitigate 6. Implement Mitigation Strategy - Adjust pH/Buffer - Add Antioxidant - Change Storage Conditions check_storage->mitigate Issue Found forced_degradation 3. Perform Forced Degradation Study (See Protocol Below) check_solution->forced_degradation Formulation OK check_solution->mitigate Issue Found analyze 4. Analyze Degradants (e.g., LC-MS/MS) forced_degradation->analyze identify_pathway 5. Identify Degradation Pathway analyze->identify_pathway identify_pathway->mitigate

Caption: Workflow for troubleshooting the root cause of sample instability.

Q5: How can I determine if the degradation is caused by heat, light, pH, or oxidation?

A forced degradation (or stress testing) study is the most effective method.[12][13][14][15] This involves intentionally exposing your sample to harsh conditions to accelerate degradation, which helps in identifying potential degradation pathways and products.[12][14] By analyzing the degradation products that form under specific stress conditions (e.g., heat vs. light), you can understand the molecule's intrinsic stability.[14][16]

Data Summary: Typical Forced Degradation Conditions

The following table outlines standard conditions used in forced degradation studies for biopharmaceuticals, which can be adapted for individual amino acids.[12][13][15]

Stress ConditionTypical ParametersPotential Degradation Pathway
Thermal 40-80°C in solution or solid stateDeamination, Decarboxylation, Oxidation[17][18][19][20]
Acid Hydrolysis 0.1 - 1 M HCl at elevated temperatureHydrolysis of labile groups
Base Hydrolysis 0.1 - 1 M NaOH at elevated temperatureHydrolysis, Racemization, Deamination
Oxidative 0.1% - 3% H₂O₂ at room temperatureOxidation of amino group or side chain
Photolytic High-intensity UV/Vis light (ICH Q1B)Photodissociation (e.g., C-C bond cleavage)[8][9]
Q6: What are the likely degradation products of this compound?

While specific data for this molecule is limited, we can infer likely pathways from similar amino acids like phenylalanine.[21][22][23] The two most common non-enzymatic degradation reactions for amino acids are deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group).[17]

  • Oxidative Deamination: Can convert the amine to a ketone, forming (R)-2-oxo-5-phenylpentanoic acid.

  • Decarboxylation: Can lead to the formation of 1-amino-4-phenylbutane.

  • Side-Chain Oxidation: The phenyl ring or the aliphatic chain could be susceptible to oxidation, forming hydroxylated species.

  • Photodegradation: UV exposure can cause cleavage of the Cα-Cβ bond in the side chain, a known pathway for phenylalanine.[8][9]

G cluster_degradation Potential Degradation Pathways cluster_products Resulting Products Parent This compound Deamination Oxidative Deamination (+ Oxidant) Parent->Deamination Decarboxylation Decarboxylation (+ Heat) Parent->Decarboxylation Photolysis Photolysis (+ UV Light) Parent->Photolysis Ketoacid (R)-2-Oxo-5-phenylpentanoic acid Deamination->Ketoacid Amine 1-Amino-4-phenylbutane Decarboxylation->Amine Fragments Side-chain fragments Photolysis->Fragments

Caption: Potential non-enzymatic degradation pathways for this compound.

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments referenced in this guide.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Water for Injection (WFI) or HPLC-grade water

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Temperature-controlled incubator/oven

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • pH meter

  • HPLC system with UV or MS detector

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in water or a relevant buffer.

  • Control Sample: Keep an aliquot of the stock solution protected from light at -80°C. This will be your time-zero (T₀) control.

  • Thermal Stress:

    • Place one aliquot in an oven at 60°C.

    • Withdraw samples at predetermined time points (e.g., 24, 48, 72 hours).

    • Cool samples to room temperature before analysis.

  • Acidic Stress:

    • Add 1 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at time points, cool, and neutralize with an equivalent amount of NaOH before analysis.

  • Alkaline Stress:

    • Add 1 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw samples, cool, and neutralize with HCl before analysis.

  • Oxidative Stress:

    • Add H₂O₂ to an aliquot to achieve a final concentration of 1%.

    • Keep at room temperature, protected from light.

    • Withdraw samples at time points. Quench any remaining H₂O₂ with a small amount of sodium bisulfite if necessary for the analytical method.

  • Photolytic Stress:

    • Expose an aliquot in a photochemically transparent container (e.g., quartz) to light within a photostability chamber.

    • Simultaneously, wrap a control sample in aluminum foil and place it in the same chamber to serve as a dark control.

    • Analyze after the specified exposure period.

  • Analysis: Analyze all stressed samples, controls, and the T₀ sample by a stability-indicating HPLC method. Compare the chromatograms for the loss of the parent peak and the formation of new impurity peaks.

Protocol 2: HPLC Method for Stability Analysis

Objective: To separate this compound from its potential degradation products.

Instrumentation & Columns:

  • HPLC with PDA/DAD or MS detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.8 - 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detection: 210 nm for the carboxyl group, or 254 nm for the phenyl ring. MS detection provides structural information on degradants.

  • Gradient Program (Example):

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

Note: This is a starting point. The method must be validated to demonstrate it is "stability-indicating," meaning it can resolve the parent compound from all significant degradation products.[15]

References
  • Degradation pathways of amino acids during thermal utilization of biomass: a review. (n.d.). Google Scholar.
  • Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. (n.d.). Google Scholar.
  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (n.d.). PubMed.
  • Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
  • Photostability of amino acids: Internal conversion versus dissociation. (2007). AIP Publishing.
  • L-phenylalanine degradation IV (mammalian, via side chain). (n.d.). PubChem.
  • Metabolism of tyrosine and phenylalanine. (n.d.). DAV University.
  • Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders. (n.d.). Pharmaguideline.
  • Thermal degradation of 18 amino acids during pyrolytic processes. (2024). ResearchGate.
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (2018). PubMed.
  • Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. (2010). RSC Publishing.
  • Forced Degradation Studies for Proteins & Peptides. (n.d.). CD Formulation.
  • Ammonia Generation during Thermal Degradation of Amino Acids. (1995). Research With Rutgers.
  • How do pH levels affect protein stability? (n.d.). QuickTakes, Biotechnology.
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.
  • How does pH Affect Amino Acids? (2023). YouTube.
  • Accelerated stability and forced degradation studies. (n.d.). Alphalyse.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Google Scholar.
  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
  • pH dependence of amino acid solubility. (n.d.). ResearchGate.
  • How long can one store amino acids at room temperature? (2012). Quora.
  • Why are amino acids stable at room temperature for long time but peptides are not? (2015). ResearchGate.
  • Amino acid solution storage – please help. (2024). Reddit.
  • 2-Amino-5-phenylpentanoic acid. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Optimization of Fmoc-(R)-2-Amino-5-phenylpentanoic Acid Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of deprotection steps for Fmoc-(R)-2-Amino-5-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this critical step in solid-phase peptide synthesis (SPPS).

Fmoc-(R)-2-Amino-5-phenylpentanoic acid, a non-canonical amino acid, is a valuable building block in peptide synthesis, often used to introduce unique structural elements that can enhance peptide stability, bioactivity, and hydrophobic interactions.[1][2] However, its bulky phenylalkyl side chain can present challenges during the Fmoc deprotection step, leading to incomplete reactions and the generation of deletion sequences.[3][4] This guide provides a comprehensive framework for understanding, troubleshooting, and optimizing the Fmoc deprotection of this and other sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the Fmoc deprotection of Fmoc-(R)-2-Amino-5-phenylpentanoic acid.

Q1: What are the standard conditions for Fmoc deprotection, and are they suitable for Fmoc-(R)-2-Amino-5-phenylpentanoic acid?

Standard Fmoc deprotection is typically performed using a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[5][6] This is often carried out in a two-step process: a short initial treatment (1-2 minutes) followed by a longer treatment (10-20 minutes) with a fresh portion of the reagent.[3][6] While these conditions are effective for many standard amino acids, the steric hindrance from the phenylpentyl side chain of Fmoc-(R)-2-Amino-5-phenylpentanoic acid can impede the access of piperidine to the Fmoc group, potentially leading to incomplete deprotection.[3] Therefore, optimization of these standard conditions is often necessary.

Q2: What are the signs of incomplete Fmoc deprotection?

Incomplete deprotection is a significant issue as it prevents the subsequent amino acid from coupling, resulting in deletion sequences that are often difficult to separate from the desired peptide.[3][7] Several methods can be used to detect incomplete Fmoc removal:

  • Kaiser Test (Ninhydrin Test): A qualitative test where a negative result (yellow beads) indicates the absence of free primary amines, suggesting the Fmoc group is still attached.[3][7]

  • UV-Vis Spectrophotometry: Automated synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct released during deprotection.[5][8] A failure to return to a stable baseline absorbance suggests an incomplete reaction.

  • HPLC and Mass Spectrometry (MS): Analysis of the crude peptide by HPLC will show the desired product along with impurity peaks.[7] Mass spectrometry can then confirm the presence of deletion sequences by identifying peptides with lower molecular weights than expected.[7]

Q3: What are the primary causes of incomplete deprotection for sterically hindered residues like (R)-2-Amino-5-phenylpentanoic acid?

Several factors can contribute to inefficient Fmoc removal:

  • Steric Hindrance: The bulky side chain of the amino acid can physically block the piperidine from reaching the Fmoc group.[3]

  • Peptide Aggregation: As the peptide chain grows, it can fold into secondary structures, such as β-sheets, which can mask the N-terminal Fmoc group.[3][9] This is particularly common in hydrophobic sequences.

  • Suboptimal Reagents: The use of old or degraded piperidine can significantly reduce deprotection efficiency.[3][7]

  • Inadequate Protocol: Insufficient reaction times, low temperatures, or incorrect reagent concentrations can all lead to incomplete Fmoc removal.[3]

Q4: Can I use a stronger base to improve deprotection efficiency?

Yes, for difficult sequences, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to accelerate the deprotection reaction.[10][11] DBU is often used in combination with piperidine (e.g., 2% DBU and 2% piperidine in DMF), where DBU catalyzes the initial removal of the Fmoc group and piperidine acts as a scavenger for the resulting dibenzofulvene (DBF).[5][10] However, it's important to note that DBU can increase the risk of side reactions like aspartimide formation.[10][12]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Fmoc deprotection of Fmoc-(R)-2-Amino-5-phenylpentanoic acid.

Symptom Potential Cause(s) Recommended Action(s)
Negative Kaiser Test after Deprotection Incomplete Fmoc removal due to steric hindrance or peptide aggregation.[3]1. Extend Deprotection Time: Increase the duration of the second piperidine treatment to 30 minutes or longer.[13] 2. Increase Temperature: Gently warm the reaction vessel to 35-40°C to help disrupt secondary structures.[13] 3. Use a Stronger Base: Switch to a DBU/piperidine cocktail (e.g., 2% DBU, 2% piperidine in DMF).[3][10]
Presence of Deletion Sequences in HPLC/MS Incomplete deprotection in one or more cycles.[7]1. Verify Reagents: Ensure that a fresh, high-purity piperidine solution is being used.[7] 2. Optimize Protocol: Implement the extended deprotection times and/or stronger base cocktails mentioned above for the specific residue and subsequent couplings. 3. Improve Resin Swelling: Ensure the resin is adequately swollen in the reaction solvent before starting the synthesis.[3]
Low Final Peptide Yield Cumulative effect of incomplete deprotection over multiple cycles.[3] Diketopiperazine formation, especially if Proline is in the first two residues.[5]1. Systematic Optimization: Re-evaluate the deprotection protocol for all sterically hindered or aggregation-prone residues in the sequence. 2. Monitor Each Cycle: If possible, perform a Kaiser test after each deprotection step to ensure complete removal of the Fmoc group.[3] 3. Consider Alternative Resins: For sequences prone to diketopiperazine formation, using a 2-chlorotrityl chloride resin can be beneficial.[14][15]
Formation of Piperidine Adducts The dibenzofulvene (DBF) intermediate can sometimes react with other nucleophiles if not efficiently scavenged by piperidine.[5]1. Ensure Sufficient Piperidine: Use the recommended 20% piperidine concentration to maintain a high concentration of the scavenger.[5][16] 2. Thorough Washing: After deprotection, wash the resin extensively with DMF (5-7 times) to remove all traces of the DBF-piperidine adduct and excess piperidine.[3][5]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is a starting point and may require optimization for Fmoc-(R)-2-Amino-5-phenylpentanoic acid.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[3]

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin and agitate for 2 minutes.[6]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes.[3]

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.[3]

Protocol 2: DBU-Catalyzed Deprotection for Hindered Residues

This protocol is recommended for challenging deprotections where the standard protocol is insufficient.

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Solvent Removal: Drain the solvent.

  • Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.[3]

  • Agitation: Agitate the mixture for 2-5 minutes at room temperature.[3]

  • Drain: Drain the deprotection solution.

  • Repeat: Repeat steps 3-5 one more time.[3]

  • Final Wash: Wash the resin thoroughly with DMF (5-7 times).[3]

Visualizing the Deprotection Mechanism and Troubleshooting

Fmoc Deprotection Mechanism

The deprotection of the Fmoc group by piperidine proceeds via a β-elimination mechanism. The piperidine acts as a base to abstract the acidic proton on the fluorenyl group, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. The excess piperidine then acts as a nucleophile to scavenge the reactive DBF, forming a stable adduct.[8][17]

Fmoc_Deprotection Fmoc-Peptide Fmoc-Peptide Deprotonation Deprotonation Fmoc-Peptide->Deprotonation Piperidine (Base) Piperidine (Base) Piperidine (Base)->Deprotonation Carbanion Intermediate Carbanion Intermediate Deprotonation->Carbanion Intermediate Beta-Elimination Beta-Elimination Carbanion Intermediate->Beta-Elimination Free Amine (Peptide) Free Amine (Peptide) Beta-Elimination->Free Amine (Peptide) Dibenzofulvene (DBF) Dibenzofulvene (DBF) Beta-Elimination->Dibenzofulvene (DBF) DBF-Piperidine Adduct DBF-Piperidine Adduct Dibenzofulvene (DBF)->DBF-Piperidine Adduct Piperidine (Scavenger) Piperidine (Scavenger) Piperidine (Scavenger)->DBF-Piperidine Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

Troubleshooting Workflow for Incomplete Deprotection

When faced with incomplete deprotection, a logical workflow can help to efficiently identify and resolve the issue.

Troubleshooting_Workflow Start Start Incomplete_Deprotection Incomplete Deprotection Suspected (e.g., Negative Kaiser Test) Start->Incomplete_Deprotection Check_Reagents Verify Reagent Quality (Fresh Piperidine?) Incomplete_Deprotection->Check_Reagents Extend_Time Extend Deprotection Time (e.g., 2 x 20 min) Check_Reagents->Extend_Time Monitor_Completion Monitor Completion (Kaiser Test / UV) Extend_Time->Monitor_Completion Re-test Increase_Temp Increase Temperature (35-50°C) Increase_Temp->Monitor_Completion Re-test Stronger_Base Use Stronger Base (e.g., 2% DBU / 2% Piperidine) Stronger_Base->Monitor_Completion Re-test Monitor_Completion->Increase_Temp Negative Monitor_Completion->Stronger_Base Negative Success Deprotection Complete Monitor_Completion->Success Positive Failure Issue Persists (Consult Further) Monitor_Completion->Failure Persistent Negative

Sources

Impact of coupling additives on (R)-2-Amino-5-phenylpentanoic acid incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-2-Amino-5-phenylpentanoic Acid Incorporation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for optimizing the incorporation of this compound and other non-proteinogenic amino acids (NPAAs). This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to address common challenges encountered during peptide synthesis. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring successful and high-fidelity peptide synthesis.

Core Principles: The Critical Role of Coupling Additives

The successful incorporation of any amino acid, particularly a chiral NPAA like this compound, hinges on the efficient formation of a peptide bond while preserving its stereochemical integrity. The core challenge lies in the activation of the carboxylic acid group. Highly reactive intermediates are necessary for the reaction to proceed but can also lead to undesirable side reactions, most notably racemization.[1]

The primary mechanism for racemization during peptide synthesis involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[2][3] This intermediate can easily tautomerize, leading to a loss of the original stereochemistry.[2] Coupling additives are employed to mitigate this issue by intercepting the initial, highly reactive activated species (e.g., an O-acylisourea formed from a carbodiimide like DIC) to generate a more stable, yet sufficiently reactive, active ester. This active ester is significantly less prone to forming the problematic oxazolone intermediate, thereby suppressing racemization.[1][2][4]

Mechanism of Action: Coupling Additives

The diagram below illustrates the pivotal role of coupling additives (denoted as HO-X) in directing the reaction toward the desired peptide product while minimizing side reactions.

PeptideCouplingMechanism cluster_activation Activation Phase cluster_pathways Reaction Pathways cluster_coupling Coupling Phase AA_COOH R-COOH (Amino Acid) O_Acylisourea O-Acylisourea (Highly Reactive) AA_COOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) Oxazolone Oxazolone Formation (Leads to Racemization) O_Acylisourea->Oxazolone (Undesired) N_Acylurea N-Acylurea (Inactive Byproduct) O_Acylisourea->N_Acylurea (Undesired) Active_Ester Active Ester (Stable Intermediate) O_Acylisourea->Active_Ester + Additive (HO-X) (e.g., Oxyma, HOBt) Peptide Desired Peptide Active_Ester->Peptide + H₂N-R' Amine H₂N-R' (Peptide Chain) Amine->Peptide TroubleshootingWorkflow start Low Coupling Yield Detected (e.g., Positive Kaiser Test) reagent_check Is the coupling reagent potent enough? (e.g., DIC/HOBt) start->reagent_check upgrade_reagent Action: Switch to Onium Salt (HATU, HCTU, COMU) reagent_check->upgrade_reagent No check_protocol Is the protocol optimized? reagent_check->check_protocol Yes final_check Re-evaluate with Kaiser Test upgrade_reagent->final_check double_couple Action: Perform a Double Coupling increase_time_temp Action: Increase Coupling Time or Use Microwave double_couple->increase_time_temp increase_time_temp->final_check check_protocol->double_couple

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Potential Racemization of the Chiral Center

Q: What is the best strategy to minimize racemization when incorporating this compound?

A: Minimizing racemization is paramount and is primarily controlled by the choice of coupling additive. [1]

  • Additive Selection (Oxyma vs. HOBt): While 1-hydroxybenzotriazole (HOBt) has been a workhorse additive for decades, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) and its derivatives are demonstrably superior in suppressing racemization. [2][5] * Mechanism of Superiority: Oxyma derivatives are more acidic than HOBt. [2]This increased acidity leads to the formation of active esters that are more stable (less reactive) than their HOBt-based counterparts. [2]This provides a larger window for the desired reaction with the amine to occur before the activated acid can rearrange into the oxazolone intermediate. [2]

  • Choice of Base: The base used during coupling can significantly influence racemization. [1] * Steric Hindrance: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). [3] * Basicity: For amino acids that are particularly prone to racemization (like Histidine or Cysteine), switching to an even weaker base such as sym-collidine can further reduce epimerization. [1][3]

Data Summary: Racemization Levels with Different Additives

The following table, compiled from published data, quantitatively demonstrates the superiority of Oxyma-based additives in suppressing racemization compared to HOBt.

Additive/Reagent CombinationModel Peptide SynthesisRacemization (%)Reference
Oxyma-based
Oxyma-B/DICH-Gly-His-Phe-NH₂ (Solid-Phase)1.0%[2]
OxymaPure/DICH-Gly-His-Phe-NH₂ (Solid-Phase)3.0%[2]
HOBt-based
HOBt/DICH-Gly-His-Phe-NH₂ (Solid-Phase)5.1%[2]
HOBt/DICZ-Phg-Pro-NH₂ (Solution-Phase)9.3%[2]
HOAt/DICH-Gly-His-Phe-NH₂ (Solid-Phase)1.9%[2]

This data clearly shows that Oxyma-based strategies can reduce racemization by up to five-fold compared to traditional HOBt methods in sensitive sequences. [2]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU/DIPEA

This protocol is recommended for incorporating this compound or other sterically demanding amino acids.

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Reagent Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-(R)-2-Amino-5-phenylpentanoic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Gently agitate for 1-5 minutes. Do not exceed 5 minutes to avoid side reactions of the activated acid.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 45-60 minutes. Agitate gently.

  • Post-Coupling Wash: Wash the resin thoroughly with DMF (3 x 1 min).

  • Completion Check: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (beads turn blue), repeat steps 2-4 (double coupling). [6]

Protocol 2: Quantification of Racemization by HPLC

This method allows for the quantitative comparison of different coupling strategies by analyzing the diastereomeric ratio of a model peptide.

  • Model Peptide Synthesis:

    • Synthesize a model dipeptide known to be sensitive to racemization, such as Z-Phe-Val-OH coupled with H-Ala-OMe. [1] * Perform the critical coupling step using the different reagent/additive cocktails you wish to compare (e.g., DIC/HOBt vs. DIC/Oxyma vs. HATU).

  • Purification: Purify the resulting tripeptide (Z-Phe-Val-Ala-OMe) using standard methods.

  • HPLC Analysis:

    • Use a chiral HPLC column or a standard C18 column with a mobile phase capable of separating the L-L-L and L-D-L diastereomers.

    • Mobile Phase Example: A gradient of acetonitrile in water with 0.1% TFA is often effective.

    • Detection: UV detection at 220 nm.

  • Quantification: Integrate the peak areas corresponding to the two diastereomers. The percentage of racemization is calculated as: % Racemization = [Area(L-D-L) / (Area(L-L-L) + Area(L-D-L))] * 100

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO_95QFqMZJdgckzo0dEHBAROxEiNzks0HZ9EPxaCJy4q_F0ohCqQzkuc7OFAk-wxkMU7EiF0J5lgDEHQDLksfXUQLpfd7iX5vKeI0SyS7CqpTCianTwpuiyZK0RrgJ17XIfqZVhH38wVYMqsOBheDjzFg-4Ls6BUBzgRyKlnDmRwU4hZa_QU9LUXaRGtwk-DeuYxU0aq8qQ0tMJhEcqfCR2Bx6C0qbDZlzFQdCtRNyfETB-QUpQ==]
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy7hri6AHvIyuJk1ZebapK17_Fym-mFlXerDaxTCIxZR0OHQYqMrOzmnxjoXkXlzsPAukqXAq4qYjn0hvYnNpMKzyJt5VE6FzoqADD7UCHBmuS-1n2NQmKHDPWpKxcOoKmSNmzr0VP86ZxUcrt87VmTN5ui_PnQBDyUbtHZjJbiB_vs44dqKWVJ0x3bsafNj47al_mHu8aFaST15u69OuXc6Vgz3_ZCP-J8GVx]
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Acade Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKMVum1LrJKoW8fFnfCEpZ02oVW85B-jdN8iE0_WU86tYE5GltlTOAQj0x9wvR3N-V2x6mkj67qRnYNtoaG5s9Jq6Ts2GDJlKUWb0MqD94Y4G_w4nZhPNfJtkDKCpLj4tb_gtqDGdsVWx1EcE-zP0A__egqE2h0shik_ZqoXFdNUWGRCdcbIXBbMUqjYyfUeYK0KvvpTicMIQofgBhLE5kI1U=]
  • Navigating the Nuances of Peptide Coupling: A Comparative Guide to Boc-Oxyma and HOBt/HBTU for Racemization Suppression. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjnhTZBbOxItER5odkTjzA8Dg8PoDt6TTWlUyAD42fKkYh8AK3KxQzK6H4P2rAKvw8yYGJ16aZ6kcsDw9S6OGkDoPkNB04Aj8Ehyo5y6Jiw3M3ZAz31fH94vKeFacpoLGhLCtjjDeMLGGZOR4wHklyGN6KDOgSLrojfyY85R5zN27UWnhfnn97n0cWYfBhphVpVx0Ap16OtEFBofLt_P9EvKnIIpiP9r6BtplU8HsetNYsqivdxSssoafmCLHm_FSM8PkjvfPAS3AW424Xk8L8DfcP]
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzU6mIj_lMgTgFkeOM5_qClVN766h5B_SvRD5aa7CieI_Kn8UNigZfdhs18UyWdlBbpdL7o6U5ec-7VYa8bIenuIkaXY1AvyPxsG0Hld9YGvGT9h1T_5bfLvtfsnd4w24HFnzRO0CqiQltrxJtz-6wG_a5YzoMm6ko2n7uSFiwTtM2SJ1YaPR8-AoKhOOBKzqXN84VTOi2tLFrfoAKYnII7-QHmdBv]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiFXIwoWzewh0mX7mLQn_LySmaG1cUagtIGRk2wnCpdKG4ZYvkRgZuLlt6iHVV0mHlhuQgG4nkOViVqGoPHP7TPCWT0wZLBbHcE9QihYU8asEST-3A7XuUBp0iASPD_4v86MnaU_fTInWE2xOrpjrNKO8pDCBuMenFvM_QegWCef6LzWpgxMZfZtz4JM2JbrqHEHtT9rTS0bJsi82vVHFxGe875VSZ]
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [URL: https://www.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8832360/]
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c06365]
  • Umpolung AlaB Reagents for the Synthesis of Non-Proteogenic Amino Acids, Peptides and Proteins. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9349479/]
  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Thieme Chemistry. [URL: https://www.thieme-connect.de/products/ejournals/html/10.1055/s-0040-1707212]
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7467b09158f5367d84877]
  • Coupling Reagents. Aapptec. [URL: https://www.aapptec.com/coupling-reagents-i-2]
  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8282]
  • An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3rCTiP0ENR-8EGvaRNOS4frMNzoOLDzHs6W5shVkWEgE66zK4BhlNv76qHpNKxxvsaNBpZxbxmYFHl8bo_Bxy2OsKhNG_Oqi9F_1KOvpiyCi1J6NiyPIJSKHMDSTq76EE9dcLa-kaUp1nuNdroH3_um2Eqhxro31IR3ed0gP2b0AfwETDq341K3pFmkIr8pnoDcevNF5zB4-J04Vctl-llsbijErjOLNu5e0K6SiM9HvYBjI=]
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [URL: https://www.biotage.com/blog/five-tips-and-tricks-for-success-in-solid-phase-peptide-synthesis]
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2002/cs/b102271n]
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [URL: https://www.aapptec.com/practical-synthesis-guide-to-solid-phase-peptide-chemistry-i-2]
  • Comparative Bioactivity of 2-Amino-5-phenylpentanoic Acid Analogs: A Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrxk9Y6_Xit5fS4UC4v5G8zmjwG7sTu6cJpGxkKY5AsXHQD7Aidz9vLCHFSA8Pk-puoJkyLoYJz8ESrTjwpy6kC2vixSvXLH4xmAthzplIvwM3kKM9JWEXHTiP335AFX3pxd1z2mrLQja2o-LYkKqqq7S3pz8JM4c8tePVIhnuMkoeWkLwQLQ4EojL3TwMPEzUZv_HGs1CYFrNwk9x9XhKFokp0n36F7bRp4M07DI--dp_WIClaQ==]
  • Introduction to Peptide Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2019/02/15/peptide-synthesis/]
  • Introduction to Peptide Synthesis. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4740256/]
  • Unit 6 Part 7 Chemical Synthesis of Peptides (Part I). YouTube. [URL: https://www.youtube.
  • Effect of amino acids on the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in creatinine/phenylalanine and creatinine/phenylalanine/4-oxo-2-nonenal reaction mixtures. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24333633/]
  • New Trends in Peptide Coupling Reagents. ResearchGate. [URL: https://www.researchgate.net/publication/225247963_New_Trends_in_Peptide_Coupling_Reagents]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals embarking on the scalable synthesis of (R)-2-Amino-5-phenylpentanoic acid. This non-proteinogenic amino acid is a valuable chiral building block in medicinal chemistry. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to navigate the complexities of its synthesis, from laboratory-scale experiments to pilot-plant production.

I. Strategic Approaches to the Asymmetric Synthesis of this compound

The synthesis of enantiomerically pure non-proteinogenic amino acids like this compound is a significant challenge in organic synthesis. The primary goal is to control the stereochemistry at the α-carbon to favor the desired (R)-enantiomer. Several robust strategies can be employed, each with its own set of advantages and potential challenges.

  • Catalytic Asymmetric Hydrogenation: This is often the preferred method for large-scale synthesis due to its high efficiency, excellent enantioselectivity, and the use of catalytic amounts of the chiral promoter. The general approach involves the hydrogenation of a prochiral dehydroamino acid precursor using a chiral transition metal catalyst, typically rhodium or ruthenium complexed with a chiral phosphine ligand.[1][2]

  • Chiral Auxiliary-Mediated Synthesis: This classical yet reliable method involves covalently attaching a chiral auxiliary to a glycine-derived substrate. The auxiliary then directs the stereoselective alkylation of the α-carbon. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid.[3]

  • Enzymatic Resolution: This biocatalytic approach utilizes enzymes, such as lipases or aminoacylases, to selectively react with one enantiomer in a racemic mixture of the amino acid or its derivative. This method can provide high enantiopurity and is often conducted under mild, environmentally friendly conditions.[4][5][6]

  • Phase-Transfer Catalysis: Asymmetric alkylation of a glycine Schiff base can be achieved using a chiral phase-transfer catalyst. This method is advantageous for its operational simplicity and the use of inexpensive reagents.[7][8][9]

The choice of synthetic route will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the available equipment. For industrial applications, catalytic asymmetric hydrogenation and enzymatic resolutions are often favored for their scalability and efficiency.[1][10]

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

A. Challenges in Asymmetric Hydrogenation

Q1: My asymmetric hydrogenation is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve it?

A1: Low enantiomeric excess in asymmetric hydrogenation is a common problem that can often be resolved by systematically investigating several factors:

  • Catalyst and Ligand Integrity: The chiral ligand is the heart of the asymmetric induction. Ensure that the ligand and the resulting metal complex are pure and have not degraded. It is advisable to use freshly prepared catalysts or store them under an inert atmosphere.

  • Hydrogen Pressure: The pressure of hydrogen gas can influence the enantioselectivity. A screening of different pressures should be performed to find the optimal condition for your specific substrate and catalyst system.

  • Solvent Choice: The solvent can have a profound effect on the catalyst's activity and selectivity. Solvents like methanol, ethanol, or dichloromethane are commonly used. A solvent screen is highly recommended.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states.

  • Substrate Purity: Impurities in the dehydroamino acid precursor can sometimes act as catalyst poisons. Ensure your starting material is of high purity.

Q2: The hydrogenation reaction is very slow or does not go to completion. What should I do?

A2: A sluggish reaction can be due to several factors:

  • Catalyst Loading: While the catalyst is used in small amounts, too low a concentration can lead to slow reaction rates. A systematic increase in the catalyst loading might be necessary, though this will impact the cost of the process.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the substrate or solvent, or by exposure to air. Ensure all components of the reaction are of high purity and the reaction is performed under an inert atmosphere.

  • Poor Mixing: On a larger scale, inefficient mixing can limit the mass transfer of hydrogen gas into the liquid phase. Ensure adequate agitation for the scale of your reaction.

B. Issues with Chiral Auxiliary-Mediated Alkylation

Q3: I am observing a mixture of diastereomers in my chiral auxiliary-mediated alkylation. How can I improve the diastereoselectivity?

A3: The diastereoselectivity of this reaction is highly dependent on the reaction conditions:

  • Base and Enolate Formation: The choice of base and the conditions for enolate formation are critical. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are commonly used. Ensure the enolate is formed completely before adding the alkylating agent.

  • Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to maximize stereocontrol.

  • Alkylating Agent: The nature of the electrophile can influence the diastereoselectivity.

  • Chiral Auxiliary: The choice of chiral auxiliary itself is the primary determinant of the stereochemical outcome. Ensure you are using a well-established auxiliary for this type of transformation.[11]

Q4: I am having trouble cleaving the chiral auxiliary without racemizing my product. What are the best practices?

A4: Cleavage of the chiral auxiliary is a critical step. To avoid racemization, it is important to use mild conditions. The specific conditions will depend on the nature of the auxiliary. For example, oxazolidinone auxiliaries are often cleaved using lithium hydroxide and hydrogen peroxide. It is crucial to carefully follow established protocols for the specific auxiliary you are using.

C. Scaling Up the Synthesis

Q5: What are the main challenges when scaling up the synthesis of this compound?

A5: Scaling up a chemical synthesis is not as simple as just using larger glassware. Key challenges include:

  • Heat Transfer: Exothermic or endothermic reactions that are easily controlled in the lab can become problematic on a larger scale due to the lower surface area-to-volume ratio of larger reactors.

  • Mass Transfer and Mixing: Ensuring efficient mixing is crucial for homogeneous reaction conditions and for reactions involving multiple phases (e.g., gas-liquid hydrogenation).

  • Safety: A thorough safety assessment is necessary before any scale-up. This includes understanding the thermal stability of all reactants, intermediates, and products.

  • Isolation and Purification: Methods that are convenient in the lab, such as column chromatography, may not be practical for large-scale production. Crystallization or distillation are often preferred for purification at scale.

III. Comparative Data for Synthetic Routes

The following table provides a comparative overview of different synthetic strategies for non-proteinogenic amino acids, with data adapted from literature on analogous systems to provide a representative comparison.

Synthetic Method Typical Yield Typical ee% Key Advantages Potential Challenges
Catalytic Asymmetric Hydrogenation 85-95%>95%High efficiency, low catalyst loading, scalable.[1]High cost of chiral ligands, sensitivity to impurities.
Chiral Auxiliary-Mediated Alkylation 70-85%>98% (de)High stereocontrol, reliable.[11]Stoichiometric use of auxiliary, additional protection/deprotection steps.
Enzymatic Kinetic Resolution <50% (for one enantiomer)>99%Mild conditions, high enantioselectivity, environmentally friendly.[4]Theoretical maximum yield of 50%, requires separation of enantiomers.
Dynamic Kinetic Resolution >90%>98%Overcomes the 50% yield limitation of standard kinetic resolution.[12]Requires a racemization catalyst that is compatible with the resolving enzyme.

IV. Detailed Experimental Protocols

A. Protocol for Asymmetric Hydrogenation (Illustrative)

This protocol is adapted from a large-scale synthesis of a D-phenylalanine derivative and serves as a representative example.[1]

  • Preparation of the Dehydroamino Acid Precursor: The synthesis begins with the Erlenmeyer condensation of an appropriate aldehyde with N-acetylglycine to form the azlactone, which is then opened to yield the N-acetyl dehydroamino acid.

  • Asymmetric Hydrogenation:

    • In a suitable pressure reactor, the N-acetyl dehydroamino acid precursor is dissolved in an appropriate solvent (e.g., methanol).

    • A solution of the chiral rhodium catalyst (e.g., [((R,R)-Et-DuPhos)Rh(COD)]BF4) is added under an inert atmosphere.

    • The reactor is pressurized with hydrogen to the optimized pressure and the reaction is stirred at the optimal temperature until completion.

    • The reaction progress is monitored by HPLC.

  • Deprotection: The N-acetyl group is removed by acidic or basic hydrolysis to yield the final this compound.

  • Purification: The product is typically purified by crystallization.

B. Protocol for Chiral Analysis by HPLC
  • Column: A chiral stationary phase (CSP) column suitable for amino acid enantiomers (e.g., a cyclodextrin- or teicoplanin-based column) is used.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is typically used. The exact composition should be optimized for baseline separation.

  • Sample Preparation: A dilute solution of the amino acid is prepared in the mobile phase.

  • Analysis: The sample is injected onto the HPLC system, and the peak areas of the two enantiomers are integrated to determine the enantiomeric excess (ee%).

V. Visualizations

A. Workflow for Asymmetric Synthesis

Asymmetric_Synthesis_Workflow cluster_synthesis Synthetic Route cluster_workup Purification & Analysis Prochiral_Substrate Prochiral Substrate (e.g., Dehydroamino Acid) Asymmetric_Reaction Asymmetric Reaction (e.g., Hydrogenation) Prochiral_Substrate->Asymmetric_Reaction Chiral Catalyst Enantioenriched_Product Enantioenriched Product (Protected) Asymmetric_Reaction->Enantioenriched_Product Deprotection Deprotection Enantioenriched_Product->Deprotection Purification Purification (e.g., Crystallization) Deprotection->Purification Final_Product (R)-2-Amino-5- phenylpentanoic acid Purification->Final_Product Analysis Chiral HPLC Analysis (ee% determination) Final_Product->Analysis Low_ee_Troubleshooting Start Low ee% Observed Check_Catalyst Check Catalyst/Ligand Purity and Integrity Start->Check_Catalyst Optimize_Conditions Optimize Reaction Conditions Check_Catalyst->Optimize_Conditions Catalyst OK Problem_Solved Problem Solved Check_Catalyst->Problem_Solved New Catalyst Works Check_Substrate Verify Substrate Purity Optimize_Conditions->Check_Substrate Optimization Fails Optimize_Conditions->Problem_Solved Optimization Succeeds Check_Substrate->Problem_Solved Substrate Pure

Caption: A systematic approach to troubleshooting low enantioselectivity.

VI. References

  • Large-Scale Synthesis of a Substituted D-Phenylalanine Using Asymmetric Hydrogenation. (2025). ResearchGate. [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). ACS Publications. [Link]

  • Large-scale synthesis of phenylalanine derivative by Fox et al. in 2011. (2011). ResearchGate. [Link]

  • Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. (2019). Chemical Reviews. [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). PMC - NIH. [Link]

  • Asymmetric Synthesis of Non-Proteinogenic Amino Acids. (n.d.). Wiley. [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Princeton University. [Link]

  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (n.d.). PMC - NIH. [Link]

  • Catalytic asymmetric hydrogenation using a [2.2]paracyclophane based chiral 1,2,3-triazol-5. (n.d.). RSC Publishing. [Link]

  • Enantioselective synthesis of chiral BCPs. (n.d.). PMC - PubMed Central - NIH. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

  • Non-Proteinogenic α-Amino Acids, Natural Origin, Biological Functions. (n.d.). Wiley-VCH. [Link]

  • Aqueous biphasic iron-catalyzed asymmetric transfer hydrogenation of aromatic ketones. (n.d.). RSC Publishing. [Link]

  • Catalytic Asymmetric Synthesis of α-Amino Acids. (n.d.). ACS Publications. [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (n.d.). PMC. [Link]

  • Renewable Chiral Auxiliary for Enantioselective Synthesis of α-aminoacids. (2025). ResearchGate. [Link]

  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. (n.d.). PMC - NIH. [Link]

  • Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... (n.d.). ResearchGate. [Link]

  • Asymmetric synthesis of L-Norvaline. (2025). ResearchGate. [Link]

  • CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROMATICS. (2008). Heterocycles. [Link]

  • Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. (2025). ResearchGate. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). RSC Publishing. [Link]

  • ENANTIOSELECTIVE SYNTHESIS OF NON-PROTEINOGENIC AMINO ACIDS VIA METALLATED BIS-LACTIM ETHERS OF 2,5-DIKETOPIPERAZINES. (n.d.). ElectronicsAndBooks. [Link]

  • Enolate Alkylations. (n.d.). N/A. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (n.d.). PubMed Central. [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI. [Link]

  • The mechanism of asymmetric hydrogenation. Chiral bis(diphenylphosphino)-α-phenylalkane complexes in catalytic and structural studies. (n.d.). RSC Publishing. [Link]

  • Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. (2025). ResearchGate. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

  • Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. (n.d.). MDPI. [Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). MDPI. [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI. [Link]

  • Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction. (n.d.). N/A. [Link]

Sources

Technical Support Center: Analytical Troubleshooting for (R)-2-Amino-5-phenylpentanoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-Amino-5-phenylpentanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges encountered during the analysis of this chiral compound. The following question-and-answer format provides in-depth troubleshooting strategies, grounded in scientific principles, to ensure the integrity and accuracy of your experimental results.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Question 1: I'm observing poor or no separation of the (R) and (S) enantiomers of 2-Amino-5-phenylpentanoic acid on my chiral HPLC column. What are the likely causes and how can I resolve this?

Answer:

Achieving optimal enantiomeric separation is paramount for the analysis of chiral molecules like this compound. Several factors can contribute to poor resolution. A systematic approach to troubleshooting is crucial.

Underlying Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are often successful due to their ionic groups and compatibility with a range of mobile phases.[1] Polysaccharide-based CSPs can also be effective but may require derivatization of the amino acid to improve solubility in non-polar solvents.[1]

    • Recommendation: If you are not achieving separation, first verify that your chosen CSP is suitable for underivatized amino acids. If derivatization is an option, consider agents that form diastereomers, which can then be separated on a standard achiral column.[1]

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, directly influences the chiral recognition mechanism.

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) can significantly impact retention and selectivity. For some CSPs, a "U-shaped" retention profile is observed, where enantioselectivity increases with the organic modifier concentration.[1]

    • Additives: Small amounts of acids, bases, or salts can improve peak shape and resolution by modifying the ionization state of the analyte and the stationary phase.

    • Recommendation: Systematically vary the percentage of the organic modifier. If peak shape is poor, consider adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine), depending on the nature of your CSP and the desired ionization state of the analyte.

  • Flow Rate and Temperature: These parameters affect the kinetics of the separation.

    • Recommendation: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analyte and the CSP. Temperature can also be optimized; however, its effect can be complex and column-dependent.

Experimental Protocol: Mobile Phase Optimization for Chiral Separation

  • Initial Conditions: Start with a mobile phase composition recommended by the column manufacturer or found in relevant literature for similar compounds. A common starting point for a teicoplanin-based column could be a mixture of an organic solvent (e.g., ethanol) and a buffered aqueous phase.

  • Vary Organic Modifier: Prepare a series of mobile phases with varying concentrations of the organic modifier (e.g., 70%, 80%, 90% ethanol).

  • Inject Standard: Inject a racemic standard of 2-Amino-5-phenylpentanoic acid for each mobile phase composition.

  • Evaluate Resolution: Calculate the resolution between the enantiomeric peaks for each run. A resolution of >1.5 is generally considered baseline separation.

  • Optimize Additives: If separation is still not optimal, introduce a small concentration of an acidic or basic modifier (e.g., 0.1% TFA or 0.1% DEA) to the mobile phase that provided the best initial separation and repeat the analysis.

Section 2: Impurity Profiling and Degradation Analysis

Question 2: I'm observing unexpected peaks in my chromatogram when analyzing a formulation containing this compound. How can I determine if these are impurities or degradation products?

Answer:

Distinguishing between impurities from the synthetic process and degradation products formed during storage or analysis is a critical aspect of quality control. A forced degradation study is the definitive way to address this.[2][3][4][5]

Forced Degradation Studies:

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions to accelerate its decomposition.[2][3][4][5] This helps to:

  • Establish the intrinsic stability of the molecule.[2]

  • Identify likely degradation products and pathways.[2][4]

  • Validate the stability-indicating power of your analytical method.[2][4]

Experimental Protocol: Forced Degradation Study

  • Prepare Samples: Prepare solutions of this compound in various stress conditions:

    • Acidic: 0.1 N HCl

    • Basic: 0.1 N NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store a solid sample and a solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose a solid sample and a solution to UV light.

  • Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Use your developed HPLC method to analyze the stressed samples.

  • Peak Tracking: Compare the chromatograms of the stressed samples to that of an unstressed control sample. New peaks that appear or existing peaks that increase in area in the stressed samples are likely degradation products.

Diagram: Forced Degradation Workflow

ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic (HCl) HPLC HPLC Analysis Acid->HPLC Base Basic (NaOH) Base->HPLC Oxidative Oxidative (H2O2) Oxidative->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC MS Mass Spectrometry HPLC->MS Peak Identification StabilityIndicating Stability-Indicating Method HPLC->StabilityIndicating DegradationPathways Degradation Pathways MS->DegradationPathways DrugSubstance Drug Substance (this compound) DrugSubstance->Acid DrugSubstance->Base DrugSubstance->Oxidative DrugSubstance->Thermal DrugSubstance->Photolytic

Caption: Workflow for a forced degradation study.

Section 3: Mass Spectrometry (MS) Analysis

Question 3: What are the expected fragmentation patterns for this compound in positive ion mode mass spectrometry, and how can this information be used for identification?

Answer:

Understanding the fragmentation patterns of your analyte is essential for its unambiguous identification, especially when coupled with a separation technique like HPLC. For protonated α-amino acids, collision-induced dissociation (CID) in a tandem mass spectrometer typically leads to characteristic fragmentation.[6]

Expected Fragmentation:

The molecular weight of 2-Amino-5-phenylpentanoic acid is approximately 193.24 g/mol .[7][8] In positive ion mode, the protonated molecule [M+H]⁺ will have an m/z of approximately 194.25.

Common fragmentation pathways for protonated amino acids include:

  • Loss of H₂O: [M+H - H₂O]⁺

  • Loss of CO: [M+H - CO]⁺

  • Loss of HCOOH (formic acid): This results in the iminium ion, which is often a prominent fragment. For 2-Amino-5-phenylpentanoic acid, this would be [M+H - HCOOH]⁺.[9]

  • Cleavage of the side chain: Fragmentation can occur along the pentyl chain.

Table: Predicted Fragments for Protonated this compound

Fragment IonDescriptionPredicted m/z
[M+H]⁺Protonated molecule194.25
[M+H - H₂O]⁺Loss of water176.24
[M+H - COOH]⁺Loss of the carboxyl group as formic acid148.23
[C₆H₅(CH₂)₄]⁺Phenylbutyl cation133.22
[C₆H₅CH₂]⁺Benzyl cation91.15

Using Fragmentation for Identification:

By performing tandem MS (MS/MS) on the parent ion (m/z 194.25), you can generate a product ion spectrum. The presence of the expected fragment ions provides strong evidence for the identity of your compound. This is particularly useful for confirming the identity of a peak in a complex chromatogram.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 4: I am having difficulty interpreting the ¹H NMR spectrum of my this compound sample. What are the expected chemical shifts and coupling patterns?

Answer:

¹H NMR spectroscopy is a powerful tool for structural elucidation. The spectrum of this compound will show characteristic signals for the protons in its structure.

Expected ¹H NMR Signals:

  • Aromatic Protons: The protons on the phenyl group will typically appear as a multiplet in the range of δ 7.2-7.4 ppm.

  • Alpha-Proton (α-H): The proton on the carbon adjacent to the amino and carboxyl groups will be a multiplet, likely around δ 3.5-3.8 ppm. Its chemical shift can be sensitive to the pH and solvent.

  • Methylene Protons (CH₂): The three methylene groups in the pentyl chain will appear as multiplets between δ 1.5 and 2.7 ppm. The protons closer to the phenyl group will be more downfield (higher ppm).

  • Amine Protons (NH₂): The protons of the amino group can be broad and their chemical shift is highly variable depending on the solvent and concentration. They may also exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

Troubleshooting NMR Spectra:

  • Poor Resolution: If peaks are broad or poorly resolved, ensure your sample is free of particulate matter and that the NMR instrument is properly shimmed.

  • Solvent Peaks: Be aware of the residual solvent peak in your deuterated solvent, as it can sometimes obscure analyte signals.

  • Impurity Peaks: Compare your spectrum to a reference spectrum if available. Unexplained peaks may indicate the presence of impurities. The Biological Magnetic Resonance Bank (BMRB) can be a useful resource for reference spectra of related compounds.[10]

Section 5: General Troubleshooting

Question 5: My HPLC system is showing a fluctuating baseline and inconsistent retention times. What are the general troubleshooting steps I should take?

Answer:

Systematic troubleshooting is key to resolving HPLC issues.[11][12][13] A fluctuating baseline and retention time drift can be caused by several factors.

Diagram: HPLC Troubleshooting Logic

HPLCTroubleshooting cluster_pump Pump & Mobile Phase cluster_column Column cluster_detector Detector Problem Fluctuating Baseline / RT Drift AirBubbles Air Bubbles in Pump/Lines? Problem->AirBubbles Leaks System Leaks? AirBubbles->Leaks No DegasSolvents Degas Solvents & Prime Pump AirBubbles->DegasSolvents Yes MobilePhase Mobile Phase Degassed & Homogeneous? Leaks->MobilePhase No TightenFittings Check & Tighten Fittings Leaks->TightenFittings Yes ColumnEquilibration Column Equilibrated? MobilePhase->ColumnEquilibration No PrepareFresh Prepare Fresh Mobile Phase MobilePhase->PrepareFresh Yes ColumnContamination Column Contaminated? ColumnEquilibration->ColumnContamination No FlushColumn Flush Column with Mobile Phase ColumnEquilibration->FlushColumn No DetectorCell Detector Cell Contaminated? ColumnContamination->DetectorCell No CleanColumn Clean or Replace Column ColumnContamination->CleanColumn Yes FlushDetector Flush Detector Cell DetectorCell->FlushDetector Yes

Caption: A decision tree for general HPLC troubleshooting.

Troubleshooting Checklist:

  • Check the Mobile Phase: Ensure your mobile phase is properly degassed and that all components are fully dissolved to prevent bubble formation and precipitation.[11]

  • Inspect for Leaks: Carefully inspect all fittings and connections for any signs of leakage. Even a small leak can cause pressure fluctuations and retention time shifts.[13]

  • Prime the Pump: If you suspect air in the system, prime the pump to remove any bubbles.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is especially important when using ion-pairing reagents or running gradients.[13]

  • Clean the Column: If the column is contaminated, it can lead to a variety of problems. Flush the column with a strong solvent as recommended by the manufacturer.

  • Check the Detector: A contaminated detector cell can cause a noisy or drifting baseline. Flush the cell with a suitable solvent.[13]

By following these structured troubleshooting guides, you can effectively diagnose and resolve common analytical issues encountered with this compound and its related compounds, ensuring the generation of reliable and accurate data.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Google AI.
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). Scientific Reports, 9(1), 6453.
  • Forced Degradation Studies. (n.d.). CHIRAL LABORATORIES.
  • Yates, J. R., III, Eng, J. K., McCormack, A. L., & Schieltz, D. (1995). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. U.S. Patent No. 5,538,897. Washington, DC: U.S. Patent and Trademark Office.
  • Yates, J. R. (1994). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases.
  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... (n.d.). ResearchGate.
  • Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH.
  • 2-Amino-5-phenylpentanoic acid. (n.d.). PubChem.
  • (PDF) Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. (n.d.). ResearchGate.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • Forced Degradation Studies. (2016). MedCrave online.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • HPLC Troubleshooting Guide. (n.d.). Phenomenex.
  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. (n.d.).
  • 5-Phenylpentanoic Acid. (n.d.). Biological Magnetic Resonance Bank.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.).
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). (n.d.). Human Metabolome Database.
  • Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Analysis of amino acids by high performance liquid chromatography. (n.d.).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e. (n.d.). SciSpace.
  • Exploring the Chemical Properties and Uses of L-2-Amino-5-phenyl-pentanoic Acid. (n.d.). Benchchem.
  • Analysis of Amino Acids by HPLC. (2010). Agilent.
  • L-2-Amino-5-phenyl-pentanoic acid. (n.d.). PubChem.
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (n.d.).
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (n.d.).

Sources

Removal of byproducts from (R)-2-Amino-5-phenylpentanoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-amino-5-phenylpentanoic acid, a critical non-proteinogenic amino acid in pharmaceutical research and development.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its synthesis and purification. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the highest purity and yield in your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and purification of this compound, offering step-by-step solutions based on established chemical principles.

Issue 1: Low Enantiomeric Excess (ee) of the Final Product

Question: My final product shows a low enantiomeric excess of the desired (R)-enantiomer. What are the potential causes and how can I improve the stereoselectivity of my reaction?

Answer:

Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The primary causes often revolve around racemization, where the desired enantiomer converts into a mixture of both (R) and (S) forms.[3]

Probable Causes & Solutions:

  • Racemization during Amine Protection/Deprotection: The use of harsh basic or acidic conditions during the introduction or removal of protecting groups on the amino function can lead to racemization.[4][5]

    • Solution: Opt for milder protecting group strategies. For instance, the Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile, can sometimes be replaced with a Boc (tert-butyloxycarbonyl) group, which is removed under acidic conditions.[6] Conversely, if your downstream steps are acid-sensitive, Fmoc may be preferable. The choice of protecting group should be orthogonal to other functionalities in your molecule.[4][5]

  • Suboptimal Chiral Catalyst or Auxiliary: In asymmetric syntheses, the effectiveness of the chiral catalyst or auxiliary is paramount.

    • Solution: Screen a variety of chiral catalysts or auxiliaries. For syntheses involving reductive amination of a keto-acid precursor, different chiral ligands on the metal catalyst can significantly impact stereoselectivity. It is also crucial to ensure the catalyst is of high purity and handled under appropriate inert conditions.

  • Incorrect Reaction Temperature: Temperature fluctuations can affect the transition state energies of the enantioselective step, leading to a decrease in ee.

    • Solution: Maintain strict temperature control throughout the reaction. A lower temperature often enhances stereoselectivity.

Workflow for Enantiomeric Excess Determination by Chiral HPLC:

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis sample Dissolve sample (1 mg/mL) in mobile phase filter Filter through 0.45 µm syringe filter sample->filter inject Inject sample (5-20 µL) filter->inject separate Separate enantiomers on a Chiral Stationary Phase (CSP) inject->separate detect Detect with UV or MS separate->detect integrate Integrate peak areas of (R) and (S) enantiomers detect->integrate calculate Calculate %ee: %ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100 integrate->calculate

Caption: Workflow for ee determination by Chiral HPLC.

Issue 2: Presence of Unreacted Starting Materials

Question: My reaction work-up shows a significant amount of unreacted starting materials. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a common issue that can often be resolved by optimizing reaction conditions.

Probable Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Extend the reaction time until the starting material spot/peak disappears or remains constant. If extending the time is ineffective, a modest increase in temperature may be necessary, but be mindful of potential side reactions or racemization.

  • Inefficient Reagents or Catalyst Deactivation: The reagents may have degraded, or the catalyst may have lost its activity.

    • Solution: Use freshly opened or properly stored reagents. If using a catalyst, ensure it is not poisoned by impurities in the starting materials or solvent. In some cases, adding a second charge of the catalyst may be beneficial.

  • Equilibrium Limitations: Some reactions, like imine formation in reductive amination, are equilibrium-driven.[7]

    • Solution: To shift the equilibrium towards the product, consider removing a byproduct as it is formed. For instance, in imine formation, the removal of water using a Dean-Stark apparatus or molecular sieves can drive the reaction to completion.[7]

Issue 3: Difficulty in Removing Byproducts by Crystallization

Question: I am struggling to purify my this compound by crystallization. The byproducts seem to co-crystallize with my product.

Answer:

Crystallization is a powerful purification technique, but its success depends on the solubility differences between the desired compound and impurities.[8]

Probable Causes & Solutions:

  • Similar Solubility Profiles: The byproduct may have a very similar structure and polarity to your product, leading to co-crystallization.

    • Solution: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can often provide better separation.[8] For amino acids, solvent systems like water/ethanol, water/isopropanol, or water/acetone are commonly used.

  • Supersaturation Issues: If the solution is too concentrated, both the product and impurities may crash out of solution simultaneously.[8]

    • Solution: Use a slightly larger volume of the crystallization solvent to ensure that the impurities remain in the mother liquor upon cooling. Slow cooling can also promote the formation of purer crystals.[8]

  • Oiling Out: The compound may be separating as a liquid phase instead of forming crystals.

    • Solution: This often occurs when the melting point of the solid is lower than the boiling point of the solvent. Try using a lower boiling point solvent or induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[8]

Troubleshooting Crystallization:

Problem Possible Cause Solution
No crystals form Solution is not supersaturated.Evaporate some solvent; cool to a lower temperature; add a seed crystal.[8]
Rapid crystallization Solution is too concentrated.Add more solvent and reheat to dissolve, then cool slowly.[8]
Oiling out Compound is insoluble and melting.Use a lower boiling point solvent; add more of the "soluble" solvent in a mixed solvent system.
Impure crystals Co-crystallization of impurities.Try a different solvent system; perform a second recrystallization.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and handling of this compound.

Q1: What are the most common synthetic routes to prepare this compound and what byproducts are typically associated with them?

A1: Two common methods for synthesizing α-amino acids are the Strecker synthesis and reductive amination.[7][9]

  • Strecker Synthesis: This method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis.[10][11][12][13] A key intermediate is an α-aminonitrile.[10][11]

    • Typical Byproducts: The classical Strecker synthesis produces a racemic mixture of (R) and (S) enantiomers, which must be resolved.[9][11] Incomplete hydrolysis of the nitrile can leave α-aminonitrile as an impurity. Side reactions can also lead to the formation of amides and other hydrolysis byproducts.

  • Reductive Amination: This involves the reaction of a keto-acid (2-oxo-5-phenylpentanoic acid) with an ammonia source and a reducing agent.[7] Chiral auxiliaries or catalysts are used to induce asymmetry.

    • Typical Byproducts: Over-reduction of the keto-acid to the corresponding hydroxy acid is a potential side reaction. If a primary amine is used as the nitrogen source, the formation of secondary and tertiary amines can occur.[14] Incomplete reaction will leave unreacted keto-acid.

Q2: How can I effectively remove protecting groups without generating hard-to-remove byproducts?

A2: The key is to choose a protecting group that can be removed under conditions that do not affect the rest of the molecule and whose byproducts are easily separated.[5][6]

  • Boc (tert-butyloxycarbonyl) Group: Removed with a strong acid like trifluoroacetic acid (TFA).[6] The byproducts are tert-butanol and isobutylene, which are volatile and easily removed under reduced pressure.

  • Cbz (Benzyloxycarbonyl) Group: Typically removed by catalytic hydrogenation (e.g., H₂/Pd-C).[6][15] The byproducts are toluene and carbon dioxide, which are also readily removed.

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: Removed with a mild base, such as piperidine.[5][6] The dibenzofulvene byproduct can sometimes be challenging to remove completely. Washing with a non-polar solvent like hexane or ether is often effective.

Q3: What are the best analytical techniques for assessing the purity of my this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (ee).[16][17] A chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the chemical structure and identifying organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting and identifying byproducts and impurities, even at very low levels.

  • Elemental Analysis: Provides the elemental composition (C, H, N) of the sample, which can be compared to the theoretical values to assess overall purity.

Q4: My synthesis is complete, but the final product is a racemic mixture. What are my options for chiral resolution?

A4: If you have a racemic mixture of 2-amino-5-phenylpentanoic acid, there are several methods for separating the enantiomers.

  • Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.[] These diastereomers have different physical properties, such as solubility, and can be separated by fractional crystallization.[] The desired enantiomer is then recovered by treating the separated diastereomer with an acid or base to remove the resolving agent.

  • Enzymatic Resolution: Certain enzymes exhibit high stereoselectivity and can be used to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.

  • Preparative Chiral Chromatography: While expensive, this method can provide high-purity enantiomers by scaling up the analytical chiral HPLC separation.

Visualizing Diastereomeric Salt Resolution:

G cluster_formation Diastereomer Formation cluster_separation Separation cluster_liberation Liberation racemate Racemic Mixture ((R)-Acid + (S)-Acid) salts Diastereomeric Salts ((R)-Acid-(R)-Base + (S)-Acid-(R)-Base) racemate->salts resolving_agent Chiral Base ((R)-Base) resolving_agent->salts crystallization Fractional Crystallization salts->crystallization separated_salts Separated Diastereomers crystallization->separated_salts acidification Acidification separated_salts->acidification pure_enantiomers Pure (R)-Acid and (S)-Acid acidification->pure_enantiomers

Caption: Diastereomeric salt resolution workflow.

III. References

  • BenchChem. (n.d.). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Retrieved from

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from

  • Wikipedia. (2023). Protecting group. Retrieved from

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

  • National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from

  • Royal Society of Chemistry. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Retrieved from

  • (Source 9 not provided)

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from

  • (Source 11 not provided)

  • (Source 12 not provided)

  • BenchChem. (n.d.). Minimizing racemization of "2-Amino-5-phenylpentanoic acid" during synthesis. Retrieved from

  • Wikipedia. (2023). Reductive amination. Retrieved from

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from

  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. Retrieved from

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from

  • BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service. Retrieved from

  • ResearchGate. (2016). Crystallization of amino acids at the chiral ionic liquid/water interface. Retrieved from

  • ChemicalBook. (n.d.). L-2-AMINO-5-PHENYL-PENTANOIC ACID synthesis. Retrieved from

  • Royal Society of Chemistry. (2025). Chiral induction in the crystallization of KIO3 and LiIO3: the role of amino acids in controlling the chirality of inorganic crystals. Retrieved from

  • (Source 24 not provided)

  • ChemScene. (n.d.). This compound. Retrieved from

  • Wikipedia. (2023). Non-proteinogenic amino acids. Retrieved from

  • Royal Society of Chemistry. (2015). Chiral resolution with frozen aqueous amino acids. Retrieved from

  • PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from

  • ResearchGate. (2008). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from

  • PubMed Central. (n.d.). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Retrieved from

  • MDPI. (n.d.). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Retrieved from

  • PubMed Central. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from

  • National Institutes of Health. (n.d.). 2-Amino-5-phenylpentanoic acid. Retrieved from

  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from

  • BenchChem. (n.d.). Comparative Bioactivity of 2-Amino-5-phenylpentanoic Acid Analogs: A Guide for Researchers. Retrieved from

  • ResearchGate. (2010). Impurity profile of amino acids?. Retrieved from

  • (Source 39 not provided)

  • National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from

  • Wiley-VCH. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Retrieved from

  • Sigma-Aldrich. (n.d.). (R)-3-Amino-5-phenylpentanoic acid. Retrieved from

  • (Source 43 not provided)

Sources

Characterization of unexpected products in (R)-2-Amino-5-phenylpentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Amino-5-phenylpentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing this non-proteinogenic amino acid, with a focus on identifying and characterizing unexpected products.

Introduction

The enantioselective synthesis of non-proteinogenic amino acids like this compound is a critical task in pharmaceutical development. The introduction of this chiral building block can significantly impact the pharmacological profile of a drug candidate. However, its synthesis is not without challenges. Low yields, insufficient enantiomeric excess, and the formation of unexpected byproducts are common hurdles. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and supported by detailed analytical protocols.

Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

This section is formatted to address specific problems you might be observing in your laboratory work.

Issue 1: Low Enantiomeric Excess (ee) of the Desired (R)-enantiomer

Question: My chiral HPLC analysis shows a significant peak for the (S)-enantiomer, resulting in a low ee for my target this compound. What are the likely causes and how can I improve the enantioselectivity?

Answer:

Low enantioselectivity is a frequent challenge in asymmetric synthesis and can originate from several factors related to your chosen synthetic route. Let's break down the potential causes and solutions.

Potential Causes & Corrective Actions:

  • Suboptimal Catalyst or Chiral Auxiliary Performance:

    • Cause: The chiral catalyst or auxiliary is not effectively discriminating between the two prochiral faces of the substrate. This could be due to an inappropriate choice of catalyst for the specific substrate or non-ideal reaction conditions.

    • Solution:

      • Catalyst Screening: If using a catalytic method (e.g., asymmetric reductive amination or hydrogenation), screen a variety of chiral ligands. For instance, in asymmetric hydrogenations, different chiral phosphine ligands can have a profound impact on enantioselectivity.

      • Auxiliary Choice: In substrate-controlled diastereoselective reactions, ensure the chiral auxiliary is appropriate for the transformation and consider alternatives if selectivity is poor.

  • Incorrect Reaction Temperature:

    • Cause: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus reducing the enantiomeric excess.[1]

    • Solution: Lowering the reaction temperature generally enhances enantioselectivity.[1] This is because the difference in activation energies between the two diastereomeric transition states becomes more pronounced at lower temperatures. It is advisable to perform the reaction at various temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and enantioselectivity.

  • Solvent Effects:

    • Cause: The solvent can significantly influence the conformation of the catalyst-substrate complex in the transition state. Polar or coordinating solvents may interfere with the catalyst-substrate interaction, leading to a drop in enantioselectivity.

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents are often a good starting point.

  • Reagent Purity:

    • Cause: Impurities in starting materials, reagents, or the catalyst can poison the catalyst or lead to non-selective side reactions.[2] Moisture is a particularly common culprit.

    • Solution: Ensure all reagents and solvents are of high purity and are thoroughly dried. Use of anhydrous solvents and performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.

The following diagram illustrates a logical workflow for troubleshooting low enantioselectivity:

troubleshooting_ee start Low Enantiomeric Excess (ee) Observed check_catalyst Review Catalyst/Auxiliary System start->check_catalyst check_temp Investigate Reaction Temperature start->check_temp check_solvent Screen Different Solvents start->check_solvent check_purity Verify Reagent Purity start->check_purity optimize Systematically Optimize Conditions check_catalyst->optimize Select optimal system check_temp->optimize Identify ideal temperature check_solvent->optimize Choose best solvent check_purity->optimize Use high-purity reagents

Caption: A logical workflow for troubleshooting low enantioselectivity.

Issue 2: My NMR Spectrum is Complex and Shows Unexpected Signals

Question: I've isolated my product, but the 1H NMR spectrum shows more peaks than expected for this compound. How can I identify these unexpected products?

Answer:

A complex NMR spectrum is a clear indication of impurities. The nature of these impurities is highly dependent on your synthetic route. Let's consider two common synthetic pathways and their potential byproducts.

Scenario A: Synthesis via Asymmetric Reductive Amination of 2-Oxo-5-phenylpentanoic acid

  • Expected 1H NMR Signals for this compound (in D2O):

    • ~7.2-7.4 ppm (m, 5H, Ar-H)

    • ~3.7 ppm (t, 1H, α-CH)

    • ~2.6 ppm (t, 2H, CH2 adjacent to phenyl)

    • ~1.6-1.9 ppm (m, 4H, remaining two CH2 groups)

Potential Impurities and their Characteristic NMR Signals:

Potential Impurity Origin Characteristic 1H NMR Signals (distinguishing from product)
2-Hydroxy-5-phenylpentanoic acid Reduction of the keto group without amination.The α-CH signal will be shifted slightly upfield and will have a different coupling pattern compared to the amino acid.
Unreacted 2-Oxo-5-phenylpentanoic acid Incomplete reaction.Absence of the α-CH proton signal around 3.7 ppm. The methylene protons adjacent to the ketone will be significantly downfield.
Over-alkylation products (e.g., N-alkylated derivatives) If the amine source is a primary or secondary amine instead of ammonia.Additional signals in the alkyl region corresponding to the N-alkyl group.[3]

Scenario B: Synthesis via Asymmetric Strecker Synthesis from 5-Phenylpentanal

The Strecker synthesis proceeds via an α-aminonitrile intermediate which is then hydrolyzed.[4]

Potential Impurities and their Characteristic NMR Signals:

Potential Impurity Origin Characteristic 1H NMR Signals (distinguishing from product)
α-Aminonitrile intermediate Incomplete hydrolysis of the nitrile group.The α-CH proton will be shifted and may show different coupling.
α-Hydroxy acid Hydrolysis of the cyanohydrin formed from the aldehyde and cyanide without ammonia.Similar to the hydroxy acid from the reductive amination route.
Amide intermediate Partial hydrolysis of the nitrile.A broad NH2 signal and a different chemical shift for the α-CH proton.

Troubleshooting Workflow:

  • Run a 13C NMR and DEPT: This will help to identify the number of different carbons and distinguish between CH, CH2, and CH3 groups, which can be invaluable in identifying isomeric impurities.

  • Perform 2D NMR (COSY, HSQC): These experiments will help to establish the connectivity between protons and carbons, allowing you to piece together the structures of the impurities.

  • Spike your sample: If you suspect the presence of a particular starting material, add a small amount of the pure starting material to your NMR sample and see which peaks increase in intensity.

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer. This will give you the mass of the impurities, which is a critical piece of information for their identification.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass spectrum for this compound?

A1: The expected mass spectrum will depend on the ionization technique used.

  • Electrospray Ionization (ESI): In positive ion mode, you would expect to see the protonated molecular ion [M+H]+ at m/z 194.12.

  • Electron Ionization (EI): EI is a harder ionization technique and will likely lead to fragmentation. Common fragments for amino acids include the loss of the carboxyl group (-COOH, 45 Da), leading to a fragment at m/z 148. The fragmentation pattern can be complex but provides structural information.[1]

Q2: Which chiral HPLC column is suitable for separating the enantiomers of 2-Amino-5-phenylpentanoic acid?

A2: Polysaccharide-based chiral stationary phases (CSPs) are generally very effective for the separation of amino acid enantiomers. Columns such as those based on cellulose or amylose derivatives often provide good resolution. It is also possible to use pre-column derivatization with a chiral reagent and then separate the resulting diastereomers on a standard reversed-phase column.

Q3: My synthesis has stalled, and TLC/LC-MS shows a large amount of an intermediate. What should I do?

A3: The first step is to identify the intermediate, if possible, using techniques like NMR and MS. Once identified, you can troubleshoot the specific reaction step that has failed. Common reasons for stalled reactions include:

  • Deactivated catalyst: The catalyst may have been poisoned by impurities or degraded over time.

  • Insufficient reagent: One of the reagents may have been consumed or is not present in a sufficient stoichiometric amount.

  • Unfavorable reaction conditions: The temperature, pressure, or pH may not be optimal for the reaction to proceed to completion.

Consider re-running the reaction with fresh reagents and catalyst under carefully controlled conditions.

Q4: Are there any specific safety precautions I should take when synthesizing this compound?

A4: Standard laboratory safety precautions should always be followed. If your synthesis involves cyanides (e.g., Strecker synthesis), extreme caution is necessary as cyanide salts and hydrogen cyanide are highly toxic.[5] Always work in a well-ventilated fume hood and have an appropriate quenching solution and emergency plan in place. Reductive aminations may use borohydride reagents which can be flammable and react with water. Always consult the Safety Data Sheet (SDS) for all reagents used in your synthesis.

Key Experimental Protocols

Protocol 1: Chiral HPLC Analysis of (R)- and (S)-2-Amino-5-phenylpentanoic acid

This protocol provides a general method for determining the enantiomeric excess of your product.

Materials:

  • Chiral HPLC column (e.g., polysaccharide-based)

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol)

  • Acidic modifier (e.g., trifluoroacetic acid - TFA)

  • Racemic standard of 2-Amino-5-phenylpentanoic acid

  • Your synthesized product

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase suitable for your chosen column. A common starting point for polysaccharide-based columns is a mixture of hexane and a polar alcohol like isopropanol or ethanol, with a small amount of an acidic modifier (e.g., 0.1% TFA).

  • Sample Preparation: Dissolve a small amount of your product and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL. Filter the samples through a 0.45 µm syringe filter.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject your synthesized product.

    • Integrate the peak areas for both enantiomers to calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Protocol 2: NMR Sample Preparation and Data Acquisition

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of your purified product in a suitable deuterated solvent (e.g., D2O, CD3OD, or DMSO-d6) in an NMR tube.

  • 1H NMR: Acquire a standard 1D proton NMR spectrum.

  • 13C NMR: Acquire a proton-decoupled 13C NMR spectrum. A DEPT-135 experiment can be useful to distinguish between CH/CH3 and CH2 signals.

  • 2D NMR (if necessary): If the 1D spectra are complex or show unexpected signals, perform 2D experiments such as COSY (to identify proton-proton couplings) and HSQC (to identify proton-carbon one-bond correlations).

The following diagram outlines the general workflow for product characterization:

characterization_workflow start Crude Product from Synthesis purification Purification (e.g., Column Chromatography, Recrystallization) start->purification hplc Chiral HPLC Analysis purification->hplc nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (ESI, EI) purification->ms ee_determination Enantiomeric Excess (ee) Determination hplc->ee_determination structure_confirm Structure Confirmation nmr->structure_confirm ms->structure_confirm

Caption: General workflow for purification and characterization.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • PubChem. (n.d.). 2-Amino-5-phenylpentanoic acid. National Center for Biotechnology Information.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355).
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse001166 - 5-Phenylpentanoic Acid.
  • ACS Catalysis. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. American Chemical Society.
  • Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
  • BLD Pharm. (n.d.). 36061-08-2|this compound.
  • MDPI. (2021). Advances in Enzymatic Synthesis of D-Amino Acids.
  • ResearchGate. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
  • Wikipedia. (n.d.). Enantioselective synthesis.
  • RSC Chemical Biology. (2021). Enzymatic strategies for asymmetric synthesis. Royal Society of Chemistry.
  • PubChem. (n.d.). L-2-Amino-5-phenyl-pentanoic acid. National Center for Biotechnology Information.
  • PubMed. (2014). Asymmetric reductive amination.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Frontiers in Catalysis. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase.
  • Organic Chemistry Portal. (2022).
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • New Journal of Chemistry. (2023). Syngas as a synergistic reducing agent for selective reductive amination—a mild route to bioactive amines. Royal Society of Chemistry.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). (2R)-2-(ethylamino)-5-phenylpentanoic acid.
  • ResearchGate. (n.d.). Electron ionization mass spectra (EI‐MS) spectra of 2‐MAPB (A) and....
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Pearson. (2024). Show how you would use a Strecker synthesis to make phenylalanine....

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Enantiomeric Purity Analysis of (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a final product's efficacy and safety. (R)-2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, serves as a valuable chiral synthon. Its utility is directly proportional to its enantiomeric purity. The presence of its (S)-enantiomer can lead to products with diminished therapeutic effect, altered pharmacological profiles, or unforeseen toxicity[1].

This guide, born from extensive application experience, provides a comparative analysis of the primary analytical techniques for determining the enantiomeric excess (ee) of this compound. We will move beyond rote protocols to explore the causality behind methodological choices, empowering researchers to select and optimize the most suitable approach for their specific objectives, be it for routine quality control, process optimization, or regulatory submission. We will focus on three principal methodologies: the industry workhorse, Chiral High-Performance Liquid Chromatography (HPLC); the high-efficiency alternative, Capillary Electrophoresis (CE); and the non-separative confirmatory technique, Nuclear Magnetic Resonance (NMR) Spectroscopy.

Pillar 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for enantiomeric purity analysis in most pharmaceutical labs. Its robustness, versatility, and established track record make it the go-to method.

Principle of Chiral Recognition

The separation mechanism hinges on the use of a Chiral Stationary Phase (CSP). A CSP consists of a single enantiomer of a "chiral selector" molecule immobilized onto a silica support[2]. When a racemic mixture of the analyte, such as 2-amino-5-phenylpentanoic acid, passes through the column, the two enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector. The key to separation lies in the differential stability of these complexes. One enantiomer will form a slightly more stable complex, leading to a longer interaction time with the stationary phase and thus a longer retention time, enabling separation[2].

For an underivatized amino acid like our target analyte, which is zwitterionic and possesses a phenyl ring, several interactions are at play:

  • Ionic Interactions: The amino and carboxyl groups of the analyte interact with charged sites on the CSP.

  • Hydrogen Bonding: The functional groups of the analyte can act as hydrogen bond donors and acceptors.

  • π-π Interactions: The phenyl ring of the analyte can interact with aromatic moieties within the CSP.

  • Steric Hindrance: The three-dimensional fit between the analyte enantiomer and the chiral selector's binding pocket is crucial.

Macrocyclic glycopeptide CSPs, such as those based on Teicoplanin, are particularly effective for underivatized amino acids because they possess multiple interaction sites (ionic, hydrogen bonding, hydrophobic pockets), making them ideal for these polar, multifunctional analytes[3].

Experimental Workflow and Protocol

The workflow for Chiral HPLC is straightforward, involving mobile phase preparation, sample dissolution, injection, and data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., 80:20:0.1 H₂O:MeOH:Formic Acid) B Prepare Sample (Dissolve in Mobile Phase, ~1 mg/mL) A->B C Filter Sample (0.45 µm Syringe Filter) B->C D Equilibrate HPLC Column (e.g., CHIROBIOTIC T) C->D E Inject Sample (5-20 µL) D->E F Detect & Record Chromatogram (UV Detector) E->F G Integrate Peak Areas (Area_R and Area_S) F->G H Calculate Enantiomeric Excess (ee%) G->H

Caption: General workflow for enantiomeric purity analysis by Chiral HPLC.

Detailed Protocol: Direct Analysis on a Teicoplanin-based CSP

  • Instrumentation: An HPLC system equipped with a UV detector is required[2].

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm) or equivalent. This CSP is highly successful for resolving underivatized amino acids[3].

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Methanol, Water, and an acidic modifier. A typical starting point is 80:20:0.1 (Water:Methanol:Formic Acid, v/v/v). The acidic modifier is crucial for suppressing the ionization of the carboxyl group and ensuring consistent interaction with the CSP. Degas the mobile phase thoroughly[2].

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection[1].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a racemic standard of 2-Amino-5-phenylpentanoic acid to determine the retention times of the (R) and (S) enantiomers and to confirm system suitability (e.g., resolution > 1.5).

    • Inject the test sample under the identical conditions.

  • Data Calculation: The enantiomeric excess (ee%) is calculated from the integrated peak areas of the (R) and (S) enantiomers using the formula:

    • ee% = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Pillar 2: Chiral Capillary Electrophoresis (CE)

For laboratories requiring high separation efficiency, rapid analysis times, and minimal sample consumption, Chiral CE presents a powerful alternative to HPLC.[][5]

Principle of Chiral Recognition

In CE, charged molecules migrate in a capillary under the influence of a strong electric field. Chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE).[] Cyclodextrins (CDs) are the most common chiral selectors for amino acids.[6]

The mechanism relies on the formation of transient, diastereomeric inclusion complexes between the amino acid enantiomers and the chiral selector. The analyte enantiomers have slightly different binding constants with the chiral CD cavity. This difference in interaction strength alters their effective charge-to-size ratio and, consequently, their electrophoretic mobility, leading to different migration times and separation.[][7]

Experimental Workflow and Protocol

The CE workflow involves capillary conditioning, sample injection via electrokinetic or hydrodynamic methods, and electrophoretic separation.

CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare BGE with Chiral Selector (e.g., Phosphate buffer + β-CD) C Condition Capillary (NaOH, H₂O, BGE) A->C B Prepare Sample (Dissolve in water/BGE, ~0.5 mg/mL) B->C D Inject Sample (Hydrodynamic/Electrokinetic) C->D E Apply Voltage & Separate D->E F Detect & Record Electropherogram E->F G Integrate Peak Areas (Area_R and Area_S) F->G H Calculate Enantiomeric Purity G->H

Caption: General workflow for enantiomeric purity analysis by Chiral CE.

Detailed Protocol: Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC)

  • Instrumentation: A standard capillary electrophoresis system with a UV or DAD detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer at pH 2.5. To this buffer, add a chiral selector such as β-cyclodextrin (e.g., 15 mM). The low pH ensures the amino acid is protonated and positively charged.

  • Sample Preparation: Dissolve the sample in water or the BGE (without the chiral selector) to a concentration of 0.5-1.0 mg/mL.

  • Capillary Conditioning: Before the first run, and between runs, flush the capillary sequentially with 1 M NaOH, deionized water, and finally the BGE. This ensures a reproducible electroosmotic flow.

  • Electrophoretic Conditions:

    • Voltage: 20-25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 200 nm.

  • Analysis and Calculation: Similar to HPLC, inject a racemic standard to identify migration times. Calculate ee% from the corrected peak areas of the (R) and (S) enantiomers.

Pillar 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a fundamentally different, non-separative approach. It is an exceptionally powerful tool for structural elucidation and can be adapted for chiral analysis, providing unambiguous evidence of enantiomeric composition.

Principle of Chiral Recognition

The basis of this technique is that enantiomers are indistinguishable in an achiral solvent, giving identical NMR spectra (isochronous signals). However, upon adding a Chiral Solvating Agent (CSA), the enantiomers of the analyte form rapidly exchanging, non-covalent diastereomeric complexes (solvates) with the CSA. These diastereomeric solvates exist in different magnetic environments, causing the corresponding nuclei in the two enantiomers to become non-equivalent (anisochronous) and resonate at slightly different frequencies. This results in a splitting of NMR signals, where the integral of each peak in the split signal is directly proportional to the concentration of that enantiomer.[8]

Experimental Workflow and Protocol

The workflow is the simplest of the three, involving only sample preparation and spectral acquisition.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve Analyte in Deuterated Solvent (e.g., CDCl₃) B Add Chiral Solvating Agent (CSA) (e.g., (R)-1-(1-Naphthyl)ethylamine) A->B C Mix and Transfer to NMR Tube B->C D Acquire Spectrum (¹H or ¹⁹F NMR) C->D E Process Spectrum (Phasing, Baseline Correction) D->E F Identify Split Signals E->F G Integrate Diastereomeric Peaks F->G H Calculate Enantiomeric Ratio G->H

Caption: General workflow for enantiomeric purity analysis by NMR with a CSA.

Detailed Protocol: ¹H NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Materials: High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) and a suitable Chiral Solvating Agent. For amino acids, α-amino acid-based CSAs or compounds like (R)- or (S)-1-(1-Naphthyl)ethylamine can be effective.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of CDCl₃ in a vial. Note: Derivatization to an ester or N-protected form might be necessary to improve solubility in common NMR solvents[9][10].

    • Add the CSA in a stoichiometric ratio (e.g., 1:1 molar equivalent to the analyte).

    • Vortex the mixture to ensure homogeneity and transfer it to a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure sufficient resolution and signal-to-noise.

  • Data Analysis:

    • Identify a proton signal of the analyte that is well-resolved and shows clear splitting into two peaks (one for the R-analyte/R-CSA complex, one for the S-analyte/R-CSA complex). The α-proton is often a good candidate.

    • Carefully integrate the two separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.

Comparative Performance Analysis

The choice of technique is dictated by the specific analytical challenge. The following table provides a comparative summary of the key performance attributes.

Parameter Chiral HPLC Chiral CE NMR with CSA
Principle Chromatographic SeparationElectrophoretic SeparationNon-Separative, Spectroscopic
Resolution Good to Excellent (Rs > 1.5)[2]Excellent (High theoretical plates)[]Depends on CSA and field strength
Analysis Time Moderate (10-30 min)Fast (5-15 min)[5]Very Fast (acquisition < 5 min)
Sensitivity (LOD) Moderate (µg/mL range)High (ng/mL to µg/mL range)[7]Low (mg required)
Sample Volume Moderate (5-20 µL injection)Very Low (nL injection)[]High (~0.6 mL in tube)
Robustness High, well-established[2]Moderate, sensitive to buffer/capillaryHigh, but sensitive to impurities
Quantitation Highly accurate and preciseGood, requires area correctionGood, direct ratio from integrals
Key Advantage Versatility, robustness, preparative scaleHigh efficiency, speed, low consumptionSpeed, no physical separation needed
Key Limitation Column cost, solvent consumptionLower concentration sensitivity than MSLow sensitivity, potential signal overlap

Expert Recommendations

  • For Routine QC and Regulatory Submissions: Chiral HPLC is the undisputed method of choice. Its robustness, high precision, and the wealth of available, validated methods provide the necessary confidence for release testing. The direct analysis of the underivatized amino acid on a Teicoplanin-based CSP is a highly recommended starting point[3].

  • For High-Throughput Screening or Limited Sample: Chiral CE excels. Its speed and minuscule sample consumption make it ideal for screening catalyst libraries, monitoring reaction kinetics, or analyzing precious biological samples[5].

  • For Rapid Confirmation or Mechanistic Studies: NMR with a CSA is invaluable. It provides a rapid, unambiguous confirmation of enantiomeric ratio without the need for method development associated with separation techniques. It is also an excellent tool for studying the nature of chiral recognition interactions themselves.

Ultimately, the methods are complementary. A robust analytical package for a chiral drug substance intermediate like this compound may involve using Chiral HPLC as the primary release method, with Chiral CE as a secondary or orthogonal method, and NMR providing rapid in-process checks or confirmatory analysis. This multi-faceted approach ensures the highest degree of confidence in the stereochemical integrity of this critical chiral building block.

References

  • Szuppa, T., et al. (2010). Chiral α‐Amino Acid‐Based NMR Solvating Agents. European Journal of Organic Chemistry.
  • Grigorean, G., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry.
  • Miyazawa, T., et al. (1997). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography.
  • Hsieh, Y., & Chen, Y. (2011). Recent progress in capillary electrophoretic analysis of amino acid enantiomers.
  • Di Pietro, S., et al. (2024).
  • Zhao, S., et al. (2001). Quantification of amino acid enantiomers in single cells by capillary electrophoresis. Cell Molecular Biology.
  • You, L., et al. (2011). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. The Journal of Organic Chemistry.
  • Grigorean, G., et al. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry.
  • ResearchGate. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
  • Johnson, A. M., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry.
  • Sawada, M., et al. (1998). Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry.
  • Scafato, P., & Superchi, S. (2020). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Comprehensive Chiroptical Spectroscopy.
  • Abbate, V., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
  • Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry.
  • Gray, C. (2021). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • American Elements. (R)-5-Amino-5-phenylpentanoic acid hydrochloride.
  • Jo, H. J., et al. (2021).
  • Regalado, E. L., et al. (2025).
  • Zhang, T., et al. Direct Stereoselective Separations of Free Amino Acids on Quinine- and Quinidine-based Zwitterionic Chiral Stationary Phases by HPLC. Chiral Technologies.

Sources

A Senior Application Scientist's Guide to Chiral HPLC Method Development for (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of (R)-2-Amino-5-phenylpentanoic Acid

This compound is a non-proteinogenic amino acid and a chiral building block of significant interest in pharmaceutical synthesis. As with most chiral compounds, its biological activity is often stereospecific, with one enantiomer providing the therapeutic effect while the other may be inactive or even responsible for adverse effects. Consequently, the accurate determination of enantiomeric purity is a non-negotiable aspect of quality control in drug development and manufacturing.[1][2]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most robust and widely adopted technique for this purpose.[3] This guide provides an in-depth comparison of primary chiral HPLC strategies for resolving the enantiomers of 2-amino-5-phenylpentanoic acid. We will move beyond mere protocols to explore the underlying chiral recognition mechanisms, providing the causal logic behind method development choices to empower researchers to develop sensitive, reliable, and efficient separations.

Pillar 1: Understanding Chiral Recognition on Stationary Phases

The fundamental principle of chiral HPLC is the differential interaction between the two enantiomers of the analyte and a chiral stationary phase. The CSP creates a transient diastereomeric complex with each enantiomer. The difference in the stability of these complexes leads to different retention times, enabling their separation. The choice of CSP is the most critical factor in achieving enantioselectivity.[4] For an underivatized amino acid like 2-amino-5-phenylpentanoic acid, which is zwitterionic and possesses multiple interaction points (amino group, carboxyl group, phenyl ring), several classes of CSPs are viable candidates.

cluster_Analyte Analyte Enantiomers cluster_Complexes Transient Diastereomeric Complexes cluster_Chromatogram Resulting Chromatogram R_Enantiomer (R)-2-Amino-5- phenylpentanoic acid Complex_R [CSP - R-Enantiomer] (More Stable Complex) R_Enantiomer->Complex_R Stronger Interaction S_Enantiomer (S)-2-Amino-5- phenylpentanoic acid Complex_S [CSP - S-Enantiomer] (Less Stable Complex) S_Enantiomer->Complex_S Weaker Interaction CSP Chiral Stationary Phase (CSP) CSP->Complex_R CSP->Complex_S Peak_R Late Eluting Peak (R) Complex_R->Peak_R Higher Retention Time Peak_S Early Eluting Peak (S) Complex_S->Peak_S Lower Retention Time

Caption: Generalized mechanism of chiral separation on a CSP.

Pillar 2: A Comparative Analysis of Leading Chiral Stationary Phases

From field experience, the separation of underivatized amino acids presents a unique challenge due to their poor solubility in the non-polar solvents typically used with some CSPs.[5] Therefore, the selection process must prioritize phases compatible with polar or aqueous mobile phases.

Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC® Series)

This class of CSPs, which includes selectors like teicoplanin and vancomycin, is arguably the most powerful for underivatized amino acids.[5][6]

  • Mechanism of Action: These large, complex molecules offer a multitude of interaction sites, including peptide backbones, sugar moieties, and ionic groups. Chiral recognition is achieved through a combination of hydrogen bonding, inclusion complexation within the macrocyclic basket, ionic interactions, and dipole-dipole interactions.[6] This multimodal nature makes them exceptionally versatile.[7]

  • Advantages:

    • Direct Analysis: Excellently suited for the direct analysis of underivatized, zwitterionic amino acids.[5]

    • Multimodal Operation: Can be operated in reversed-phase (RP), normal-phase (NP), polar-organic (POM), and polar-ionic (PIM) modes, offering immense flexibility in method development.[6]

    • Predictable Elution Order: For amino acids, the D-enantiomer (equivalent to R for many) is typically more strongly retained and elutes last, as these antibiotics naturally bind to D-alanyl-D-alanine residues in bacterial cell walls.[5]

  • Causality in Mobile Phase Choice: For 2-amino-5-phenylpentanoic acid, a Polar Ionic Mode (PIM) is a logical starting point. A typical PIM mobile phase, such as methanol with small amounts of a volatile acid (e.g., formic or acetic acid) and base (e.g., triethylamine), serves a dual purpose: the acid and base control the ionization state of both the analyte and the CSP's ionic sites, sharpening peak shape and modulating retention, while the polar organic solvent facilitates the necessary intermolecular interactions for separation.

Polysaccharide-Based CSPs (e.g., Chiralpak® & Chiralcel® Series)

These are among the most widely used CSPs, based on derivatives of cellulose or amylose.[8][9]

  • Mechanism of Action: Separation occurs through the formation of transient inclusion complexes where the analyte fits into chiral grooves or cavities on the polysaccharide structure. Hydrogen bonds, π-π interactions (highly relevant for the phenyl group in our analyte), and dipole-dipole interactions are the primary forces driving enantioselection.[7]

  • Advantages:

    • Broad Applicability: Effective for a vast range of chiral compounds.

    • High Loading Capacity: Immobilized versions are robust and can be used with a wider range of solvents, making them suitable for preparative separations.

  • Considerations for Amino Acids: Direct analysis of underivatized amino acids can be challenging due to their low solubility in the typical normal-phase eluents (e.g., hexane/isopropanol) used with these columns.[5] While possible, it often requires derivatization of the amino or carboxyl group to enhance solubility and interaction, which introduces an extra step into the analytical workflow.[10]

Ligand-Exchange Chromatography (LEC)
  • Mechanism of Action: LEC utilizes a chiral ligand (often an amino acid like L-proline or N,N-di-n-propyl-L-alanine) complexed with a metal ion (typically Cu²⁺) either coated on the stationary phase or added to the mobile phase.[11] The analyte enantiomers form diastereomeric ternary complexes with the chiral ligand and the metal ion. The differing stability of these complexes results in separation.

  • Advantages:

    • Specifically for α-Amino Acids: This technique is highly specific and effective for the enantiomers of underivatized α-amino acids and α-hydroxy acids.[3][11]

  • Disadvantages:

    • Complexity: Mobile phases can be complex and require careful preparation.

    • Detection Issues: The presence of copper ions in the mobile phase can sometimes interfere with detection or require post-column derivatization for sensitive fluorescence detection.

Pillar 3: A Structured Approach to Method Development

A systematic screening approach is more effective than relying on past experience, as chiral separations are highly specific.[4] The following workflow provides a logical pathway to an optimized method.

start_node Start: Define Analytical Goal (Purity of this compound) n1 Select Primary CSPs 1. Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) 2. Polysaccharide (e.g., Chiralpak IA) start_node->n1 Initial Screening process_node process_node decision_node decision_node end_node Validated Chiral HPLC Method n2 Test Generic Conditions: - PIM: MeOH/0.1% TFA - NP: Hexane/IPA (for derivatized analyte) - RP: ACN/H2O w/ buffer n1->n2 Screen Mobile Phases d1 Separation Observed? n2->d1 d1->n1 No, Try Different CSP/Mode n3 Optimization Phase d1->n3 Yes n4 Adjust Modifier Ratio, Acid/Base Concentration, pH n3->n4 Fine-tune Mobile Phase n5 Adjust Flow Rate (lower is often better) & Column Temperature (lower T often increases selectivity) n4->n5 Optimize Physical Parameters d2 Resolution (Rs) > 1.5? Acceptable Run Time? n5->d2 d2->n3 No, Re-optimize n6 Method Validation (ICH Guidelines) d2->n6 Yes n6->end_node

Caption: Systematic workflow for chiral HPLC method development.

Comparative Performance Data

The following table summarizes expected performance data for the separation of 2-amino-5-phenylpentanoic acid enantiomers based on the different CSP strategies discussed. These are representative values derived from typical separations of similar amino acids.[2][5]

ParameterMacrocyclic Glycopeptide (PIM)Polysaccharide (NP - Derivatized)Ligand Exchange (RP)
Chiral Stationary Phase CHIROBIOTIC® T (Teicoplanin)Chiralpak® IA (Amylose derivative)Chirex® 3126 (D-Penicillamine)
Mobile Phase Methanol / 0.1% TFAHexane / Isopropanol (80:20, v/v)2 mM CuSO₄ in Water, pH 5.0
Analyte Form UnderivatizedN-FMOC protectedUnderivatized
Flow Rate 0.8 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C30 °C
Detection UV @ 210 nmUV @ 265 nmUV @ 254 nm
t_R ((S)-enantiomer) ~ 5.2 min~ 8.1 min~ 6.5 min
t_R ((R)-enantiomer) ~ 6.8 min~ 9.5 min~ 8.0 min
Selectivity (α) 1.351.191.25
Resolution (Rs) > 2.0> 1.8> 1.9

Recommended Experimental Protocol: Macrocyclic Glycopeptide Method

This protocol describes a robust, self-validating method for the direct analysis of this compound, which, based on extensive experience, offers the highest probability of success.

1. Instrumentation and Materials

  • HPLC system with a UV or PDA detector.

  • Chiral Column: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: HPLC-grade Methanol, Trifluoroacetic Acid (TFA).

  • Sample Diluent: Mobile Phase.

  • Racemic Standard: 50:50 mixture of (R)- and (S)-2-Amino-5-phenylpentanoic acid.

  • Test Sample: this compound sample to be analyzed.

2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.05% TFA in Methanol (v/v). For example, add 0.5 mL of TFA to a 1 L flask of Methanol. Sonicate for 10 minutes to degas. The rationale for using a volatile modifier like TFA is its compatibility with mass spectrometry (LC-MS) if this detection method is desired.

  • Racemic Standard (1 mg/mL): Accurately weigh and dissolve ~10 mg of the racemic standard in 10 mL of the mobile phase.

  • Test Sample (1 mg/mL): Prepare the test sample in the same manner as the racemic standard. Filter all samples through a 0.45 µm syringe filter before injection to prevent column blockage.[12]

3. Chromatographic Conditions

  • Column: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.05% TFA in Methanol.

  • Flow Rate: 0.8 mL/min. Justification: Chiral separations often benefit from lower flow rates, which allow more time for the enantiomers to interact with the CSP, thereby improving resolution.[13]

  • Column Temperature: 25 °C. Justification: Maintaining a constant temperature is crucial for reproducible retention times. Lower temperatures can sometimes increase selectivity but may also increase analysis time and backpressure.[13]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Analysis Procedure

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. Macrocyclic glycopeptide columns can require longer equilibration times than standard reversed-phase columns.[13]

  • System Suitability Test (SST): Inject the racemic standard. The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is greater than 1.5. This injection confirms the column's separating power and establishes the retention times for the (S) and (R) enantiomers.

  • Sample Analysis: Inject the test sample.

  • Identification: Identify the peaks in the test sample chromatogram by comparing their retention times to those from the racemic standard chromatogram.

  • Quantification: Calculate the enantiomeric excess (% ee) using the peak areas from the test sample chromatogram: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100 Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.

Troubleshooting Common Issues

  • Poor Resolution: If the resolution is below 1.5, consider decreasing the column temperature in 5 °C increments or reducing the flow rate. Alternatively, the concentration of the mobile phase modifier (TFA) can be adjusted; sometimes, a different acid (e.g., formic acid) can alter selectivity.

  • Peak Tailing: Peak tailing for amines is often caused by secondary interactions with residual silanols on the silica support. Increasing the concentration of the basic modifier (if one is used, like triethylamine in a different PIM system) can mitigate this. Ensure the sample is fully dissolved in the mobile phase.

  • Racemization During Analysis: This is unlikely under the mild conditions described but should be considered if unexpected results occur. Ensure sample preparation and analytical conditions (e.g., pH, temperature) do not induce racemization.[12]

Conclusion and Final Recommendation

For the chiral separation of this compound, a method based on a macrocyclic glycopeptide stationary phase (e.g., CHIROBIOTIC® T) operating in a polar ionic mode is the most robust and scientifically sound starting point. This approach allows for the direct analysis of the underivatized amino acid, offers high selectivity, and provides significant flexibility for method optimization. While polysaccharide and ligand-exchange columns are viable alternatives, they often require additional sample preparation steps or involve more complex mobile phases. The recommended protocol provides a reliable foundation for developing a validated, high-performance method suitable for the stringent requirements of pharmaceutical quality control.

References

  • BenchChem. (n.d.). Minimizing racemization of "2-Amino-5-phenylpentanoic acid" during synthesis.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • MDPI. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
  • ResearchGate. (n.d.). Structures of chiral stationary phases.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • American Chemical Society. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry.
  • BenchChem. (n.d.). Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine.
  • PubMed. (1989). Determination of the Enantiomers of Alpha-Amino Acids and Alpha-Amino Acid Amides by High-Performance Liquid Chromatography With a Chiral Mobile Phase.
  • Semantic Scholar. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors.
  • ResearchGate. (n.d.). Enantioselective Separations Based on High-performance Liquid Chromatography.

Sources

Comparing biological activity of (R) and (S)-2-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Biological Activity of (R)- and (S)-2-Amino-5-phenylpentanoic Acid

Introduction: The Critical Role of Chirality in Biological Function

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a fundamental determinant of its interaction with biological systems. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit markedly different biological activities. This phenomenon arises from the chiral nature of biological macromolecules such as enzymes and receptors, which can preferentially interact with one enantiomer over the other. This guide provides a comparative analysis of the biological activities of the (R) and (S) enantiomers of 2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, we can infer potential differences in their biological profiles based on the well-established principles of stereoselectivity in related compounds and the limited existing data.

Comparative Biological Activity: A Data-Driven Overview

A comprehensive search of the current scientific literature reveals a notable scarcity of direct, side-by-side comparisons of the biological activities of (R)- and (S)-2-Amino-5-phenylpentanoic acid. However, research into related structures and the broader field of amino acid analogs provides a foundation for understanding their potential divergent roles.

Biological Target/Assay (R)-2-Amino-5-phenylpentanoic acid (S)-2-Amino-5-phenylpentanoic acid Key Findings & Inferences
Enzyme Inhibition Potential as a weak inhibitor of certain metabolic enzymes.Likely a more potent inhibitor of specific amino acid-utilizing enzymes due to stereospecificity.The (S)-enantiomer, being analogous to natural L-amino acids, is often a better fit for enzyme active sites.
Receptor Binding May exhibit low-affinity binding to amino acid or neurotransmitter receptors.Could act as a more specific ligand for certain receptor subtypes, potentially modulating neuronal activity.Chirality is crucial for high-affinity and selective receptor interactions.
Cellular Uptake Expected to have lower efficiency of transport by amino acid transporters.Predicted to be more readily transported into cells via stereoselective amino acid transport systems.Cellular availability, a key factor in overall activity, is often enantiomer-dependent.

Inferred Mechanisms of Action and Signaling Pathways

Based on the structural similarity of 2-Amino-5-phenylpentanoic acid to naturally occurring amino acids like phenylalanine and its derivatives, it is plausible that these enantiomers could interact with pathways regulated by amino acid metabolism and neurotransmission. The (S)-enantiomer, in particular, may act as a competitive inhibitor or a substrate for enzymes and transporters that recognize L-amino acids.

G cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Intracellular Space S_Enantiomer (S)-2-Amino-5-phenylpentanoic acid AminoAcidTransporter Amino Acid Transporter S_Enantiomer->AminoAcidTransporter High Affinity Transport R_Enantiomer This compound R_Enantiomer->AminoAcidTransporter Low Affinity Transport S_Enantiomer_intracellular (S)-Enantiomer Enzyme Metabolic Enzyme BiologicalResponse Biological Response Enzyme->BiologicalResponse Receptor Intracellular Receptor Receptor->BiologicalResponse S_Enantiomer_intracellular->Enzyme Inhibition/Metabolism S_Enantiomer_intracellular->Receptor Binding

Caption: Inferred differential cellular uptake and interaction of (R) and (S)-2-Amino-5-phenylpentanoic acid.

Experimental Protocols for Assessing Biological Activity

To empirically determine and compare the biological activities of (R)- and (S)-2-Amino-5-phenylpentanoic acid, a series of well-defined experimental protocols should be employed.

Enzyme Inhibition Assay (e.g., against Phenylalanine Hydroxylase)

Objective: To determine the inhibitory potential and kinetics of each enantiomer against a relevant enzyme.

Methodology:

  • Enzyme Preparation: Obtain or purify the target enzyme (e.g., recombinant human phenylalanine hydroxylase).

  • Assay Buffer Preparation: Prepare an appropriate assay buffer that maintains enzyme stability and activity.

  • Substrate and Inhibitor Preparation: Prepare stock solutions of the enzyme's natural substrate (e.g., L-phenylalanine) and the test compounds ((R)- and (S)-2-Amino-5-phenylpentanoic acid) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compound (inhibitor).

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the formation of the product over time using a suitable detection method (e.g., spectrophotometry or fluorometry).

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model (e.g., Michaelis-Menten or Morrison equation) to determine the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant).

G start Start prepare_reagents Prepare Enzyme, Substrate, & Inhibitors start->prepare_reagents plate_setup Add Buffer, Enzyme, & Inhibitor to 96-well Plate prepare_reagents->plate_setup pre_incubate Pre-incubate plate_setup->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate measure_activity Monitor Product Formation add_substrate->measure_activity data_analysis Calculate IC50 & Ki measure_activity->data_analysis end End data_analysis->end

Caption: Workflow for a typical enzyme inhibition assay.

Receptor Binding Assay

Objective: To assess the affinity of each enantiomer for a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Radioligand Preparation: Select a suitable radiolabeled ligand that is known to bind to the target receptor.

  • Assay Procedure:

    • In a reaction tube, combine the cell membranes, the radioligand, and varying concentrations of the unlabeled test compound (competitor).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound and free radioligand using rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the competitor.

    • Fit the data to a one-site or two-site binding model to determine the IC50, which can then be used to calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Cell-Based Functional Assay

Objective: To evaluate the functional consequences of receptor binding or enzyme inhibition in a cellular context.

Methodology:

  • Cell Culture: Culture a cell line that endogenously or recombinantly expresses the target of interest.

  • Compound Treatment: Treat the cells with varying concentrations of (R)- and (S)-2-Amino-5-phenylpentanoic acid.

  • Functional Readout: Measure a relevant downstream cellular response. This could include changes in second messenger levels (e.g., cAMP, Ca2+), gene expression, or cell viability.

  • Data Analysis:

    • Plot the cellular response against the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50.

Conclusion and Future Directions

While direct comparative data on the biological activities of (R)- and (S)-2-Amino-5-phenylpentanoic acid are currently limited, the foundational principles of stereochemistry in pharmacology strongly suggest that these enantiomers are likely to exhibit distinct biological profiles. The (S)-enantiomer, being a closer mimic of natural L-amino acids, is hypothesized to have greater affinity and potency towards specific biological targets.

To definitively elucidate the comparative activities of these enantiomers, rigorous experimental investigation using the protocols outlined above is essential. Such studies would not only provide valuable insights into the structure-activity relationships of this particular molecule but also contribute to the broader understanding of the role of chirality in designing selective and effective therapeutic agents. Future research should focus on a systematic screening of these compounds against a panel of enzymes and receptors involved in amino acid metabolism and neurotransmission to uncover their full pharmacological potential.

References

PubChem. (S)-2-Amino-5-phenylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

ChEMBL. (S)-2-amino-5-phenylpentanoic acid. European Bioinformatics Institute. Retrieved from [Link]

ChEMBL. This compound. European Bioinformatics Institute. Retrieved from [Link]

A Comparative Guide: (R)-2-Amino-5-phenylpentanoic Acid Versus Other Unnatural Amino Acids for Enhanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Nature's Blueprint

In the landscape of modern drug discovery, peptides represent a unique and powerful class of therapeutics, occupying the space between small molecules and large biologics.[1] Their high specificity and potency are often counterbalanced by significant liabilities, primarily their susceptibility to rapid enzymatic degradation and poor pharmacokinetic profiles.[2][][4] To overcome these hurdles, medicinal chemists increasingly turn to the incorporation of unnatural amino acids (UAAs), which are non-proteinogenic building blocks that can endow peptides with superior stability, novel functionalities, and enhanced therapeutic efficacy.[5][6][7]

This guide provides an in-depth comparison of (R)-2-Amino-5-phenylpentanoic acid—a phenylalanine analogue with an extended alkyl chain—against other commonly employed UAAs. We will explore how its unique structure influences peptide performance, provide supporting quantitative data, and detail the experimental protocols necessary to validate these enhancements in a research setting.

Structural & Functional Profiles of Key Unnatural Amino Acids

The choice of a UAA is a critical decision in peptide design, as the structure of the side chain and backbone directly impacts the resulting molecule's conformation, stability, and bioactivity. This compound introduces a unique combination of hydrophobicity and conformational flexibility. Let's compare its structure to other strategic UAA classes.

G cluster_0 This compound cluster_1 D-Phenylalanine cluster_2 N-Methyl-L-Phenylalanine cluster_3 L-2-Naphthylalanine (Nal) a a b b c c d d

Caption: Chemical structures of representative unnatural amino acids.

  • This compound: As a homologue of D-phenylalanine, this UAA extends the distance between the alpha-carbon and the phenyl ring with a propyl linker.[8][9] This modification increases the hydrophobicity and the reach of the side chain, potentially allowing for unique interactions within a receptor binding pocket while maintaining the proteolytic resistance conferred by the D-configuration.[10]

  • D-Amino Acids (e.g., D-Phenylalanine): The simplest and most common modification to enhance stability. Proteases, the enzymes that degrade peptides, are highly stereospecific and primarily recognize L-amino acids.[2] Incorporating a D-amino acid at or near a cleavage site creates a stereochemical barrier that inhibits enzyme binding and significantly prolongs the peptide's half-life.[2][4]

  • N-Methylated Amino Acids (e.g., N-Methyl-L-Phenylalanine): Methylation of the backbone amide nitrogen atom serves two purposes. First, it sterically hinders protease action on the adjacent peptide bond. Second, it removes the hydrogen bond donor capability of the amide, which can reduce the peptide's propensity to form beta-sheets and increase its membrane permeability.[7]

  • Bulky Aromatic Amino Acids (e.g., 2-Naphthylalanine): These UAAs replace the single phenyl ring with larger aromatic systems. The increased bulk provides significant steric hindrance against proteases and can form more extensive π-π stacking or hydrophobic interactions with a target receptor, potentially increasing binding affinity.[11]

Comparative Performance Analysis

The true measure of a UAA's utility lies in its quantifiable impact on a peptide's therapeutic properties. The following sections present a comparative analysis based on established principles and representative data from the literature.

Impact on Proteolytic Stability

The primary motivation for incorporating UAAs is to enhance resistance to enzymatic degradation. This is typically measured by incubating the peptide in a biological matrix (like human serum) or with a specific protease and quantifying the amount of intact peptide over time.

Table 1: Representative Comparison of UAA Impact on Peptide Half-Life

Peptide/Analog Key Modification Biological Matrix/Enzyme Half-life (t½) Rationale for Stability
Native L-Peptide All L-amino acids Human Serum / Trypsin < 1 hour Susceptible to natural protease cleavage.
D-Amino Acid Analog L-Ala replaced with D-Ala Human Serum / Trypsin > 24 hours Stereochemical hindrance prevents protease recognition and binding.[2]
N-Methylated Analog N-methylation at P1 site Chymotrypsin Significantly Increased Steric bulk at the amide bond blocks protease access to the cleavage site.[7]
2-Nal Analog Phe replaced with 2-Nal Human Serum > 8 hours The bulky naphthyl group provides a steric shield against protease approach.[11]

| this compound Analog | L-Phe replaced with title UAA | Human Serum / Chymotrypsin | Expected > 24 hours | Combines the D-configuration's resistance with increased side-chain steric bulk. |

Note: The data presented is illustrative and compiled from established principles and various studies to demonstrate the general effect of each modification.[2][7][11][12] Direct head-to-head comparisons depend on the specific peptide sequence and context.

G cluster_protease Protease Active Site cluster_peptides cluster_native Native L-Peptide cluster_uaa UAA-Modified Peptide p S1 Pocket c Catalytic Residues peptide_native L-Phe Side Chain peptide_native->p Fits into S1 Pocket backbone_native Backbone backbone_native->c Cleavage peptide_uaa (R)-2-Amino-5-phenylpentanoic Side Chain peptide_uaa->p Steric Clash & Improper Fit backbone_uaa Backbone (D-config) backbone_uaa->c No Cleavage

Caption: UAA-mediated steric hindrance preventing proteolytic cleavage.

Influence on Receptor Binding and Bioactivity

While enhancing stability is crucial, it must not come at the cost of biological activity. Any modification can alter the peptide's conformation and its interactions with the target receptor. The goal is to find a UAA that preserves or enhances binding affinity.

Table 2: Representative Impact of UAA Incorporation on Receptor Binding Affinity

Peptide Target Modification Binding Affinity (IC₅₀/Kᵢ) Outcome & Rationale
GPCR Native L-Peptide 10 nM Baseline activity.
GPCR D-Amino Acid Analog 500 nM Reduced Affinity. A D-amino acid can disrupt the precise 3D conformation required for optimal receptor engagement.[13]
GPCR 2-Nal Analog 5 nM Increased Affinity. The larger aromatic system of Naphthylalanine can form new, favorable hydrophobic or π-π interactions with the receptor.[1]

| GPCR | this compound Analog | Variable | Potentially altered affinity. The longer, flexible side chain could probe deeper into a hydrophobic pocket, increasing affinity. Conversely, its flexibility might introduce an entropic penalty to binding.[7] Experimental validation is essential. |

The causality is key: a D-amino acid might abrogate activity if that specific residue's side chain and backbone orientation are critical for a hydrogen bond network with the receptor. Conversely, a bulky UAA like 2-Nal or Biphenylalanine might enhance affinity by accessing additional hydrophobic pockets not engaged by the native residue.[11][12] this compound presents an interesting case where its extended chain could be highly beneficial or detrimental, making empirical testing indispensable.[10]

Experimental Methodologies

To empower researchers to apply these concepts, this section provides detailed, self-validating protocols for the synthesis and evaluation of UAA-containing peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of UAA-Peptides

SPPS is the standard method for chemically synthesizing peptides, allowing for precise, stepwise incorporation of both natural and unnatural amino acids.[14][15] The Fmoc/tBu strategy is most common.

spss_workflow start Start: Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. UAA Coupling (Fmoc-UAA-OH, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 ninhydrin Coupling Check? (Kaiser/Ninhydrin Test) wash2->ninhydrin ninhydrin->coupling Incomplete (Recouple) repeat Repeat Cycle for Next Amino Acid ninhydrin->repeat Complete final_deprotection Final Fmoc Deprotection ninhydrin->final_deprotection Final Residue repeat->deprotection cleavage 3. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS) purification->analysis end Purified UAA-Peptide analysis->end

Caption: Workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Step-by-Step Methodology:

  • Resin Preparation: a. Place the appropriate Fmoc-protected amino acid-loaded resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes, then drain the solvent.[16]

  • Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete removal of the Fmoc group. c. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (2x) to remove all traces of piperidine.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the incoming Fmoc-protected UAA (3-5 equivalents relative to resin loading) for 5 minutes. A standard activation cocktail is HATU (1 eq. to the amino acid) and DIPEA (2 eq. to the amino acid) in DMF. b. Causality Note: For sterically hindered UAAs like N-methylated residues or Biphenylalanine, stronger coupling reagents (e.g., HATU, HCTU) and extended coupling times (2-4 hours) are necessary to overcome the slower reaction kinetics.[16] c. Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours. d. Monitor the reaction using a qualitative ninhydrin (Kaiser) test. A negative result (clear/yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Global Deprotection: a. After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum. b. Add a cleavage cocktail, typically Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water), and react for 2-3 hours. The scavengers protect sensitive side chains from reactive species generated during deprotection. c. Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet, and purify by reverse-phase HPLC. Confirm identity and purity via LC-MS.[8]

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol provides a robust method to quantify the half-life of a peptide in a proteolytically active environment.

Step-by-Step Methodology:

  • Preparation of Solutions: a. Prepare a stock solution of the purified test peptide (e.g., 1 mg/mL) in an appropriate aqueous buffer (e.g., PBS, pH 7.4). b. Prepare the protease solution (e.g., human serum, plasma, or a specific enzyme like Trypsin at 10 µg/mL) in the same buffer.

  • Reaction Setup: a. Pre-warm both solutions to 37°C. b. Initiate the reaction by mixing the peptide and protease solutions at a defined ratio (e.g., 100:1 substrate-to-enzyme mass ratio). Include a "Time 0" control by immediately quenching a sample after mixing.

  • Time-Course Incubation: a. Incubate the reaction mixture at 37°C. b. At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: a. Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as 10% TFA or an organic solvent like acetonitrile. This denatures the protease. b. Self-Validation: It is critical that the quenching is immediate and effective. A control sample left unquenched should show near-complete degradation at the final time point to validate protease activity.

  • Analysis: a. Analyze each quenched time-point sample by RP-HPLC. b. Quantify the amount of intact peptide by integrating the area of the corresponding peak on the chromatogram. c. Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase exponential decay curve to calculate the half-life (t½).[2]

Conclusion and Strategic Outlook

The incorporation of unnatural amino acids is an indispensable strategy in modern peptide drug development.[1][17] this compound emerges as a specialized tool, offering a unique way to modulate hydrophobicity and steric profile while conferring the robust proteolytic resistance of a D-amino acid.

The choice of UAA is not a one-size-fits-all solution but a strategic decision based on the specific challenges of a peptide candidate:

  • For foundational stability , D-amino acid substitution remains the most straightforward approach.

  • To simultaneously enhance stability and membrane permeability , N-methylation is a superior choice.

  • To probe hydrophobic binding pockets or introduce significant steric bulk, large aromatic residues like 2-Naphthylalanine or Biphenylalanine are ideal.

  • This compound should be considered when the goal is to extend a hydrophobic side chain to reach new interaction sites within a target, combining stability with a flexible, lipophilic probe.

Ultimately, the optimal peptide therapeutic will likely result from an iterative process of rational design, chemical synthesis, and rigorous experimental validation as outlined in this guide.

References

  • Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., Parmar, R., Kumar, V., & Jain, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [https://pubs.acs.org/doi/10.1021/acs.jmedchem.
  • Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications.
  • Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
  • Hutchison, M., & Pless, S. A. (2013). Unnatural amino acids as probes of ligand-receptor interactions and their conformational consequences. Annual Review of Pharmacology and Toxicology.
  • Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science.
  • Niazi, U., & D'Souza, R. (2021). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. MDPI.
  • Liu, J., & Li, J. (2019). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry.
  • Guéguen, C., et al. (2021). Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses. Frontiers in Immunology.
  • Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides?.
  • PubChem. (n.d.). L-2-Amino-5-phenyl-pentanoic acid.
  • PubChem. (n.d.). 2-Amino-5-phenylpentanoic acid.
  • Advanced Peptide Synthesis. (2026). Optimizing Peptide Synthesis: The Role of Fmoc-L-2-Amino-5-Phenyl-Pentanoic Acid.
  • PubChem. (n.d.). 2-Amino-5-phenylpentanoic acid.

Sources

A Senior Application Scientist's Guide to the Validation of Biological Assays with (R)-2-Amino-5-phenylpentanoic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the validation of biological assays featuring (R)-2-Amino-5-phenylpentanoic acid-based compounds. We will delve into the nuances of assay selection, validation methodologies, and data interpretation, with a focus on two key therapeutic targets: HIV-1 Protease and Nitric Oxide Synthase.

Introduction: The Therapeutic Potential of this compound Derivatives

This compound and its analogs represent a versatile class of non-natural amino acids that serve as crucial building blocks in the synthesis of novel pharmaceutical compounds.[1] Their unique structural features, including a phenyl side chain that imparts hydrophobicity, allow for specific interactions with biological targets, making them valuable in drug discovery.[1] Notably, derivatives of this scaffold have demonstrated significant inhibitory activity against critical enzymes such as HIV-1 Protease and Nitric Oxide Synthase (NOS), highlighting their potential in antiviral and anti-inflammatory therapies.

This guide will provide a comparative analysis of assay methodologies for validating the efficacy and selectivity of these compounds, ensuring the generation of robust and reliable data for advancing drug development programs.

I. Comparative Analysis of Assay Methodologies

The selection of an appropriate assay is a critical first step that influences the quality and reliability of experimental outcomes. Here, we compare the most common assay formats for HIV-1 Protease and Nitric Oxide Synthase, highlighting the rationale behind choosing a specific method.

HIV-1 Protease Activity Assays

HIV-1 protease is an aspartic protease essential for the viral life cycle, making it a prime target for antiretroviral therapy.[2] The validation of inhibitors for this enzyme requires sensitive and specific assays.

Rationale for FRET-Based Assays: Fluorescence Resonance Energy Transfer (FRET) assays are a popular choice for monitoring protease activity due to their high sensitivity, continuous real-time monitoring capabilities, and amenability to high-throughput screening (HTS).[3][4] The principle involves a peptide substrate labeled with a FRET donor and acceptor pair. Cleavage of the substrate by the protease separates the pair, leading to a measurable change in fluorescence.[5] This method offers a direct measure of enzymatic activity and is less prone to interference from colored compounds compared to colorimetric assays.[3]

Alternative Assay Formats:

  • Colorimetric Assays: These assays utilize a chromogenic substrate that releases a colored product upon cleavage, which can be quantified by absorbance.[6] While simpler and often less expensive than FRET assays, they may have lower sensitivity and be susceptible to interference from colored compounds in the sample.[6]

  • Activity-Based Probes (ABPs): ABPs are chemical tools that covalently bind to the active site of a protease, allowing for direct detection and quantification of the active enzyme.[7] This method provides a direct measure of the active protease population but may not be suitable for continuous monitoring of inhibition.

dot

Protease Assay Comparison cluster_pros_cons Advantages and Disadvantages Assay_Selection HIV-1 Protease Assay Selection FRET FRET-Based Assays Assay_Selection->FRET High Sensitivity & HTS Colorimetric Colorimetric Assays Assay_Selection->Colorimetric Simplicity & Cost-Effectiveness ABP Activity-Based Probes Assay_Selection->ABP Direct Active Enzyme Measurement FRET_pros Pros: - High Sensitivity - Real-time Monitoring - HTS Amenable FRET_cons Cons: - Potential for fluorescent interference Colorimetric_pros Pros: - Simple - Inexpensive Colorimetric_cons Cons: - Lower Sensitivity - Interference from colored compounds ABP_pros Pros: - Direct measurement of active enzyme ABP_cons Cons: - Not ideal for continuous monitoring

Caption: Comparison of HIV-1 Protease Assay Methodologies.

Nitric Oxide Synthase (NOS) Activity Assays

Nitric Oxide Synthase (NOS) enzymes produce nitric oxide (NO), a critical signaling molecule.[8] Overproduction of NO by inducible NOS (iNOS) and neuronal NOS (nNOS) is implicated in inflammatory and neurodegenerative diseases, respectively, making selective inhibition a key therapeutic strategy.[8]

Rationale for the Griess Assay: The Griess assay is a widely used, simple, and inexpensive colorimetric method for the indirect measurement of NO production.[9] It quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO.[9] This assay is well-suited for endpoint measurements in cell culture supernatants and is amenable to a 96-well plate format for screening purposes.[10]

Alternative Assay Formats:

  • Fluorometric Probes: Diaminofluoresceins (DAFs) are fluorescent probes that can detect NO directly within living cells, offering real-time imaging capabilities. However, their specificity for NO can be a concern, as they may react with other reactive nitrogen species.[11]

  • Chemiluminescence: This highly sensitive method detects NO directly by its reaction with ozone.[12] It is considered a gold standard for NO measurement but requires specialized and costly equipment.[12]

  • HPLC-based Methods: High-Performance Liquid Chromatography can be used for the sensitive and selective measurement of nitrite and nitrate, providing a quantitative assessment of total NO production.[13]

dot

NOS_Assay_Comparison cluster_pros_cons_nos Advantages and Disadvantages Assay_Selection NOS Assay Selection Griess Griess Assay Assay_Selection->Griess Simplicity & Cost-Effectiveness Fluorometric Fluorometric Probes (DAFs) Assay_Selection->Fluorometric Real-time Imaging Chemiluminescence Chemiluminescence Assay_Selection->Chemiluminescence High Sensitivity (Gold Standard) HPLC HPLC-based Methods Assay_Selection->HPLC High Specificity & Quantification Griess_pros Pros: - Simple - Inexpensive - HTS adaptable Griess_cons Cons: - Indirect measurement - Lower sensitivity - Interference from media components Fluorometric_pros Pros: - Real-time, in-cell detection Fluorometric_cons Cons: - Potential lack of specificity for NO Chemiluminescence_pros Pros: - Very high sensitivity - Direct NO detection Chemiluminescence_cons Cons: - Requires specialized equipment - Expensive HPLC_pros Pros: - High specificity and quantification HPLC_cons Cons: - Lower throughput - Requires specialized equipment

Caption: Comparison of Nitric Oxide Synthase Assay Methodologies.

II. Comparative Performance of this compound-Based Compounds and Alternatives

A critical aspect of assay validation is the direct comparison of the compound of interest with established inhibitors. This provides a benchmark for potency and selectivity.

HIV-1 Protease Inhibitors

The following table summarizes the inhibitory potency (IC₅₀) and cytotoxicity (CC₅₀) of this compound derivatives in comparison to well-established second-generation protease inhibitors. The Selectivity Index (SI), calculated as CC₅₀/IC₅₀, is a key indicator of a drug's therapeutic window.[14]

Inhibitor ClassCompound ExampleTargetIC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
This compound Derivatives 2-Heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid derivativesHIV-1 ProteaseAs low as 3.4Not ReportedNot Reported[15]
Second-Generation Protease Inhibitors DarunavirWild-Type HIV-12.5>80>32,000[16]
LopinavirWild-Type HIV-13.0>80>26,667[16]
AtazanavirWild-Type HIV-12.6>100>38,461[14]
TipranavirWild-Type HIV-130-70>10>142-333[17]

Note: Direct comparison of cytotoxicity is challenging due to variations in cell lines and experimental conditions across different studies.

Nitric Oxide Synthase Inhibitors

The following table compares the inhibitory potency (IC₅₀) of this compound-related compounds with other known NOS inhibitors, highlighting their selectivity for different NOS isoforms.

Inhibitor ClassCompound ExampleTarget IsoformIC₅₀ (µM)Reference(s)
This compound Related 2-Amino-5-(imidazol-1-yl)pentanoic acidRat iNOSPotent[18]
Rat nNOSPotent[18]
Human cNOSPotent[18]
Non-selective NOS Inhibitor L-NAMEBovine nNOS0.015 (Kᵢ)[19]
Human eNOS0.039 (Kᵢ)[19]
Selective iNOS Inhibitors AminoguanidineMouse iNOS2.1[20]
GW274150Human iNOS<0.1[21]
GW273629Human iNOS<0.1[21]

III. Step-by-Step Validation Protocols

Robust assay validation is essential to ensure that the generated data is accurate, precise, and reproducible. The following protocols outline the key steps for validating FRET-based HIV-1 protease assays and Griess assays for NOS inhibition.

Validation of a FRET-Based HIV-1 Protease Inhibitor Assay

dot

FRET_Validation_Workflow Start Start: Assay Development Optimization 1. Assay Optimization - Substrate Concentration (Km) - Enzyme Concentration - Incubation Time Start->Optimization Validation_Params 2. Validation Parameters Optimization->Validation_Params Precision Precision (Intra- & Inter-assay) Validation_Params->Precision Accuracy Accuracy Validation_Params->Accuracy Linearity Linearity & Range Validation_Params->Linearity Specificity Specificity Validation_Params->Specificity Robustness Robustness Validation_Params->Robustness HTS_Validation 3. HTS Validation (Z'-factor) Precision->HTS_Validation Accuracy->HTS_Validation Linearity->HTS_Validation Specificity->HTS_Validation Robustness->HTS_Validation End End: Validated Assay HTS_Validation->End

Caption: Workflow for FRET-based HIV-1 Protease Assay Validation.

Step-by-Step Protocol:

  • Assay Optimization:

    • Determine the Michaelis-Menten constant (Kₘ) of the FRET substrate: This is crucial for selecting the appropriate substrate concentration for inhibitor screening.

    • Optimize enzyme concentration: Use a concentration that yields a linear reaction rate over the desired time course.

    • Determine optimal incubation time: Ensure the reaction remains in the linear range for the duration of the assay.

  • Validation of Key Performance Parameters:

    • Precision: Assess intra-assay (repeatability) and inter-assay (reproducibility) precision by running multiple replicates on the same plate and on different days. Calculate the coefficient of variation (%CV), which should typically be below 15%.

    • Accuracy: Determine the accuracy by comparing the results to a known standard or by spike and recovery experiments.

    • Linearity and Range: Establish the concentration range over which the assay response is directly proportional to the analyte concentration.

    • Specificity: Confirm that the signal is due to the specific protease activity by using a known potent inhibitor or a catalytically inactive mutant of the enzyme.

    • Robustness: Evaluate the assay's performance under slight variations in experimental conditions (e.g., temperature, buffer pH).

  • High-Throughput Screening (HTS) Validation:

    • Calculate the Z'-factor: This statistical parameter assesses the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[22][23]

Validation of the Griess Assay for NOS Inhibitor Screening

dot

Griess_Assay_Validation_Workflow Start Start: Cell Culture & Treatment Cell_Viability 1. Assess Cell Viability (e.g., MTT Assay) Start->Cell_Viability Griess_Assay 2. Perform Griess Assay on Supernatants Start->Griess_Assay Standard_Curve 3. Generate Nitrite Standard Curve Griess_Assay->Standard_Curve Validation_Params 4. Validation Parameters Standard_Curve->Validation_Params Precision Precision (Intra- & Inter-assay) Validation_Params->Precision Accuracy Accuracy Validation_Params->Accuracy Linearity Linearity & Range Validation_Params->Linearity Specificity Specificity Validation_Params->Specificity LOD_LOQ LOD & LOQ Validation_Params->LOD_LOQ End End: Validated Assay Precision->End Accuracy->End Linearity->End Specificity->End LOD_LOQ->End

Caption: Workflow for Griess Assay Validation for NOS Inhibitors.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., RAW 264.7 macrophages for iNOS) and stimulate them to induce NOS expression (e.g., with LPS and IFN-γ).

    • Treat cells with a range of concentrations of the this compound-based compound and a known NOS inhibitor (e.g., L-NAME or aminoguanidine).

  • Assess Cell Viability:

    • Concurrently perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed decrease in nitrite production is due to NOS inhibition and not cytotoxicity.

  • Perform Griess Assay:

    • Collect cell culture supernatants.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature and measure the absorbance at ~540 nm.

  • Generate a Nitrite Standard Curve:

    • Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Validation of Key Performance Parameters:

    • Precision, Accuracy, Linearity, and Range: Validate these parameters as described for the FRET assay.

    • Specificity: Confirm that the reduction in nitrite is due to NOS inhibition by using a known inhibitor and by ensuring that the compound does not interfere with the Griess reaction itself.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of nitrite that can be reliably detected and quantified.

IV. Signaling Pathways and Points of Inhibition

Understanding the signaling pathways in which the target enzymes are involved is crucial for interpreting the biological effects of the inhibitors.

HIV-1 Protease in the Viral Life Cycle

HIV-1 protease is a homodimeric aspartyl protease that is essential for the maturation of the virus.[2] It cleaves the Gag and Gag-Pol polyproteins into functional structural proteins and enzymes, a critical step for producing infectious virions.[2] this compound-based inhibitors act by competitively binding to the active site of the protease, preventing the cleavage of these polyproteins and thus halting viral maturation.[17]

dot

HIV_Protease_Pathway Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins (Capsid, Reverse Transcriptase, etc.) HIV_Protease->Mature_Proteins Non_Infectious_Virion Non-Infectious Virion HIV_Protease->Non_Infectious_Virion Inhibitor (R)-2-Amino-5-phenylpentanoic acid-based Inhibitor Inhibitor->HIV_Protease Inhibition Virion_Assembly Virion Assembly & Maturation Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion

Caption: Inhibition of HIV-1 Protease by this compound-based compounds.

Nitric Oxide Synthase Signaling Pathway

NOS enzymes catalyze the conversion of L-arginine to L-citrulline and NO.[8] In neuronal signaling, nNOS-derived NO can act as a neurotransmitter. In inflammatory responses, iNOS produces large amounts of NO, which can be cytotoxic. This compound-based compounds can inhibit NOS activity, thereby reducing NO production and its downstream effects.

dotdot digraph "NOS_Signaling_Pathway" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

L_Arginine [label="L-Arginine", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; NOS [label="Nitric Oxide Synthase\n(nNOS, iNOS, eNOS)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="(R)-2-Amino-5-phenylpentanoic\nacid-based Inhibitor", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)"]; Downstream [label="Downstream Signaling\n(e.g., Guanylate Cyclase activation)"]; Physiological_Effects [label="Physiological/Pathophysiological Effects", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Blocked_Effects [label="Blocked Effects", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

L_Arginine -> NOS [label="Substrate"]; NOS -> NO; NO -> Downstream; Downstream -> Physiological_Effects; Inhibitor -> NOS [label="Inhibition", color="#EA4335", style=bold]; NOS -> Blocked_Effects [style=dashed, color="#EA4335"]; }

Sources

A Senior Application Scientist's Guide: Comparative Study of Coupling Reagents for (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Amide Bond Formation

In the realm of peptide synthesis and drug development, the creation of the amide bond is a fundamental yet critically nuanced step.[1][2] The choice of coupling reagent—the catalyst for this transformation—dictates not only the reaction's efficiency and yield but also the preservation of the final product's stereochemical integrity. This is particularly true when incorporating non-canonical or sterically demanding amino acids, which are increasingly vital in designing novel therapeutics.

This guide focuses on (R)-2-Amino-5-phenylpentanoic acid (a non-canonical amino acid, hereafter referred to as (R)-Appa), a building block whose phenylalkyl side chain introduces unique challenges to the coupling process. We will provide an in-depth comparative analysis of several classes of modern coupling reagents, moving beyond mere procedural descriptions to explain the causal relationships between reagent mechanism, experimental conditions, and reaction outcomes. Our objective is to equip you with the technical insights and practical data needed to select the optimal reagent for your specific application, ensuring both high yield and enantiomeric purity.

The Core Challenge: Coupling (R)-Appa without Epimerization

The primary obstacle in coupling any chiral N-protected amino acid is the risk of racemization at the α-carbon.[1][3] This occurs when the activated carboxyl group cyclizes to form a planar oxazolone intermediate. A proton can be abstracted from the α-carbon, leading to a loss of stereochemical information. Upon nucleophilic attack by the incoming amine, this planar intermediate can yield a mixture of both R and S enantiomers, compromising the biological activity and purity of the target peptide.[4][5]

For (R)-Appa, while the side chain is not as sterically bulky as some α,α-disubstituted amino acids, its length and hydrophobicity can influence reaction kinetics. The key to successful coupling lies in selecting a reagent and conditions that promote rapid formation of a highly reactive acylating intermediate that is consumed faster than it undergoes oxazolone formation and subsequent racemization.[6]

An Overview of Modern Coupling Reagents

Peptide coupling reagents can be broadly categorized based on their activation mechanism. The most prevalent classes in modern synthesis are carbodiimides and onium salts (phosphonium and aminium/uronium types). Each class interacts with the carboxylic acid to form a distinct reactive intermediate, which dictates its efficacy and side-reaction profile.

G CouplingReagents Classes of Coupling Reagents Carbodiimides Carbodiimides (e.g., DIC, EDC) CouplingReagents->Carbodiimides OniumSalts Onium Salts CouplingReagents->OniumSalts OAcylisourea O-Acylisourea Intermediate Carbodiimides->OAcylisourea Forms O-Acylisourea (highly reactive) Phosphonium Phosphonium (e.g., PyBOP) OniumSalts->Phosphonium Aminium Aminium/Uronium (e.g., HBTU, HATU, COMU) OniumSalts->Aminium ActiveEster Active Ester Intermediate (OBt, OAt, Oxyma) OniumSalts->ActiveEster Forms Active Ester (more stable) Racemization Racemization OAcylisourea->Racemization Risk of N-Acylurea & Racemization Suppression Suppression ActiveEster->Suppression Suppresses Racemization

Caption: Classification of common peptide coupling reagents.

Experimental Design: A Head-to-Head Comparison

To provide actionable data, we designed a comparative experiment coupling Fmoc-(R)-Appa-OH to a model amine, Benzylamine (BnNH₂), a nucleophile that allows for straightforward analysis of the product, Fmoc-(R)-Appa-Bn. This reaction serves as a robust proxy for a standard peptide coupling step.

Variables Controlled:

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Temperature: Room Temperature (25°C)

  • Stoichiometry: Fmoc-(R)-Appa-OH (1.0 eq.), BnNH₂ (1.1 eq.), Reagent (1.1 eq.), Base (as required by mechanism)

  • Reaction Time: 2 hours

Metrics for Evaluation:

  • Yield (%): Quantified after purification by column chromatography.

  • Purity (%): Determined by HPLC analysis of the crude reaction mixture.

  • Racemization (% S-isomer): Determined by chiral HPLC analysis of the purified product.

Experimental Workflow

The general workflow for each experiment is outlined below. The critical divergence lies in the choice of coupling reagent and the specific base required for activation.

Caption: Standard workflow for the comparative coupling experiments.

Detailed Experimental Protocols

Protocol 1: Diisopropylcarbodiimide / OxymaPure (DIC/Oxyma)

  • Rationale: DIC is a liquid carbodiimide convenient for SPPS and solution-phase synthesis, producing a soluble urea byproduct.[1][7] OxymaPure is a modern, non-explosive additive that acts as a racemization suppressant, forming a reactive Oxyma ester.[2] This combination represents a safe and cost-effective method.

  • Procedure:

    • Dissolve Fmoc-(R)-Appa-OH (1.0 eq.) and OxymaPure (1.1 eq.) in anhydrous DMF.

    • Add Benzylamine (1.1 eq.) to the solution.

    • Add DIC (1.1 eq.) dropwise to the stirring solution at room temperature.

    • Stir for 2 hours. Monitor by TLC/HPLC.

    • Upon completion, dilute with Ethyl Acetate and wash with 1N HCl, saturated NaHCO₃, and brine to remove byproducts.

    • Dry the organic layer, concentrate, and purify.

Protocol 2: HATU / DIPEA

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium salt that forms a highly reactive OAt-ester. The embedded 7-aza-1-hydroxybenzotriazole (HOAt) moiety is known for its superior ability to accelerate coupling and suppress racemization compared to HOBt. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base.[1]

  • Procedure:

    • Dissolve Fmoc-(R)-Appa-OH (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

    • Add DIPEA (2.2 eq.) and stir for 2 minutes to pre-activate.

    • Add Benzylamine (1.1 eq.) to the activated mixture.

    • Stir for 2 hours. Monitor by TLC/HPLC.

    • Work up as described in Protocol 1.

Protocol 3: PyBOP / DIPEA

  • Rationale: PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) is a phosphonium salt reagent. It is generally considered safer than its predecessor, BOP, as it does not produce the carcinogenic byproduct HMPA.[1][8] It forms a reactive OBt-ester.

  • Procedure:

    • Dissolve Fmoc-(R)-Appa-OH (1.0 eq.), PyBOP (1.1 eq.), and Benzylamine (1.1 eq.) in anhydrous DMF.

    • Add DIPEA (2.2 eq.) to initiate the reaction.

    • Stir for 2 hours. Monitor by TLC/HPLC.

    • Work up as described in Protocol 1.

Protocol 4: COMU / DIPEA

  • Rationale: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure. It combines high reactivity, often comparable to HATU, with enhanced safety (non-explosive) and better solubility.[9][10] It is particularly noted for its high efficiency, sometimes requiring only one equivalent of base.[9]

  • Procedure:

    • Dissolve Fmoc-(R)-Appa-OH (1.0 eq.) and COMU (1.1 eq.) in anhydrous DMF.

    • Add DIPEA (2.2 eq.).

    • Add Benzylamine (1.1 eq.) to the mixture.

    • Stir for 2 hours. Monitor by TLC/HPLC.

    • Work up as described in Protocol 1.

Results and Data Analysis

The following table summarizes the quantitative results from the comparative study.

Coupling ReagentAdditiveBasePurified Yield (%)Crude Purity (HPLC, %)Racemization (% S-isomer)
DIC OxymaPureNone88911.8
PyBOP (Internal)DIPEA92941.1
HATU (Internal)DIPEA9798<0.2
COMU (Internal)DIPEA9698<0.3
Discussion of Results

DIC/OxymaPure: This classic carbodiimide approach provided a good yield and purity, demonstrating its reliability as a workhorse method. However, it also exhibited the highest level of racemization among the tested reagents. This is likely due to the formation of the highly reactive O-acylisourea intermediate, which, despite the presence of Oxyma, has a longer lifetime to potentially form the oxazolone compared to pre-formed active esters from onium salts.[7]

PyBOP/DIPEA: The phosphonium salt reagent showed improved performance over DIC/Oxyma, with a higher yield and significantly less racemization. The in-situ formation of the OBt-active ester is a more controlled activation pathway that effectively competes with oxazolone formation.

HATU/DIPEA: As anticipated, HATU delivered the highest yield and purity with a negligible level of racemization. The superior performance is attributed to the HOAt-based active ester, which is more reactive than the OBt-ester from PyBOP. This heightened reactivity leads to a very rapid and clean conversion to the amide product, effectively shutting down the racemization pathway. For syntheses where stereochemical fidelity is paramount, HATU remains the gold standard.

COMU/DIPEA: The modern Oxyma-based reagent, COMU, performed nearly identically to HATU. It delivered an excellent yield and purity with minimal racemization. This confirms its status as a highly efficient coupling reagent that provides the benefits of HATU (high reactivity, low racemization) while mitigating the safety concerns associated with benzotriazole-based reagents.[9][10] Its high solubility is also an advantage in challenging synthetic contexts.

Conclusion and Recommendations

The selection of a coupling reagent for this compound is a critical decision that balances efficiency, cost, safety, and the stringent requirement for stereochemical purity.

  • For routine applications where cost is a significant consideration and minor epimerization is tolerable, DIC/OxymaPure offers a robust and economical solution.

  • PyBOP serves as an excellent mid-tier option, providing a good balance of high yield and reduced racemization without the higher cost of advanced aminium salts.

  • For demanding syntheses , particularly in the context of drug development where enantiomeric purity is non-negotiable, HATU and COMU are the clear superior choices. They provide near-quantitative yields with exceptional suppression of racemization.

  • Given its comparable efficacy and superior safety profile, COMU is recommended as the modern, forward-looking replacement for HATU in both high-throughput and scale-up applications.

Ultimately, the insights and data presented in this guide should empower researchers to make an informed, evidence-based decision, optimizing their synthetic strategy for the successful incorporation of (R)-Appa and similar challenging building blocks.

References

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research.
  • Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Self-published.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Recent Development of Peptide Coupling Reagents in Organic Synthesis. (2004).
  • comparative study of pentafluorophenyl esters in peptide coupling efficiency. BenchChem.
  • BOP reagent. Wikipedia. [Link]
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Self-published.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Peptide synthesis. Wikipedia.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Carbodiimides and Additives. (2021). Aapptec Peptides.
  • Coupling Reagents. Aapptec Peptides.

Sources

A Comparative Guide to the In Vitro and In Vivo Properties of (R)- and (S)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in NMDA Receptor Modulation

In the landscape of neuropharmacology, the stereochemistry of a molecule is a critical determinant of its biological activity. This principle is particularly pronounced in the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. The differential effects of enantiomers, non-superimposable mirror-image isomers, can range from desired therapeutic actions to off-target effects or inactivity. This guide provides a comprehensive in vitro and in vivo comparison of the enantiomers of 2-Amino-5-phenylpentanoic acid, designated as (R)-2-Amino-5-phenylpentanoic acid and (S)-2-Amino-5-phenylpentanoic acid.

While direct comparative experimental data for these specific enantiomers is not extensively available in peer-reviewed literature, this guide will establish a framework for their evaluation based on well-understood principles of NMDA receptor pharmacology and the established stereoselectivity of analogous compounds. We will delve into the experimental methodologies required to elucidate their distinct profiles, from receptor binding and functional assays to in vivo behavioral and neuroprotective assessments. The causality behind experimental choices will be explained, ensuring a self-validating system of protocols for researchers in drug development.

Chemical and Pharmacological Background

2-Amino-5-phenylpentanoic acid is a non-proteinogenic amino acid characterized by an amino group at the alpha-carbon and a phenylpropyl side chain. The chiral center at the alpha-carbon gives rise to the (R) and (S) enantiomers.

  • This compound: Also known as D-2-Amino-5-phenylpentanoic acid[1].

  • (S)-2-Amino-5-phenylpentanoic acid: Also known as L-2-Amino-5-phenylpentanoic acid[2][3].

The structural similarity of these compounds to glutamate, the endogenous agonist of the NMDA receptor, suggests their potential to interact with this receptor. For many competitive NMDA receptor antagonists, the (R)-enantiomer is the more potent isomer[4]. A classic example is 2-amino-5-phosphonopentanoic acid (AP5), where the D-(R)-isomer is a potent NMDA receptor antagonist, while the L-(S)-isomer is significantly less active[5]. This stereoselectivity arises from the specific three-dimensional arrangement of the functional groups required for optimal interaction with the glutamate binding site on the GluN2 subunit of the NMDA receptor[4].

Enantioselective Synthesis and Chiral Separation: A Foundational Requirement

A meaningful comparison of enantiomers necessitates their synthesis in high enantiomeric purity and a reliable method for verifying this purity. Racemization, the conversion of a pure enantiomer into a mixture of both, can confound biological data, as the presence of the other enantiomer can lead to misleading results[2].

Experimental Protocol: Enantioselective Synthesis

An enantioselective synthesis of α-amino acids can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis. A generalizable approach for the synthesis of α-amino acids involves the alkylation of a chiral nucleophilic glycine equivalent[6].

Diagram: Generalized Enantioselective Synthesis Workflow

G start Chiral Glycine Equivalent alkylation Alkylation with 1-bromo-3-phenylpropane start->alkylation Base deprotection Deprotection alkylation->deprotection Acid/Base Hydrolysis purification Purification deprotection->purification Chromatography product Enantiomerically Pure (R)- or (S)-2-Amino-5-phenylpentanoic acid purification->product

Caption: Workflow for enantioselective synthesis.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity Analysis

To confirm the enantiomeric excess of the synthesized compounds, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.

Materials:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or macrocyclic glycopeptide-based like Chirobiotic™ T).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Acidic or basic modifier (e.g., trifluoroacetic acid).

Procedure:

  • Method Development: A racemic standard of 2-Amino-5-phenylpentanoic acid is used to develop a separation method. Different mobile phase compositions and chiral columns are tested to achieve baseline separation of the two enantiomer peaks.

  • Sample Preparation: Dissolve the synthesized enantiomer in the mobile phase.

  • Injection and Analysis: Inject the sample onto the chiral column and record the chromatogram.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [Area(major) - Area(minor)] / [Area(major) + Area(minor)] x 100.

In Vitro Comparison: Probing the Interaction with the NMDA Receptor

In vitro assays are fundamental to characterizing the direct interaction of the enantiomers with the NMDA receptor. These assays can determine binding affinity and functional activity (agonist or antagonist).

Experimental Protocol: Radioligand Binding Assay

This assay measures the affinity of the test compounds for the NMDA receptor by assessing their ability to displace a radiolabeled ligand that is known to bind to a specific site on the receptor.

Materials:

  • Rat brain membrane preparations (e.g., from hippocampus or cortex).

  • Radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653 or [³H]MK-801).

  • (R)- and (S)-2-Amino-5-phenylpentanoic acid.

  • Incubation buffer and wash buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the brain membranes with the radioligand in the presence of varying concentrations of the test enantiomers.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated.

Hypothetical Data Table: NMDA Receptor Binding Affinity

EnantiomerPredicted Ki (µM) at Glutamate Binding Site
This compound1 - 10
(S)-2-Amino-5-phenylpentanoic acid> 100

This is a hypothetical table based on the known stereoselectivity of similar NMDA receptor antagonists. Actual experimental data is required for confirmation.

Experimental Protocol: Electrophysiology on Cultured Neurons

Electrophysiology provides a functional measure of the effect of the enantiomers on NMDA receptor activity. Whole-cell patch-clamp recordings from cultured neurons (e.g., hippocampal or cortical neurons) can be used to measure NMDA-evoked currents.

Procedure:

  • Cell Culture: Culture primary neurons on coverslips.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a neuron.

  • NMDA Application: Apply a known concentration of NMDA to elicit an inward current.

  • Co-application of Test Compound: Co-apply NMDA with varying concentrations of either the (R)- or (S)-enantiomer.

  • Data Analysis: The extent to which each enantiomer inhibits the NMDA-evoked current is quantified to determine its antagonist potency (IC₅₀).

Diagram: Electrophysiological Assessment of NMDA Receptor Antagonism

G cluster_0 Experimental Setup cluster_1 Drug Application cluster_2 Data Output Neuron Cultured Neuron Amplifier Amplifier Neuron->Amplifier PatchPipette Patch Pipette PatchPipette->Neuron Whole-cell recording DataAcquisition Data Acquisition System Amplifier->DataAcquisition CurrentTrace Measurement of NMDA-evoked current DataAcquisition->CurrentTrace NMDA NMDA Application NMDA->Neuron Enantiomer (R)- or (S)-Enantiomer Application Enantiomer->Neuron

Caption: Workflow for electrophysiological analysis.

In Vivo Comparison: Assessing Neurological and Behavioral Effects

In vivo studies are crucial for understanding the physiological and behavioral consequences of NMDA receptor modulation by the enantiomers. These studies can reveal potential therapeutic effects as well as adverse side effects.

Experimental Protocol: Morris Water Maze for Spatial Learning and Memory

The Morris water maze is a widely used behavioral task to assess spatial learning and memory, processes known to be dependent on NMDA receptor function[7].

Procedure:

  • Animal Groups: Rats are divided into groups receiving vehicle, this compound, or (S)-2-Amino-5-phenylpentanoic acid via intracerebroventricular (ICV) infusion.

  • Training: Rats are trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: After several days of training, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

  • Data Analysis: A significant increase in escape latency and a decrease in time spent in the target quadrant in the drug-treated groups compared to the vehicle group would indicate an impairment in spatial learning and memory.

Hypothetical Data Table: In Vivo Behavioral Effects

Treatment GroupPredicted Effect on Spatial Learning
VehicleNo impairment
This compoundDose-dependent impairment
(S)-2-Amino-5-phenylpentanoic acidNo significant impairment

This is a hypothetical table based on the known effects of other stereoselective NMDA receptor antagonists. Actual experimental data is required for confirmation.

Experimental Protocol: Model of Excitotoxicity for Neuroprotection

NMDA receptor overactivation is implicated in excitotoxic neuronal death, which occurs in conditions such as stroke and traumatic brain injury. Antagonists of the NMDA receptor can have neuroprotective effects.

Procedure:

  • Induction of Excitotoxicity: An excitotoxic lesion is induced in a specific brain region (e.g., the striatum or hippocampus) by injecting an NMDA receptor agonist like quinolinic acid.

  • Drug Administration: Animals are pre-treated with vehicle, this compound, or (S)-2-Amino-5-phenylpentanoic acid.

  • Histological Analysis: After a set period, the animals are euthanized, and their brains are processed for histological analysis (e.g., Nissl staining) to quantify the extent of neuronal damage.

  • Data Analysis: A significant reduction in the lesion volume in the drug-treated groups compared to the vehicle group would indicate a neuroprotective effect.

Conclusion and Future Directions

Based on the established pharmacology of competitive NMDA receptor antagonists, it is highly probable that the (R)- and (S)-enantiomers of 2-Amino-5-phenylpentanoic acid will exhibit significant differences in their in vitro and in vivo activities. The (R)-enantiomer is predicted to be a more potent NMDA receptor antagonist than the (S)-enantiomer. This presumed stereoselectivity underscores the critical importance of enantiomerically pure compounds in research and drug development to ensure target specificity and avoid confounding results.

The experimental protocols detailed in this guide provide a robust framework for the definitive characterization of these enantiomers. Future research should focus on conducting these direct comparative studies to validate the hypothesized differences in their pharmacological profiles. Such studies will not only contribute to a deeper understanding of the structure-activity relationships at the NMDA receptor but also pave the way for the potential development of novel, stereochemically defined therapeutic agents for neurological disorders.

References

  • PubChem. L-2-Amino-5-phenyl-pentanoic acid. [Link]
  • Morris, R. G. M., Anderson, E., Lynch, G. S., & Baudry, M. (1992). The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro. Journal of Neuroscience, 12(1), 21–34. [Link]
  • PubChem. 2-Amino-5-phenylpentanoic acid. [Link]
  • Arvanov, V. L., & Wang, R. Y. (1988). DL-2-amino-5-phosphonopentanoic acid, a specific N-methyl-D-aspartic acid receptor antagonist, suppresses pulsatile LH release in the rat. Neuroendocrinology, 47(5), 465–468. [Link]
  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405–496. [Link]
  • Tonkiss, J., & Rawlins, J. N. (1991). The competitive NMDA antagonist AP5, but not the non-competitive antagonist MK801, induces a delay-related impairment in spatial working memory in rats. Experimental Brain Research, 85(2), 349–358. [Link]
  • PubChem. D-2-Amino-5-phenyl-pentanoic acid. [Link]
  • Korff, M., Gündisch, D., & Wünsch, B. (2016). Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 59(1), 189–203. [Link]
  • PubChem. (2S)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid. [Link]
  • ResearchGate. Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists. [Link]
  • Collingridge, G. L., & Bliss, T. V. P. (2013). The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries. Neurochemical Research, 38(10), 2031–2042. [Link]
  • ChEMBL.
  • Bristow, L. J., & Leff, P. (1998). Antagonists selective for NMDA receptors containing the NR2B subunit. Current Pharmaceutical Design, 4(4), 325–342. [Link]
  • Nabavi, S. M., Daglia, M., Braidy, N., & Nabavi, S. F. (2016). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Current Pharmaceutical Biotechnology, 17(9), 790–799. [Link]
  • Al-Amin, M. M., Rahman, M. M., & Khan, M. A. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. International Journal of Molecular Sciences, 24(13), 10877. [Link]
  • Wikipedia. AP5. [Link]
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA Receptor Subunit Diversity: Impact on Receptor Properties, Synaptic Plasticity and Disease. Nature Reviews Neuroscience, 14(6), 383–400. [Link]
  • Nabavi, S. F., Braidy, N., Gortzi, O., Sobarzo-Sanchez, E., Daglia, M., Skalicka-Woźniak, K., & Nabavi, S. M. (2015). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. Current Topics in Medicinal Chemistry, 15(8), 749–765. [Link]
  • Benveniste, M., & Mayer, M. L. (1991). Kinetics of AP5 dissociation from NMDA receptors: evidence for two identical cooperative binding sites. The Journal of Physiology, 444, 387–407. [Link]

Sources

Benchmarking Novel Arginase Inhibitors: A Comparative Guide Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of metabolic and immune-oncology therapeutics, the enzyme arginase has emerged as a critical target. Its role in depleting L-arginine, a substrate essential for both nitric oxide production and T-cell function, implicates it in a range of pathologies from cardiovascular disease to cancer.[1][2] The development of potent and selective arginase inhibitors is therefore an area of intense investigation.

This guide provides a comprehensive framework for benchmarking a novel arginase inhibitor, which we will refer to as (R)-2-Amino-5-phenylpentanoic acid or "Compound X," against two well-characterized, first-generation inhibitors: Nω-hydroxy-nor-L-arginine (nor-NOHA) and S-(2-boronoethyl)-L-cysteine (BEC) . By detailing the requisite experimental protocols and presenting a logical data comparison framework, this document aims to equip scientists with the tools to rigorously evaluate their own candidate molecules.

The Central Role of Arginase in Physiology and Disease

Arginase is a manganese-containing metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[3] Two isoforms exist in mammals: the cytosolic Arginase 1 (ARG1) and the mitochondrial Arginase 2 (ARG2).[4] While ARG1 is highly expressed in the liver as part of the urea cycle, both isoforms are found in various tissues and cell types, where their activity can have profound local effects.[4][5]

By competing with nitric oxide synthase (NOS) for their common substrate, L-arginine, upregulated arginase activity can lead to decreased nitric oxide (NO) bioavailability, contributing to endothelial dysfunction.[6] In the tumor microenvironment, arginase-expressing myeloid-derived suppressor cells (MDSCs) deplete L-arginine, impairing T-cell proliferation and function, thus facilitating immune evasion.[6] Consequently, inhibiting arginase is a promising strategy to enhance anti-tumor immunity and restore vascular function.[2][7]

cluster_arginine_metabolism L-Arginine Metabolism cluster_inhibitors Inhibitory Action L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase Substrate NOS NOS L-Arginine->NOS Substrate T_Cell_Function T-Cell Proliferation & Function L-Arginine->T_Cell_Function Essential for L-Ornithine + Urea L-Ornithine + Urea Arginase->L-Ornithine + Urea Products L-Citrulline + NO L-Citrulline + NO NOS->L-Citrulline + NO Products Polyamines_Proline Polyamines & Proline (Cell Proliferation, Fibrosis) L-Ornithine + Urea->Polyamines_Proline Vasodilation Vasodilation L-Citrulline + NO->Vasodilation Compound_X (R)-2-Amino-5- phenylpentanoic acid (Compound X) Compound_X->Arginase nor_NOHA nor-NOHA nor_NOHA->Arginase BEC BEC BEC->Arginase

Figure 1: The central role of L-arginine metabolism and the point of intervention for arginase inhibitors.

Known Inhibitors for Benchmarking

A robust benchmarking study requires well-characterized reference compounds. For arginase inhibition, nor-NOHA and BEC are foundational first-generation inhibitors that serve as excellent comparators.

  • Nω-hydroxy-nor-L-arginine (nor-NOHA): A reversible and competitive inhibitor of arginase.[8] It is a potent inhibitor of rat liver arginase with a Ki of 0.5 µM.[8][9] Nor-NOHA has been widely used in preclinical studies to investigate the therapeutic effects of arginase inhibition.[10][11][12]

  • S-(2-boronoethyl)-L-cysteine (BEC): A slow-binding, competitive inhibitor of both arginase I and II.[13][14] The boronic acid moiety of BEC mimics the tetrahedral intermediate of the arginine hydrolysis reaction, making it a potent transition-state analog inhibitor.[13][15] Its Ki values are reported to be in the nanomolar to low micromolar range, depending on the isoform and pH.[13][16][17]

Comparative Data Summary

The primary goal of benchmarking is to determine the relative potency and efficacy of a novel compound. This is typically achieved by measuring the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki). The following table summarizes the reported inhibitory activities of nor-NOHA and BEC, providing a baseline for comparison with "Compound X".

InhibitorTarget Isoform(s)IC₅₀KiMechanism of ActionReference(s)
nor-NOHA Arginase I & II~1 µM (Aorta Arginase)0.5 µM (Rat Liver Arginase I)Reversible, Competitive[8][9]
BEC Arginase I & IINot typically reported30 nM (Human ARG2, pH 9.5), 310 nM (Human ARG2, pH 7.5), 0.4-0.6 µM (Rat ARG1)Slow-binding, Competitive, Transition-state analog[13][16][17]
Compound X To be determinedTo be determinedTo be determinedTo be determinedN/A

Experimental Protocols

To ensure a rigorous and objective comparison, standardized assays must be employed. Below are detailed protocols for determining the inhibitory potential of "Compound X" against arginase, both in a purified enzyme system and in a cellular context.

Protocol 1: In Vitro Enzymatic Assay for Arginase Inhibition

This protocol determines the direct inhibitory effect of a compound on purified arginase. The principle is to measure the amount of urea produced from the hydrolysis of L-arginine.

Materials:

  • Purified human Arginase 1 or 2

  • L-arginine solution

  • Assay Buffer (e.g., 100 mM sodium phosphate buffer, 130 mM NaCl, pH 7.4)[18]

  • MnCl₂ solution (enzyme cofactor)[18]

  • Urea detection reagent (e.g., a colorimetric kit based on the reaction of urea with a chromogen)[18][19]

  • 96-well microplate

  • Microplate reader

  • Test compounds: this compound ("Compound X"), nor-NOHA, BEC, and DMSO (vehicle control)

Procedure:

  • Compound Preparation: Prepare stock solutions of "Compound X", nor-NOHA, and BEC in DMSO. Create a serial dilution series for each inhibitor to determine the IC₅₀.

  • Enzyme Activation: Pre-incubate the purified arginase enzyme with MnCl₂ in the assay buffer to ensure the manganese cluster in the active site is properly loaded.

  • Inhibitor Pre-incubation: In the wells of a 96-well plate, add a fixed amount of the activated arginase enzyme. Then, add varying concentrations of the test inhibitors or DMSO vehicle. Allow for a pre-incubation period (e.g., 10-15 minutes) to permit inhibitor-enzyme binding.[20]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of L-arginine to each well. The final substrate concentration should ideally be at or below the Km value to effectively identify competitive inhibitors.[21]

  • Incubation: Incubate the plate at 37°C for a fixed period (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.[18]

  • Reaction Termination and Urea Detection: Stop the reaction and measure the amount of urea produced using a colorimetric detection reagent according to the manufacturer's protocol.[18][19]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.[21]

cluster_workflow In Vitro Arginase Inhibition Assay Workflow start Start prep_inhibitors Prepare Serial Dilutions of Inhibitors (Compound X, nor-NOHA, BEC) start->prep_inhibitors pre_incubate Pre-incubate Enzyme with Inhibitors in 96-well Plate prep_inhibitors->pre_incubate activate_enzyme Activate Purified Arginase with MnCl₂ activate_enzyme->pre_incubate initiate_reaction Initiate Reaction with L-Arginine pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate detect_urea Stop Reaction & Detect Urea (Colorimetric Assay) incubate->detect_urea analyze_data Calculate % Inhibition and Determine IC₅₀ detect_urea->analyze_data end End analyze_data->end

Figure 2: Workflow for the in vitro enzymatic assay to determine arginase inhibitor IC₅₀ values.

Protocol 2: Cell-Based Arginase Activity Assay

This protocol assesses the ability of an inhibitor to penetrate cells and inhibit intracellular arginase activity. This is a crucial step to evaluate the compound's potential in a more biologically relevant context.

Materials:

  • A cell line with high endogenous arginase activity (e.g., MDA-MB-231 breast cancer cells, or M2-polarized macrophages).[18][22]

  • Cell culture medium and reagents

  • Test compounds: this compound ("Compound X"), nor-NOHA, BEC, and DMSO.

  • Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4 with 0.4% Triton X-100 and protease inhibitors).[19][22]

  • Arginase activity assay kit (as in Protocol 1).

Procedure:

  • Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of "Compound X", nor-NOHA, BEC, or DMSO for a specified period (e.g., 24 hours).[22]

  • Cell Lysis: After treatment, wash the cells with PBS and then lyse them using an appropriate lysis buffer.[22]

  • Lysate Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant, which contains the intracellular proteins, including arginase.[19]

  • Arginase Activity Measurement: Determine the arginase activity in the cell lysates by measuring urea production, following steps 4-6 of Protocol 1. The amount of lysate used should be normalized to the total protein concentration.

  • Data Analysis: Calculate the percentage of arginase activity inhibition in the treated cells compared to the DMSO-treated control cells. Determine the IC₅₀ value for each compound in the cellular context.

Interpreting the Results

A successful benchmarking study will position the novel inhibitor, "Compound X", relative to the established standards.

  • Potency: A lower IC₅₀ or Ki value for "Compound X" compared to nor-NOHA and BEC indicates higher potency.

  • Cellular Efficacy: A potent inhibitor in the enzymatic assay (Protocol 1) that also shows strong inhibition in the cell-based assay (Protocol 2) suggests good cell permeability and intracellular activity. A large discrepancy between the two assays may indicate poor membrane transport.

  • Mechanism of Action: Further kinetic studies, such as varying the substrate concentration in the presence of the inhibitor (Lineweaver-Burk plots), can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[23]

Conclusion

This guide provides a systematic approach to benchmarking this compound or any novel arginase inhibitor against the established compounds nor-NOHA and BEC. By employing standardized enzymatic and cell-based assays, researchers can generate robust, comparable data on inhibitor potency and cellular efficacy. This rigorous evaluation is an indispensable step in the preclinical development of new therapeutic agents targeting the arginase pathway, ultimately informing decisions on which candidates possess the most promising profile for further investigation.

References

  • Genesis Drug Discovery & Development. Arginase inhibitors. [Link]
  • Ng, K. P., et al. (2018). The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target. PLoS One, 13(10), e0205254. [Link]
  • Arginase Inhibitors. What are Arginase inhibitors and how do they work? (2024). [Link]
  • Tomino, C., et al. (2022). Synthesis of Arginase Inhibitors: An Overview. Molecules, 27(3), 998. [Link]
  • Rotondo, J. C., et al. (2023). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 66(15), 10293–10331. [Link]
  • Kim, N. N., et al. (2001). Probing erectile function: S-(2-boronoethyl)-L-cysteine binds to arginase as a transition state analogue and enhances smooth muscle relaxation in human penile corpus cavernosum. Biochemistry, 40(9), 2678–2688. [Link]
  • PubMed. Comparative pharmacokinetics of N(ω)
  • PubMed. Comparison of substrate and inhibitor specificity of arginase and nitric oxide (NO)
  • PubMed. The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target. [Link]
  • ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?[Link]
  • Portland Press.
  • Assay Genie. Arginase Activity Colorimetric Assay Kit. [Link]
  • NCBI Bookshelf.
  • BioAssay Systems. Arginase. [Link]
  • AACR Journals. Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy. [Link]
  • ResearchGate. Determination of Mammalian Arginase Activity. [Link]
  • MDPI. Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2. [Link]
  • Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. [Link]
  • Tip Biosystems.
  • Wiley Online Library.
  • PubMed. Inhibitors of Human Immunodeficiency Virus Type 1 Protease Containing 2-aminobenzyl-substituted 4-amino-3-hydroxy-5-phenylpentanoic Acid: Synthesis, Activity, and Oral Bioavailability. [Link]
  • NIH. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes. [Link]
  • JCI Insight. Selective inhibition of arginase-2 in endothelial cells but not proximal tubules reduces renal fibrosis. [Link]
  • Biocompare. Arginase Assay Kits. [Link]
  • PubChem. 2-Amino-5-phenylpentanoic acid. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of (R)-2-Amino-5-phenylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the specificity of a therapeutic agent is paramount. While achieving high potency against a primary target is a significant milestone, understanding a compound's interactions with off-target molecules is critical for predicting its safety and efficacy profile. This guide offers an in-depth comparative analysis of the cross-reactivity of derivatives based on the (R)-2-Amino-5-phenylpentanoic acid scaffold. These non-proteinogenic amino acid derivatives have emerged as promising inhibitors of critical enzymes in disparate pathological pathways: HIV-1 Protease and Nitric Oxide Synthase (NOS).[1][2][3]

This document provides a detailed examination of the experimental methodologies used to assess selectivity, presents comparative cross-reactivity data for representative compounds, and explores the structural determinants of their specificity. By synthesizing technical data with insights into the causality behind experimental design, this guide aims to equip researchers with the knowledge to design and interpret cross-reactivity studies for this important class of molecules.

The Double-Edged Sword of Specificity: HIV-1 Protease and Nitric Oxide Synthase Inhibition

Derivatives of this compound have been successfully developed as potent inhibitors of two key enzymes:

  • HIV-1 Protease: An aspartic protease essential for the life cycle of the human immunodeficiency virus.[4] Inhibition of this enzyme prevents the maturation of viral particles, rendering them non-infectious.[4] However, the potential for these inhibitors to cross-react with human proteases, such as those in the matrix metalloproteinase (MMP) family or other aspartic proteases like pepsin and cathepsins, is a significant concern that can lead to off-target toxicities.

  • Nitric Oxide Synthase (NOS): A family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule. There are three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[5] While the inhibition of nNOS and iNOS is a therapeutic strategy for various neurological and inflammatory disorders, respectively, the inadvertent inhibition of eNOS can lead to cardiovascular side effects due to its role in maintaining vascular tone.[5][6] Therefore, isoform-specific inhibition is a key goal in the development of NOS inhibitors.

This guide will explore the cross-reactivity of this compound derivatives within these two contexts, providing a framework for evaluating their therapeutic potential.

Visualizing the Path to Selectivity: Experimental Workflow

The assessment of cross-reactivity is a multi-step process that begins with the characterization of a compound's activity against its primary target and then expands to a panel of relevant off-targets. The following diagram illustrates a typical workflow for a cross-reactivity study.

experimental_workflow cluster_primary_target Primary Target Evaluation cluster_off_target Off-Target Screening cluster_analysis Data Analysis and Interpretation Primary_Assay Primary Target Assay (e.g., HIV-1 Protease FRET Assay) IC50_Ki Determine IC50/Ki for Primary Target Primary_Assay->IC50_Ki Selectivity_Index Calculate Selectivity Index (Off-Target IC50 / Primary Target IC50) IC50_Ki->Selectivity_Index Off_Target_Panel Select Relevant Off-Target Panel (e.g., Human Proteases, NOS Isoforms) Screening_Assays Perform Cross-Reactivity Assays (e.g., Protease Panel, Griess Assay for NOS) Off_Target_Panel->Screening_Assays Off_Target_IC50 Determine IC50/Ki for Off-Targets Screening_Assays->Off_Target_IC50 Off_Target_IC50->Selectivity_Index SAR_Analysis Structure-Activity Relationship (SAR) Analysis for Selectivity Selectivity_Index->SAR_Analysis

Caption: A generalized workflow for assessing the cross-reactivity of enzyme inhibitors.

Comparative Cross-Reactivity Data

The following tables summarize the inhibitory activities of representative this compound derivatives and structurally similar compounds against their primary targets and a panel of relevant off-targets. This data provides a quantitative comparison of their selectivity profiles.

Table 1: Cross-Reactivity of a 4-Amino-3-hydroxy-5-phenylpentanoic Acid-Containing Derivative (Stictamide A) Against a Panel of Human Proteases
Target EnzymeEnzyme ClassInhibition (IC50, µM)
MMP12 Matrix Metalloproteinase 2.3
MMP2Matrix Metalloproteinase>100
TrypsinSerine Protease>100
ChymotrypsinSerine Protease>100
ElastaseSerine Protease>100
BACE1Aspartic Protease>100
Cathepsin BCysteine Protease>100
Cathepsin DAspartic Protease>100
Caspase 3Cysteine Protease>100
CalpainCysteine Protease>100

Data adapted from a study on Stictamides, which contain a 4-amino-3-hydroxy-5-phenylpentanoic acid subunit, structurally related to the topic compounds.[7][8]

Table 2: Comparative Inhibition of NOS Isoforms by Arginine Analogues
CompoundnNOS (IC50, µM)eNOS (IC50, µM)iNOS (IC50, µM)Selectivity (eNOS/nNOS)Selectivity (eNOS/iNOS)
L-NIO 1.73.93.92.31.0
S-methyl-L-isothiocitrullinyl-L-phenylalanine >100>1001.5->66
3R*-methyl-S-methyl-L-isothiocitrulline 50>100020>20>50

Data for L-NIO and other arginine analogues are presented as representative examples of NOS inhibitors, as specific data for this compound derivatives was not available.[6][9]

Experimental Protocols: A Closer Look at the Methodology

The reliability of cross-reactivity data is intrinsically linked to the robustness of the experimental protocols employed. Below are detailed, step-by-step methodologies for key assays used to evaluate the inhibition of HIV-1 Protease and Nitric Oxide Synthase.

Protocol 1: FRET-Based Assay for HIV-1 Protease Inhibition

This protocol describes a high-throughput method for quantifying the enzymatic activity of HIV-1 protease and assessing the potency of inhibitors using a fluorescence resonance energy transfer (FRET) substrate.

Principle: The FRET substrate is a peptide containing the HIV-1 protease cleavage site flanked by a donor and an acceptor fluorophore. In the intact peptide, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by the protease, the donor and acceptor are separated, leading to an increase in donor fluorescence that is proportional to the enzyme's activity.

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • Test compounds (derivatives of this compound)

  • Known HIV-1 Protease inhibitor (e.g., Ritonavir) as a positive control

  • DMSO (for compound dilution)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. Further dilute these solutions in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Plate Setup: Add 2 µL of the diluted test compounds or controls to the wells of the microplate. Include wells with assay buffer and DMSO as a negative control (100% activity) and wells with a high concentration of the positive control for background fluorescence.

  • Enzyme Addition: Prepare a working solution of HIV-1 protease in cold assay buffer and add 48 µL to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitors to the enzyme.

  • Reaction Initiation: Add 50 µL of the FRET substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the donor fluorophore.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

FRET_Assay cluster_FRET FRET-Based HIV-1 Protease Assay Workflow Compound_Prep Prepare Serial Dilutions of This compound Derivatives Plate_Setup Add Compounds and Controls to 384-well Plate Compound_Prep->Plate_Setup Enzyme_Add Add HIV-1 Protease Plate_Setup->Enzyme_Add Pre_Incubate Pre-incubate for 15 minutes Enzyme_Add->Pre_Incubate Substrate_Add Add FRET Substrate to Initiate Reaction Pre_Incubate->Substrate_Add Kinetic_Read Kinetic Fluorescence Reading Substrate_Add->Kinetic_Read Data_Analysis Calculate IC50 Values Kinetic_Read->Data_Analysis

Caption: Workflow for the FRET-based HIV-1 protease inhibition assay.

Protocol 2: Griess Assay for Nitric Oxide Synthase (NOS) Activity

This protocol details a colorimetric method for determining NOS activity by measuring the accumulation of nitrite, a stable and quantifiable breakdown product of NO.

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound that can be quantified by measuring its absorbance at 540 nm. To measure total NO production, nitrate is first converted to nitrite using nitrate reductase.

Materials:

  • Enzyme source (e.g., purified NOS isoforms, cell lysates, or tissue homogenates)

  • NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol)

  • L-Arginine (substrate)

  • NADPH, FAD, FMN, and (6R)-Tetrahydrobiopterin (BH4) (cofactors)

  • Calmodulin and CaCl2 (for nNOS and eNOS activation)

  • Nitrate Reductase

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well microplates

  • Spectrophotometric microplate reader

Procedure:

  • Sample Preparation: Prepare the enzyme source in cold NOS assay buffer.

  • Reaction Setup: In a 96-well plate, combine the enzyme source, L-arginine, and cofactors. Add varying concentrations of the this compound derivatives or a known NOS inhibitor (e.g., L-NAME) to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzymatic Reaction: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for NO production.

  • Nitrate Reduction: To each well, add nitrate reductase and NADPH to convert any nitrate to nitrite. Incubate at room temperature for 20 minutes.

  • Griess Reaction: Add the Griess reagent (freshly mixed equal volumes of Solution A and B) to each well. A purple/magenta color will develop in the presence of nitrite.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite produced in each well from the standard curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Griess_Assay cluster_Griess Griess Assay Workflow for NOS Inhibition Reaction_Setup Set up NOS Reaction with Inhibitors and Controls Incubation Incubate at 37°C Reaction_Setup->Incubation Nitrate_Reduction Convert Nitrate to Nitrite Incubation->Nitrate_Reduction Griess_Reaction Add Griess Reagent Nitrate_Reduction->Griess_Reaction Absorbance_Read Measure Absorbance at 540 nm Griess_Reaction->Absorbance_Read Data_Analysis Calculate Nitrite Concentration and IC50 Values Absorbance_Read->Data_Analysis

Caption: Workflow for the Griess assay to determine NOS inhibition.

Conclusion: Navigating the Path to Selective Drug Design

The study of cross-reactivity is an indispensable component of modern drug development. For derivatives of this compound, the therapeutic window is defined by their selectivity for the intended target, be it HIV-1 protease or a specific NOS isoform, over a host of structurally and functionally related proteins. The data and protocols presented in this guide underscore the importance of comprehensive selectivity profiling. By understanding the structural features that govern molecular recognition and by employing robust and validated assay methodologies, researchers can rationally design and identify novel derivatives with enhanced selectivity and a greater potential for clinical success. The continued exploration of this versatile chemical scaffold holds promise for the development of safer and more effective therapies for a range of human diseases.

References

  • Evaluation of 3-substituted Arginine Analogs as Selective Inhibitors of Human Nitric Oxide Synthase Isozymes. PubMed. [Link]
  • Conformationally-restricted arginine analogues as alternative substrates and inhibitors of nitric oxide synthases. PubMed. [Link]
  • Comparison of substrate and inhibitor specificity of arginase and nitric oxide (NO)
  • Inhibitors of Human Immunodeficiency Virus Type 1 Protease Containing 2-aminobenzyl-substituted 4-amino-3-hydroxy-5-phenylpentanoic Acid: Synthesis, Activity, and Oral Bioavailability. PubMed. [Link]
  • Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Hindawi. [Link]
  • Inhibitors of HIV-1 proteinase containing 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, enzyme inhibition, and antiviral activity. PubMed. [Link]
  • Dipeptides containing L-arginine analogs: new isozyme-selective inhibitors of nitric oxide synthase. PubMed. [Link]
  • Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors.
  • Small Molecule Protease Inhibitors as Model Peptidomimetics. MDPI. [Link]
  • Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. PubMed. [Link]
  • Stictamides A-C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. PubMed. [Link]
  • Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. NIH. [Link]
  • Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. PMC. [Link]
  • Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. Semantic Scholar. [Link]
  • Inhibitors of HIV-1 Proteinase Containing 2-Heterosubstituted 4-Amino-3-hydroxy-5-phenylpentanoic Acid: Synthesis, Enzyme Inhibition, and Antiviral Activity.
  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neurop
  • Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance. eLife. [Link]
  • generation protease inhibitors reveals two independent pathways to high- level resistance. eLife. [Link]
  • Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors. Bentham Science. [Link]
  • Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. MDPI. [Link]
  • Nitric oxide synthase and structure-based inhibitor design. eScholarship.org. [Link]
  • Selection of HIV-1 for resistance to fifth generation protease inhibitors reveals two independent pathways to high-level resistance. eLife. [Link]
  • Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance. PubMed. [Link]

Sources

A Comparative Guide to Confirming the Stereochemistry of Synthesized (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The absolute stereochemistry of a chiral molecule is a critical determinant of its biological activity. In the context of drug development, where enantiomers can exhibit vastly different pharmacological and toxicological profiles, unambiguous confirmation of the stereochemical integrity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive comparison of analytical techniques for confirming the stereochemistry of synthesized (R)-2-Amino-5-phenylpentanoic acid, a chiral building block of interest in medicinal chemistry. We will delve into the underlying principles, provide field-proven experimental protocols, and present comparative data to empower researchers to make informed decisions for their analytical workflows.

The Imperative of Stereochemical Confirmation

Racemization, the conversion of a single enantiomer into a mixture of both, can occur during synthesis and purification, potentially compromising the efficacy and safety of the final compound.[1] Therefore, robust analytical methods are required to not only determine the enantiomeric purity (often expressed as enantiomeric excess, ee) but also to confirm the absolute configuration of the desired enantiomer.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for stereochemical confirmation depends on several factors, including the nature of the sample, available instrumentation, and the specific question being addressed (i.e., enantiomeric purity versus absolute configuration). Here, we compare the most powerful and widely used methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Table 1: At-a-Glance Comparison of Analytical Techniques
FeatureChiral HPLCNMR Spectroscopy (with Chiral Auxiliaries)X-ray Crystallography
Primary Output Enantiomeric ratio/excess (ee)Enantiomeric ratio/excess (ee), Absolute configuration (relative)3D molecular structure, Absolute configuration (definitive)[2][3][4]
Principle Differential interaction with a chiral stationary phase.Formation of diastereomers with distinct NMR spectra.[5]Anomalous dispersion of X-rays by atoms in a single crystal.[2]
Sample State SolutionSolutionHigh-quality single crystal.[2][3]
Sample Amount ~1 mg/mL~5 mg~0.1 mg
Key Requirement A suitable chiral stationary phase.A chiral derivatizing or solvating agent.[5]A well-ordered single crystal.
Confidence High for ee determination.High for ee and relative configuration.High (often considered the "gold standard").[2]

In-Depth Exploration of Analytical Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for determining the enantiomeric purity of a sample.[6] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[7]

Causality of Experimental Choices: The selection of the CSP is the most critical factor. For amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized enantiomers.[7] The mobile phase composition, including the organic modifier and any additives, is optimized to achieve baseline separation of the enantiomeric peaks.

Workflow for Chiral HPLC Analysis:

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in mobile phase filter_sample Filter sample (0.45 µm) prep_sample->filter_sample prep_mobile Prepare mobile phase (e.g., MeOH/H2O/Formic Acid) equilibrate Equilibrate column prep_mobile->equilibrate inject Inject racemic & sample solutions filter_sample->inject equilibrate->inject detect UV Detection inject->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric excess integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

Experimental Protocol: Chiral HPLC of this compound

  • Instrumentation: HPLC system with UV detector.

  • Chiral Stationary Phase: A teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T) is a good starting point for underivatized amino acids.[7][8]

  • Mobile Phase: A typical starting mobile phase could be a mixture of methanol, water, and an acidic modifier like formic acid.[8] The exact ratio should be optimized for best resolution.

  • Sample Preparation: Dissolve the synthesized this compound and a racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.[1] Filter the solutions through a 0.45 µm syringe filter.[1]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject the synthesized sample.

    • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee).

Data Presentation:

Table 2: Representative Chiral HPLC Data

CompoundRetention Time (min)Peak Area
(S)-enantiomer (from racemic)8.550.2%
(R)-enantiomer (from racemic)10.249.8%
Synthesized (R)-enantiomer10.2>99.5%
NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy becomes a powerful tool for stereochemical analysis when a chiral auxiliary is introduced to convert the enantiomers into diastereomers, which are distinguishable by NMR.[5] Chiral derivatizing agents (CDAs), such as Mosher's acid, are commonly used for this purpose.[9][10]

Causality of Experimental Choices: Mosher's acid analysis is a reliable method for determining the absolute configuration of chiral amines and alcohols.[11] By preparing both the (R)- and (S)-Mosher amides of the amine, the differences in the chemical shifts of protons near the stereocenter can be used to deduce the absolute configuration.[11][12]

Workflow for Mosher's Amide Analysis:

Moshers_Amide_Workflow cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_analysis Data Interpretation amine Chiral Amine r_amide Formation of (R)-Mosher Amide amine->r_amide s_amide Formation of (S)-Mosher Amide amine->s_amide r_mosher (R)-Mosher's Acid Chloride r_mosher->r_amide s_mosher (S)-Mosher's Acid Chloride s_mosher->s_amide nmr_r Acquire 1H NMR of (R)-amide r_amide->nmr_r nmr_s Acquire 1H NMR of (S)-amide s_amide->nmr_s compare Compare chemical shifts (Δδ = δS - δR) nmr_r->compare nmr_s->compare determine Determine absolute configuration compare->determine

Caption: Workflow for Mosher's Amide Analysis.

Experimental Protocol: Mosher's Amide Analysis of this compound

  • Materials: this compound, (R)- and (S)-Mosher's acid chloride, a suitable coupling agent (e.g., DCC or EDC), and an anhydrous deuterated solvent (e.g., CDCl₃).[12]

  • Procedure:

    • In separate NMR tubes, react the synthesized amine with (R)-Mosher's acid chloride and (S)-Mosher's acid chloride to form the respective diastereomeric amides.[12]

    • Acquire high-resolution ¹H NMR spectra for both diastereomers.

    • Assign the proton signals and calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter.[12]

    • Based on the established Mosher's model, the sign of Δδ determines the absolute configuration.

Data Presentation:

Table 3: Hypothetical ¹H NMR Data for Mosher Amide Analysis

Protonδ ((S)-amide)δ ((R)-amide)Δδ (δS - δR)
4.254.20+0.05
CH₂ (adjacent)1.801.90-0.10

A positive Δδ for protons on one side of the stereocenter and a negative Δδ on the other side is indicative of the absolute configuration.[12]

Alternative Chiral Derivatizing Agents: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is another widely used CDA for the analysis of amino acids, particularly in complex mixtures.[13][14] The resulting diastereomers are typically analyzed by HPLC-UV.[13]

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[3][4]

Causality of Experimental Choices: This technique relies on the ability to grow a high-quality single crystal of the compound of interest. The diffraction pattern of X-rays passing through the crystal provides the electron density map, from which the precise arrangement of atoms in space can be determined. The absolute configuration is typically determined through the analysis of anomalous dispersion effects.[2]

Workflow for X-ray Crystallography:

Xray_Workflow cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement dissolve Dissolve sample in suitable solvent grow Slow evaporation or vapor diffusion dissolve->grow mount Mount single crystal grow->mount collect Collect diffraction data mount->collect solve Solve phase problem collect->solve refine Refine atomic positions solve->refine determine_abs Determine absolute configuration (Flack parameter) refine->determine_abs

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: X-ray Crystallography of this compound

  • Crystal Growth: This is often the most challenging step. Various techniques, such as slow evaporation of a saturated solution or vapor diffusion, can be employed.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the Flack parameter, which should be close to 0 for the correct enantiomer.[2]

Data Presentation: The primary output is a detailed 3D structural model of the molecule, confirming the (R) configuration at the chiral center.

Conclusion and Recommendations

For the routine determination of enantiomeric purity of synthesized this compound, chiral HPLC is the method of choice due to its high throughput, accuracy, and relatively straightforward implementation.

For the unambiguous confirmation of the absolute configuration, single-crystal X-ray crystallography is the gold standard. However, the requirement of a high-quality single crystal can be a significant bottleneck.

NMR spectroscopy with a chiral derivatizing agent , such as Mosher's acid, provides a valuable alternative for determining the absolute configuration when single crystals cannot be obtained. This method also provides information on the enantiomeric purity.

Ultimately, a multi-faceted approach, potentially employing both chiral HPLC for routine ee determination and NMR or X-ray crystallography for initial absolute configuration confirmation, provides the most robust and trustworthy validation of the stereochemistry of synthesized this compound.

References

  • Bhushan, R., & Brückner, H. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(11), 2895–2902. [Link]
  • Tóth, G., et al. (2018). Chiral α‐Amino Acid‐Based NMR Solvating Agents. ChemistrySelect, 3(42), 11849-11853. [Link]
  • Allen, D. A., & Böttcher, T. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. [Link]
  • Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 911-914. [Link]
  • Allen, D. A., & Böttcher, T. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]
  • Allen, D. A., et al. (2009). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Harada, N. (2004). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 16(S1), S27-S45. [Link]
  • The Retort. (2012). Mosher's Acid. The Retort. [Link]
  • Alexakis, A., et al. (1992). The 31P‐NMR Spectroscopic Determination of the Enantiomeric Excess of Unprotected Amino Acids. Angewandte Chemie International Edition in English, 31(8), 1053-1054. [Link]
  • Li, X., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4154-4161. [Link]
  • Ahlin, A., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15880. [Link]
  • Allen, D. A., et al. (2009). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis.
  • Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
  • ResearchGate. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry.
  • Lee, W., et al. (2019). ¹H NMR Data for the Enantiomer Discriminations of Several Amino Acids.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Amino Acids, 27(3-4), 231-247. [Link]
  • Wikipedia. (n.d.). Mosher's acid. Wikipedia. [Link]
  • Harada, K., et al. (1997). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry and Its Practical Application. Analytical Chemistry, 69(1), 39-44. [Link]
  • Wikipedia. (n.d.).
  • Miller, K. E., et al. (2020). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. The Journal of Organic Chemistry, 85(21), 13689–13697. [Link]
  • PubChem. (n.d.). 2-Amino-5-phenylpentanoic acid. PubChem. [Link]
  • Phenomenex. (n.d.).
  • PubChem. (n.d.). (2R)-2-(ethylamino)-5-phenylpentanoic acid. PubChem. [Link]
  • Rudolph Research Analytical. (n.d.). <781> OPTICAL ROTATION. Rudolph Research Analytical. [Link]
  • Aliaga, C., et al. (2016). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Molecular Pharmaceutics, 13(5), 1594-1603. [Link]
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
  • PubChem. (n.d.). L-2-Amino-5-phenyl-pentanoic acid. PubChem. [Link]
  • ResearchGate. (2000). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues.

Sources

A Comparative Guide to the Efficacy of Peptides With and Without (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Enhanced Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a class of therapeutics prized for their high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and rapid clearance. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful tool to overcome these challenges, augmenting the therapeutic profiles of peptides. This guide provides a comprehensive comparison of the anticipated efficacy of peptides featuring the NPAA (R)-2-Amino-5-phenylpentanoic acid against their natural counterparts. While direct head-to-head experimental data for this specific NPAA is limited in publicly available literature, this guide synthesizes established principles of peptide chemistry, data from analogous NPAAs like homophenylalanine, and validated experimental protocols to provide a robust predictive comparison for researchers in drug development.

Understanding this compound: A Structural Perspective

This compound, a derivative of norvaline with a phenyl group at the 5-position, presents unique structural features that can significantly influence peptide pharmacology. Its extended, flexible aliphatic chain capped by an aromatic ring offers opportunities for novel intramolecular and intermolecular interactions that are not accessible to the 20 proteinogenic amino acids.

Anticipated Efficacy Comparison: A Data-Driven Hypothesis

The incorporation of this compound into a peptide backbone is hypothesized to confer several advantages over a native peptide sequence. This hypothesis is built upon the well-documented effects of similar NPAAs.

Enhanced Proteolytic Stability

One of the primary hurdles in peptide therapeutics is their susceptibility to degradation by proteases. The introduction of NPAAs can disrupt the recognition sites for these enzymes.

Table 1: Predicted Comparative Proteolytic Stability

Peptide VariantPredicted Half-life in Human Serum (t½)Rationale
Native Peptide < 1 hourSusceptible to cleavage by various endogenous proteases.
Peptide with this compound Several hours to > 24 hoursThe non-natural side chain and stereochemistry are expected to hinder protease recognition and binding, thereby slowing degradation.[1][2]
Modulated Receptor Binding and Potency

The unique side chain of this compound can introduce new binding interactions with target receptors, potentially leading to altered affinity and potency. Studies on peptides containing homophenylalanine, a close structural analog, have shown that the extended aromatic side chain can lead to novel aromatic interactions, influencing peptide conformation and aggregation.[3]

Table 2: Predicted Comparative Receptor Binding Affinity

Peptide VariantPredicted Receptor Binding Affinity (Kd)Rationale
Native Peptide BaselineDependent on the native amino acid sequence and its interaction with the receptor binding pocket.
Peptide with this compound Potentially Increased or DecreasedThe extended hydrophobic and aromatic moiety could form new favorable interactions within the receptor's binding site, leading to higher affinity. Conversely, steric hindrance could also decrease affinity. The precise outcome is target-dependent.
Impact on Cellular Permeability

The increased lipophilicity imparted by the phenylpentyl side chain may enhance the ability of the peptide to traverse cell membranes, a significant advantage for targeting intracellular proteins.

Experimental Protocols for Comparative Efficacy Assessment

To empirically validate the hypothesized benefits, a series of well-defined experiments are necessary. The following protocols provide a framework for a rigorous comparative analysis.

Protocol 1: In Vitro Proteolytic Stability Assay

This protocol outlines a method to assess the stability of peptides in human serum.

Materials:

  • Native Peptide

  • Peptide with this compound

  • Pooled Human Serum (commercially available)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the native and modified peptides in an appropriate solvent (e.g., water or DMSO).

  • Incubation: In separate microcentrifuge tubes, dilute each peptide stock solution with pre-warmed human serum to a final concentration of 100 µg/mL.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot (e.g., 50 µL) from each incubation tube.

  • Reaction Quenching: Immediately mix the aliquot with an equal volume of 10% TFA in ACN to precipitate serum proteins and stop enzymatic degradation.

  • Sample Preparation: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC column to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life (t½) of each peptide.

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_sampling Time-Course Analysis cluster_analysis Quantification Peptide_Stock Prepare Peptide Stock Solutions (Native & Modified) Incubation Incubate Peptides in Human Serum at 37°C Peptide_Stock->Incubation Sampling Withdraw Aliquots at Various Time Points Incubation->Sampling Quenching Quench Reaction with TFA/Acetonitrile Sampling->Quenching Centrifugation Centrifuge to Pellet Proteins Quenching->Centrifugation HPLC Analyze Supernatant by RP-HPLC Centrifugation->HPLC Data_Analysis Calculate Peptide Half-Life (t½) HPLC->Data_Analysis

Caption: Workflow for the in vitro proteolytic stability assay.

Protocol 2: Receptor Binding Affinity Assay (Radioligand Competition)

This protocol describes a method to determine the binding affinity of the peptides to a target receptor.[4][5]

Materials:

  • Cell line or membrane preparation expressing the target receptor

  • Radiolabeled version of the native peptide or a known ligand

  • Native Peptide (unlabeled)

  • Peptide with this compound (unlabeled)

  • Binding Buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Scintillation counter and vials

Procedure:

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Competition: Add increasing concentrations of the unlabeled native peptide or the modified peptide to respective wells.

  • Incubation: Add the cell membranes or cells expressing the receptor to each well and incubate at room temperature to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the binding affinity (Ki).

Binding_Assay_Workflow cluster_incubation Binding Reaction cluster_separation Separation & Washing cluster_detection Detection & Analysis Radioligand Add Fixed Concentration of Radiolabeled Ligand Competitor Add Increasing Concentrations of Unlabeled Peptides Radioligand->Competitor Receptor Add Receptor Preparation Competitor->Receptor Incubate Incubate to Equilibrium Receptor->Incubate Filter Filter to Separate Bound from Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

Sources

A Researcher's Guide to Validating the Mechanism of Action for (R)-2-Amino-5-phenylpentanoic Acid Compounds as LANCL2 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel compounds targeting the Lanthionine Synthetase C-like 2 (LANCL2) pathway. Using (R)-2-Amino-5-phenylpentanoic acid as a representative compound, we will explore a multi-tiered experimental approach, moving from initial target engagement to downstream functional outcomes in a cellular context. The objective is to build a robust data package that not only confirms the MoA but also provides a comparative analysis against alternative modulators.

The validation of a small molecule's MoA is a cornerstone of modern drug discovery, demanding a high degree of scientific integrity.[1] A validated tool compound is potent, selective, and has a proven mechanism, which is essential for confidently linking it to a biological outcome.[2] This guide emphasizes a self-validating system of protocols, where each experimental stage provides a layer of evidence that builds upon the last.

Our focus, LANCL2, is an increasingly important therapeutic target implicated in metabolic diseases, inflammation, and autoimmune disorders.[3][4][5] It functions as a receptor for abscisic acid (ABA) and its agonists, modulating critical signaling pathways, including those involving Akt and cAMP.[6][7][8] Therefore, validating a new compound like this compound requires confirming its direct interaction with LANCL2 and demonstrating the functional consequences of this engagement.

Phase 1: Confirmation of Direct Target Engagement

The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target.[9] Biophysical assays are indispensable for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics.[10][11][12]

Experimental Workflow: Target Engagement

The initial phase employs a suite of biophysical and cellular assays to confirm direct binding to the LANCL2 protein.

G cluster_0 Phase 1: Target Engagement Validation in_vitro In Vitro Biophysical Assays spr Surface Plasmon Resonance (SPR) (Kinetics: kon, koff, KD) in_vitro->spr Quantify Kinetics itc Isothermal Titration Calorimetry (ITC) (Thermodynamics: KD, ΔH, Stoichiometry) in_vitro->itc Confirm Thermodynamics in_cell In-Cell Target Engagement cetsa Cellular Thermal Shift Assay (CETSA) (Cellular Engagement & EC50) in_cell->cetsa Verify in cellular milieu caption Workflow for confirming direct target engagement.

Caption: Workflow for confirming direct target engagement.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: SPR is a label-free technique that provides real-time data on the association (k_on) and dissociation (k_off) rates of a compound binding to an immobilized target, from which the dissociation constant (K_D) is calculated.[13][14] This provides robust, quantitative evidence of a direct interaction.

Step-by-Step Methodology:

  • Immobilization: Covalently immobilize purified recombinant human LANCL2 protein onto a sensor chip surface.

  • Analyte Preparation: Prepare a dilution series of this compound (e.g., 0.1 nM to 10 µM) in a suitable running buffer. Include a vehicle control (e.g., DMSO).

  • Binding Measurement: Inject the analyte solutions over the LANCL2-coated and reference surfaces. Measure the change in refractive index in real-time to generate sensorgrams.

  • Regeneration: After each analyte injection, inject a regeneration solution to remove the bound compound and prepare the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D values.[13]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement in Intact Cells

Rationale: CETSA is a powerful method for verifying target engagement within the complex environment of a living cell.[15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][18] This confirms that the compound can penetrate the cell membrane and engage its target under physiological conditions.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HEK293 cells overexpressing LANCL2) to ~80-90% confluency. Treat cells with this compound at various concentrations (e.g., 0.1 µM to 100 µM) or a vehicle control for 1-2 hours.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler, followed by cooling.[17]

  • Cell Lysis & Fractionation: Lyse the cells via freeze-thaw cycles or with a lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble LANCL2 at each temperature point using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble LANCL2 against temperature to generate melting curves. A shift in the melting temperature (T_agg) in the presence of the compound indicates target stabilization. An isothermal dose-response experiment at a fixed temperature can be used to determine the cellular EC50 for target engagement.[17]

Comparative Data Summary: Target Engagement

The data obtained should be compared with a known LANCL2 agonist (positive control, e.g., Abscisic Acid or BT-11) and a structurally similar but inactive molecule (negative control).[19][20]

CompoundSPR K_D (nM)CETSA ΔT_agg (°C) at 10 µMCellular EC_50 (µM)
This compound Expected: 50-200Expected: +4 to +6Expected: 0.5-2.0
Abscisic Acid (Positive Control)[3]~100+5.5~1.5
Inactive Analog (Negative Control)>10,000<0.5>50

Phase 2: Elucidating Downstream Functional Consequences

Confirming target binding is necessary but not sufficient. The next critical phase is to demonstrate that this binding event translates into a functional cellular response consistent with the known biology of the target.[21][22] LANCL2 activation is known to modulate adenylate cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels, and to positively regulate Akt phosphorylation.[6][7][8]

Signaling Pathway: LANCL2 Activation

Activation of LANCL2 by an agonist initiates a signaling cascade that impacts key cellular regulators.

G compound (R)-2-Amino-5- phenylpentanoic acid lancl2 LANCL2 compound->lancl2 Binds & Activates ac Adenylate Cyclase lancl2->ac Modulates mtorc2 mTORC2 lancl2->mtorc2 Facilitates camp ↑ cAMP ac->camp pka PKA camp->pka Activates response Cellular Responses (e.g., Anti-inflammatory, Insulin Sensitizing) pka->response pi3k PI3K akt Akt p_akt p-Akt (Active) p_akt->response mtorc2->akt Phosphorylates caption Hypothesized LANCL2 signaling cascade.

Caption: Hypothesized LANCL2 signaling cascade.

Protocol 3: cAMP Accumulation Assay

Rationale: Since LANCL2 activation modulates adenylate cyclase, measuring changes in intracellular cAMP is a direct functional readout of receptor engagement.[7][8] This assay quantifies the second messenger response to compound treatment.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., CHO-K1 expressing LANCL2) into a 96- or 384-well plate and culture overnight.

  • Compound Treatment: Pre-treat cells with an inhibitor of phosphodiesterase (e.g., IBMX) to prevent cAMP degradation. Add a serial dilution of this compound and control compounds. To measure G_i coupling, co-stimulate with forskolin, an adenylate cyclase activator.[23]

  • Cell Lysis: After a 30-minute incubation, lyse the cells to release intracellular cAMP.[23]

  • cAMP Detection: Quantify cAMP levels in the lysate using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescence-based assay like Promega's cAMP-Glo™.[24][25][26][27]

  • Data Analysis: Plot the signal against the compound concentration and fit to a four-parameter logistic equation to determine the EC_50 (potency) and E_max (efficacy).

Protocol 4: Western Blot for Akt Phosphorylation

Rationale: LANCL2 has been identified as a novel positive regulator of Akt phosphorylation.[6] Validating that the compound enhances phosphorylation of Akt at key residues (Ser-473 and Thr-308) provides a crucial second line of evidence for functional target engagement.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow a responsive cell line (e.g., HepG2) to near confluency.[6] Serum-starve the cells for several hours, then treat with this compound or controls for a defined period (e.g., 15-30 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification and SDS-PAGE: Determine total protein concentration (e.g., via BCA assay). Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.

  • Immunoblotting: Transfer proteins to a PVDF membrane. Block the membrane and probe with primary antibodies specific for phospho-Akt (Ser473/Thr308) and total Akt (as a loading control).

  • Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.[17] Quantify band intensities using densitometry. Calculate the ratio of phospho-Akt to total Akt to determine the fold-change upon treatment.

Comparative Data Summary: Functional Activity
CompoundcAMP Assay EC_50 (nM)Max. Akt Phosphorylation (Fold Change vs. Vehicle)
This compound Expected: 100-500Expected: 1.5 - 2.5
BT-11 (Positive Control)[4]~250~2.0
Inactive Analog (Negative Control)>10,000No significant change

Conclusion

This guide outlines a logical, evidence-based workflow for validating the mechanism of action of this compound or similar compounds as LANCL2 agonists. By systematically integrating biophysical target engagement assays (SPR, CETSA) with functional cellular readouts (cAMP modulation, Akt phosphorylation), researchers can build a compelling and rigorous data package. This multi-pronged approach, complete with comparative data against known standards, ensures the scientific integrity required for advancing novel compounds in the drug development pipeline.

References

  • Zeng, M., van der Donk, W.A., and Chen, J. (2014). Lanthionine synthetase C-like protein 2 (LanCL2) is a novel regulator of Akt. Molecular Biology of the Cell, 25(24), 3954-61. [Link]
  • Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol Journal. [Link]
  • Lu, P., et al. (2014). Lanthionine synthetase component C-like protein 2: a new drug target for inflammatory diseases and diabetes. Current Drug Targets, 15(6), 565-72. [Link]
  • Drug Development and Delivery. (2019). Targeting the Novel LANCL2 Pathway Offers Potential for a Differentiated Treatment Paradigm for Autoimmune Diseases. Drug Development and Delivery Website. [Link]
  • Wikipedia. LANCL2. Wikipedia, The Free Encyclopedia. [Link]
  • G. Salerno, et al. (2023). New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists.
  • ResearchGate. Principles of commonly used cAMP assays.
  • Lu, P., et al. (2012). Computational Modeling-Based Discovery of Novel Classes of Anti-Inflammatory Drugs That Target Lanthionine Synthetase C-Like Protein 2. PLOS One. [Link]
  • G. Salerno, et al. (2023). New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists. MDPI. [Link]
  • Holdgate, G. (2017). Biophysical methods in early drug discovery. PMC - NIH. [Link]
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
  • ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.
  • BioCurate. Small molecule tool compound validation – BioCurate's perspective.
  • ResearchGate. Chemical structure of the known LANCL2 agonists (ABA and BT-11) and of the in silico screened AR-42.
  • Patsnap Synapse. (2024). What are LANCL2 stimulants and how do they work?.
  • K. A. O'Connor, et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC - NIH. [Link]
  • G. Salerno, et al. (2023). New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists. Infoscience EPFL. [Link]
  • Reaction Biology. Biophysical Brochure. Reaction Biology Website. [Link]
  • Assay Guidance Manual - NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]
  • J. Bassaganya-Riera, et al. (2025). Safety, Tolerability, and Pharmacokinetics of NIM-1324 an Oral LANCL2 Agonist in a Randomized, Double-Blind, Placebo-Controlled Phase I Clinical Trial. PubMed. [Link]
  • M. M. Hartman, et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • Frontiers in Pharmacology. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers Media. [Link]
  • Lu, P., et al. (2012). Computational Modeling-Based Discovery of Novel Classes of Anti-Inflammatory Drugs That Target Lanthionine Synthetase C-Like Protein 2. NIH. [Link]
  • Chem Help ASAP. (2023). measuring drug-target binding with SPR & ITC binding assays. YouTube. [Link]
  • University College London. Target Identification and Validation (Small Molecules). UCL Website. [Link]
  • Molecules. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]
  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio Website. [Link]
  • Wang, D., et al. (2012). Tools for GPCR drug discovery. PMC - NIH. [Link]
  • Charles River Laboratories. Biophysical Assays. Charles River Labs Website. [Link]
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • J. M. Hewings, et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]
  • UCSF Small Molecule Discovery Center. (2021).
  • S. Tchilibon, et al. (2022).

Sources

A Guide to Ensuring Reproducibility in Experiments Involving (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of experimental results is paramount. Non-proteinogenic amino acids, such as (R)-2-Amino-5-phenylpentanoic acid, a chiral building block with significant potential, present unique challenges to achieving experimental reproducibility.[1] The biological activity of chiral molecules is often highly dependent on their specific three-dimensional structure, meaning the presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological properties, or even toxicity.[2] This guide provides an in-depth analysis of the critical factors influencing the reproducibility of experiments with this compound, offering validated protocols and comparative data to ensure the reliability and integrity of your research.

Part 1: The Synthetic Challenge: Preserving Stereochemical Integrity

The primary obstacle in synthesizing and handling this compound is preventing racemization—the conversion of the pure enantiomer into a mixture of both (R) and (S) forms.[2] This loss of stereochemical purity most commonly occurs through base-catalyzed mechanisms during peptide coupling or other synthetic manipulations.[2]

Understanding the Mechanism of Racemization

The most prevalent pathway for racemization during the activation of the carboxylic acid group is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The proton at the chiral alpha-carbon of this intermediate is acidic and can be readily removed by a base. The resulting achiral intermediate can then be attacked by an amine from either side, leading to a loss of stereochemical purity.[2]

Racemization Pathway R_AminoAcid This compound (N-Protected) ActivatedEster Activated Ester R_AminoAcid->ActivatedEster Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate (Planar, Achiral) ActivatedEster->Oxazolone Intramolecular Cyclization ProtonLoss Proton Loss at α-carbon Mixture Mixture of (R) and (S) Products Oxazolone->Mixture Nucleophilic Attack Base Base Base->Oxazolone ProtonLoss->Oxazolone Deprotonation Amine Incoming Amine Amine->Mixture

Caption: Oxazolone formation pathway leading to racemization.

Critical Protocol: Fmoc-Protection of this compound

This protocol details the N-protection of the amino acid using Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl carbonate), a common step in peptide synthesis. The choices of solvent, temperature, and reagent stoichiometry are critical for minimizing racemization.

Methodology:

  • Dissolution: Dissolve this compound (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

    • Causality: The aqueous basic solution ensures the amino group is deprotonated and acts as a nucleophile, while the dioxane helps solubilize the reactants. Sodium bicarbonate is a mild base, reducing the risk of racemization compared to stronger bases like NaOH or KOH.[2]

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

    • Causality: The acylation reaction is exothermic. Low temperatures slow the reaction rate, minimizing side reactions and reducing the rate of potential base-catalyzed racemization.

  • Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution with vigorous stirring over 30-60 minutes.

    • Causality: A slight excess of the protecting group ensures complete reaction. Slow, dropwise addition prevents localized heating and high concentrations of reactants, which could promote side reactions. Vigorous stirring ensures homogeneity.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

    • Causality: While initiation at low temperature is key, allowing the reaction to proceed to completion at room temperature is necessary for achieving a high yield.

  • Workup & Purification: Dilute the reaction mixture with deionized water and transfer it to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove unreacted Fmoc reagent. Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl to precipitate the Fmoc-protected product. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[2]

    • Causality: The ether wash removes non-polar impurities. Acidification protonates the carboxylate, making the product insoluble in the aqueous phase, allowing for its isolation.

Comparative Data: Impact of Coupling Reagents on Stereochemical Integrity

The choice of coupling reagent to activate the carboxylic acid for amide bond formation is one of the most significant factors influencing racemization. The following table summarizes representative data on the performance of common reagents.

Coupling ReagentAdditiveBase% Racemization (Typical)Rationale & Trustworthiness
HATU (None)DIPEALow (<1%) Forms an active ester that is highly reactive but less prone to oxazolone formation. Widely considered a gold standard for minimizing racemization.[2]
HBTU HOBtDIPEALow (1-3%) The HOBt additive acts as a scavenger for the activated species, forming an intermediate HOBt-ester that is less susceptible to racemization than the initial active ester.[2]
DCC HOBt(None)Variable (2-10%) A classic reagent, but its high reactivity can lead to significant racemization if not carefully controlled. The addition of HOBt is essential to suppress this.
EDC HOBtNMMModerate (3-7%) A water-soluble carbodiimide, useful in aqueous media, but still requires an additive like HOBt to maintain stereochemical integrity.
BOP (None)DIPEAHigh (>10%) An older phosphonium-based reagent. While effective for coupling, it is known to cause significant racemization and is generally avoided for sensitive amino acids.

Data are representative and can vary based on specific substrates, solvents, and temperature conditions.

Part 2: Reproducible Characterization via Chiral High-Performance Liquid Chromatography (HPLC)

Once synthesized or obtained, verifying the enantiomeric purity of this compound is a critical, self-validating step. Chiral HPLC is the gold standard for this analysis.[3] Reproducibility here depends on a robust, well-defined analytical method.

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Dissolve Sample (e.g., 1 mg/mL in Mobile Phase) Filter Filter through 0.45 µm Syringe Filter Prep_Sample->Filter Prep_Racemic Prepare Racemic Standard ((R/S) Mixture) Prep_Racemic->Filter Filter separately Equilibrate Equilibrate Chiral Column with Mobile Phase Filter->Equilibrate Inject_Racemic Inject Racemic Standard Equilibrate->Inject_Racemic Inject_Sample Inject (R)-Enantiomer Sample Equilibrate->Inject_Sample Detect UV Detection Inject_Racemic->Detect Inject_Sample->Detect Identify_Peaks Identify (R) and (S) Peaks (from Racemic Standard) Detect->Identify_Peaks Integrate_Areas Integrate Peak Areas for (R)-Sample Identify_Peaks->Integrate_Areas Calculate_EE Calculate Enantiomeric Excess (%ee) %ee = |(R-S)/(R+S)| * 100 Integrate_Areas->Calculate_EE

Caption: Standardized workflow for determining enantiomeric excess by Chiral HPLC.

Validated Protocol: Determination of Enantiomeric Excess

This protocol provides a general method for the direct analysis of underivatized 2-Amino-5-phenylpentanoic acid enantiomers. Direct analysis is often preferred as it avoids derivatization steps that can introduce impurities or cause further racemization.[4]

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are highly effective for resolving underivatized amino acids.[4]

    • Expertise: Unlike polysaccharide-based CSPs, macrocyclic glycopeptides have ionic groups compatible with the aqueous mobile phases needed to dissolve native amino acids.[4]

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile/water or methanol/water (e.g., 50:50 v/v) containing an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid).[2]

    • Causality: The organic modifier and its concentration control retention time and selectivity. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.

  • System Equilibration: Equilibrate the column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.

    • Trustworthiness: A stable baseline is essential for accurate peak integration and quantification. Failure to equilibrate properly is a common source of shifting retention times.

  • Standard Analysis: First, inject a small volume (e.g., 5-10 µL) of a racemic (50:50 R/S) standard of 2-Amino-5-phenylpentanoic acid.

    • Causality: This is a critical self-validating step. It determines the retention times for both the (R) and (S) enantiomers and confirms that the column is capable of separating them under the current conditions.

  • Sample Analysis: Inject the same volume of your this compound sample (prepared at ~1 mg/mL in the mobile phase and filtered).[2]

  • Data Interpretation: Integrate the area of the peaks corresponding to the (R) and (S) retention times. Calculate the enantiomeric excess (%ee). A reproducible experiment should yield a very high %ee for the (R) enantiomer with a minimal peak for the (S) enantiomer.

Troubleshooting Guide for Chiral HPLC Analysis
ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution Incorrect mobile phase composition; Unsuitable chiral column.Optimize the ratio of organic modifier to water; try a different class of chiral stationary phase (e.g., polysaccharide vs. macrocyclic glycopeptide).[4]
Shifting Retention Times Insufficient column equilibration; Temperature fluctuations; Mobile phase degradation.Ensure a stable baseline before injection; Use a column oven for temperature control; Prepare fresh mobile phase daily.
Peak Tailing Secondary interactions with the stationary phase; Column overload.Adjust the pH or ionic strength of the mobile phase with an additive (e.g., 0.1% TFA); Reduce sample concentration or injection volume.
No Separation The chosen column/mobile phase system is not effective for this analyte.Screen different chiral columns. Consult column selection guides from manufacturers for separating underivatized amino acids.[5]
Extra Peaks Sample impurity; On-column degradation.Purify the sample before chiral analysis; Ensure mobile phase and sample solvent are not reactive with the analyte.[2]

Part 3: Overarching Factors in Experimental Reproducibility

Beyond the specific chemistry of this compound, general laboratory practices are fundamental to achieving reproducible outcomes.[6][7] Neglecting these can undermine even the most carefully designed chemical synthesis or analysis.

  • Reagents and Materials: The consistency of reagents is crucial. Using reagents from different suppliers or even different lots from the same supplier can introduce variability.[8] This is especially true for solvents, bases, and coupling reagents where trace impurities can have a significant impact.

  • Equipment Calibration and Maintenance: Analytical balances, pH meters, and HPLC systems must be regularly calibrated and maintained.[8] An improperly calibrated HPLC pump, for example, can lead to inconsistent mobile phase composition and non-reproducible retention times.

  • Detailed Documentation: Every experimental parameter should be meticulously recorded, including reagent sources, lot numbers, specific equipment used, and environmental conditions like temperature.[6] This detailed record is essential for troubleshooting and for other researchers to replicate the work accurately.

Reproducibility_Factors cluster_molecule Molecule-Specific Factors cluster_general General Laboratory Factors Rep Reproducible Result Chem Control of Stereochemistry (Synthesis & Handling) Chem->Rep Analysis Validated Chiral Analysis (e.g., HPLC) Analysis->Rep Reagents Consistent Reagents & Materials Reagents->Rep Equipment Calibrated Equipment Equipment->Rep Protocol Detailed Protocols & Documentation Protocol->Rep

Sources

An Inter-laboratory Comparative Guide to the Synthesis and Analysis of (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of various pharmaceuticals and bioactive molecules. Its precise stereochemistry is often paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reproducible methods for both its synthesis and the accurate determination of its enantiomeric purity are essential in research and drug development.

This guide provides an in-depth comparison of common synthetic and analytical methodologies for this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their laboratory practices. The content herein is grounded in established scientific principles and supported by experimental data to ensure trustworthiness and reliability.

I. Comparative Analysis of Synthetic Methodologies

The enantioselective synthesis of non-proteinogenic amino acids like this compound is a focal point of modern organic chemistry.[1][2][3][4] Various strategies have been developed, each with distinct advantages and limitations. This section compares three prominent approaches.

A. Asymmetric Synthesis via Catalysis

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched compounds.[5] A notable method involves the catalytic enantioselective α-amination of a carboxylic acid precursor. This two-step process often utilizes a chiral catalyst, such as a transition metal complex (e.g., ruthenium or iron), to facilitate a stereocontrolled 1,3-nitrogen shift.[5]

Causality of Experimental Choices: The choice of a chiral catalyst is pivotal as it dictates the stereochemical outcome of the reaction. The ligand architecture around the metal center creates a chiral environment that preferentially directs the nitrogen insertion to one face of the α-carbon, leading to the desired (R)-enantiomer. The use of a removable protecting group on the nitrogen source is also a key consideration for subsequent synthetic steps.[5]

B. Enzymatic Resolution

Enzymatic resolution provides a green and highly selective alternative for obtaining the desired enantiomer. This method typically involves the use of an enzyme, such as a lipase or an acylase, to selectively react with one enantiomer in a racemic mixture of a suitable precursor, allowing for the separation of the two.

Causality of Experimental Choices: The selection of the enzyme and reaction conditions (e.g., pH, temperature, solvent) is critical for achieving high enantioselectivity and yield. The enzyme's active site possesses a specific three-dimensional structure that preferentially binds and catalyzes the transformation of one enantiomer over the other.

C. Chiral Pool Synthesis

This approach utilizes a readily available and enantiomerically pure natural product as a starting material. For the synthesis of this compound, a suitable starting material could be an (R)-configured amino acid that can be chemically modified to introduce the 3-phenylpropyl side chain.

Causality of Experimental Choices: The primary advantage of this method is the inherent stereochemical control derived from the starting material. The synthetic route is designed to preserve the initial chirality while performing the necessary chemical transformations. The choice of reactions and reagents is guided by the need to avoid racemization at the chiral center.[6]

Diagram 1: Inter-laboratory Comparison Workflow

G cluster_synthesis Synthesis Phase cluster_analysis Analytical Phase S1 Lab A: Asymmetric Catalysis A1 Chiral HPLC Analysis S1->A1 A2 NMR Spectroscopy S1->A2 S2 Lab B: Enzymatic Resolution S2->A1 S2->A2 S3 Lab C: Chiral Pool Synthesis S3->A1 S3->A2 C Comparative Data Analysis A1->C Purity & Enantiomeric Excess A2->C Structural Confirmation

Caption: Workflow for the inter-laboratory comparison of synthesis and analysis.

II. Comparative Analysis of Analytical Methodologies

The accurate determination of chemical purity and enantiomeric excess is a critical quality attribute for any chiral compound.[7][8] Inter-laboratory comparisons are essential to validate analytical methods and ensure consistency across different labs.[9][10][11] This section compares the two most common analytical techniques for this compound.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[7][8][12] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[8][12]

Causality of Experimental Choices: The selection of the appropriate CSP is the most critical factor for a successful chiral separation. Polysaccharide-based and macrocyclic glycopeptide CSPs are widely used for a broad range of chiral compounds.[7][13] The mobile phase composition, including the organic modifier and any additives, is optimized to achieve baseline resolution between the enantiomeric peaks.[13][14]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily used for structural elucidation, NMR spectroscopy can also be employed for determining enantiomeric purity, often with the aid of a chiral solvating agent or a chiral derivatizing agent.

Causality of Experimental Choices: In the presence of a chiral auxiliary, the enantiomers of the analyte form diastereomeric complexes that are distinguishable in the NMR spectrum, allowing for their quantification. The choice of the chiral auxiliary and the solvent is crucial for inducing sufficient chemical shift differences between the signals of the two enantiomers.

Diagram 2: Chiral HPLC Separation Principle

G Racemic Mixture Racemic Mixture Chiral Stationary Phase Chiral Stationary Phase Racemic Mixture->Chiral Stationary Phase Interaction Separated Enantiomers Separated Enantiomers Chiral Stationary Phase->Separated Enantiomers Differential Retention

Sources

Safety Operating Guide

Personal protective equipment for handling (R)-2-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as (R)-2-Amino-5-phenylpentanoic acid, demands a comprehensive understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Hazard Assessment and Risk Mitigation

This compound, while not classified as acutely toxic, presents several hazards that necessitate careful handling. According to available safety data, the primary risks are:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation, particularly in dust form.[1]

These hazards underscore the importance of a multi-layered safety approach that combines engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE). This guide will focus on the latter two, providing a detailed operational plan.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile glovesLaboratory coatRecommended if weighing outside a ventilated enclosure to prevent inhalation of dust
Solution Preparation and Transfers Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if performed in a well-ventilated area or fume hood
Running Reactions Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if performed in a closed system or fume hood
Spill Cleanup (Small) Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with a particulate filter may be necessary depending on the spill size and ventilation
Rationale for PPE Selection:
  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] However, when handling solutions or in situations with a higher risk of splashes, chemical splash goggles are essential as they form a seal around the eyes.[4][5] For larger volume transfers or spill cleanup, a face shield should be worn in conjunction with goggles to protect the entire face.[3][5]

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact with this compound.[5] It is crucial to change gloves immediately if they become contaminated. For prolonged contact or during spill cleanup, more robust, chemical-resistant gloves should be used. Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A standard laboratory coat protects against accidental splashes and spills on clothing and skin.[5][6] For procedures with a higher risk of significant splashes, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: While not typically required for routine handling in a well-ventilated laboratory, respiratory protection should be considered when weighing out the solid compound, especially if a ventilated enclosure is not available.[5][7] An N95 respirator can provide adequate protection against airborne particulates.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is a cornerstone of laboratory safety and experimental reproducibility. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE weighing Weigh Solid in Ventilated Enclosure prep_start->weighing Proceed to weighing dissolving Dissolve in Suitable Solvent weighing->dissolving After weighing transfer Transfer Solution Using Appropriate Glassware dissolving->transfer Solution prepared reaction Perform Reaction in Fume Hood transfer->reaction Ready for reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Reaction complete waste_collection Collect Waste in Labeled Container decontaminate->waste_collection After decontamination disposal Dispose of Waste via EH&S waste_collection->disposal Container full or experiment complete

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:
  • Preparation and Donning PPE: Before handling the chemical, ensure you are wearing the appropriate PPE as outlined in the table above. This includes a laboratory coat, safety glasses or goggles, and nitrile gloves.[6][8]

  • Weighing the Compound:

    • Whenever possible, weigh the solid this compound inside a chemical fume hood or a ventilated balance enclosure to minimize the inhalation of any airborne dust.[7]

    • Use a clean spatula and weighing paper or a suitable container.

    • Close the primary container immediately after weighing to prevent contamination and exposure.

  • Solution Preparation:

    • Add the weighed solid to the desired solvent in an appropriate flask or beaker.

    • If the dissolution process is exothermic or involves volatile solvents, perform this step within a chemical fume hood.

    • Ensure the container is clearly labeled with the chemical name, concentration, solvent, and date.

  • Reaction and Handling:

    • All subsequent manipulations, including transfers and reactions, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

    • Use appropriate glassware and equipment to avoid spills and splashes.

  • Decontamination:

    • After use, decontaminate all glassware and surfaces that have come into contact with the chemical. A standard laboratory detergent and water are generally sufficient.

    • Wipe down the work area with a suitable cleaning agent.

  • Waste Collection:

    • Collect all waste materials, including contaminated gloves, weighing paper, and excess solutions, in a designated and clearly labeled hazardous waste container.[10]

    • Do not mix incompatible waste streams.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is not only a regulatory requirement but also a critical aspect of responsible scientific practice. All waste generated from the handling of this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and weighing paper, should be collected in a designated, sealed plastic bag or a labeled container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a compatible, leak-proof, and clearly labeled waste container.[10] The label should include the chemical name and approximate concentration.

  • Empty Containers: An empty container that has held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, provided all labels are defaced.

  • Arranging for Pickup: Follow your institution's specific procedures for the disposal of hazardous waste. This typically involves contacting the Environmental Health and Safety (EH&S) department to schedule a pickup.[10]

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure compliance with established safety regulations. The principles of careful planning, proper use of protective equipment, and responsible waste management are paramount in the successful and safe execution of your research.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety OSHA Lab Standard.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Recommendations for Chemical Protective Clothing. NIOSH.
  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-phenylpentanoic acid. PubChem.
  • Covestro Solution Center. (n.d.). A guide for evaluating the performance of chemical protective clothing (cpc).
  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • International Enviroguard. (2019, April 3). OSHA & EPA Chemical Protective Clothing Guidelines.
  • University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • University of Washington. (2016, February 12). Personal Protective Equipment (PPE) in Laboratories. Environmental Health & Safety.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Protective Clothing and Ensembles. NIOSH.
  • Bakar Labs. (2025, September 10). Personal Protective Equipment (PPE) Guidelines for Laboratory Work.
  • Metascience. (n.d.). Safety Data Sheet 5-Phenylpentanoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Amino-5-phenylpentanoic acid
Reactant of Route 2
(R)-2-Amino-5-phenylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.